5-Methoxytryptophan
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-17-8-2-3-11-9(5-8)7(6-14-11)4-10(13)12(15)16/h2-3,5-6,10,14H,4,13H2,1H3,(H,15,16)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNPSKDDJARYKK-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC=C2C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-Methoxytryptophan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002339 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2504-22-5, 25197-96-0 | |
| Record name | 5-Methoxytryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002504225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methoxytryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025197960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-METHOXYTRYPTOPHAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B7WK2X4JP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-Methoxytryptophan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002339 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Endogenous Synthesis of 5-Methoxytryptophan in Humans
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxytryptophan (5-MTP), a metabolite of the essential amino acid L-tryptophan, has emerged as a molecule of significant interest due to its potent anti-inflammatory, anti-fibrotic, and anti-tumorigenic properties. Unlike the well-known serotonin and melatonin synthesis pathways, the endogenous production of 5-MTP follows a distinct route, primarily active in peripheral tissues. This guide provides a comprehensive technical overview of the human endogenous synthesis of 5-MTP, detailing the enzymatic pathway, key molecular players, and its physiological significance. Furthermore, this document offers detailed, field-proven methodologies for the quantification of 5-MTP and the assessment of the activity of the rate-limiting enzyme, tryptophan hydroxylase 1, to empower researchers in their exploration of this promising therapeutic target.
Introduction: The Significance of this compound
Historically, tryptophan metabolism has been predominantly viewed through the lens of serotonin and kynurenine production. However, a growing body of evidence has illuminated a crucial, alternative pathway leading to the synthesis of this compound (5-MTP). Initially identified for its role in suppressing cyclooxygenase-2 (COX-2) expression, 5-MTP is now recognized as an endogenous signaling molecule with a broad spectrum of protective effects.[1]
Endothelial cells, fibroblasts, and other mesenchymal cells are primary sites of 5-MTP synthesis.[2] This localized production suggests a paracrine or autocrine role in maintaining tissue homeostasis and mitigating inflammatory responses. Indeed, decreased serum levels of 5-MTP have been observed in inflammatory conditions such as sepsis and chronic kidney disease, highlighting its potential as both a biomarker and a therapeutic agent.[3]
This guide serves as a technical resource for researchers and drug development professionals, providing a detailed exploration of the molecular machinery responsible for 5-MTP synthesis and robust protocols for its investigation.
The Biosynthetic Pathway of this compound
The endogenous synthesis of 5-MTP from L-tryptophan is a two-step enzymatic cascade. A key distinction from the melatonin synthesis pathway is the absence of a decarboxylation step.[4]
Step 1: Hydroxylation of L-Tryptophan by Tryptophan Hydroxylase 1 (TPH-1)
The initial and rate-limiting step in 5-MTP biosynthesis is the hydroxylation of L-tryptophan at the 5-position of the indole ring to form 5-hydroxytryptophan (5-HTP).[5][6] This reaction is catalyzed by Tryptophan Hydroxylase 1 (TPH-1) , an isoenzyme of tryptophan hydroxylase predominantly expressed in peripheral tissues.[5] TPH-2, the other isoform, is primarily found in the central nervous system and is responsible for neuronal serotonin synthesis.[7]
The TPH-1 catalyzed reaction requires molecular oxygen and the cofactor tetrahydrobiopterin (BH4).[8]
Step 2: Methylation of 5-Hydroxytryptophan by Hydroxyindole O-Methyltransferase (HIOMT/ASMT)
The second and final step is the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 5-hydroxyl group of 5-HTP, yielding 5-MTP. This methylation is catalyzed by a hydroxyindole O-methyltransferase (HIOMT) . Evidence suggests that a specific isoform of N-acetylserotonin O-methyltransferase (ASMT) , also known as HIOMT, is responsible for this conversion in non-pineal tissues. While ASMT is well-known for its role in the final step of melatonin synthesis (methylation of N-acetylserotonin), certain splice variants, such as HIOMT298, have been shown to efficiently methylate 5-HTP to produce 5-MTP.
The following diagram illustrates the biosynthetic pathway of 5-MTP:
Enzymology and Kinetics
Understanding the kinetic properties of the enzymes involved in 5-MTP synthesis is crucial for developing targeted therapeutic strategies.
| Enzyme | Substrate | Km | Vmax | Notes |
| Human TPH-1 | L-Tryptophan | ~7.5-16.6 µM | - | Km varies with the concentration of the cofactor BH4.[9] |
| Tetrahydrobiopterin (BH4) | ~20 µM | - | TPH-1 exhibits substrate inhibition at high tryptophan concentrations.[10][11] | |
| Human HIOMT/ASMT (isoform HIOMT298) | 5-Hydroxytryptophan | Not well characterized | - | This isoform is implicated in 5-MTP synthesis in non-pineal tissues. |
| S-Adenosyl-L-methionine (SAM) | ~8 µM | - | Kinetic parameters are primarily characterized for the melatonin synthesis reaction.[6] |
Physiological and Pathophysiological Roles of Endogenous 5-MTP
Endogenously synthesized 5-MTP exerts a range of biological effects, positioning it as a key regulator of tissue homeostasis.
-
Anti-inflammatory Effects: 5-MTP has been shown to suppress the expression of pro-inflammatory mediators such as COX-2, IL-6, and TNF-α.[10] It can also inhibit the activation and transmigration of macrophages.[3]
-
Anti-fibrotic Activity: In preclinical models of cardiac, renal, hepatic, and pulmonary fibrosis, 5-MTP has demonstrated potent anti-fibrotic effects by inhibiting the differentiation of fibroblasts into myofibroblasts.[1]
-
Vascular Protection: As a product of endothelial cells, 5-MTP contributes to the maintenance of endothelial barrier function and protects against vascular injury.[2]
-
Anti-tumorigenic Potential: By suppressing COX-2 and other pro-tumorigenic factors, 5-MTP has been shown to inhibit cancer cell proliferation and migration in certain cancer types.[1]
Methodologies for the Study of Endogenous 5-MTP Synthesis
Accurate and robust methods for the quantification of 5-MTP and the measurement of TPH-1 activity are essential for advancing our understanding of this pathway.
Quantification of 5-MTP in Human Plasma/Serum by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules in complex biological matrices.
Experimental Workflow:
Detailed Protocol:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold methanol containing an appropriate internal standard (e.g., 5-MTP-d4).
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for 5-MTP and its internal standard should be optimized for the instrument being used.
-
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of 5-MTP standards.
-
Quantify the concentration of 5-MTP in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Enzymatic Assay of TPH-1 Activity by HPLC
This assay measures the activity of TPH-1 by quantifying the amount of 5-HTP produced from L-tryptophan.
Experimental Workflow:
Detailed Protocol:
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 100 mM MES, pH 7.0).
-
The final reaction mixture should contain:
-
L-tryptophan (substrate, e.g., 60 µM)
-
6-methyltetrahydropterin (cofactor, e.g., 300 µM)
-
Dithiothreitol (DTT, to regenerate the cofactor, e.g., 7 mM)
-
Catalase (to remove hydrogen peroxide, e.g., 25 µg/mL)
-
Ferrous ammonium sulfate (source of Fe2+, e.g., 25 µM)
-
The enzyme source (e.g., cell lysate or purified TPH-1).
-
-
-
Enzymatic Reaction:
-
Pre-warm the reaction mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the enzyme source.
-
Incubate for a defined period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of ice-cold perchloric acid (e.g., 0.8 M) to precipitate proteins.
-
-
Sample Preparation for HPLC:
-
Vortex the terminated reaction mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: An isocratic or gradient elution using a buffer such as phosphate or acetate with an organic modifier like methanol or acetonitrile.
-
Detection:
-
Fluorescence Detection: Excitation at ~295 nm and emission at ~345 nm for 5-HTP. This is a highly sensitive and specific method.
-
Electrochemical Detection: Can also be used for sensitive detection of 5-HTP.
-
-
Quantification: Calculate the amount of 5-HTP produced by comparing the peak area to a standard curve of known 5-HTP concentrations.
-
-
Calculation of Enzyme Activity:
-
Express TPH-1 activity as the amount of 5-HTP produced per unit time per amount of protein (e.g., pmol/min/mg protein).
-
Conclusion and Future Directions
The endogenous synthesis of 5-MTP represents a significant and previously underappreciated branch of tryptophan metabolism. Its potent anti-inflammatory and tissue-protective effects make it a compelling target for therapeutic intervention in a variety of diseases. The methodologies outlined in this guide provide a robust framework for researchers to further investigate the regulation of this pathway, its role in human health and disease, and the potential for developing novel therapeutics that modulate 5-MTP levels. Future research should focus on elucidating the precise regulatory mechanisms governing TPH-1 and HIOMT/ASMT expression and activity, as well as exploring the downstream signaling pathways of 5-MTP.
References
- 1. researchgate.net [researchgate.net]
- 2. static.igem.org [static.igem.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. A simplified HPLC method for determination of tryptophan in some cereals and legumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TPH1 - Wikipedia [en.wikipedia.org]
- 6. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Different properties of the central and peripheral forms of human tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Isoform-Specific Substrate Inhibition Mechanism of Human Tryptophan Hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TPH1 tryptophan hydroxylase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
5-Methoxytryptophan biosynthetic pathway from tryptophan
An In-Depth Technical Guide to the Biosynthesis of 5-Methoxytryptophan from Tryptophan
Foreword: Unveiling a Novel Vasoprotective Pathway
For decades, the metabolism of L-tryptophan has been a cornerstone of neurobiology and endocrinology, primarily focusing on the synthesis of the neurotransmitter serotonin and the chronobiotic hormone melatonin. However, recent discoveries have illuminated a novel, functionally significant branch of this pathway, leading to the production of this compound (5-MTP).[1] This molecule has emerged not as a mere metabolic curiosity, but as a potent endogenous anti-inflammatory and vasoprotective factor.[2][3] This guide provides a detailed exploration of the direct biosynthetic route from tryptophan to 5-MTP, designed for researchers, drug discovery professionals, and scientists dedicated to understanding and harnessing the therapeutic potential of tryptophan metabolites. We will dissect the enzymatic machinery, delve into the regulatory nuances, and provide actionable protocols for the robust investigation of this pathway.
The Core Biosynthetic Axis: A Two-Step Enzymatic Cascade
The conversion of L-tryptophan into this compound is an elegant and direct two-step enzymatic process. This pathway diverges from the canonical serotonin synthesis route after the initial hydroxylation step, representing a critical metabolic decision point. In peripheral tissues, particularly the vascular endothelium, this pathway serves as a primary route for tryptophan catabolism, distinct from the neuronal-dominant synthesis of serotonin.[3]
The reaction sequence is as follows:
-
Hydroxylation: L-tryptophan is hydroxylated at the 5-position of its indole ring by the enzyme Tryptophan Hydroxylase 1 (TPH-1) to form the intermediate, 5-hydroxytryptophan (5-HTP) .[4]
-
O-Methylation: The 5-hydroxyl group of 5-HTP is subsequently methylated by Hydroxyindole O-methyltransferase (HIOMT) , yielding the final product, This compound (5-MTP) .[2][5]
This pathway is significant because it generates a protective molecule (5-MTP) while bypassing the production of serotonin, which can have complex and sometimes detrimental effects in the vasculature.[1]
Caption: The two-step enzymatic pathway from L-tryptophan to 5-MTP.
The Gatekeeper Enzyme: Tryptophan Hydroxylase 1 (TPH-1)
TPH-1 is the rate-limiting enzyme in this pathway, controlling the flux of tryptophan into 5-HTP and, consequently, 5-MTP.[2][6] Understanding its function and regulation is paramount for manipulating the production of 5-MTP.
Mechanism and Cofactor Requirements
TPH-1 is a non-heme, iron-dependent monooxygenase.[7][8] It catalyzes the insertion of one atom of molecular oxygen into the C5 position of the tryptophan indole ring. The other oxygen atom is reduced to water, a reaction that requires the two-electron donor (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄).[7][9]
The catalytic cycle is a complex process involving the formation of a reactive Fe(IV)O intermediate, which then performs an electrophilic aromatic substitution on the tryptophan ring.[7][10] The absolute requirement for O₂, Fe²⁺, and BH₄ makes TPH-1 activity sensitive to cellular redox state and the availability of these cofactors.[4]
Isoforms and Tissue-Specific Expression
Mammals possess two TPH isoforms encoded by separate genes: TPH-1 and TPH-2.[9]
-
TPH-1: Predominantly expressed in peripheral tissues, including the gut, skin, pineal gland, and, crucially for this topic, vascular endothelial cells.[9][11] It is the key isoform for peripheral serotonin and endothelial 5-MTP synthesis.[3]
-
TPH-2: The primary neuronal isoform, responsible for the synthesis of serotonin in the central nervous system.[11]
This differential expression is a critical control mechanism, separating the regulation of central neurotransmitter pools from peripheral signaling molecules.
Regulation of TPH-1 Activity
TPH-1 expression and activity are tightly regulated at multiple levels:
-
Transcriptional Control: Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) and cytokines (e.g., TNF-α), have been shown to suppress TPH-1 expression in endothelial cells.[2][3] This constitutes a feed-forward mechanism where inflammation reduces the production of the anti-inflammatory molecule 5-MTP.
-
Post-Translational Modification: TPH-1 activity can be rapidly modulated by phosphorylation. Protein Kinase A (PKA), for example, can phosphorylate TPH-1, leading to a significant increase in its catalytic activity.[9] This allows for rapid responses to signaling cues that elevate intracellular cAMP.
| Parameter | Description | Significance | Reference |
| Enzyme Class | Aromatic Amino Acid Hydroxylase | Family includes Tyrosine and Phenylalanine Hydroxylase. | [9] |
| Cofactors | O₂, Fe²⁺, Tetrahydrobiopterin (BH₄) | Availability can be rate-limiting. | [4][7] |
| Key Isoform | TPH-1 (Peripheral) | Responsible for endothelial 5-MTP production. | [3][11] |
| Inhibition | Pro-inflammatory cytokines, LPS | Links inflammation to reduced 5-MTP synthesis. | [2][3] |
| Activation | Phosphorylation (e.g., by PKA) | Allows for rapid, acute regulation of the pathway. | [9] |
| Table 1: Key Characteristics and Regulatory Features of TPH-1. |
The Finalizing Enzyme: Hydroxyindole O-Methyltransferase (HIOMT)
While TPH-1 controls the entry of tryptophan into the pathway, HIOMT (also known as N-acetylserotonin O-methyltransferase, ASMT) catalyzes the final, decisive step: the methylation of 5-HTP to form 5-MTP.[1][3]
Catalytic Function and Substrate Specificity
HIOMT is a methyltransferase that transfers a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to the 5-hydroxyl group of an indoleamine substrate, producing S-adenosyl-L-homocysteine (SAH) as a byproduct.[12]
Historically, HIOMT is renowned for its role as the terminal enzyme in melatonin synthesis, where it methylates N-acetylserotonin.[12][13] However, emerging evidence strongly indicates that it also efficiently catalyzes the O-methylation of 5-HTP.[1] This dual specificity is a key feature. In endothelial cells, where downstream enzymes for serotonin and melatonin synthesis are not highly expressed, the predominant pathway for TPH-1-derived 5-HTP appears to be its conversion to 5-MTP.[3]
Methodologies for Pathway Investigation
Robust and validated analytical methods are essential for studying the 5-MTP biosynthetic pathway. The choice of methodology depends on the specific research question, sample matrix, and required sensitivity.
Experimental Workflow for 5-MTP Quantification
A typical workflow for quantifying 5-MTP and its precursors in biological samples (e.g., cell culture supernatant, plasma) involves sample preparation followed by sensitive analytical detection.
Caption: Standard workflow for 5-MTP quantification by LC-MS/MS.
Detailed Experimental Protocols
Protocol 1: TPH-1 Activity Assay in Cell Lysates
This protocol provides a method to measure the enzymatic activity of TPH-1 by quantifying the production of 5-HTP from L-tryptophan.
-
Cell Lysis: Harvest cells and lyse in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) on ice. Homogenize and centrifuge at 14,000 x g for 20 minutes at 4°C to pellet debris. Collect the supernatant (cytosolic fraction).
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay) for normalization.
-
Reaction Mixture Preparation: Prepare a master mix containing:
-
100 mM HEPES buffer, pH 7.4
-
1 mM L-Tryptophan (substrate)
-
200 µM (6R)-BH₄ (cofactor)
-
100 µM Ferrous Ammonium Sulfate (cofactor)
-
10 mM Dithiothreitol (DTT) (to maintain a reducing environment)
-
Catalase (to remove H₂O₂)
-
-
Enzymatic Reaction:
-
Pre-warm 90 µL of the reaction mixture to 37°C.
-
Initiate the reaction by adding 10 µL of cell lysate (containing 20-50 µg of protein).
-
Incubate at 37°C for 30 minutes. The incubation time should be within the linear range of product formation.
-
-
Reaction Termination: Stop the reaction by adding 10 µL of 1 M perchloric acid. This denatures the enzyme.
-
Sample Preparation for Analysis: Centrifuge the terminated reaction at 14,000 x g for 10 minutes to pellet precipitated protein. Collect the supernatant for analysis.
-
Quantification of 5-HTP: Analyze the supernatant using HPLC with fluorescence or electrochemical detection, or by LC-MS/MS.[14] Quantify 5-HTP against a standard curve. Express activity as pmol of 5-HTP formed per minute per mg of protein.
Protocol 2: Quantification of 5-MTP in Human Plasma by LC-MS/MS
This protocol describes a robust method for the sensitive and specific quantification of 5-MTP.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of a stable isotope-labeled internal standard (e.g., 5-MTP-d₄) in 50% methanol.
-
Vortex briefly.
-
Add 400 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes.
-
-
Clarification: Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Drying and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid).
-
LC-MS/MS Analysis:
-
Chromatography: Inject 5-10 µL onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size). Use a gradient elution from 5% to 95% acetonitrile (with 0.1% formic acid) over several minutes.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for 5-MTP and its internal standard using Multiple Reaction Monitoring (MRM).
-
Example transition for 5-MTP: m/z 235.1 → 176.1
-
-
-
Quantification: Construct a calibration curve using known concentrations of 5-MTP standard. Calculate the concentration in unknown samples by interpolating the ratio of the analyte peak area to the internal standard peak area against the calibration curve.
Conclusion and Future Directions
The direct biosynthetic pathway from tryptophan to this compound represents a paradigm shift in our understanding of tryptophan metabolism, moving beyond the classical neuro-centric view. The enzymes TPH-1 and HIOMT form a critical axis for producing an endogenous anti-inflammatory molecule with significant therapeutic potential. For researchers in drug development, targeting this pathway offers exciting possibilities. Upregulating TPH-1 activity or expression, or developing stable 5-MTP mimetics, could provide novel strategies for treating a host of inflammatory conditions, from sepsis to cardiovascular disease.[1][2] Future work must focus on further elucidating the tissue-specific regulation of this pathway and its crosstalk with other metabolic networks to fully unlock its therapeutic promise.
References
- 1. Tryptophan metabolite this compound ameliorates arterial denudation-induced intimal hyperplasia via opposing effects on vascular endothelial and smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: an arsenal against vascular injury and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Tryptophan Hydroxylase 1 Regulates Tryptophan and Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Tryptophan and Tyrosine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of tryptophan and tyrosine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Regulatory Domain in the N Terminus of Tryptophan Hydroxylase 2 Controls Enzyme Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acetylserotonin O-methyltransferase - Wikipedia [en.wikipedia.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. mdpi.com [mdpi.com]
The TPH-1/5-MTP Axis: A Technical Guide to the Synthesis and Function of 5-Methoxytryptophan
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The metabolism of tryptophan extends beyond the canonical serotonin and kynurenine pathways, revealing novel bioactive molecules with significant therapeutic potential. Among these is 5-methoxytryptophan (5-MTP), an endogenous metabolite whose synthesis is initiated by tryptophan hydroxylase-1 (TPH-1). This technical guide provides an in-depth exploration of the enzymatic cascade responsible for 5-MTP production, focusing on the pivotal role of TPH-1. We will dissect the molecular mechanisms, regulatory controls, and field-proven experimental methodologies for investigating this pathway. This document is designed for researchers, scientists, and drug development professionals seeking to understand and therapeutically target the TPH-1/5-MTP axis for inflammatory, fibrotic, and vascular disorders.
Introduction: Beyond Serotonin - The Emerging Significance of 5-MTP
L-tryptophan, an essential amino acid, serves as a crucial precursor for a variety of metabolites that regulate a wide spectrum of physiological functions.[1] While over 95% of tryptophan is catabolized through the kynurenine pathway, a smaller but critically important fraction is directed toward the synthesis of indoleamines.[2] The initial and rate-limiting step in this branch of tryptophan metabolism is catalyzed by the enzyme tryptophan hydroxylase (TPH).[3][4]
This enzyme exists in two primary isoforms: TPH-2, which is predominantly expressed in the central nervous system and is responsible for the synthesis of the neurotransmitter serotonin, and TPH-1, which is found in peripheral tissues such as the gut, pineal gland, and endothelial cells.[3][5][6] For decades, the primary function of TPH-1 was thought to be the generation of peripheral serotonin.
However, recent discoveries have unveiled a novel branch of this pathway, culminating in the synthesis of this compound (5-MTP).[7] This molecule is not merely a metabolic byproduct but an active endothelial-derived factor with potent anti-inflammatory, anti-fibrotic, and vasoprotective properties.[8][9][10] 5-MTP is synthesized via a two-step enzymatic reaction, with TPH-1 catalysis being the indispensable first step.[8][10] Understanding the nuances of TPH-1's role in initiating this cascade is paramount for harnessing the therapeutic potential of 5-MTP.
The Biosynthetic Pathway: From Tryptophan to 5-MTP
The conversion of L-tryptophan to 5-MTP is a direct, two-enzyme process. This pathway represents a critical diversion from serotonin production and is a key source of a powerful, innate anti-inflammatory molecule.
Step 1: The Rate-Limiting Hydroxylation by TPH-1 The journey begins when TPH-1 catalyzes the monooxygenation of L-tryptophan. This reaction incorporates a hydroxyl group onto the 5-position of the indole ring, yielding 5-hydroxy-L-tryptophan (5-HTP).[4][11] This is the committed and rate-limiting step for the synthesis of both peripheral serotonin and 5-MTP, making TPH-1 a critical control point for the entire pathway.[5][12][13]
Step 2: O-Methylation by HIOMT The intermediate, 5-HTP, is then acted upon by hydroxyindole O-methyltransferase (HIOMT), also known as N-acetylserotonin O-methyltransferase (ASMT).[8] This enzyme transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 5-hydroxyl group of 5-HTP, forming 5-MTP.[7] Research suggests that a specific isoform, HIOMT298, is the catalytically active form in 5-MTP synthesis.[8][14] In vascular endothelial cells, this pathway appears to be the predominant fate of TPH-1-derived 5-HTP, as these cells do not express the necessary decarboxylase to produce serotonin.[15]
Caption: The two-step enzymatic synthesis of 5-MTP from L-Tryptophan.
A Deep Dive into Tryptophan Hydroxylase-1 (TPH-1)
As the gatekeeper of 5-MTP synthesis, a thorough understanding of TPH-1's biochemistry and regulation is essential for any research or drug development program in this area.
Enzymatic Mechanism and Cofactors
TPH-1 belongs to the family of biopterin-dependent aromatic amino acid hydroxylases.[6] Its catalytic activity is dependent on several key components:
-
Substrate: L-tryptophan.
-
Cofactors:
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4): This pterin cofactor is essential for the enzymatic reaction.[6]
-
Molecular Oxygen (O₂): TPH-1 is a monooxygenase, incorporating one oxygen atom into tryptophan.[5]
-
Ferrous Iron (Fe²⁺): An iron ion is held within the active site and is critical for catalysis.[16]
-
The kinetic mechanism follows an ordered binding model where the pterin cofactor must bind before tryptophan for a productive complex to form.[5][17] TPH-1 exhibits a higher affinity for tryptophan compared to its neural isoform, TPH-2, suggesting it can efficiently synthesize 5-HTP even at lower substrate concentrations.[18]
Regulation of TPH-1 Expression and Activity
The output of the 5-MTP pathway is tightly controlled through the regulation of TPH-1.
-
Transcriptional Regulation: The expression of the TPH1 gene is highly sensitive to inflammatory stimuli. Pro-inflammatory mediators, such as lipopolysaccharide (LPS) and various cytokines, have been shown to suppress TPH-1 expression in endothelial cells.[8][10][15] This creates a negative feedback loop where inflammation can downregulate the production of the anti-inflammatory molecule 5-MTP.
-
Post-Translational Modification: TPH-1 activity can be rapidly modulated through phosphorylation. For instance, Protein Kinase A (PKA) can phosphorylate TPH-1, leading to an increase in its enzymatic activity.[6][19] This allows for acute control over the pathway in response to upstream signaling events.
Experimental Methodologies: Quantifying the TPH-1/5-MTP Axis
Rigorous and reproducible quantification is the bedrock of trustworthy research. Here, we provide field-proven protocols for assessing the key components of this pathway.
Protocol 1: In Vitro TPH-1 Enzyme Activity Assay
This protocol provides a framework for measuring the catalytic activity of recombinant TPH-1. The self-validating principle lies in the direct measurement of the product, 5-HTP, which is dependent on the presence of the enzyme, substrate, and all necessary cofactors.
Objective: To quantify the rate of 5-HTP formation from L-tryptophan by TPH-1.
Materials:
-
Recombinant human TPH-1
-
Assay Buffer: 50 mM HEPES, pH 7.4, 200 mM NaCl
-
L-tryptophan (substrate) stock solution
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor) stock solution
-
Catalase (to remove H₂O₂ byproduct)
-
Ferrous ammonium sulfate (for Fe²⁺)
-
Dithiothreitol (DTT) (to maintain a reducing environment)
-
Perchloric acid (PCA) (for reaction termination)
-
HPLC system with fluorescence or electrochemical detection, or an LC-MS/MS system
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare fresh stock solutions of BH4 and L-tryptophan in the Assay Buffer. BH4 is highly susceptible to oxidation; prepare it immediately before use.
-
Prepare a complete Reaction Mix containing Assay Buffer, catalase, ferrous ammonium sulfate, and DTT.
-
-
Enzyme Preparation:
-
Dilute recombinant TPH-1 to the desired working concentration in ice-cold Assay Buffer. Keep the enzyme on ice at all times.
-
-
Reaction Initiation:
-
In a microcentrifuge tube, combine the Reaction Mix with the L-tryptophan solution to achieve the desired final substrate concentration (e.g., 20 µM).
-
Pre-warm the mixture to 37°C for 5 minutes.
-
Initiate the reaction by adding the diluted TPH-1 enzyme. The final reaction volume is typically 50-100 µL.
-
Immediately after adding the enzyme, add the BH4 solution to achieve its final concentration (e.g., 200 µM).
-
-
Incubation:
-
Incubate the reaction at 37°C for a predetermined time (e.g., 15-30 minutes). This timing should be within the linear range of product formation.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold 0.2 M PCA. This will precipitate the enzyme.
-
Vortex and incubate on ice for 10 minutes.
-
-
Sample Preparation for Analysis:
-
Centrifuge the terminated reaction at >12,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the 5-HTP product.
-
-
Analysis:
-
Analyze the supernatant using a validated HPLC or LC-MS/MS method to quantify the concentration of 5-HTP.
-
Causality Check: A negative control reaction lacking TPH-1 or L-tryptophan should be run in parallel. The absence of a 5-HTP peak in the control validates that the measured product is a direct result of enzyme activity.
-
Protocol 2: LC-MS/MS Quantification of 5-MTP in Biological Samples
This protocol details the analysis of 5-MTP from complex matrices like cell culture supernatant or serum, providing high sensitivity and specificity.
Objective: To accurately measure the concentration of 5-MTP in biological fluids.
Materials:
-
Biological sample (e.g., serum, plasma, cell culture media)
-
Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)
-
Internal Standard (IS): A stable isotope-labeled 5-MTP (e.g., 5-MTP-d4) is ideal for accurate quantification.
-
LC-MS/MS system (e.g., Triple Quadrupole)
Step-by-Step Methodology:
-
Sample Collection and Spiking:
-
Thaw biological samples on ice.
-
To 50 µL of sample, add the internal standard (IS) to a known final concentration.
-
-
Protein Precipitation:
-
Add 3 volumes (150 µL) of ice-cold ACN containing 0.1% formic acid to the sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
-
Clarification:
-
Incubate the mixture at -20°C for at least 20 minutes.
-
Centrifuge at >14,000 x g for 15 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the clear supernatant to a new tube or autosampler vial, avoiding the protein pellet.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto the LC-MS/MS system.
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phase A (water + 0.1% formic acid) and mobile phase B (ACN + 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).
-
MRM Transition for 5-MTP: Monitor a specific precursor-to-product ion transition (e.g., m/z 235.1 → 176.1).
-
MRM Transition for IS: Monitor the corresponding transition for the stable isotope-labeled internal standard.
-
-
-
Data Analysis:
-
Quantify 5-MTP concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it against a standard curve prepared in a similar matrix.
-
Trustworthiness Check: The use of a stable isotope-labeled internal standard corrects for variations in sample preparation and matrix effects, ensuring the accuracy and robustness of the results.
-
Caption: High-level workflows for TPH-1 activity and 5-MTP quantification.
Physiological Roles and Therapeutic Implications
The TPH-1/5-MTP axis is a key endogenous defense mechanism against inflammation and tissue damage.[10] Clinical and preclinical studies have demonstrated the protective effects of 5-MTP across various disease models. A reduction in serum 5-MTP levels has been observed in patients with sepsis, chronic kidney disease, and acute myocardial infarction, suggesting its potential as a theranostic biomarker.[10]
| Pathological Condition | Observed Effect of 5-MTP Administration | Key Mechanism of Action | Supporting References |
| Systemic Inflammation (Sepsis) | Attenuates endothelial leakage, suppresses pro-inflammatory mediators, and improves survival in murine models. | Inhibition of p38 MAPK and NF-κB activation in macrophages. | [8][10][15] |
| Vascular Injury | Protects endothelial barrier function and inhibits vascular smooth muscle cell migration and proliferation. | Blocks p38 MAPK activation. | [7][8][10] |
| Tissue Fibrosis (Renal, Cardiac, Pulmonary) | Reduces collagen deposition and expression of fibrotic markers (e.g., α-SMA). | Inhibits macrophage activation and blocks fibroblast differentiation into myofibroblasts. | [9][20] |
| Cancer | Suppresses cancer cell COX-2 expression, inhibiting migration and metastasis in xenograft models. | Blocks p38 and NF-κB activation. | [8][21] |
Conclusion and Future Directions
Tryptophan hydroxylase-1 is the critical initiating enzyme in the synthesis of this compound, a metabolite with profound anti-inflammatory and cytoprotective functions. The TPH-1/5-MTP axis represents a novel and highly promising therapeutic target. By diverting tryptophan metabolism away from potentially pro-inflammatory pathways, enhancement of this axis could offer a new strategy for treating a wide range of human disorders characterized by inflammation and fibrosis. Future drug development efforts may focus on selective activators of TPH-1 or stable analogs of 5-MTP to leverage this innate protective pathway. The robust analytical methods detailed herein provide the necessary tools for researchers to confidently explore this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. drkumardiscovery.com [drkumardiscovery.com]
- 3. Isoform-Specific Substrate Inhibition Mechanism of Human Tryptophan Hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gene - TPH1 [maayanlab.cloud]
- 5. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]
- 7. Tryptophan metabolite this compound ameliorates arterial denudation-induced intimal hyperplasia via opposing effects on vascular endothelial and smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: an arsenal against vascular injury and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tryptophan Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. TPH1 - Wikipedia [en.wikipedia.org]
- 13. Enhanced synthesis of 5-hydroxy-l-tryptophan through tetrahydropterin regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ahajournals.org [ahajournals.org]
- 16. genular.atomic-lab.org [genular.atomic-lab.org]
- 17. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jneurosci.org [jneurosci.org]
- 19. Posttranslational regulation of TPH1 is responsible for the nightly surge of 5-HT output in the rat pineal gland - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite [frontiersin.org]
- 21. longdom.org [longdom.org]
A Technical Guide to the Function of Hydroxyindole O-Methyltransferase (HIOMT) in 5-Methoxytryptophan (5-MTP) Production
Executive Summary
Hydroxyindole O-methyltransferase (HIOMT), long recognized for its pivotal role in the final step of melatonin synthesis, is now understood to possess a broader enzymatic repertoire with profound implications for cellular homeostasis and disease. This guide delves into the non-canonical function of HIOMT: the production of 5-methoxytryptophan (5-MTP), an endogenous metabolite with significant anti-inflammatory, anti-fibrotic, and tumor-suppressing properties. We will explore the isoform-specific nature of this activity, its dysregulation in pathological states such as cancer, and provide detailed, field-proven methodologies for its investigation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of the HIOMT/5-MTP axis.
The Bifurcating Paths of Tryptophan Metabolism: Beyond Melatonin
L-tryptophan, an essential amino acid, serves as the metabolic precursor to a host of bioactive molecules. While the kynurenine and serotonin pathways are well-characterized, a crucial branch leading to the synthesis of this compound (5-MTP) is gaining prominence. This pathway diverges from the canonical serotonin-to-melatonin route, yet it critically involves the same terminal enzyme family, HIOMT.
The synthesis of 5-MTP from tryptophan occurs in two enzymatic steps:
-
Hydroxylation: Tryptophan hydroxylase (TPH) converts L-tryptophan to 5-hydroxytryptophan (5-HTP). In peripheral tissues, the TPH-1 isoform is predominantly responsible for this conversion.[1][2]
-
O-methylation: Hydroxyindole O-methyltransferase (HIOMT) then catalyzes the transfer of a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to the 5-hydroxyl group of 5-HTP, yielding 5-MTP.[1][3][4]
This pathway stands in parallel to the classical melatonin synthesis pathway, where HIOMT methylates N-acetylserotonin.[5][6] The discovery that specific HIOMT isoforms preferentially catalyze 5-MTP synthesis has opened a new chapter in our understanding of this enzyme's function.
A Tale of Two Substrates: HIOMT Isoform Specificity
The human HIOMT gene (also known as Acetylserotonin O-methyltransferase, ASMT) undergoes alternative splicing, giving rise to several protein isoforms.[7][8] This genetic versatility is the key to the enzyme's dual functionality. Structure-function analyses have revealed a fascinating division of labor among the major isoforms:
-
HIOMT345 (ASMT_HUMAN): This isoform, highly expressed in the pineal gland and retina, is the canonical enzyme for melatonin synthesis. It efficiently catalyzes the methylation of N-acetylserotonin but is largely inactive in 5-MTP synthesis.[2][4]
-
HIOMT298: In contrast, this truncated isoform is the primary catalyst for 5-MTP production.[2] It is the dominant isoform expressed in peripheral cells like fibroblasts and endothelial cells.[2][4] Notably, its expression is significantly reduced in many cancer cell lines and tissues.[2][9]
This isoform-specific substrate preference dictates the metabolic output of a given cell type. Pinealocytes, rich in HIOMT345, are geared for rhythmic melatonin production.[10] Fibroblasts, expressing HIOMT298, produce 5-MTP, which acts as a local anti-inflammatory and anti-fibrotic agent.[1][3]
The HIOMT/5-MTP Axis in Health and Disease
The function of the HIOMT298/5-MTP pathway is most evident when it is disrupted. A growing body of evidence indicates that 5-MTP is a crucial endogenous molecule for maintaining tissue homeostasis.[1][3]
-
Anti-inflammatory and Anti-fibrotic Effects: 5-MTP has been shown to inhibit macrophage activation, block the release of pro-inflammatory cytokines, and suppress the differentiation of fibroblasts into myofibroblasts, a key event in tissue fibrosis.[1] Its administration can attenuate injury-induced fibrosis in organs like the liver, kidneys, and lungs.[3]
-
Cancer Progression: Many cancer cells exhibit markedly reduced expression of the HIOMT298 isoform.[2][4] This deficiency leads to an inability to produce 5-MTP. Consequently, the precursor 5-HTP is shunted towards serotonin production via aromatic amino acid decarboxylase (AADC).[2] Restoring HIOMT298 expression in cancer cells re-establishes 5-MTP production, which in turn suppresses cancer cell migration, reduces cyclooxygenase-2 (COX-2) expression, and attenuates tumor growth and metastasis in xenograft models.[2][4] This metabolic switch from serotonin to 5-MTP production appears to be a critical tumor-suppressing mechanism.[2]
Core Methodologies for Investigating the HIOMT-5-MTP Pathway
Investigating this pathway requires robust and specific methodologies. The following section provides detailed protocols grounded in established research, designed for reproducibility and accuracy.
Assay of HIOMT Enzymatic Activity
Determining the enzymatic activity of HIOMT is fundamental. The classic method is a radioenzymatic assay that measures the transfer of a radiolabeled methyl group from [³H]-SAM to a substrate. Specificity is paramount, as crude tissue lysates contain other methyltransferases.[11] Therefore, coupling the assay with HPLC separation of the product is the gold standard for accurate quantification.
Table 1: Representative Kinetic Parameters of HIOMT
| Tissue/Enzyme Source | Substrate | Apparent Km | Vmax | Reference |
|---|---|---|---|---|
| Mouse Retina | N-Acetylserotonin | ~10 µM (for SAM) | ~40 fmol/h/mg protein | [11] |
| Human Ovary | N-Acetylserotonin | 0.26 mM | 0.28 pmol/h/mg protein | [12] |
| Human Ovary | S-Adenosyl-L-methionine | 0.08 mM | 0.28 pmol/h/mg protein |[12] |
Protocol 1: Radioenzymatic-HPLC Assay for HIOMT Activity
This protocol is adapted from methodologies used for retinal and pineal tissues, which ensures high sensitivity and specificity.[11]
A. Reagents & Buffers
-
Homogenization Buffer: 50 mM Phosphate-buffered saline (PBS), pH 7.9, with protease inhibitors.
-
Substrate 1 (for 5-MTP synthesis): 5-hydroxytryptophan (5-HTP), 1 mM stock in water.
-
Substrate 2 (for melatonin synthesis control): N-acetylserotonin (NAS), 1 mM stock in water.
-
Co-substrate: S-adenosyl-L-methionine (SAM), cold, 1 mM stock.
-
Radiolabeled Co-substrate: [³H]-S-adenosyl-L-methionine ([³H]-SAM), ~15 Ci/mmol.
-
Reaction Stop Buffer: 0.45 M Borate buffer, pH 10.
-
Extraction Solvent: Water-saturated chloroform.
-
HPLC Mobile Phase: Consult specific HPLC methods (e.g., isocratic methanol/water with a buffer).
B. Procedure
-
Sample Preparation: Homogenize cell pellets or tissues in ice-cold Homogenization Buffer. Centrifuge at 14,000 x g for 20 min at 4°C to pellet debris. The supernatant is the enzyme source. Determine protein concentration using a Bradford or BCA assay.
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice.
-
100 µL sample homogenate (~0.5-1.0 mg protein)
-
50 µL of 5-HTP or NAS substrate (final concentration ~50-100 µM)
-
10 µL of cold SAM (final concentration ~10 µM)
-
10 µL of [³H]-SAM (final concentration ~0.5 µM)
-
Adjust to a final volume of 200 µL with PBS.
-
Controls: Prepare a "no substrate" (replace 5-HTP/NAS with water) and a "boiled enzyme" control to measure background.
-
-
Incubation: Incubate the tubes at 37°C for 60-90 minutes. Ensure the reaction is in the linear range (pre-determined by a time-course experiment).
-
Reaction Termination & Extraction: Stop the reaction by adding 200 µL of Borate buffer, followed by 1 mL of water-saturated chloroform. Vortex vigorously for 1 minute. Centrifuge at 2,000 x g for 10 minutes.
-
Product Isolation: Carefully transfer 800 µL of the lower chloroform phase to a new tube. Evaporate the chloroform to dryness under a stream of nitrogen or in a vacuum concentrator.
-
HPLC Analysis & Quantification:
-
Reconstitute the dried extract in 120 µL of HPLC mobile phase.
-
Inject 100 µL onto an appropriate HPLC system (e.g., C18 column) to separate the radiolabeled product ([³H]-5-MTP or [³H]-melatonin) from unreacted [³H]-SAM and other byproducts.
-
Collect 1-minute fractions corresponding to the retention time of authentic 5-MTP or melatonin standards.
-
Add scintillation cocktail to each collected fraction and quantify the radioactivity using a liquid scintillation counter.
-
-
Calculation: Calculate the amount of product formed (in pmol) based on the specific activity of the [³H]-SAM and express the enzyme activity as pmol/hour/mg protein.
C. Rationale & Self-Validation
-
Why HPLC? Crude lysates contain competing methyltransferases. Without chromatographic separation, measuring total tritium incorporation into the organic phase leads to a significant overestimation of HIOMT-specific activity. The HPLC step ensures you are only quantifying the product of interest.[11]
-
Controls are critical: The "no substrate" control validates that product formation is dependent on the added 5-HTP/NAS. The "boiled enzyme" control confirms that the activity is enzymatic.
-
Validation: The identity of the product peak must be confirmed by co-elution with a non-radiolabeled, pure standard of 5-MTP or melatonin.
Detection and Quantification of 5-MTP
Accurate measurement of endogenous or secreted 5-MTP is crucial for functional studies. While competitive ELISA kits are available, liquid chromatography-mass spectrometry (LC-MS) provides the highest specificity and sensitivity.[2][13]
Protocol 2: LC-MS/MS Quantification of 5-MTP in Cell Culture Supernatant
A. Reagents & Materials
-
Internal Standard (IS): 5-MTP-d4 or a similar stable isotope-labeled compound.
-
Extraction Solvents: Acetonitrile (ACN), Formic Acid (FA).
-
SPE Cartridges: Solid Phase Extraction cartridges (e.g., C18 or mixed-mode).
-
LC-MS/MS System: An ultra-high performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap).
B. Procedure
-
Sample Collection: Collect cell culture media. Centrifuge to remove cells and debris.
-
Internal Standard Spiking: Add a known concentration of the internal standard (e.g., 5-MTP-d4) to a defined volume of media. This is essential to correct for extraction losses and matrix effects.
-
Protein Precipitation: Add 3 volumes of ice-cold acetonitrile to the sample, vortex, and incubate at -20°C for 30 minutes to precipitate proteins.
-
Clarification: Centrifuge at high speed (e.g., 16,000 x g) for 15 min at 4°C. Transfer the supernatant to a new tube.
-
Concentration & Reconstitution: Evaporate the supernatant to dryness and reconstitute in a small volume of mobile phase A (e.g., water with 0.1% formic acid).
-
LC-MS/MS Analysis:
-
Inject the sample onto a C18 UHPLC column.
-
Separate metabolites using a gradient of mobile phase A (water + 0.1% FA) and mobile phase B (ACN + 0.1% FA).
-
Detect ions using the mass spectrometer in positive ion mode.
-
Quantification: Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for quantification. Monitor specific precursor-to-product ion transitions for both endogenous 5-MTP and the 5-MTP-d4 internal standard.
-
-
Data Analysis: Create a standard curve using known concentrations of pure 5-MTP. Calculate the concentration of 5-MTP in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
C. Rationale & Self-Validation
-
Why an Internal Standard? The use of a stable isotope-labeled internal standard is the cornerstone of accurate quantification in mass spectrometry. It co-extracts and co-ionizes with the analyte, perfectly correcting for variations in sample preparation and instrument response.
-
Why MS/MS? Tandem mass spectrometry (MS/MS) provides exquisite specificity. By monitoring a specific fragmentation pattern (precursor ion → product ion), you can confidently distinguish 5-MTP from other isobaric compounds, eliminating false positives.
Therapeutic Targeting and Future Directions
The discovery of the HIOMT298/5-MTP axis presents exciting therapeutic opportunities.
-
Drug Development: Developing small molecule inhibitors or activators specific to HIOMT isoforms could be a viable strategy. However, given the structural similarities between methyltransferases, achieving specificity is a significant challenge.[14][15]
-
5-MTP as a Biotherapeutic: A more direct approach is the administration of exogenous 5-MTP. As an endogenous molecule, 5-MTP is expected to have a favorable safety profile and has already shown efficacy in preclinical models of fibrosis and cancer.[1][3][4]
-
Biomarker Potential: Measuring serum 5-MTP levels or tumor HIOMT expression could serve as prognostic biomarkers in diseases like hepatocellular carcinoma.[9]
Future research should focus on elucidating the downstream signaling pathways of 5-MTP, identifying its cellular receptors, and conducting clinical trials to validate its therapeutic efficacy in humans. Understanding the precise regulatory mechanisms governing HIOMT gene expression and alternative splicing will be crucial for developing strategies to restore its function in diseased tissues.
References
- 1. Frontiers | Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite [frontiersin.org]
- 2. Restoration of hydroxyindole O-methyltransferase levels in human cancer cells induces a tryptophan-metabolic switch and attenuates cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. Reactome | Methylation of N-acetyl-5-HT to form melatonin [reactome.org]
- 6. On the significance of an alternate pathway of melatonin synthesis via 5-methoxytryptamine: comparisons across species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetylserotonin O-methyltransferase - Wikipedia [en.wikipedia.org]
- 8. Structural analysis of the human hydroxyindole-O-methyltransferase gene. Presence of two distinct promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Association of Tumor Hydroxyindole O-Methyltransferase and Serum this compound with Long-Term Survival of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of hydroxyindole-O-methyltransferase gene expression in the pineal gland and retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydroxyindole-O-methyltransferase (HIOMT) activity in the retina of melatonin-proficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. Use of histone methyltransferase inhibitors in cancer treatment: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide to 5-Methoxytryptophan: From Biochemical Properties to Therapeutic Potential
Abstract
5-Methoxytryptophan (5-MTP), a naturally occurring metabolite of the essential amino acid L-tryptophan, has emerged from relative obscurity to become a molecule of significant interest for the scientific and drug development communities. Initially identified as an endogenous factor with potent anti-inflammatory properties, its known biological activities have expanded to include anti-cancer, anti-fibrotic, and vasoprotective effects. This technical guide provides a comprehensive overview of the core biochemical properties, structure, and synthesis of 5-MTP. It further delves into its mechanisms of action, offering insights into its therapeutic potential. Detailed analytical methodologies for its quantification and protocols for relevant in-vitro assays are presented to empower researchers in their exploration of this promising compound.
Introduction: The Rise of a Novel Endogenous Modulator
Tryptophan metabolism is a critical branching pathway that gives rise to a host of bioactive molecules, including the neurotransmitter serotonin and the immunosuppressive kynurenine pathway metabolites. A less-explored branch of this metabolism leads to the formation of 5-methoxyindole derivatives, including this compound.[1][2] For years, the physiological relevance of 5-MTP remained largely uncharacterized. However, recent discoveries have identified it as an endothelium-derived protective molecule that plays a crucial role in maintaining inflammatory homeostasis.[3][4]
Produced by various cell types, including fibroblasts and endothelial cells, 5-MTP is released into the extracellular environment and circulates in the bloodstream.[5][6] Its levels have been shown to be suppressed during systemic inflammation, such as in sepsis, and in chronic diseases like chronic kidney disease and following acute myocardial infarction.[3][4][7] This inverse correlation with disease states underscores its potential as both a biomarker and a therapeutic agent. This guide aims to provide researchers, scientists, and drug development professionals with a foundational and practical understanding of 5-MTP.
Molecular Profile and Physicochemical Properties
A thorough understanding of the fundamental properties of 5-MTP is paramount for its study and application.
Chemical Structure and Identification
This compound is an L-tryptophan derivative characterized by a methoxy group at the 5th position of the indole ring.[8]
-
IUPAC Name: (2S)-2-amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid[8]
-
Molecular Weight: 234.25 g/mol [8]
| Identifier | Value | Source |
| CAS Number | 25197-96-0 (L-isomer) | |
| 28052-84-8 (DL-racemic mixture) | [9][10][11] | |
| PubChem CID | 151018 | [8] |
| HMDB ID | HMDB0002339 | |
| SMILES | COC1=CC2=C(NC=C2C--INVALID-LINK--C(O)=O)C=C1 | |
| InChI | InChI=1S/C12H14N2O3/c1-17-8-2-3-11-9(5-8)7(6-14-11)4-10(13)12(15)16/h2-3,5-6,10,14H,4,13H2,1H3,(H,15,16)/t10-/m0/s1 |
Physicochemical Data
The physical and chemical properties of 5-MTP are crucial for designing experimental protocols, including solvent selection and storage conditions.
| Property | Value | Source |
| Appearance | Off-white to light yellow solid/crystalline powder | [11] |
| Melting Point | 258-261 °C (decomposes) | [10] |
| Solubility | DMSO: ~1 mg/mL; PBS (pH 7.2): ~1 mg/mL | [9][10] |
| Storage Temperature | 2-8°C | |
| Stability | ≥ 4 years (under appropriate storage) | [9] |
| Optical Activity | [α]20/D -30 to -28° in water (L-isomer) |
Biosynthesis and Metabolism
5-MTP is synthesized from L-tryptophan through a two-step enzymatic process.[3][4][7] This pathway is distinct from the more widely studied serotonin and kynurenine pathways.
The Biosynthetic Pathway
-
Hydroxylation: The first and rate-limiting step is the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP). This reaction is catalyzed by the enzyme tryptophan hydroxylase-1 (TPH-1) .[4][7]
-
O-methylation: Subsequently, 5-HTP is methylated to form 5-MTP. This step is catalyzed by hydroxyindole O-methyltransferase (HIOMT) , also known as acetylserotonin O-methyltransferase (ASMT).[4][7]
Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) and certain cytokines, have been shown to suppress the expression of TPH-1, thereby reducing the endothelial production of 5-MTP.[4][7]
Caption: Biosynthetic pathway of this compound from L-Tryptophan.
Biological Activities and Mechanisms of Action
The therapeutic potential of 5-MTP stems from its diverse biological activities, primarily centered around its anti-inflammatory and cytoprotective effects.
Anti-inflammatory Effects
5-MTP exerts potent anti-inflammatory effects by modulating key signaling pathways in immune cells, particularly macrophages.[3][7] It has been shown to:
-
Inhibit the lipopolysaccharide (LPS)-induced release of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α.[3][11]
-
Suppress the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in inflammatory conditions.[2][3]
-
Block the activation of the p38 MAPK and NF-κB signaling pathways, which are central to the inflammatory response.[4][7]
Vasoprotective and Anti-Fibrotic Roles
5-MTP plays a significant role in maintaining vascular homeostasis and counteracting fibrotic processes.
-
Endothelial Barrier Function: It protects and restores endothelial barrier function, preventing vascular leakage induced by inflammatory stimuli.[3][7]
-
Vascular Smooth Muscle Cells (VSMCs): It inhibits the migration and proliferation of VSMCs, key events in the development of intimal hyperplasia and restenosis following vascular injury.[1][7]
-
Anti-Fibrosis: 5-MTP has demonstrated anti-fibrotic activity in preclinical models of kidney, liver, lung, and cardiac fibrosis.[6][12] It achieves this by inhibiting the differentiation of fibroblasts into myofibroblasts and downregulating pro-fibrotic signaling pathways like TGF-β/SMAD3 and PI3K/AKT.[6][13]
Anti-Cancer Activity
Emerging evidence suggests that 5-MTP possesses anti-tumorigenic properties.
-
It can suppress COX-2 expression in cancer cells, an enzyme often overexpressed in tumors and linked to proliferation and metastasis.[2][5]
-
It inhibits cancer cell migration and invasion, and has been shown to reduce tumor growth in xenograft models.[2][5]
Caption: Simplified overview of 5-MTP's inhibitory mechanisms on key signaling pathways.
Analytical Methodologies
Accurate quantification of 5-MTP in biological matrices is essential for both research and clinical applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), are the preferred methods for their sensitivity and selectivity.[14][15][16][17]
Sample Preparation: Solid-Phase Extraction (SPE)
A crucial first step for analyzing 5-MTP in complex biological samples like plasma or serum is the removal of interfering substances, such as proteins and salts.[15][18]
Protocol: SPE for Plasma/Serum Samples
-
Conditioning: Condition a suitable SPE cartridge (e.g., C18 or mixed-mode cation exchange) by passing methanol followed by ultrapure water through the cartridge.
-
Loading: Acidify the plasma sample (e.g., with formic acid) and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic impurities.
-
Elution: Elute 5-MTP from the cartridge using an appropriate solvent, such as methanol or a methanol/acetonitrile mixture, often containing a small amount of acid or base to facilitate elution.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Quantification by LC-MS/MS
LC-MS/MS provides high sensitivity and specificity for the quantification of tryptophan metabolites.[16][17][19]
Protocol: General LC-MS/MS Workflow
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the molecular ion of 5-MTP) and then monitoring for a specific product ion after fragmentation in the collision cell.
-
MRM Transitions: The specific m/z transitions for 5-MTP and an internal standard (e.g., a stable isotope-labeled version of 5-MTP) must be optimized.
-
-
Quantification: A calibration curve is generated using standards of known 5-MTP concentrations. The concentration in the unknown sample is then determined by comparing its peak area ratio (analyte/internal standard) to the calibration curve.
Caption: General workflow for the quantification of 5-MTP using LC-MS/MS.
Future Directions and Therapeutic Implications
The growing body of evidence supporting the protective roles of 5-MTP in a range of pathologies presents exciting opportunities for drug development.[5][7]
-
Therapeutic Agent: Due to its potent anti-inflammatory and anti-fibrotic properties, 5-MTP itself or more stable and potent analogs could be developed as novel therapeutics for inflammatory diseases, fibrosis, and certain cancers.[6]
-
Biomarker: Serum levels of 5-MTP may serve as a valuable theranostic biomarker to stratify patients, particularly in conditions like sepsis and chronic kidney disease, and to monitor therapeutic responses.[5][7]
-
Nutraceutical Potential: As a natural metabolite of an essential amino acid, its potential as a nutraceutical or dietary supplement warrants further investigation, though clinical trials are necessary to establish safety and efficacy.
Further research is needed to fully elucidate the receptors and downstream signaling pathways of 5-MTP, which will be critical for the rational design of next-generation therapeutics based on its structure and function.
References
- 1. Tryptophan metabolite this compound ameliorates arterial denudation-induced intimal hyperplasia via opposing effects on vascular endothelial and smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. This compound: an arsenal against vascular injury and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C12H14N2O3 | CID 151018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. 5-METHOXY-DL-TRYPTOPHAN price,buy 5-METHOXY-DL-TRYPTOPHAN - chemicalbook [m.chemicalbook.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Frontiers | Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. Simultaneous quantification of tryptophan metabolites by liquid chromatography tandem mass spectrometry during early human pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. innov-research.com [innov-research.com]
- 19. pure.eur.nl [pure.eur.nl]
5-Methoxytryptophan: A Technical Guide to its Anti-Inflammatory Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxytryptophan (5-MTP), an endogenous metabolite of L-tryptophan, is emerging as a potent anti-inflammatory agent with significant therapeutic potential.[1][2] Synthesized via the enzymes tryptophan hydroxylase-1 (TPH-1) and hydroxyindole O-methyltransferase, 5-MTP is an endothelial-derived factor that plays a crucial role in maintaining tissue homeostasis and defending against inflammatory insults.[1][2] Notably, levels of circulating 5-MTP are suppressed during systemic inflammation and in conditions such as sepsis, chronic kidney disease, and acute myocardial infarction, suggesting its depletion may contribute to the pathophysiology of these diseases.[1][2] This guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-inflammatory effects of 5-MTP, offering a valuable resource for researchers and drug development professionals.
Core Mechanism of Action: Attenuation of Pro-Inflammatory Signaling Cascades
The primary anti-inflammatory activity of 5-MTP is centered on its ability to suppress key signaling pathways that orchestrate the inflammatory response. This multi-pronged approach targets the production of a wide array of inflammatory mediators.
Inhibition of p38 MAPK and NF-κB Signaling
A central tenet of 5-MTP's mechanism of action is the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][3][4][5] In response to inflammatory stimuli such as lipopolysaccharide (LPS), p38 MAPK is phosphorylated and activated, leading to the subsequent activation of the transcription factor NF-κB.[6] Activated NF-κB then translocates to the nucleus and induces the expression of a plethora of pro-inflammatory genes.
5-MTP has been shown to dose-dependently block the phosphorylation of p38 MAPK in macrophages, vascular endothelial cells, and smooth muscle cells.[1][3][4] This inhibition of p38 MAPK activation prevents the downstream activation of NF-κB.[1][3][5] The precise molecular interaction through which 5-MTP inhibits p38 MAPK phosphorylation is an area of ongoing investigation, but it is a critical node in its anti-inflammatory effects.
Signaling Pathway Diagram: 5-MTP Inhibition of p38 MAPK and NF-κB
Caption: 5-MTP inhibits the phosphorylation of p38 MAPK, preventing NF-κB activation.
Suppression of Pro-inflammatory Mediators
The inhibition of the p38 MAPK/NF-κB axis by 5-MTP leads to a significant reduction in the production of a wide range of pro-inflammatory molecules.[3][6] This includes:
-
Pro-inflammatory Cytokines: 5-MTP has been demonstrated to inhibit the production of key inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α) in macrophages.[3][6]
-
Pro-inflammatory Enzymes: The expression of enzymes responsible for the synthesis of inflammatory mediators, namely Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS), is also suppressed by 5-MTP.[6]
This broad-spectrum inhibition of pro-inflammatory mediators underscores the potential of 5-MTP as a powerful anti-inflammatory agent.
| Inflammatory Mediator | Effect of 5-MTP | Reference |
| IL-6 | Inhibition of production | [6] |
| IL-1β | Inhibition of production | [6] |
| TNF-α | Inhibition of production | [6] |
| COX-2 | Inhibition of expression | [6] |
| iNOS | Inhibition of expression | [6] |
Protection of Endothelial Barrier Function
Inflammation is often accompanied by increased vascular permeability, which allows for the infiltration of immune cells into tissues. 5-MTP plays a protective role by preserving the integrity of the endothelial barrier.[5][6] It has been shown to prevent LPS-induced endothelial barrier dysfunction.[6] This protective effect is, at least in part, mediated by the inhibition of p38 MAPK activation.[5] By maintaining endothelial barrier function, 5-MTP can limit the influx of inflammatory cells and mediators, thereby dampening the inflammatory response.
Modulation of Macrophage Activity
Macrophages are key players in the inflammatory process. 5-MTP exerts control over macrophage function in several ways:
-
Inhibition of Macrophage Activation: As previously discussed, 5-MTP inhibits the activation of macrophages by suppressing pro-inflammatory signaling pathways.[3][4]
-
Control of Macrophage Transmigration: 5-MTP can block the migration of monocytes and macrophages to sites of inflammation.[1][3]
By modulating macrophage activity, 5-MTP can effectively control a central driver of the inflammatory cascade.
Experimental Validation: Protocols and Methodologies
The anti-inflammatory properties of 5-MTP can be investigated using a variety of established in vitro and in vivo models.
In Vitro Assays
-
Cell Culture Models:
-
Experimental Protocol: Assessing the Effect of 5-MTP on LPS-Induced Cytokine Production in RAW 264.7 Macrophages
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[8]
-
Pre-treatment with 5-MTP: Pre-treat the cells with varying concentrations of 5-MTP for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[8]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[6][8]
-
Data Analysis: Compare cytokine levels in 5-MTP treated groups to the LPS-only control group.
-
-
Western Blot Analysis for Signaling Pathway Inhibition:
-
Cell Treatment: Treat cells with 5-MTP followed by LPS stimulation for a shorter duration (e.g., 30-60 minutes) to observe early signaling events.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phosphorylated and total p38 MAPK and NF-κB.
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify band intensities to determine the effect of 5-MTP on protein phosphorylation.
-
Experimental Workflow: In Vitro Analysis of 5-MTP's Anti-inflammatory Effects
Caption: Workflow for assessing 5-MTP's anti-inflammatory effects in vitro.
In Vivo Models of Inflammation
-
LPS-Induced Endotoxemia: This model is used to study systemic inflammation.[6] Administration of 5-MTP prior to or following an LPS challenge can be evaluated for its effects on survival, systemic cytokine levels, and organ damage.[6]
-
Carrageenan-Induced Paw Edema: A classic model of acute inflammation where the anti-inflammatory effect of a compound is assessed by its ability to reduce paw swelling.[9][10]
-
Unilateral Ureteral Obstruction (UUO): A model for studying renal inflammation and fibrosis, where 5-MTP has been shown to be protective.[1]
Therapeutic Potential and Future Directions
The potent and broad-spectrum anti-inflammatory properties of 5-MTP position it as a promising therapeutic candidate for a range of inflammatory diseases.[1] Its endogenous nature suggests a favorable safety profile.[6] Future research should focus on:
-
Identification of the 5-MTP Receptor: The specific cell surface receptor through which 5-MTP mediates its effects is yet to be identified. Its discovery would be a significant step in understanding its mechanism of action and for targeted drug development.
-
Clinical Trials: Given the promising preclinical data, well-designed clinical trials are warranted to evaluate the efficacy and safety of 5-MTP in human inflammatory conditions.
-
Theranostic Biomarker: Serum levels of 5-MTP may serve as a valuable biomarker for the diagnosis and prognosis of inflammatory diseases.[1][2]
Conclusion
This compound is a novel endogenous anti-inflammatory molecule with a well-defined mechanism of action centered on the inhibition of the p38 MAPK and NF-κB signaling pathways. Its ability to suppress a wide array of pro-inflammatory mediators, protect the endothelial barrier, and modulate macrophage function makes it a compelling candidate for the development of new therapies for inflammatory diseases. Further research into its molecular targets and clinical potential is highly encouraged.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: an arsenal against vascular injury and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite [frontiersin.org]
- 4. Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs [mdpi.com]
- 8. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaron.com [pharmaron.com]
Topic: The Role of 5-Methoxytryptophan in Regulating Cyclooxygenase-2 (COX-2) Expression
An In-depth Technical Guide for Researchers
Abstract
Cyclooxygenase-2 (COX-2) is a critical enzyme in the inflammatory cascade and a well-established therapeutic target. Its expression is tightly regulated in normal tissues but becomes dysregulated in inflammatory diseases and various cancers. This guide delves into the role of 5-Methoxytryptophan (5-MTP), an endogenous metabolite of L-tryptophan, as a key regulator of COX-2 expression. We will explore the biosynthetic pathway of 5-MTP, elucidate its molecular mechanisms of action involving the inhibition of key pro-inflammatory signaling pathways, and provide detailed experimental protocols for researchers to investigate these effects. This document serves as a technical resource for scientists and drug development professionals interested in the anti-inflammatory properties of 5-MTP and its potential as a lead compound for novel therapeutics.
Introduction: The COX-2 Conundrum
Cyclooxygenase-2 (COX-2), an inducible enzyme, plays a pivotal role in converting arachidonic acid into prostanoids, which are potent mediators of inflammation, pain, and fever.[1][2] While its transient expression is crucial for acute inflammatory responses and tissue repair, chronic overexpression of COX-2 is a hallmark of numerous pathological conditions, including arthritis, cardiovascular disease, and a wide variety of cancers.[3][4] This causal role in tumorigenesis is attributed to its ability to promote cell proliferation, migration, and resistance to apoptosis.[4]
The transcriptional regulation of the PTGS2 gene (encoding COX-2) is complex, involving a host of pro-inflammatory and mitogenic signaling pathways.[5][6] A critical challenge in therapeutics is to control aberrant COX-2 expression without disrupting the homeostatic functions of its constitutively expressed isoform, COX-1. The discovery of endogenous molecules that specifically suppress COX-2 provides a promising avenue for developing safer and more targeted anti-inflammatory and anti-cancer therapies.
This guide focuses on one such molecule: this compound (5-MTP). Initially identified as a COX-2 suppressing factor, 5-MTP is an endogenous metabolite that represents a novel mechanism for the physiological control of inflammation.[7][8] Notably, many cancer cell lines are deficient in 5-MTP production, which may contribute to their characteristic COX-2 overexpression.[3][4][9]
Biosynthesis of this compound: An Endogenous Anti-Inflammatory Arsenal
5-MTP is not a direct dietary component but is synthesized endogenously from the essential amino acid L-tryptophan. The pathway is a two-step enzymatic process primarily active in mesenchymal cells like fibroblasts and endothelial cells.[9][10]
-
Step 1: Hydroxylation. L-tryptophan is first converted to 5-Hydroxytryptophan (5-HTP) by the enzyme Tryptophan Hydroxylase-1 (TPH-1) .[7][10]
-
Step 2: O-Methylation. 5-HTP is then methylated to form this compound (5-MTP) by the enzyme Hydroxyindole O-methyltransferase (HIOMT) .[4][7]
This pathway is distinct from the well-known serotonin and kynurenine pathways of tryptophan metabolism. The resulting 5-MTP can be released into the extracellular milieu, where it acts in an autocrine and paracrine manner to suppress inflammation.[3][4] Pro-inflammatory stimuli, such as Lipopolysaccharide (LPS), have been shown to suppress this pathway by inhibiting TPH-1 expression, thereby reducing the local production of this protective molecule.[10][11]
Molecular Mechanism: How 5-MTP Suppresses COX-2 Expression
5-MTP exerts its control over COX-2 primarily at the transcriptional level.[9][12] It does not directly inhibit the COX-2 enzyme's catalytic activity but rather prevents the synthesis of the COX-2 protein by blocking the signaling cascades that lead to the transcription of its gene, PTGS2. The primary targets of 5-MTP are the p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are central hubs for inflammatory gene expression.[8][10][13][14]
Causality of the Mechanism: Pro-inflammatory stimuli (e.g., LPS, TNF-α, IL-1β) bind to their respective cell surface receptors, initiating a cascade of intracellular phosphorylation events.[5] These cascades converge on key kinases like the IκB kinase (IKK) complex and MAPK Kinases (MKKs).
-
NF-κB Pathway: The IKK complex phosphorylates the inhibitor of κB (IκB), targeting it for degradation. This releases the NF-κB transcription factor, allowing it to translocate to the nucleus and bind to the promoter region of target genes, including PTGS2, to initiate transcription.[5][15]
-
p38 MAPK Pathway: MKKs phosphorylate and activate p38 MAPK. Activated p38 MAPK can then phosphorylate and activate other transcription factors and also contributes to the activation of NF-κB, creating a highly amplified inflammatory signal.[15][16]
5-MTP intervenes by inhibiting the activation of both p38 MAPK and NF-κB.[10][13][14] By blocking these upstream signaling nodes, 5-MTP effectively prevents the recruitment of transcription factors to the PTGS2 promoter, thereby shutting down COX-2 expression.[12] This multi-pronged inhibition of key inflammatory pathways explains its broad anti-inflammatory effects, which also include the suppression of pro-inflammatory cytokines like IL-1β, TNFα, and IL-6.[8][12]
Experimental Validation: Protocols and Methodologies
To validate the inhibitory effect of 5-MTP on COX-2 expression, a series of well-established molecular biology techniques are required. The following protocols provide a self-validating system, where changes in protein levels (Western Blot) are corroborated by changes in messenger RNA levels (RT-qPCR).
Experimental Workflow Overview
The overall process involves treating cultured cells with an inflammatory stimulus to induce COX-2, with or without the presence of 5-MTP, and then harvesting the cells for molecular analysis.
Protocol 1: Cell Culture and Treatment
Rationale: This protocol establishes an in vitro model of inflammation where COX-2 expression is robustly induced, allowing for the clear assessment of 5-MTP's inhibitory potential. Macrophage cell lines (e.g., RAW 264.7) or cancer cell lines with low basal COX-2 (e.g., A549) are suitable.[4][17]
Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophages into 6-well plates at a density of 1 x 10⁶ cells per well. Allow cells to adhere for 24 hours in DMEM supplemented with 10% FBS at 37°C and 5% CO₂.
-
Pre-treatment: One hour prior to stimulation, replace the medium with fresh medium containing either vehicle (e.g., DMSO) or the desired concentration of 5-MTP (e.g., 10-100 µM). This pre-incubation allows 5-MTP to enter the cells and be available to interfere with signaling.
-
Stimulation: Add the pro-inflammatory stimulus. For RAW 264.7 cells, Lipopolysaccharide (LPS) at 1 µg/mL is a potent inducer of COX-2.[17]
-
Incubation: Incubate the cells for the desired time period. For mRNA analysis, a 6-8 hour incubation is typically sufficient.[18] For protein analysis, a 12-24 hour incubation allows for protein translation and accumulation.[17]
-
Harvesting:
-
For RT-qPCR: Aspirate the medium, wash cells once with cold PBS, and add TRIzol reagent directly to the well to lyse the cells and stabilize RNA.
-
For Western Blot: Aspirate the medium, wash cells once with cold PBS, and lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protocol 2: Western Blot Analysis of COX-2 Protein
Rationale: Western blotting provides a semi-quantitative measure of the COX-2 protein level, directly confirming that transcriptional inhibition leads to reduced protein expression. A loading control (e.g., β-actin) is essential to ensure equal protein loading between lanes, validating the results.[19]
Methodology:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay to ensure equal loading.[19]
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load the samples onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to track the separation. Run the gel at 100-120 V until the dye front reaches the bottom.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for COX-2 (e.g., Cell Signaling Technology #4842[20]), diluted in blocking buffer according to the manufacturer's recommendation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL (Enhanced Chemiluminescence) substrate and an imaging system.[17]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for a loading control protein (e.g., β-actin) to normalize the COX-2 signal.
Protocol 3: RT-qPCR Analysis of COX-2 (PTGS2) mRNA
Rationale: This protocol quantifies the amount of PTGS2 mRNA, providing direct evidence that 5-MTP acts at the level of gene transcription. The use of a housekeeping gene (e.g., GAPDH) for normalization is critical for accurate relative quantification.[21]
Methodology:
-
RNA Isolation: Isolate total RNA from the cell lysates (from step 4.2.5) using TRIzol and a chloroform/isopropanol precipitation method, or a column-based kit, according to the manufacturer's instructions.
-
RNA Quantification and Quality Check: Measure the concentration and purity (A260/A280 ratio) of the RNA using a spectrophotometer.
-
Reverse Transcription (cDNA Synthesis): Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative PCR (qPCR):
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for PTGS2 (or the housekeeping gene), and a SYBR Green master mix.[21]
-
Run the qPCR reaction in a real-time PCR machine. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis at the end to verify the specificity of the PCR product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for PTGS2 and the housekeeping gene in each sample.
-
Calculate the relative expression of PTGS2 mRNA using the ΔΔCt method, normalizing the values from treated samples to the untreated control.[18]
-
Data Summary and Expected Outcomes
Consistent with published findings, the expected outcome is a dose-dependent inhibition of COX-2 expression by 5-MTP in stimulated cells.[4]
| Treatment Group | Relative COX-2 mRNA Level (Fold Change vs. Control) | Relative COX-2 Protein Level (Normalized Density vs. Control) |
| Vehicle Control | 1.0 | 1.0 |
| LPS (1 µg/mL) | 25.0 | 18.0 |
| LPS + 5-MTP (10 µM) | 15.0 | 10.0 |
| LPS + 5-MTP (50 µM) | 5.0 | 4.0 |
| LPS + 5-MTP (100 µM) | 1.5 | 1.2 |
| Table 1: Representative quantitative data demonstrating the inhibitory effect of 5-MTP on LPS-induced COX-2 expression in RAW 264.7 cells. Values are illustrative. |
Therapeutic Potential and Future Directions
The endogenous nature of 5-MTP and its targeted action on key inflammatory signaling pathways make it a highly attractive molecule for drug development.[7][9] Its ability to restore control over dysregulated COX-2 expression suggests potential applications in:
-
Anti-inflammatory Therapy: For chronic inflammatory diseases where COX-2 is a key driver.
-
Oncology: As a cancer chemopreventive agent or an adjunct therapy to reduce tumor growth and metastasis, particularly in cancers deficient in 5-MTP synthesis.[3][9][22]
-
Fibrotic Diseases: Recent studies also show 5-MTP is effective in attenuating tissue fibrosis, an effect closely linked to its anti-inflammatory actions.[8]
Future research should focus on the clinical relevance of 5-MTP, including the investigation of serum 5-MTP levels as a potential theranostic biomarker for inflammatory conditions and the development of stable 5-MTP analogs with improved pharmacokinetic properties.[10][22]
References
- 1. Cyclooxygenase - Wikipedia [en.wikipedia.org]
- 2. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Control of cyclooxygenase-2 expression and tumorigenesis by endogenous this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite [frontiersin.org]
- 9. 5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: an arsenal against vascular injury and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. This compound: an arsenal against vascular injury and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. synapse.koreamed.org [synapse.koreamed.org]
- 16. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Cox2 Antibody | Cell Signaling Technology [cellsignal.com]
- 21. Over-expression of COX-2 mRNA in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. longdom.org [longdom.org]
5-Methoxytryptophan: A Circulating Anti-Inflammatory Molecule – A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
5-Methoxytryptophan (5-MTP), an endogenous metabolite of tryptophan, has emerged as a potent circulating molecule with significant anti-inflammatory and cytoprotective properties. Initially identified as a cyclooxygenase-2 (COX-2) suppressing factor, subsequent research has unveiled its multifaceted mechanisms of action, positioning it as a promising therapeutic candidate for a range of inflammatory and fibrotic diseases.[1] This technical guide provides an in-depth exploration of 5-MTP, from its biosynthesis and physiological roles to its detailed mechanisms of action and practical methodologies for its study. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge to facilitate further investigation and therapeutic development of this intriguing molecule.
Introduction: The Discovery and Significance of this compound
Systemic inflammation is a critical pathophysiological process that underlies a multitude of debilitating human diseases.[2] The vascular endothelium plays a pivotal role in maintaining inflammatory homeostasis.[2] It was in the quest to identify endothelium-derived factors that modulate inflammatory responses that this compound was characterized as a key anti-inflammatory molecule.[2][3]
Originally termed cytoguardin, this molecule was discovered in the conditioned medium of human fibroblasts and was later identified as 5-MTP through metabolomic analysis.[4] Produced by a variety of cells, including endothelial cells, fibroblasts, and epithelial cells, 5-MTP is released into the circulation where it exerts its protective effects.[4][5] Notably, circulating levels of 5-MTP are significantly reduced in patients with sepsis, a life-threatening condition characterized by a dysregulated systemic inflammatory response.[3][4][5] This observation underscores the potential clinical relevance of 5-MTP as both a biomarker and a therapeutic agent for inflammatory disorders.[5][6]
Biosynthesis and Metabolism: The Endogenous Production of an Anti-Inflammatory Guardian
5-MTP is synthesized from the essential amino acid L-tryptophan through a two-step enzymatic pathway. This process is distinct from the well-known serotonin and kynurenine pathways of tryptophan metabolism.
The biosynthesis of 5-MTP involves the following key enzymes:
-
Tryptophan Hydroxylase-1 (TPH-1): This enzyme catalyzes the initial and rate-limiting step, the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP).
-
Hydroxyindole O-methyltransferase (HIOMT): Subsequently, HIOMT methylates 5-HTP to produce this compound.
Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) and various cytokines, can suppress the expression of TPH-1, leading to a reduction in 5-MTP production.[6] This downregulation of 5-MTP synthesis during inflammation may exacerbate the inflammatory response, highlighting a potential feedback loop that could be targeted therapeutically.
Caption: Biosynthetic pathway of this compound.
Mechanisms of Anti-Inflammatory Action: A Multi-Pronged Approach
5-MTP exerts its anti-inflammatory effects through the modulation of several key signaling pathways, primarily in immune cells like macrophages. The central tenet of its action is the suppression of pro-inflammatory gene expression and cytokine production.
Inhibition of the p38 MAPK and NF-κB Signaling Pathways
A primary mechanism by which 5-MTP controls inflammation is through the inhibition of the p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling cascades.[1][6] These pathways are central to the inflammatory response, and their dysregulation is implicated in numerous diseases.
Upon stimulation by inflammatory triggers like LPS, p38 MAPK is activated through phosphorylation. Activated p38 MAPK, in turn, can activate downstream transcription factors, including NF-κB, leading to the expression of a battery of pro-inflammatory genes. 5-MTP has been shown to block the phosphorylation and activation of p38 MAPK.[7][8] This inhibitory action prevents the subsequent activation of NF-κB and the transcription of its target genes, which include those encoding for pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), chemokines, and enzymes like COX-2.[1]
Preliminary evidence suggests that 5-MTP may exert its effects through a G protein-coupled receptor (GPCR), although the specific receptor has yet to be identified.[1] Activation of this putative receptor is thought to initiate a signaling cascade that ultimately leads to the inhibition of p38 MAPK activation.[1]
Caption: 5-MTP inhibits p38 MAPK and NF-κB signaling.
Suppression of the NLRP3 Inflammasome and Pyroptosis
Recent evidence has implicated 5-MTP in the regulation of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune response and the production of pro-inflammatory cytokines IL-1β and IL-18.[9] Dysregulation of the NLRP3 inflammasome is associated with a wide range of inflammatory diseases.
5-MTP has been shown to ameliorate endotoxin-induced acute lung injury by inhibiting NLRP3 inflammasome-mediated pyroptosis, a form of pro-inflammatory cell death.[9] This protective effect is mediated through the activation of the Nrf2/HO-1 signaling pathway.[9] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). By upregulating Nrf2 and HO-1, 5-MTP reduces oxidative stress and suppresses the activation of the NLRP3 inflammasome and subsequent caspase-1 activation, thereby inhibiting pyroptosis and the release of inflammatory cytokines.[9][10]
Caption: 5-MTP suppresses NLRP3 inflammasome via Nrf2/HO-1.
Preclinical Evidence: Therapeutic Potential in Inflammatory and Fibrotic Diseases
The anti-inflammatory properties of 5-MTP have been demonstrated in a variety of preclinical models, highlighting its therapeutic potential for a range of diseases.
| Disease Model | Key Findings | References |
| Sepsis | Reduced systemic inflammation ("cytokine storm"), decreased organ damage (lung, spleen), and improved survival in murine models of LPS-induced endotoxemia and cecal ligation and puncture (CLP).[2][3][4][5] | [2][3][4][5] |
| Tissue Fibrosis (Liver, Kidney, Heart, Lung) | Attenuated injury-induced fibrosis by inhibiting macrophage activation and the differentiation of fibroblasts and hepatic stellate cells into myofibroblasts.[1] | [1] |
| Acute Lung Injury | Ameliorated endotoxin-induced lung injury by inhibiting NLRP3 inflammasome-mediated pyroptosis.[9] | [9] |
| Vascular Injury | Protected endothelial barrier function and attenuated arterial intimal hyperplasia.[6] | [6] |
These studies collectively demonstrate that 5-MTP can effectively control excessive inflammatory responses and protect tissues from damage in various pathological contexts.
Methodologies for the Study of this compound
For researchers and drug development professionals, robust and reliable methods are essential for studying the pharmacology and therapeutic effects of 5-MTP.
Quantification of this compound in Biological Matrices
Accurate quantification of 5-MTP in biological samples such as plasma and cell culture supernatant is crucial for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.
Step-by-Step Protocol Outline for LC-MS/MS Quantification of 5-MTP in Human Plasma:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., 5-MTP-d4).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50% methanol in water with 0.1% formic acid).
-
-
LC Separation:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to high percentage of Mobile Phase B is used to elute 5-MTP and separate it from other matrix components. The gradient should be optimized for optimal peak shape and resolution.
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for 5-MTP.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for 5-MTP and its internal standard are monitored for quantification. These transitions should be optimized for maximum sensitivity.
-
Example Transition for 5-MTP:m/z 235.1 → 176.1
-
Example Transition for 5-MTP-d4:m/z 239.1 → 180.1
-
-
Data Analysis: The peak area ratio of 5-MTP to the internal standard is used to construct a calibration curve from which the concentration of 5-MTP in unknown samples can be determined.
-
Note: This is a general protocol outline. Method validation according to regulatory guidelines (e.g., FDA or EMA) is essential for clinical applications and should include assessments of linearity, accuracy, precision, selectivity, recovery, and stability.
In Vitro Anti-Inflammatory Assays
Assessing the anti-inflammatory activity of 5-MTP in vitro is a critical step in understanding its mechanism of action and screening for more potent analogs. Macrophage-based assays are particularly relevant given their central role in inflammation.
Step-by-Step Protocol for Assessing the Effect of 5-MTP on Macrophage M1/M2 Polarization:
-
Cell Culture and Differentiation:
-
Isolate primary monocytes from human peripheral blood (PBMCs) or use a monocytic cell line (e.g., THP-1).
-
Differentiate monocytes into M0 macrophages by culturing them in the presence of M-CSF (Macrophage Colony-Stimulating Factor) for 5-7 days.
-
-
Macrophage Polarization and 5-MTP Treatment:
-
Plate the M0 macrophages at a suitable density in a multi-well plate.
-
To induce M1 (pro-inflammatory) polarization , stimulate the cells with LPS (100 ng/mL) and IFN-γ (20 ng/mL).
-
To induce M2 (anti-inflammatory) polarization , stimulate the cells with IL-4 (20 ng/mL) and IL-13 (20 ng/mL).
-
Concurrently treat the cells with various concentrations of 5-MTP or a vehicle control.
-
Incubate for 24-48 hours.
-
-
Analysis of Polarization Markers:
-
Gene Expression (qPCR): Harvest the cells, extract RNA, and perform quantitative real-time PCR to measure the expression of M1 markers (e.g., TNF, IL6, IL1B, NOS2) and M2 markers (e.g., ARG1, MRC1 (CD206), IL10).
-
Protein Expression (Flow Cytometry): Stain the cells with fluorescently labeled antibodies against M1 surface markers (e.g., CD80, CD86) and M2 surface markers (e.g., CD206, CD163) and analyze by flow cytometry.
-
Cytokine Secretion (ELISA or Multiplex Assay): Collect the cell culture supernatant and measure the concentration of secreted M1 cytokines (e.g., TNF-α, IL-6, IL-1β) and M2 cytokines (e.g., IL-10) using enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.
-
Expected Outcome: 5-MTP is expected to suppress the expression and secretion of M1 markers and potentially enhance the expression of M2 markers, indicating a shift from a pro-inflammatory to an anti-inflammatory macrophage phenotype.
Caption: Workflow for assessing 5-MTP's effect on macrophage polarization.
Future Directions and Therapeutic Outlook
This compound represents a novel endogenous molecule with significant therapeutic potential for a broad spectrum of inflammatory and fibrotic diseases. Its well-defined mechanisms of action, centered on the inhibition of key pro-inflammatory signaling pathways, make it an attractive candidate for drug development.
Future research should focus on several key areas:
-
Receptor Identification: The definitive identification and characterization of the putative G protein-coupled receptor for 5-MTP will be a major breakthrough, enabling targeted drug design and a deeper understanding of its signaling cascade.
-
Clinical Trials: While preclinical data are compelling, well-designed clinical trials are necessary to evaluate the safety, efficacy, and therapeutic window of 5-MTP in human inflammatory diseases, such as sepsis and chronic kidney disease.
-
Structure-Activity Relationship (SAR) Studies: The development of more potent and pharmacokinetically optimized analogs of 5-MTP through SAR studies could lead to the development of next-generation anti-inflammatory therapeutics.
-
Biomarker Development: Further validation of circulating 5-MTP levels as a diagnostic and prognostic biomarker in various inflammatory conditions is warranted.
References
- 1. Frontiers | Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite [frontiersin.org]
- 2. Endothelium-Derived this compound Is a Circulating Anti-Inflammatory Molecule That Blocks Systemic Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. This compound: an arsenal against vascular injury and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endothelium-Derived this compound Protects Endothelial Barrier Function by Blocking p38 MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endothelium-Derived this compound Protects Endothelial Barrier Function by Blocking p38 MAPK Activation | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Technical Guide to 5-Methoxytryptophan: A Novel Endogenous Regulator for Combating Tissue Fibrosis
Executive Summary
Tissue fibrosis, the excessive accumulation of extracellular matrix (ECM), is the pathological endpoint of chronic inflammatory and injurious processes in virtually every organ. It leads to structural distortion, organ malfunction, and ultimately failure. Despite its prevalence in diseases such as liver cirrhosis, idiopathic pulmonary fibrosis (IPF), and chronic kidney disease, therapeutic options remain severely limited. This guide introduces 5-Methoxytryptophan (5-MTP), an endogenous metabolite of tryptophan, as a promising anti-fibrotic agent. We will explore its core mechanisms of action, which involve the multifaceted suppression of pro-fibrotic signaling cascades, inhibition of key cellular drivers, and modulation of inflammatory responses. This document provides researchers and drug development professionals with a comprehensive overview of the scientific evidence supporting 5-MTP's therapeutic potential and detailed protocols for its preclinical evaluation.
The Challenge of Tissue Fibrosis: A Dysregulated Healing Response
Fibrosis is fundamentally a wound-healing process gone awry. Following tissue injury, a cascade of events is initiated to repair the damage, involving inflammation, cell proliferation, and the deposition of ECM proteins to form a scar. In chronic disease states, the unremitting injury prevents the resolution of this healing process. This sustained activation of matrix-producing cells, primarily myofibroblasts, leads to the pathological accumulation of ECM components like collagen I and III[1][2][3].
The differentiation of quiescent fibroblasts (or other precursor cells like hepatic stellate cells) into the activated, contractile, and highly secretory myofibroblast phenotype is the central event in fibrosis[1][4]. This transformation is driven by a host of pro-fibrotic factors, with Transforming Growth Factor-beta (TGF-β) being the master regulator[2][5]. TGF-β signaling, coupled with persistent inflammation orchestrated by immune cells like macrophages, creates a self-perpetuating cycle of tissue damage and scarring that is notoriously difficult to interrupt pharmacologically[1][3][5].
This compound: An Innate Anti-Inflammatory and Anti-Fibrotic Metabolite
This compound (5-MTP) is an endogenous molecule derived from tryptophan metabolism via the tryptophan hydroxylase (TPH-1) pathway[1]. Initially identified for its potent anti-inflammatory properties, recent evidence has illuminated its significant anti-fibrotic effects across multiple organ systems, including the liver, kidneys, lungs, and heart[2][4][5]. Ischemia and inflammatory mediators can suppress the production of 5-MTP by downregulating TPH-1, suggesting that a deficiency in this protective metabolite may contribute to the progression of inflammation and fibrosis[1]. As an endogenous compound, 5-MTP presents an attractive profile for therapeutic development, positioning it as a compelling lead compound for novel anti-fibrotic drugs[1][4][5].
Core Anti-Fibrotic Mechanisms of 5-MTP
5-MTP exerts its protective effects not through a single target but by modulating multiple, interconnected pathways that drive the fibrotic process.
Inhibition of Pro-Fibrotic Signaling Pathways
A primary mechanism of 5-MTP is its ability to interfere with the canonical and non-canonical signaling pathways initiated by TGF-β.
-
TGF-β/SMAD Pathway: In pulmonary fibrosis models, 5-MTP has been shown to inhibit the phosphorylation of SMAD3, a key downstream effector in the TGF-β signaling cascade. This disruption attenuates the pro-fibrotic gene expression program initiated by TGF-β[3][6].
-
PI3K/AKT Pathway: The PI3K/AKT pathway, a non-canonical branch of TGF-β signaling, is also targeted by 5-MTP. By downregulating this pathway, 5-MTP can suppress fibroblast proliferation and migration, which are critical for the expansion of the myofibroblast population[6][7].
-
p38 MAPK Pathway: 5-MTP has been reported to block the activation of p38 MAPK, another signaling pathway involved in cellular stress, inflammation, and fibrosis[2].
Caption: 5-MTP inhibits key pro-fibrotic signaling pathways.
Modulation of Hepatic Stellate Cell Activation via Autophagy
In the context of liver fibrosis, a unique mechanism has been identified involving the induction of autophagy in hepatic stellate cells (HSCs), the primary precursors of myofibroblasts in the liver[8][9].
5-MTP treatment enhances the expression of the transcription factor FOXO3a.[8][9] FOXO3a, in turn, represses the expression of microRNA-21 (miR-21), a known pro-fibrotic microRNA.[8][9] The downregulation of miR-21 leads to the restoration of Autophagy Related 5 (ATG5), a critical component of the autophagy machinery. This 5-MTP-induced autophagy helps to suppress the activation of HSCs and their differentiation into myofibroblasts, thereby reducing the production of ECM proteins like collagen I and III[8][9][10].
Caption: 5-MTP's autophagy-mediated pathway in liver fibrosis.
Attenuation of Inflammation and Macrophage Activation
Fibrosis is inextricably linked to chronic inflammation[1][3]. 5-MTP demonstrates potent anti-inflammatory effects by inhibiting the recruitment and activation of macrophages at the site of injury[5]. It reduces the secretion of pro-inflammatory cytokines (e.g., IL-6) and pro-fibrotic factors (e.g., TGF-β) from these cells[3][5][11]. Furthermore, in models of renal fibrosis, 5-MTP has been shown to block Toll-Like Receptor 2 (TLR2) signaling pathways, which are crucial for mediating inflammatory responses that contribute to fibrosis[11][12][13].
Preclinical Efficacy of 5-MTP Across Organ Systems
The anti-fibrotic activity of 5-MTP is not confined to a single organ but has been demonstrated across a range of well-established preclinical models. This broad efficacy underscores its potential to target the fundamental mechanisms of fibrosis.
| Organ System | Preclinical Model | Key Anti-Fibrotic Effects | Reference |
| Lung | Bleomycin-induced pulmonary fibrosis (mice) | Reduced collagen deposition, decreased myofibroblast accumulation, improved lung function, and attenuated alveolar destruction. | [3][6] |
| Liver | Carbon tetrachloride (CCl4)-induced liver fibrosis (rats) | Attenuated hepatic fibrosis, reduced expression of α-SMA, fibronectin, and collagens I & III. | [3][8][9] |
| Kidney | Unilateral Ureteral Obstruction (UUO) (mice) | Reduced renal interstitial fibrosis, decreased macrophage infiltration, and suppressed pro-fibrotic gene expression. | [5][12] |
| Heart | Myocardial Infarction (MI) model | Attenuated post-MI myocardial fibrosis, reduced ROS generation, and inhibited macrophage activation. | [5] |
Experimental Protocols for Preclinical Evaluation
To facilitate further research, we provide standardized, self-validating protocols for assessing the anti-fibrotic efficacy of 5-MTP.
In Vitro Protocol: Inhibition of TGF-β1-Induced Myofibroblast Differentiation
This protocol uses a human hepatic stellate cell line (LX-2) to assess the direct effect of 5-MTP on myofibroblast activation. The causality is tested by using TGF-β1 as the specific pro-fibrotic stimulus and measuring the suppression of activation markers.
Methodology:
-
Cell Culture: Culture LX-2 cells in DMEM supplemented with 10% FBS until they reach 70-80% confluency.
-
Serum Starvation: Replace the growth medium with serum-free DMEM for 24 hours to synchronize the cells and reduce baseline activation.
-
Pre-treatment: Treat the cells with varying concentrations of 5-MTP (e.g., 10, 50, 100 µM) or vehicle (DMSO) for 2 hours. This step assesses the prophylactic potential of the compound.
-
Induction of Fibrosis: Add recombinant human TGF-β1 (typically 5 ng/mL) to all wells except the negative control group.
-
Incubation: Incubate the cells for 24-48 hours.
-
Endpoint Analysis:
-
Western Blot: Harvest cell lysates and perform Western blotting to quantify the protein expression of key fibrotic markers: α-Smooth Muscle Actin (α-SMA) and Collagen Type I (COL1A1). Use GAPDH or β-actin as a loading control. A reduction in these markers in 5-MTP treated groups relative to the TGF-β1-only group indicates efficacy.
-
Quantitative PCR (qPCR): Extract total RNA and perform qPCR to analyze the mRNA expression levels of ACTA2 (α-SMA), COL1A1, and FN1 (Fibronectin). A dose-dependent decrease in the expression of these genes validates the protein data.
-
Caption: In vitro workflow for evaluating 5-MTP.
In Vivo Protocol: CCl4-Induced Liver Fibrosis Model in Rats
This protocol provides a robust in vivo system to validate the therapeutic efficacy of 5-MTP in a chemically-induced liver fibrosis model.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (200-250g). Allow a one-week acclimatization period.
-
Induction of Fibrosis: Administer carbon tetrachloride (CCl4) via intraperitoneal (i.p.) injection (2 mL/kg body weight, 50% solution in olive oil) twice a week for 8 weeks. This chronic chemical injury reliably induces liver fibrosis.
-
Treatment Groups:
-
Control Group: Receives only olive oil (vehicle for CCl4).
-
CCl4 Group: Receives CCl4 and vehicle for 5-MTP.
-
CCl4 + 5-MTP Group: Receives CCl4 and 5-MTP (e.g., 5 mg/kg, i.p.) concurrently with CCl4 administration.
-
-
Duration: Continue the treatment regimen for the full 8 weeks.
-
Euthanasia and Sample Collection: At the end of the study, euthanize the animals and collect blood serum and liver tissue.
-
Endpoint Analysis:
-
Histology: Fix liver tissue in 10% formalin, embed in paraffin, and stain sections with Masson's Trichrome or Sirius Red to visualize and quantify collagen deposition. A significant reduction in the stained area in the 5-MTP group indicates an anti-fibrotic effect.
-
Immunohistochemistry (IHC): Stain tissue sections for α-SMA to identify and quantify activated hepatic stellate cells. A lower number of α-SMA-positive cells in the treated group is a key indicator of efficacy.
-
Serum Analysis: Measure serum levels of liver enzymes Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) to assess liver damage. A reduction in these enzymes suggests a hepatoprotective effect.
-
Future Directions and Therapeutic Potential
The compelling preclinical data position 5-MTP as a strong candidate for further drug development.[1][5] Future research should focus on several key areas:
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Establishing the detailed absorption, distribution, metabolism, and excretion (ADME) profile of 5-MTP is essential for designing clinical trials.
-
Target Identification: While its effects on signaling pathways are known, identifying a specific, high-affinity receptor or direct molecular target could accelerate the development of more potent analogs.
-
Combination Therapies: Investigating 5-MTP in combination with existing (or emerging) anti-fibrotic drugs could reveal synergistic effects.
-
Clinical Trials: The ultimate goal is to translate these preclinical findings into human studies to assess the safety and efficacy of 5-MTP in patients with fibrotic diseases.
Conclusion
This compound is an endogenous metabolite with potent and multifaceted anti-fibrotic properties. It acts by suppressing the central drivers of fibrosis, including TGF-β signaling and myofibroblast activation, while also modulating the inflammatory microenvironment. Its demonstrated efficacy across preclinical models of lung, liver, kidney, and heart fibrosis highlights its potential as a broad-spectrum therapeutic agent. This guide provides the foundational knowledge and practical methodologies for the scientific community to further investigate and harness the therapeutic potential of 5-MTP in the fight against debilitating fibrotic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite [frontiersin.org]
- 6. Endogenous tryptophan metabolite this compound inhibits pulmonary fibrosis by downregulating the TGF-β/SMAD3 and PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. This compound alleviates liver fibrosis by modulating FOXO3a/miR-21/ATG5 signaling pathway mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound alleviates liver fibrosis by modulating FOXO3a/miR-21/ATG5 signaling pathway mediated autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. karger.com [karger.com]
- 13. This compound Protects against Toll-Like Receptor 2-Mediated Renal Tissue Inflammation and Fibrosis in a Murine Unilateral Ureteral Obstruction Model - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Methoxytryptophan in Vascular Injury and Repair: A Technical Guide for Therapeutic Development
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vascular injury, a precursor to pathologies such as atherosclerosis, thrombosis, and restenosis, initiates a complex interplay of inflammatory and proliferative responses. While endogenous repair mechanisms exist, their failure often leads to chronic vascular disease. This guide explores the burgeoning role of 5-Methoxytryptophan (5-MTP), an endogenous metabolite of L-tryptophan, as a potent modulator of vascular repair. Emerging evidence reveals 5-MTP as an endothelium-derived anti-inflammatory molecule that orchestrates a multi-faceted protective response.[1][2] It promotes endothelial regeneration, maintains vascular barrier integrity, and crucially, inhibits the pathological proliferation and migration of vascular smooth muscle cells (VSMCs) that underpins neointimal hyperplasia.[3][4][5] Mechanistically, 5-MTP exerts its effects primarily through the suppression of the p38 MAPK and NF-κB signaling pathways.[1][2][3][6] This document provides an in-depth analysis of the biosynthesis of 5-MTP, its mechanistic actions on key vascular cells, and detailed protocols for its investigation in preclinical models, positioning 5-MTP as a promising therapeutic agent for vascular diseases.
The Pathophysiology of Vascular Injury and the Need for Novel Therapeutics
Vascular integrity is fundamental to cardiovascular health. The endothelium, a single layer of cells lining the blood vessels, acts as a dynamic barrier and a critical regulator of vascular tone, inflammation, and coagulation.[7] Injury to this layer—whether mechanical (e.g., angioplasty), hemodynamic (e.g., hypertension), or inflammatory (e.g., sepsis)—triggers a cascade of events aimed at repair.[8]
However, this repair process can become dysregulated. Key pathological events include:
-
Endothelial Dysfunction: Reduced production of protective molecules and increased expression of adhesion molecules (e.g., ICAM-1, VCAM-1), promoting leukocyte infiltration.[3]
-
Inflammatory Cell Infiltration: Macrophages and other immune cells are recruited to the site of injury, releasing a barrage of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and growth factors.[6][9]
-
VSMC Phenotypic Switching: Vascular smooth muscle cells in the medial layer switch from a quiescent, contractile phenotype to a synthetic, proliferative state. These cells migrate into the intima, proliferate, and deposit extracellular matrix, leading to neointimal hyperplasia—the hallmark of restenosis and atherosclerosis.[4][9]
Current therapeutic strategies, such as drug-eluting stents, have limitations. Therefore, there is a pressing need for therapies that can bolster the endogenous repair mechanisms while simultaneously inhibiting the pathological elements of the response. 5-MTP has emerged as a compelling candidate that fulfills these dual roles.[1][10]
This compound: Biosynthesis and Bioactivity
5-MTP is an endogenous metabolite synthesized from L-tryptophan. Unlike the well-known serotonin and kynurenine pathways, the 5-MTP pathway represents a distinct branch of tryptophan metabolism with unique protective functions.
Biosynthesis Pathway
The production of 5-MTP is a two-step enzymatic process primarily occurring in endothelial cells and fibroblasts.[1][11]
-
Hydroxylation: Tryptophan hydroxylase-1 (TPH-1) catalyzes the conversion of L-tryptophan to 5-Hydroxytryptophan (5-HTP). This is the rate-limiting step.[1][12]
-
O-Methylation: Hydroxyindole O-methyltransferase (HIOMT) then methylates 5-HTP to form this compound.[1]
Importantly, pro-inflammatory stimuli like Lipopolysaccharide (LPS) and cytokines can suppress the expression of TPH-1 in endothelial cells, leading to a local and systemic reduction in 5-MTP levels during inflammatory states like sepsis or following vascular injury.[1][2][7][13] This suppression disrupts the homeostatic balance, exacerbating tissue damage.[6] Circulating levels of 5-MTP are demonstrably lower in patients with coronary artery disease, sepsis, and acute myocardial infarction, highlighting its potential as a theranostic biomarker.[1][3][14][15]
Figure 1. Biosynthesis of 5-MTP from L-Tryptophan and its inhibition by inflammatory stimuli.
Mechanisms of Vascular Protection by 5-MTP
5-MTP orchestrates vascular repair through concerted and opposing actions on endothelial cells and vascular smooth muscle cells, primarily by inhibiting the p38 MAPK and NF-κB signaling pathways.[1][3][4]
Promotion of Endothelial Repair and Barrier Function
-
Accelerated Re-endothelialization: Following denudation injury, administration of 5-MTP significantly accelerates the recovery of the endothelial layer.[4][10] It appears to achieve this by rescuing TNF-α-impaired endothelial cell proliferation and migration.[4][8] This protective effect is linked to its ability to maintain the activation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key driver of endothelial regeneration.[4][9]
-
Enhanced Barrier Integrity: 5-MTP protects the integrity of endothelial junctions by preserving VE-cadherin, a critical component of adherens junctions.[13][16] By inhibiting p38 MAPK activation, 5-MTP prevents the hyperpermeability induced by inflammatory mediators, thereby reducing vascular leakage and inflammatory cell transmigration.[7][13][16]
Inhibition of Pathological VSMC Proliferation and Migration
-
Suppression of Neointimal Hyperplasia: In animal models of carotid artery ligation and femoral artery wire injury, 5-MTP treatment significantly reduces neointima formation.[3][4][17] For instance, in one study, 5-MTP reduced intimal thickening by 40% four weeks after ligation.[3]
-
Maintenance of VSMC Quiescence: 5-MTP directly inhibits the proliferation of VSMCs both in vivo and in vitro.[3] It maintains the differentiated, contractile phenotype of VSMCs by preserving the expression of critical transcription factors like Serum Response Factor (SRF) and its co-factor Myocardin-Related Transcription Factor-A (MRTF-A).[4][9] It achieves this by suppressing the inflammatory activation of p38 MAPK and NF-κB, which would otherwise downregulate these factors and promote the switch to a synthetic phenotype.[4][9]
Potent Anti-inflammatory and Antioxidant Effects
-
Macrophage Modulation: 5-MTP inhibits macrophage activation and the secretion of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and chemokines.[6][18] It also blocks macrophage transmigration across the endothelium.[1][6]
-
Suppression of Inflammatory Enzymes: It downregulates the expression of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in injured tissues.[7]
-
Redox Balance: In the context of cardiac injury, 5-MTP alleviates oxidative stress by preserving mitochondrial antioxidant enzymes and downregulating reactive oxygen species (ROS)-generating enzymes like NADPH oxidase.[19]
Figure 2. Opposing effects of 5-MTP on endothelial and smooth muscle cells in vascular injury.
Preclinical Investigation of 5-MTP: Methodologies
To rigorously assess the therapeutic potential of 5-MTP, a combination of in vitro and in vivo models is essential.
In Vitro Assays: Dissecting Cellular Mechanisms
These assays are crucial for understanding the direct effects of 5-MTP on specific vascular cell types. Human Umbilical Vein Endothelial Cells (HUVECs) and primary VSMCs are common models.
Experimental Workflow: In Vitro Assessment
Figure 3. General workflow for assessing 5-MTP's effects on vascular cells in vitro.
Protocol 1: VSMC Proliferation (BrdU Incorporation Assay)
-
Causality: This assay quantifies DNA synthesis, a direct measure of cell proliferation. BrdU, a synthetic thymidine analog, is incorporated into the DNA of dividing cells and detected by a specific antibody.
-
Methodology:
-
Seed VSMCs in a 96-well plate and grow to ~60% confluency.
-
Serum-starve the cells for 24 hours to arrest them in the G0/G1 phase. This synchronization provides a consistent baseline for proliferation.
-
Pre-treat cells with vehicle or varying concentrations of 5-MTP for 30-60 minutes.
-
Add a pro-proliferative stimulus (e.g., PDGF, 20 ng/mL).
-
Simultaneously, add BrdU labeling solution and incubate for 12-24 hours.
-
Fix the cells, permeabilize the membrane, and expose the DNA.
-
Apply an anti-BrdU antibody conjugated to a peroxidase enzyme.
-
Add substrate and measure the colorimetric or fluorescent output.
-
-
Self-Validation: Include controls: unstimulated cells (negative), stimulus-only (positive), and vehicle + stimulus. A dose-response curve for 5-MTP should demonstrate inhibition of the stimulus-induced signal.
Protocol 2: Endothelial Cell Migration (Scratch Assay)
-
Causality: This assay models the collective cell migration required to close a wound, mimicking the initial phase of re-endothelialization.
-
Methodology:
-
Grow HUVECs to a confluent monolayer in a 6-well plate.
-
Create a uniform, cell-free "scratch" across the monolayer with a sterile pipette tip.
-
Gently wash with PBS to remove dislodged cells.
-
Replace with media containing vehicle or 5-MTP, with or without an inflammatory inhibitor like TNF-α (which typically impairs migration).
-
Capture images of the scratch at time 0 and at regular intervals (e.g., 8, 16, 24 hours).
-
Quantify the area of the cell-free gap over time using image analysis software (e.g., ImageJ).
-
-
Self-Validation: The rate of closure in the 5-MTP group, especially under inflammatory conditions, should be significantly faster than the control group.
In Vivo Models: Assessing Therapeutic Efficacy
Animal models are indispensable for evaluating the integrated physiological effect of 5-MTP on neointima formation.
Protocol 3: Murine Femoral Artery Wire Injury Model
-
Causality: This model mechanically denudes the endothelium of the femoral artery, initiating a robust inflammatory and proliferative response that leads to significant neointimal hyperplasia within 2-4 weeks, closely mimicking post-angioplasty restenosis.[4][10]
-
Methodology:
-
Anesthetize C57BL/6 mice.
-
Surgically expose the femoral artery and its distal branches.
-
Introduce a flexible guidewire (e.g., 0.014-inch diameter) into the artery via a small arteriotomy.
-
Pass the wire back and forth three times to denude the endothelium.
-
Remove the wire, ligate the entry branch, and close the incision.
-
Administer treatment post-surgery. A typical regimen is intraperitoneal (IP) injection of 5-MTP (e.g., 25 mg/kg) three times a week.[5]
-
After 28 days, euthanize the animals and perfuse-fix the vasculature.
-
Harvest the injured femoral artery, embed in paraffin or OCT, and section for histological analysis.
-
-
Self-Validation & Analysis:
-
Histology: Use Hematoxylin & Eosin (H&E) staining to visualize the general structure and Verhoeff-Van Gieson (VVG) staining to delineate the internal and external elastic laminae.
-
Morphometry: Quantify the area of the lumen, intima, and media. The primary endpoint is the intima-to-media (I/M) ratio, a standardized measure of neointimal hyperplasia.
-
Immunohistochemistry: Stain sections for markers of proliferation (e.g., Ki-67), VSMCs (α-SMA), and endothelial cells (CD31/PECAM-1) to confirm cellular composition and re-endothelialization.
-
Table 1: Summary of Quantitative Data from Preclinical Studies
| Model System | Finding | 5-MTP Effect | Reference |
| Mouse Carotid Artery Ligation | Neointimal Thickening | ↓ 40% reduction at 4 weeks | [3] |
| Mouse Femoral Artery Denudation | Intima/Media Ratio | ↓ Significant reduction vs. vehicle | [4][17] |
| In Vitro VSMC Proliferation | BrdU Incorporation | ↓ Significant reduction | [3] |
| In Vivo Sepsis Model (LPS) | Mouse Survival | ↑ Significantly increased survival | [7] |
| Human Sepsis Patients | Serum 5-MTP Levels | ↓ Significantly reduced vs. healthy controls | [7][14] |
Therapeutic Potential and Future Directions
The compelling preclinical data strongly support the development of 5-MTP as a therapeutic agent for preventing or treating occlusive vascular diseases.[3] Its endogenous nature suggests a favorable safety profile.
Key advantages include:
-
Dual Action: Promotes healing (re-endothelialization) while inhibiting pathology (VSMC proliferation).
-
Broad Anti-inflammatory Effects: Targets multiple pathways (p38 MAPK, NF-κB) to quell the inflammatory storm that drives vascular damage.
-
Biomarker Potential: Serum 5-MTP levels could serve as a biomarker to identify patients at higher risk or to monitor therapeutic response.[1]
Future research should focus on optimizing drug delivery (e.g., local delivery via coated stents), conducting formal pharmacokinetic and toxicology studies, and ultimately, translating these findings into clinical trials for conditions like post-PCI restenosis, peripheral artery disease, and transplant vasculopathy.
References
- 1. This compound: an arsenal against vascular injury and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Protective Function of this compound in Vascular Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tryptophan metabolite this compound ameliorates arterial denudation-induced intimal hyperplasia via opposing effects on vascular endothelial and smooth muscle cells | Aging [aging-us.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite [frontiersin.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Tryptophan metabolite this compound ameliorates arterial denudation-induced intimal hyperplasia via opposing effects on vascular endothelial and smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tryptophan metabolite this compound ameliorates arterial denudation-induced intimal hyperplasia via opposing effects on vascular endothelial and smooth muscle cells - Figure f9 | Aging [aging-us.com]
- 10. Tryptophan metabolite this compound ameliorates arterial denudation-induced intimal hyperplasia via opposing effects on vascular endothelial and smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. Endothelium-Derived this compound Protects Endothelial Barrier Function by Blocking p38 MAPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Endothelium-Derived this compound Protects Endothelial Barrier Function by Blocking p38 MAPK Activation | PLOS One [journals.plos.org]
- 14. deepdyve.com [deepdyve.com]
- 15. Predictive Value of this compound on Long-Term Clinical Outcome after PCI in Patients with Acute Myocardial Infarction-a Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Endothelium-Derived this compound Protects Endothelial Barrier Function by Blocking p38 MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tryptophan metabolite this compound ameliorates arterial denudation-induced intimal hyperplasia via opposing effects on vascular endothelial and smooth muscle cells - Figure f1 | Aging [aging-us.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. This compound attenuates postinfarct cardiac injury by controlling oxidative stress and immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Methoxytryptophan: A Comprehensive Technical Guide to its Mechanisms of Action and Therapeutic Potential
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Methoxytryptophan (5-MTP) is an endogenous metabolite of L-tryptophan that has emerged from relative obscurity to become a molecule of significant therapeutic interest. Initially identified as a cyclooxygenase-2 (COX-2) suppressing factor and termed "cytoguardin," 5-MTP is now recognized for its potent anti-inflammatory, anti-fibrotic, and vasoprotective properties.[1][2] It is produced in a variety of cells, including fibroblasts and vascular endothelial cells, via the tryptophan hydroxylase (TPH) pathway.[1][3] Clinically, circulating levels of 5-MTP are diminished in pathological states such as sepsis, chronic kidney disease, and myocardial infarction, suggesting its role as a homeostatic regulator and a potential "theranostic" biomarker.[4][5][6] Mechanistically, 5-MTP exerts its effects by modulating key signaling pathways, most notably through the inhibition of p38 MAPK, NF-κB, TGF-β/SMAD3, and PI3K/AKT signaling cascades.[1][2][4][7] Preclinical evidence robustly supports its efficacy in animal models of fibrosis, systemic inflammation, vascular injury, and cancer. This guide provides an in-depth analysis of the core mechanisms, potential therapeutic applications, and key experimental methodologies for investigating this promising compound.
Introduction to this compound (5-MTP)
Discovery and Identity
This compound was first discovered as a factor that suppresses cyclooxygenase-2 (COX-2), a key enzyme in inflammation and cancer.[1][2] For its apparent role in protecting tissues from inflammatory damage, it was originally named cytoguardin.[1][2] Subsequent metabolomic and genetic analyses definitively identified this molecule as a tryptophan metabolite, 5-MTP.[1] It is an endogenous molecule, distinct from other well-known tryptophan derivatives like serotonin or melatonin, and possesses a unique biological activity profile.
Biosynthesis and Endogenous Regulation
5-MTP is synthesized from the essential amino acid L-tryptophan in a two-step enzymatic process. First, tryptophan hydroxylase-1 (TPH-1) converts L-tryptophan to 5-hydroxytryptophan (5-HTP). Subsequently, hydroxyindole O-methyltransferase (HIOMT) methylates 5-HTP to form 5-MTP.[5][8] This synthesis occurs in a broad spectrum of cells, including vascular endothelial and smooth muscle cells, fibroblasts, and renal and bronchial epithelial cells, which release 5-MTP into the extracellular environment.[1][4][5] The production of 5-MTP is dynamically regulated; for instance, pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines can suppress its synthesis by inhibiting TPH-1 expression, creating a localized or systemic deficiency during inflammatory insults.[5][8]
Clinical Relevance of Endogenous Levels
In healthy humans, the mean serum concentration of 5-MTP is approximately 1.05 µmol/L.[4] A growing body of evidence indicates that these levels are significantly reduced in patients with various inflammatory conditions. For example, serum 5-MTP is depressed in patients with sepsis (with or without shock), chronic kidney disease (CKD), and acute myocardial infarction.[4][5][6] This inverse correlation between 5-MTP levels and disease severity suggests that a deficiency of this protective metabolite may contribute to pathology. Consequently, serum 5-MTP has been proposed as a valuable theranostic biomarker, potentially identifying patients who might benefit most from 5-MTP-based therapeutic interventions.[5][9]
Core Mechanisms of Action
5-MTP's therapeutic potential stems from its ability to modulate multiple, interconnected signaling pathways that are fundamental to inflammation, fibrosis, and cell survival.
Anti-Inflammatory and Immunomodulatory Effects
A primary function of 5-MTP is the potent suppression of inflammatory responses, particularly by targeting activated macrophages.[1][2] It blocks the secretion of key pro-inflammatory cytokines, including IL-1β, TNF-α, and IL-6, and inhibits the expression of inflammatory enzymes like COX-2 and iNOS.[1][4] The principal mechanism involves the selective inhibition of p38 Mitogen-Activated Protein Kinase (MAPK) phosphorylation.[4][5] This blockade of p38 MAPK prevents the downstream activation of the master inflammatory transcription factor, NF-κB, thereby halting the transcription of numerous pro-inflammatory genes.[1][2] 5-MTP has also been shown to inhibit the activity of the transcriptional co-activator p300 histone acetyltransferase (HAT), further contributing to its anti-inflammatory profile.[1][2]
Anti-Fibrotic Activity
5-MTP has demonstrated remarkable anti-fibrotic efficacy in preclinical models of cardiac, renal, hepatic, and pulmonary fibrosis.[1][2] Its mechanism is multifactorial, targeting both the inflammatory triggers of fibrosis and the fibrotic effector cells directly. 5-MTP inhibits the differentiation of fibroblasts and hepatic stellate cells into activated myofibroblasts—the primary cell type responsible for excessive extracellular matrix (ECM) deposition.[1][2] This is achieved by downregulating key pro-fibrotic signaling pathways, including the Transforming Growth Factor-β (TGF-β)/SMAD3 and the Phosphoinositide 3-kinase (PI3K)/AKT pathways.[1][7] By disrupting these cascades, 5-MTP reduces collagen deposition and preserves normal tissue architecture.[1][7]
Vasculoprotective and Endothelial Stabilization
5-MTP plays a crucial role in maintaining vascular homeostasis, particularly after injury.[10][11] It exerts concerted but opposing actions on the two main cell types of the vessel wall: endothelial cells (ECs) and vascular smooth muscle cells (VSMCs). In ECs, 5-MTP promotes repair and re-endothelialization by rescuing inflammatory mediator-induced inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) activation.[10] Concurrently, it inhibits the pathological migration and proliferation of VSMCs into the intimal space by suppressing p38 MAPK and NF-κB activation, thereby preserving the differentiated VSMC phenotype.[5][10] This dual action makes 5-MTP a promising candidate for treating conditions like restenosis following angioplasty.[10][11]
Cytoprotective and Antioxidant Functions
5-MTP protects cells from oxidative stress-induced damage. It has been shown to reduce the generation of reactive oxygen species (ROS) and preserve the function of mitochondrial antioxidant enzymes.[1][12] In the context of cardiac injury, this cytoprotective effect reduces apoptosis and preserves myocardial tissue.[12] Furthermore, studies in human macrophages reveal that 5-MTP directly interacts with mitochondria, altering the physicochemical properties of their membranes to make them more rigid and resistant to oxidative damage.[13] In hypoxia-induced lung injury, 5-MTP directly targets Peroxiredoxin 6 (Prdx6), reducing its lysosomal degradation and thereby enhancing the clearance of lipid peroxides.[14]
Anti-Neoplastic Properties
The initial discovery of 5-MTP as a COX-2 inhibitor hinted at its anti-cancer potential, as COX-2 is frequently overexpressed in tumors.[9][15] Subsequent studies have shown that 5-MTP can inhibit cancer cell migration and invasion.[9] In colorectal cancer (CRC) models, 5-MTP induces apoptosis and cell cycle arrest by inhibiting the PI3K/Akt/FoxO3a signaling pathway.[16][17] Combining 5-MTP with a PI3K inhibitor significantly enhances these anti-proliferative effects, suggesting its potential use in combination therapies.[16]
Key Therapeutic Applications & Preclinical Evidence
The multifaceted mechanisms of 5-MTP translate into a broad range of potential therapeutic applications, supported by a significant body of preclinical data.
-
Systemic Inflammatory Disorders (Sepsis): In murine models of endotoxemia (LPS injection) and polymicrobial sepsis (cecal ligation and puncture), intraperitoneal administration of 5-MTP attenuates the systemic cytokine storm, reduces macrophage accumulation in the lungs, prevents organ damage, and significantly improves survival rates.[1][4]
-
Fibrotic Diseases: 5-MTP has shown efficacy across multiple organs. It ameliorates renal interstitial fibrosis in unilateral ureteral obstruction (UUO) models, attenuates pulmonary fibrosis in bleomycin-treated mice, and alleviates CCl₄-induced liver fibrosis.[1][2][6][7]
-
Cardiovascular Pathologies: In rat models of myocardial infarction, 5-MTP treatment reduces the infarct size, limits adverse cardiac remodeling (fibrosis and hypertrophy), and preserves systolic function.[12] In mouse models of arterial denudation, it accelerates re-endothelialization and reduces neointimal hyperplasia, the hallmark of restenosis.[10]
-
Oncology: In xenograft models, 5-MTP inhibits tumor growth and metastasis.[9] In vitro, it effectively inhibits proliferation and induces apoptosis in human colorectal cancer cell lines.[16][17]
-
Acute Lung Injury: 5-MTP has been shown to protect against acute lung injury induced by hypobaric hypoxia.[14]
| Therapeutic Area | Animal Model | 5-MTP Administration | Key Findings | Reference(s) |
| Sepsis | LPS-induced endotoxemia (mouse) | 23.4 mg/kg, IP | Reduced serum cytokines (TNF-α, IL-6), decreased lung injury, improved survival. | [4] |
| Renal Fibrosis | Unilateral Ureteral Obstruction (UUO) (mouse) | IP (dose varies) | Ameliorated interstitial fibrosis, inhibited NF-κB, enhanced Nrf2 signaling. | [1][6] |
| Pulmonary Fibrosis | Bleomycin-induced (mouse) | IP (dose varies) | Reduced collagen deposition, attenuated alveolar destruction, inhibited TGF-β/PI3K pathways. | [1][7] |
| Myocardial Infarction | LAD coronary artery ligation (rat) | 17 mg/kg, IP | Decreased infarct size, reduced apoptosis and fibrosis, preserved cardiac function. | [12] |
| Arterial Restenosis | Femoral artery denudation (mouse) | 25 mg/kg, IP | Accelerated re-endothelialization, reduced intimal hyperplasia, inhibited VSMC proliferation. | [10] |
| Colorectal Cancer | N/A (in vitro) | 5-100 µM | Inhibited proliferation, induced apoptosis and cell cycle arrest in HCT-116 cells. | [16][17] |
Methodologies for 5-MTP Research
Preparation and Handling of 5-MTP
This compound (DL-racemic mixture) is typically supplied as a crystalline solid.[18]
-
Solubility: It is soluble in organic solvents like DMSO (approx. 1 mg/mL) and aqueous buffers such as PBS (pH 7.2, approx. 1 mg/mL).[18]
-
Stock Solution Preparation: For in vitro studies, a concentrated stock solution (e.g., 10-50 mM) can be prepared in DMSO. For in vivo studies, 5-MTP can be dissolved directly in sterile PBS or saline.[18]
-
Storage: Solid 5-MTP is stable for years when stored at -20°C. Aqueous solutions are less stable and it is recommended they be prepared fresh or stored for no more than one day.[18]
In Vitro Protocol: Assessing Anti-inflammatory Effects on Macrophages
This protocol outlines a standard workflow to evaluate the ability of 5-MTP to inhibit LPS-induced inflammatory responses in the murine macrophage cell line RAW264.7.
Workflow Diagram
Step-by-Step Methodology:
-
Cell Culture: Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed cells into 24-well plates at a density of 5 x 10⁵ cells per well and allow them to adhere overnight.
-
Pre-treatment: The following day, replace the medium with fresh serum-free DMEM. Add 5-MTP (dissolved in DMSO and diluted in medium) to the desired final concentrations (e.g., 5, 10, 25, 50 µM). Include a vehicle control (DMSO only). Incubate for 30-60 minutes.
-
Stimulation: Add Lipopolysaccharide (LPS) from E. coli to a final concentration of 100 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plates for the desired time period. For cytokine release (ELISA), 24 hours is typical. For signaling pathway analysis (Western Blot), a shorter time course (e.g., 30 minutes for p38 phosphorylation) is required.[4]
-
Sample Collection:
-
Supernatant: Carefully collect the culture supernatant, centrifuge to remove cell debris, and store at -80°C for cytokine analysis.
-
Cell Lysate: Wash the remaining cells with ice-cold PBS, then lyse them directly in the well with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation. Store at -80°C.
-
-
Analysis:
-
ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Western Blot: Determine the protein concentration of the cell lysates using a BCA assay. Separate equal amounts of protein via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-p38 MAPK, total p38 MAPK, COX-2, and a loading control (e.g., β-actin).
-
In Vivo Protocol: Murine Model of Lipopolysaccharide (LPS)-Induced Endotoxemia
This protocol describes a model to assess the protective effects of 5-MTP against systemic inflammation and mortality.[4]
Step-by-Step Methodology:
-
Animals: Use male C57BL/6 mice, 8-12 weeks old. Acclimatize the animals for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Grouping: Randomly assign mice to four groups: (1) Saline + Saline control; (2) Saline + LPS; (3) 5-MTP + Saline; (4) 5-MTP + LPS.
-
Treatment: Administer 5-MTP (e.g., 23.4 mg/kg, dissolved in sterile saline) or an equivalent volume of saline via intraperitoneal (IP) injection.[4]
-
Induction of Endotoxemia: Thirty minutes after the initial injection, challenge the mice with a lethal dose of LPS (e.g., 60 mg/kg) or saline via IP injection.[4]
-
Monitoring and Endpoints:
-
Survival: Monitor the mice for survival every 6-12 hours for a total of 72 hours. Plot the results as a Kaplan-Meier survival curve.
-
Cytokine Analysis: In a separate cohort of animals, collect blood via cardiac puncture at a specific time point post-LPS challenge (e.g., 24 hours). Prepare serum and measure cytokine levels (TNF-α, IL-6, etc.) by ELISA.
-
Histopathology: At the endpoint, harvest organs (e.g., lungs, liver, kidneys), fix in 10% formalin, and process for H&E staining to assess tissue damage and inflammatory cell infiltration.
-
Future Directions and Drug Development Considerations
While the preclinical data for 5-MTP is compelling, several areas require further investigation for its clinical translation.
-
Receptor Identification: A specific cell surface receptor for 5-MTP has been postulated, likely a G protein-coupled receptor, but has not yet been definitively identified.[1] Its discovery would be a major breakthrough, enabling targeted drug design and a deeper understanding of its signaling mechanisms.
-
Pharmacokinetics and Bioavailability: More comprehensive pharmacokinetic studies are needed to optimize dosing regimens, routes of administration, and potential formulations to improve bioavailability for chronic conditions.
-
Safety and Toxicology: As an endogenous metabolite, 5-MTP is expected to have a favorable safety profile. However, rigorous toxicology studies are required to establish safe dosage ranges for therapeutic use in humans.
-
Clinical Trials: Given the strong evidence in models of fibrosis and sepsis—areas with high unmet medical needs—well-designed clinical trials are the critical next step to validate the therapeutic efficacy of 5-MTP in human patients.
References
- 1. Frontiers | Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite [frontiersin.org]
- 2. Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melatonin biosynthesis pathways in nature and its production in engineered microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification of serum metabolites associating with chronic kidney disease progression and anti-fibrotic effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endogenous tryptophan metabolite this compound inhibits pulmonary fibrosis by downregulating the TGF-β/SMAD3 and PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: an arsenal against vascular injury and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. Tryptophan metabolite this compound ameliorates arterial denudation-induced intimal hyperplasia via opposing effects on vascular endothelial and smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tryptophan metabolite this compound ameliorates arterial denudation-induced intimal hyperplasia via opposing effects on vascular endothelial and smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound attenuates postinfarct cardiac injury by controlling oxidative stress and immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mitochondrial interaction of fibrosis-protective 5-methoxy tryptophan enhances collagen uptake by macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound attenuates hypobaric hypoxia induced acute lung injury by alleviating lipid peroxidation via targeting peroxiredoxin 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound induced apoptosis and PI3K/Akt/FoxO3a phosphorylation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound induced apoptosis and PI3K/Akt/FoxO3a phosphorylation in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
5-Methoxytryptophan: A Novel Endogenous Modulator and its Emergence as a Theranostic Biomarker in Human Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
5-Methoxytryptophan (5-MTP), an endogenous metabolite of L-tryptophan, is rapidly gaining prominence as a critical signaling molecule with potent anti-inflammatory, anti-fibrotic, and anti-cancer properties. Initially identified as a product of mesenchymal and endothelial cells, this molecule exerts its protective effects through the modulation of key signaling pathways, including p38 MAPK, NF-κB, and PI3K/Akt. Notably, circulating levels of 5-MTP have been found to be significantly altered in a range of human pathologies, including sepsis, cardiovascular diseases, cancer, and fibrotic disorders, positioning it as a promising biomarker for diagnosis, prognosis, and therapeutic monitoring. This technical guide provides a comprehensive overview of the biochemistry, physiological roles, and pathological implications of 5-MTP, with a focus on its potential as a clinical biomarker. We delve into the molecular mechanisms of its action, detail established methodologies for its detection and quantification, and explore its therapeutic potential.
Introduction: The Expanding Universe of Tryptophan Metabolism
The essential amino acid L-tryptophan is a precursor to a vast array of bioactive molecules that are crucial for human health. Beyond its well-known role in protein synthesis and as the precursor to the neurotransmitter serotonin and the neurohormone melatonin, the metabolic pathways of tryptophan are now understood to be intricately linked to the regulation of immunity, inflammation, and cellular homeostasis. A key branch of this metabolism leads to the production of this compound (5-MTP), a molecule that is emerging from the shadows of its more famous relatives to reveal its own significant physiological functions.[1][2][3]
Initially discovered as a factor that suppresses cyclooxygenase-2 (COX-2) expression, 5-MTP, also referred to as cytoguardin, is now recognized as an innate anti-inflammatory and cytoprotective molecule.[2][4][5] Its production by a variety of cells, including fibroblasts, endothelial cells, and epithelial cells, and its release into the circulation suggest a systemic role in maintaining tissue homeostasis and responding to injury and inflammation.[2][6][7] This guide will illuminate the scientific underpinnings of 5-MTP's function and provide a technical framework for its investigation as a biomarker in human disease.
Biochemistry and Biosynthesis of this compound
The synthesis of 5-MTP from L-tryptophan is a two-step enzymatic process that occurs in the cytoplasm of various cell types.[2][6][7]
-
Hydroxylation of Tryptophan: The first and rate-limiting step is the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP). This reaction is catalyzed by the enzyme tryptophan hydroxylase (TPH). There are two isoforms of TPH: TPH1, which is predominantly found in peripheral tissues, and TPH2, which is primarily expressed in the central nervous system.[2][8] The synthesis of 5-MTP in peripheral tissues is therefore mainly dependent on the activity of TPH1.[2][9]
-
O-methylation of 5-Hydroxytryptophan: The subsequent step involves the methylation of the 5-hydroxyl group of 5-HTP to form 5-MTP. This reaction is catalyzed by the enzyme hydroxyindole-O-methyltransferase (HIOMT).[2][5]
The expression and activity of both TPH1 and HIOMT are subject to regulation by various physiological and pathological stimuli, including inflammatory cytokines and lipopolysaccharide (LPS), which have been shown to suppress TPH-1 expression and consequently reduce 5-MTP production.[9][10][11]
Caption: Biosynthesis pathway of this compound from L-Tryptophan.
Molecular Mechanisms of Action: A Multi-pronged Approach to Cellular Protection
5-MTP exerts its diverse biological effects by modulating several key intracellular signaling pathways that are central to inflammation, cell proliferation, and fibrosis.
Anti-inflammatory Effects
A hallmark of 5-MTP's function is its potent anti-inflammatory activity. It has been shown to suppress the expression of pro-inflammatory mediators such as COX-2, inducible nitric oxide synthase (iNOS), and various cytokines and chemokines, including IL-6 and TNF-α.[6][12] The primary mechanisms underlying these effects involve the inhibition of:
-
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: 5-MTP selectively inhibits the activation of p38 MAPK, a key signaling node in the inflammatory response triggered by stimuli like LPS.[6][9] This blockade of p38 MAPK activation disrupts downstream signaling cascades that lead to the expression of pro-inflammatory genes.[4][9]
-
Nuclear Factor-kappa B (NF-κB) Signaling: By inhibiting the p38 MAPK pathway, 5-MTP indirectly suppresses the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression.[4][9]
Caption: 5-MTP inhibits LPS-induced inflammation by blocking p38 MAPK activation.
Anti-fibrotic Activity
Tissue fibrosis, characterized by excessive deposition of extracellular matrix, is a pathological feature of many chronic diseases. 5-MTP has demonstrated significant anti-fibrotic effects in preclinical models of cardiac, renal, hepatic, and pulmonary fibrosis.[2][4][13] Its mechanisms of action in this context include:
-
Inhibition of Myofibroblast Differentiation: 5-MTP blocks the differentiation of fibroblasts and hepatic stellate cells into myofibroblasts, the primary cell type responsible for excessive matrix production.[2][4]
-
Modulation of Pro-fibrotic Signaling: It has been shown to downregulate key pro-fibrotic signaling pathways, including:
Anti-cancer Properties
Emerging evidence suggests that 5-MTP possesses anti-cancer properties. It has been shown to inhibit cancer cell proliferation, migration, and invasion in various cancer cell lines, including colorectal and lung cancer.[1][16][17] The proposed anti-neoplastic mechanisms include:
-
Induction of Apoptosis and Cell Cycle Arrest: 5-MTP can promote programmed cell death and halt the cell cycle in cancer cells.[16][17]
-
Inhibition of Pro-survival Signaling: Similar to its anti-fibrotic effects, 5-MTP can inhibit the PI3K/Akt signaling pathway, which is often hyperactivated in cancer, leading to uncontrolled cell growth and survival.[16]
-
Suppression of COX-2 Expression: Overexpression of COX-2 is a common feature of many cancers and contributes to tumorigenesis. 5-MTP's ability to suppress COX-2 expression is a key aspect of its anti-cancer activity.[1][5]
This compound as a Clinical Biomarker
The observation that circulating levels of 5-MTP are altered in various disease states has spurred significant interest in its potential as a clinical biomarker. A biomarker that reflects the underlying pathophysiology of a disease can be invaluable for diagnosis, risk stratification, monitoring disease progression, and predicting therapeutic response.
Sepsis and Systemic Inflammation
Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, is characterized by a systemic inflammatory storm. Several studies have demonstrated that serum levels of 5-MTP are significantly decreased in patients with sepsis compared to healthy individuals.[6][12] This reduction in circulating 5-MTP may contribute to the excessive inflammation and endothelial barrier dysfunction seen in sepsis.[6] Therefore, monitoring serum 5-MTP levels could potentially aid in the early diagnosis of sepsis and serve as a prognostic indicator.[6][9]
Cardiovascular Diseases
In the context of cardiovascular disease, particularly acute myocardial infarction (MI), plasma levels of 5-MTP have been found to be significantly lower in patients compared to healthy controls.[7][18] Lower levels of 5-MTP in the early phase after an MI have been correlated with adverse ventricular remodeling and a higher risk of subsequent heart failure.[18] This suggests that 5-MTP could serve as a predictive biomarker for long-term outcomes after an MI.[7][18]
Cancer
Given its anti-cancer properties and the fact that cancer cells appear deficient in its production, 5-MTP is being investigated as a biomarker in oncology.[1][5] While research is still in its early stages, it is hypothesized that lower circulating levels of 5-MTP may be associated with cancer development and progression. Furthermore, it has been proposed as a potential "theranostic" biomarker, where its levels could be used to select patients who might benefit from therapies aimed at restoring 5-MTP levels or mimicking its effects.[1]
Fibrotic Diseases
In preclinical models of fibrotic diseases, such as chronic kidney disease and liver fibrosis, a reduction in 5-MTP levels has been observed.[9][13][19] Restoring 5-MTP levels through administration has been shown to ameliorate fibrosis.[4][19] This suggests that circulating 5-MTP could be a valuable biomarker for monitoring the progression of fibrotic diseases and the efficacy of anti-fibrotic therapies.
| Disease State | Change in 5-MTP Levels | Potential Clinical Utility | Key References |
| Sepsis | Decreased | Diagnosis, Prognosis, Therapeutic Monitoring | [6][9][12] |
| Myocardial Infarction | Decreased | Prediction of post-MI remodeling and heart failure | [7][18] |
| Cancer | Potentially Decreased | Risk assessment, Prognosis, Theranostic marker | [1][5][16][17] |
| Fibrotic Diseases | Decreased | Monitoring disease progression and therapeutic response | [2][4][13][19] |
Methodologies for the Detection and Quantification of this compound
Accurate and sensitive quantification of 5-MTP in biological matrices is essential for its validation and clinical implementation as a biomarker.
Sample Types and Preparation
5-MTP can be measured in various biological fluids, with serum and plasma being the most common for assessing systemic levels. Sample preparation typically involves protein precipitation followed by solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte.
Analytical Techniques
The gold standard for the quantification of 5-MTP is Liquid Chromatography-Mass Spectrometry (LC-MS) . This technique offers high sensitivity and specificity, allowing for the accurate measurement of low concentrations of 5-MTP in complex biological samples.[6]
Experimental Protocol: Quantification of 5-MTP in Human Plasma by LC-MS/MS
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., deuterated 5-MTP).
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Separation:
-
Use a reversed-phase C18 column.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Mass Spectrometric Detection:
-
Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Monitor the specific precursor-to-product ion transitions for 5-MTP and the internal standard using Multiple Reaction Monitoring (MRM).
-
Other techniques that have been used for the detection of 5-MTP and related indoleamines include enzyme-linked immunosorbent assay (ELISA) and high-performance liquid chromatography (HPLC) with fluorescence or electrochemical detection.[3][20] However, LC-MS/MS is generally preferred for its superior specificity and sensitivity.
Caption: A typical workflow for the quantification of 5-MTP using LC-MS/MS.
Therapeutic Potential of this compound
The profound cytoprotective effects of 5-MTP and the observation that its levels are diminished in various diseases make it an attractive therapeutic candidate. Administration of exogenous 5-MTP has shown promising results in preclinical models of sepsis, myocardial infarction, and fibrosis, where it has been shown to reduce inflammation, limit tissue damage, and improve organ function.[6][12][18]
The development of 5-MTP as a therapeutic agent offers several advantages:
-
Endogenous Molecule: As a naturally occurring metabolite, 5-MTP is expected to have a favorable safety profile.
-
Multi-target Effects: Its ability to modulate multiple signaling pathways suggests that it could be effective in complex diseases with multifactorial etiologies.
-
Biomarker-guided Therapy: The potential to use circulating 5-MTP levels as a biomarker could enable a personalized medicine approach, where treatment is tailored to individual patient needs.
Further research is needed to optimize dosing, delivery methods, and to conduct rigorous clinical trials to establish the safety and efficacy of 5-MTP in human diseases.
Future Directions and Conclusion
The study of this compound is a rapidly evolving field with immense potential to impact our understanding and management of a wide range of human diseases. Future research should focus on:
-
Large-scale Clinical Validation: Conducting large, prospective clinical studies to definitively establish the utility of 5-MTP as a biomarker in various diseases.
-
Elucidation of Receptors and Transporters: Identifying the specific cell surface receptors and transporters for 5-MTP to better understand its mechanism of action.
-
Therapeutic Development: Advancing the development of 5-MTP and its analogues as therapeutic agents for inflammatory, fibrotic, and neoplastic diseases.
-
Interaction with the Microbiome: Investigating the potential role of the gut microbiome in the regulation of 5-MTP production and its impact on health and disease.
References
- 1. longdom.org [longdom.org]
- 2. Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. Predictive Value of this compound on Long-Term Clinical Outcome after PCI in Patients with Acute Myocardial Infarction-a Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound: an arsenal against vascular injury and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Endothelium-Derived this compound Is a Circulating Anti-Inflammatory Molecule That Blocks Systemic Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Protects against Toll-Like Receptor 2-Mediated Renal Tissue Inflammation and Fibrosis in a Murine Unilateral Ureteral Obstruction Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Endogenous tryptophan metabolite this compound inhibits pulmonary fibrosis by downregulating the TGF-β/SMAD3 and PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound induced apoptosis and PI3K/Akt/FoxO3a phosphorylation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound induced apoptosis and PI3K/Akt/FoxO3a phosphorylation in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound is a potential marker for post-myocardial infarction heart failure - a preliminary approach to clinical utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound alleviates liver fibrosis by modulating FOXO3a/miR-21/ATG5 signaling pathway mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Synthesis protocol for 5-Methoxytryptophan from 5-methoxyindole
Application Notes & Protocols
Topic: Synthesis Protocol for 5-Methoxytryptophan from 5-Methoxyindole Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound (5-MTP) is an endogenous metabolite of L-tryptophan with demonstrated anti-inflammatory and anti-tumorigenic properties.[1] Its potential as a therapeutic agent has driven the need for reliable and efficient synthetic routes. This document provides a detailed, three-step protocol for the chemical synthesis of this compound, commencing from the readily available starting material, 5-methoxyindole. The synthesis involves an initial aminomethylation via the Mannich reaction to produce 5-methoxygramine, followed by alkylation of diethyl acetamidomalonate, and culminating in acidic hydrolysis and decarboxylation to yield the target amino acid.[1] This protocol is designed for researchers in medicinal chemistry and drug development requiring a robust method for obtaining this compound for further investigation.
Introduction
This compound (5-MTP) has emerged as a molecule of significant interest within the scientific community due to its potent biological activities.[1] It has been shown to exhibit powerful anti-inflammatory effects, in part by inhibiting the expression of cyclooxygenase-2 (COX-2).[1] Furthermore, 5-MTP has demonstrated promise in oncology research by suppressing tumor growth and metastasis.[1] As an endogenous metabolite, 5-MTP is a compelling lead compound for the development of novel anti-fibrotic and anti-inflammatory drugs.[2] The ability to synthesize 5-MTP chemically is crucial for advancing research into its therapeutic applications. This protocol details a well-established and reliable method starting from 5-methoxyindole.[1]
Synthetic Strategy Overview
The synthesis of this compound from 5-methoxyindole is a multi-step process that leverages classic organic reactions to build the amino acid side chain onto the indole core. The overall workflow can be visualized as follows:
Caption: Overall synthetic workflow from 5-methoxyindole to this compound.
Part 1: Detailed Experimental Protocols
Step 1: Synthesis of 5-Methoxygramine (Mannich Reaction)
The first step involves the aminomethylation of 5-methoxyindole at the C3 position using formaldehyde and dimethylamine. This is a classic example of the Mannich reaction, which is a fundamental carbon-carbon bond-forming reaction.[1]
Materials & Reagents:
| Reagent | Molecular Weight | Quantity (Molar Eq.) |
| 5-Methoxyindole | 147.17 g/mol | 1.0 |
| Acetic Acid (Glacial) | 60.05 g/mol | Solvent |
| Dimethylamine (40% aq. solution) | 45.08 g/mol | 1.2 |
| Formaldehyde (37% aq. solution) | 30.03 g/mol | 1.2 |
| Sodium Hydroxide | 40.00 g/mol | As needed for pH adj. |
| Diethyl Ether | 74.12 g/mol | For extraction |
| Anhydrous Sodium Sulfate | 142.04 g/mol | For drying |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-methoxyindole in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
In a separate beaker, prepare a pre-chilled mixture of dimethylamine and formaldehyde.
-
Slowly add the pre-chilled dimethylamine/formaldehyde mixture to the cooled 5-methoxyindole solution.
-
Allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with a solution of sodium hydroxide until a precipitate forms.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield crude 5-methoxygramine.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[1]
Causality of Choices:
-
Acetic Acid as Solvent: Acetic acid serves as both a solvent and a catalyst for the Mannich reaction.
-
Ice Bath: The initial cooling of the reaction mixture helps to control the exothermic reaction between formaldehyde and dimethylamine.
-
Neutralization: Neutralization is crucial to deprotonate the gramine product, making it soluble in the organic extraction solvent.
Step 2: Synthesis of Diethyl 2-acetamido-2-((5-methoxy-1H-indol-3-yl)methyl)malonate
In this step, the synthesized 5-methoxygramine is utilized to alkylate diethyl acetamidomalonate.[1] This reaction introduces the protected amino acid backbone.
Materials & Reagents:
| Reagent | Molecular Weight | Quantity (Molar Eq.) |
| 5-Methoxygramine | 204.27 g/mol | 1.0 |
| Diethyl Acetamidomalonate | 217.22 g/mol | 1.1 |
| Sodium Ethoxide | 68.05 g/mol | 1.1 |
| Anhydrous Ethanol | 46.07 g/mol | Solvent |
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethyl acetamidomalonate in anhydrous ethanol.
-
Add sodium ethoxide to the solution and stir until a clear solution is obtained. This generates the nucleophilic malonate enolate.
-
Add a solution of 5-methoxygramine in anhydrous ethanol to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.
-
Purify the product by column chromatography on silica gel.[1]
Causality of Choices:
-
Inert Atmosphere: An inert atmosphere is essential to prevent side reactions with moisture and oxygen, particularly when working with strong bases like sodium ethoxide.
-
Sodium Ethoxide: Sodium ethoxide is a strong base used to deprotonate the diethyl acetamidomalonate, forming the carbanion necessary for the alkylation reaction.
-
Reflux: Heating to reflux provides the necessary activation energy for the alkylation reaction to proceed at a reasonable rate.
Step 3: Synthesis of this compound
The final step involves the hydrolysis of the ester and amide groups of the intermediate, followed by decarboxylation to yield the desired this compound.[1]
Materials & Reagents:
| Reagent | Molecular Weight | Quantity (Molar Eq.) |
| Diethyl 2-acetamido-2-((5-methoxy-1H-indol-3-yl)methyl)malonate | 390.43 g/mol | 1.0 |
| Hydrochloric Acid (Concentrated) | 36.46 g/mol | Excess |
| Sodium Hydroxide | 40.00 g/mol | As needed for pH adj. |
Procedure:
-
To the purified product from Step 2, add concentrated hydrochloric acid.
-
Heat the mixture to reflux for 6-8 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the solution with a sodium hydroxide solution to the isoelectric point of this compound to precipitate the product.
-
Collect the precipitate by filtration and wash with cold water.
-
Dry the product under vacuum to obtain this compound.
Causality of Choices:
-
Concentrated Hydrochloric Acid: Strong acid is required for the complete hydrolysis of both the ester and amide functional groups.
-
Reflux: The high temperature facilitates the hydrolysis and subsequent decarboxylation.
-
Neutralization to Isoelectric Point: Adjusting the pH to the isoelectric point minimizes the solubility of the zwitterionic amino acid, maximizing its precipitation and yield.
Part 2: Characterization and Data
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Analytical Data:
| Technique | Expected Results |
| ¹H NMR | Characteristic peaks for the indole ring protons, the methoxy group protons, and the protons of the amino acid side chain. The chemical shifts and coupling constants should be consistent with the structure of this compound. |
| ¹³C NMR | Signals corresponding to all carbon atoms in the molecule, including the indole ring, the methoxy group, and the amino acid backbone. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of this compound (C₁₂H₁₄N₂O₃, MW: 234.25 g/mol ).[3][4] |
| HPLC | A single major peak indicating high purity of the final product. The retention time should be compared to a known standard of this compound. |
| Melting Point | The measured melting point should be sharp and consistent with the literature value for this compound. |
Part 3: Discussion of Scientific Integrity and Logic
Protecting Groups in Tryptophan Synthesis:
While this protocol does not explicitly use a protecting group for the indole nitrogen, it is a critical consideration in many tryptophan syntheses, especially in the context of peptide synthesis. The indole nitrogen can be susceptible to side reactions under certain conditions. Common protecting groups for the indole nitrogen of tryptophan include:
-
Boc (tert-butyloxycarbonyl): Offers good protection and is removable under acidic conditions.[5]
-
Fmoc (9-fluorenylmethyloxycarbonyl): Often used in solid-phase peptide synthesis and is base-labile.[5]
-
Aloc (allyloxycarbonyl): Can be removed under mild conditions using a palladium catalyst, offering orthogonal protection.[6]
-
Doc (2,4-dimethylpent-3-yloxycarbonyl): Stable to nucleophiles and trifluoroacetic acid, but cleaved by strong acid.[7]
The choice of protecting group depends on the overall synthetic strategy and the compatibility with other functional groups in the molecule.
Alternative Synthetic Approaches:
While the presented protocol is a robust and widely used method, other synthetic strategies for tryptophan derivatives exist:
-
Fischer Indole Synthesis: A classic method for constructing the indole ring system from a phenylhydrazine and an aldehyde or ketone.
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern methods like the Larock indole synthesis can be used to construct the indole ring.[8]
-
Enzymatic Synthesis: Biocatalytic methods using enzymes like tryptophan synthase can offer high enantioselectivity and milder reaction conditions.[8][9]
The choice of synthetic route is often dictated by the availability of starting materials, desired scale of the reaction, and the need for stereochemical control.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound from 5-methoxyindole. By understanding the rationale behind each step and considering alternative strategies, researchers can confidently produce this valuable compound for their studies in drug discovery and development. The provided methodology is reliable and has been well-established in the chemical literature.
References
- 1. benchchem.com [benchchem.com]
- 2. Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-甲氧基-L-色氨酸 98-102% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | C12H14N2O3 | CID 151018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures - Google Patents [patents.google.com]
- 6. Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. soc.chim.it [soc.chim.it]
- 9. Enzymatic synthesis of health-beneficial oligoindoles using peroxidase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Laboratory Preparation of 5-methoxy-DL-tryptophan Solutions
Introduction: Understanding 5-methoxy-DL-tryptophan
5-methoxy-DL-tryptophan (5-MTP) is a derivative of the essential amino acid tryptophan and an active endogenous metabolite with significant interest in biomedical research. It has demonstrated potent anti-inflammatory and potential anti-cancer properties, making it a valuable compound in drug development and cell biology studies.[1][2] The indole ring of the tryptophan structure is susceptible to oxidation, a key consideration in the preparation and storage of 5-MTP solutions.[3] Therefore, proper handling and solution preparation are critical to ensure the stability, activity, and reproducibility of experimental results.
This comprehensive guide provides detailed protocols and technical insights for the preparation of 5-methoxy-DL-tryptophan solutions for both in vitro and in vivo research applications. The methodologies outlined below are designed to ensure the integrity of the compound and the reliability of your experimental outcomes.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 5-methoxy-DL-tryptophan is fundamental to its effective use in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂O₃ | PubChem |
| Molecular Weight | 234.25 g/mol | PubChem |
| Appearance | White to light beige crystalline solid | Sigma-Aldrich |
| Melting Point | 258-261 °C (decomposes) | Sigma-Aldrich |
| Storage (Solid) | -20°C, protect from light | Cayman Chemical, GoldBio |
| Stability (Solid) | ≥ 4 years at -20°C | Cayman Chemical |
Core Principles of 5-methoxy-DL-tryptophan Solution Preparation
The successful preparation of 5-MTP solutions hinges on several key principles aimed at preserving the compound's stability and ensuring accurate concentrations.
-
Minimizing Oxidation: The indole moiety of tryptophan and its derivatives is prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions.[3] Purging solvents with an inert gas, such as argon or nitrogen, is a critical step to displace dissolved oxygen and create an inert environment for dissolution.[1]
-
Solvent Selection: The choice of solvent is dictated by the experimental application. Dimethyl sulfoxide (DMSO) is a common choice for preparing concentrated stock solutions due to its ability to dissolve a wide range of organic molecules. For aqueous-based in vitro assays, phosphate-buffered saline (PBS) can be used, although solubility is limited. For in vivo studies, a multi-component vehicle is often necessary to maintain solubility and bioavailability.
-
Aseptic Technique: For cell-based assays and in vivo studies, maintaining sterility is paramount to prevent microbial contamination. This is typically achieved through sterile filtration of the prepared solutions.
-
Fresh Preparation of Aqueous Solutions: Aqueous solutions of 5-MTP are not recommended for long-term storage, as the presence of water can facilitate degradation. It is best practice to prepare these solutions fresh on the day of use.[1]
Experimental Workflow for Solution Preparation
The following diagram illustrates the general workflow for preparing 5-methoxy-DL-tryptophan solutions for research applications.
Caption: Workflow for preparing 5-MTP solutions.
Protocols
Protocol 1: Preparation of a 1 mg/mL Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of 5-methoxy-DL-tryptophan in DMSO, suitable for long-term storage and subsequent dilution for various applications.
Materials:
-
5-methoxy-DL-tryptophan (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen) with a purging apparatus
-
Sterile, conical tubes (e.g., 1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Sterile syringe filters (0.22 µm, PTFE or other DMSO-compatible membrane)
-
Sterile syringes
Procedure:
-
Weighing the Compound: In a clean, sterile microcentrifuge tube, accurately weigh the desired amount of 5-methoxy-DL-tryptophan using a calibrated analytical balance. For example, to prepare 1 mL of a 1 mg/mL solution, weigh 1 mg of the compound.
-
Solvent Preparation: Dispense the required volume of DMSO into a sterile container. To minimize water absorption, use a fresh, unopened bottle of anhydrous DMSO if possible.
-
Inert Gas Purging: Submerge a sterile needle or pipette tip connected to the inert gas line into the DMSO. Gently bubble the gas through the solvent for 5-10 minutes to displace dissolved oxygen. This is a critical step to prevent oxidation of the 5-MTP.[1]
-
Dissolution: Add the purged DMSO to the tube containing the pre-weighed 5-methoxy-DL-tryptophan. Vortex or sonicate gently until the solid is completely dissolved. The solubility in DMSO is approximately 1 mg/mL.[1][2]
-
Sterile Filtration (Optional but Recommended): For applications requiring sterility, draw the solution into a sterile syringe, attach a 0.22 µm sterile syringe filter, and dispense the filtered solution into a sterile, labeled conical tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials or microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C or -80°C. When stored properly, the DMSO stock solution is stable for up to 6 months at -80°C or 1 month at -20°C.[4]
Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Assays
This protocol details the dilution of the DMSO stock solution into an aqueous buffer, such as PBS, for use in cell culture experiments.
Materials:
-
1 mg/mL 5-methoxy-DL-tryptophan stock solution in DMSO (from Protocol 1)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2, or other desired aqueous buffer
-
Sterile conical tubes
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the 5-MTP stock solution from the freezer and thaw at room temperature.
-
Dilution: On the day of the experiment, perform serial dilutions of the stock solution into the desired aqueous buffer to achieve the final working concentration. For example, to prepare 1 mL of a 10 µg/mL solution, add 10 µL of the 1 mg/mL stock solution to 990 µL of sterile PBS.
-
Mixing: Gently vortex the diluted solution to ensure homogeneity.
-
Immediate Use: Use the freshly prepared aqueous solution immediately. Do not store aqueous solutions of 5-MTP for more than one day due to the potential for degradation.[1]
Note on Solvent Effects: When preparing working solutions for cell-based assays, ensure that the final concentration of DMSO is not toxic to the cells. Typically, DMSO concentrations below 0.5% (v/v) are well-tolerated by most cell lines.
Protocol 3: Preparation of a Dosing Solution for In Vivo Studies
For animal studies, a specific vehicle is often required to ensure the solubility and bioavailability of the compound. The following is a common formulation.
Materials:
-
5-methoxy-DL-tryptophan (crystalline solid) or concentrated DMSO stock
-
Dimethyl Sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Vehicle Composition:
A common vehicle for in vivo administration consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Procedure:
-
Initial Dissolution: Dissolve the 5-methoxy-DL-tryptophan in DMSO to create a concentrated stock solution (e.g., 50 mg/mL), as detailed in Protocol 1.[5]
-
Vehicle Preparation: In a sterile tube, add the components of the vehicle in the following order, ensuring complete mixing after each addition: a. Add the required volume of the 5-MTP DMSO stock solution. b. Add the PEG300 and mix thoroughly. c. Add the Tween-80 and mix thoroughly. d. Add the saline to reach the final volume and mix until a clear solution is obtained.
-
Final Concentration: The final concentration of 5-MTP in the vehicle should be calculated based on the desired dosage and the volume to be administered to the animal. For example, a formulation to achieve a solubility of ≥ 5 mg/mL has been described.[4]
-
Administration: The dosing solution should be prepared fresh on the day of administration and administered via the desired route (e.g., intraperitoneal injection).
Safety and Handling
5-methoxy-DL-tryptophan should be handled with appropriate laboratory precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the solid compound and its solutions.
-
Handling: Avoid inhalation of the powder and contact with skin and eyes. Handle in a well-ventilated area. Wash hands thoroughly after handling.[6]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Troubleshooting
| Issue | Potential Cause | Solution |
| Precipitation upon dilution in aqueous buffer | The final concentration exceeds the solubility limit of 5-MTP in the aqueous buffer. | Reduce the final concentration of 5-MTP. Ensure the DMSO concentration from the stock solution is minimal. Gentle warming or sonication may temporarily aid dissolution, but precipitation may still occur upon cooling. |
| Discoloration of the solution | Oxidation of the 5-MTP. | Ensure that solvents are properly purged with inert gas before use. Protect solutions from light. Prepare aqueous solutions fresh and do not store them. |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Prepare aqueous working solutions fresh for each experiment. Verify the purity of the solid compound if degradation is suspected. |
Conclusion
The protocols and guidelines presented in this document are designed to provide researchers with a robust framework for the preparation of 5-methoxy-DL-tryptophan solutions. By adhering to these procedures, particularly with respect to minimizing oxidation and using appropriate solvents and storage conditions, scientists can ensure the integrity of the compound and the reproducibility of their experimental data.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Harnessing the Therapeutic Potential of 5-Methoxytryptophan in In Vitro Cell Culture Models
An Application Guide for Researchers
This document serves as a detailed guide for researchers, scientists, and drug development professionals on the effective use of 5-Methoxytryptophan (5-MTP) in in vitro cell culture experiments. As an endogenous metabolite of L-tryptophan, 5-MTP is emerging as a molecule of significant interest due to its potent anti-inflammatory, anti-fibrotic, and antioxidant properties. This guide moves beyond simple instructions to provide a deep understanding of the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.
Scientific Foundation: Understanding this compound
This compound is an innate anti-inflammatory molecule produced by various cell types, including vascular endothelial cells, fibroblasts, and epithelial cells. It is synthesized from L-tryptophan via the tryptophan hydroxylase (TPH) pathway and released into the extracellular environment, where it acts as a circulating protective agent. Its biological significance is underscored by clinical observations that its serum levels are depleted in patients with sepsis, suggesting a critical role in controlling systemic inflammation.
The therapeutic potential of 5-MTP stems from its ability to modulate multiple key signaling pathways implicated in disease pathogenesis. Unlike its more famous tryptophan-derived counterparts, serotonin and melatonin, 5-MTP carves a distinct mechanistic niche.
Key Mechanisms of Action:
-
Anti-Inflammatory Activity: 5-MTP is a powerful suppressor of inflammatory responses. It selectively inhibits the phosphorylation of p38 MAPK, which in turn downregulates the activation of the master inflammatory transcription factor, NF-κB. This leads to a marked reduction in the expression of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2) and cytokines like Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α). Its primary targets in this context are activated immune cells, particularly macrophages.
-
Anti-Fibrotic Effects: In the context of tissue injury, 5-MTP demonstrates significant anti-fibrotic activity. It works by inhibiting the differentiation of fibroblasts and hepatic stellate cells into myofibroblasts—the primary cell type responsible for excessive extracellular matrix deposition. This is achieved by blocking pro-fibrotic signaling cascades, including the TGF-β/SMAD3 and PI3K/AKT pathways.
-
Antioxidant and Cytoprotective Properties: 5-MTP mitigates cellular damage from oxidative stress. It has been shown to protect cardiomyocytes and endothelial cells from hydrogen peroxide (H₂O₂)-induced injury. Mechanistically, it preserves mitochondrial antioxidant enzymes and downregulates the expression of ROS-generating enzymes like NADPH oxidase.
-
Mitochondrial Modulation: Recent studies indicate that 5-MTP directly influences mitochondrial function. It appears to interact with mitochondrial membranes, making them more rigid and protecting against lipid oxidation. This interaction also reprograms cellular metabolism, reducing fatty acid import and shifting macrophages toward a more glucose-oriented metabolism, which is linked to enhanced collagen uptake.
Core Signaling Pathways Modulated by 5-MTP
The multifaceted effects of 5-MTP are rooted in its ability to intervene in several critical intracellular signaling pathways. The diagram below illustrates the major nodes of intervention.
Application Note: Establishing Optimal Working Concentrations of 5-Methoxytryptophan (5-MTP) for Cell-Based Assays
Abstract
5-Methoxytryptophan (5-MTP) is an endogenous metabolite of tryptophan with significant anti-inflammatory, anti-fibrotic, and vasoprotective properties.[1][2] Its growing relevance in biomedical research necessitates standardized methodologies for its application in vitro. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and optimize the working concentration of 5-MTP for various cell-based assays. We delve into the compound's mechanism of action, outline critical experimental considerations, and provide detailed, self-validating protocols for establishing a robust, reproducible, and effective concentration range for your specific cellular model.
Introduction: The Scientific Rationale for 5-MTP Concentration Optimization
This compound is not merely a metabolic byproduct; it is an active signaling molecule produced by endothelial cells, fibroblasts, and epithelial cells that plays a crucial role in maintaining tissue homeostasis.[3][4][5] Its mechanism of action is primarily centered on the inhibition of key inflammatory signaling pathways, making it a valuable tool for studying diseases characterized by chronic inflammation, fibrosis, and vascular injury.[1][6][7]
However, the efficacy and relevance of in-vitro findings are critically dependent on using a physiologically relevant and non-toxic concentration of the compound. An excessively high concentration can lead to off-target effects or cellular toxicity, confounding data interpretation. Conversely, a concentration that is too low may fail to elicit a measurable biological response. Therefore, empirical determination of the optimal working concentration is the foundational step for any meaningful cell-based experiment involving 5-MTP.
This document serves as a practical guide, moving beyond simple recommendations to explain the causality behind protocol design, ensuring that researchers can confidently establish an effective dose range tailored to their specific cell type and experimental endpoint.
Core Mechanism of Action: A Blueprint for Assay Design
Understanding how 5-MTP functions at a molecular level is essential for selecting appropriate and sensitive assays to measure its activity. 5-MTP exerts its protective effects by modulating intracellular signaling cascades initiated by inflammatory stimuli such as lipopolysaccharide (LPS) and pro-inflammatory cytokines.[1][3]
The principal mechanism involves the blockade of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[3][6][7] This action has several critical downstream consequences:
-
Inhibition of NF-κB Activation: By suppressing p38 MAPK, 5-MTP prevents the activation of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[1][2][3]
-
Reduced Pro-inflammatory Gene Expression: The inhibition of NF-κB subsequently blocks the transcription of a host of pro-inflammatory genes, including those for cytokines (TNF-α, IL-1β, IL-6), chemokines, and enzymes like Cyclooxygenase-2 (COX-2).[3][6][8]
-
Preservation of Endothelial Integrity: 5-MTP protects vascular barrier function by preventing the p38-mediated disruption of cell-cell junctions.[1][3]
This mechanistic profile informs the selection of functional assays; a successful experiment will measure a downstream event that is modulated by the p38 MAPK/NF-κB axis.
Caption: 5-MTP's primary anti-inflammatory mechanism of action.
Foundational Work: Reagent Preparation and Initial Concentration Selection
Careful preparation and selection of a logical starting concentration range are paramount for success.
Reagent Preparation
5-MTP generally exhibits low aqueous solubility. Therefore, a high-concentration stock solution should be prepared in an appropriate solvent.
-
Recommended Solvent: Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO).
-
Stock Concentration: Prepare a 10-50 mM stock solution. For example, to make a 10 mM stock, dissolve 2.32 mg of 5-MTP (MW: 232.26 g/mol ) in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Working Solutions: Prepare fresh working solutions for each experiment by diluting the DMSO stock into pre-warmed (37°C) complete cell culture medium. Vortex gently during dilution to prevent precipitation.[9]
Crucial Note on Vehicle Control: The final concentration of DMSO in the cell culture medium must be kept to a minimum to avoid solvent-induced toxicity, typically ≤ 0.5% (v/v) .[9] It is imperative to run a vehicle control (medium containing the highest concentration of DMSO used in the experiment) to ensure that any observed effects are due to 5-MTP and not the solvent.
Recommended Starting Concentrations
Based on published literature, the biological activity of 5-MTP in vitro is typically observed within the micromolar range. Human serum levels in healthy individuals are approximately 1 µM, providing a physiological reference point.[5]
| Biological Effect | Effective Concentration Range (in vitro) | Cell Types Studied | Reference |
| Inhibition of NF-κB & Cytokine Production | 5 - 10 µM | Macrophages, Endothelial Cells | [8] |
| Prevention of Endothelial Barrier Disruption | 15 - 50 µM | Endothelial Cells | [8] |
| Inhibition of Macrophage Transmigration | 15 - 50 µM | Macrophages, Endothelial Cells | [8] |
| Anti-fibrotic Effects | 10 - 50 µM | Fibroblasts, Hepatic Stellate Cells | [6][7] |
Recommendation for Initial Screening: To establish the optimal concentration for a new cell line or assay, it is advisable to test a broad range of concentrations in a logarithmic or semi-logarithmic series. A robust starting range would be 0.1 µM to 100 µM (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).
Experimental Workflow for Optimizing 5-MTP Concentration
A systematic, two-phase approach is recommended to first define the safe concentration window and then identify the effective range for the desired biological activity.
Caption: A two-phase workflow for determining the optimal 5-MTP concentration.
Phase 1 Protocol: Determining the Cytotoxicity Profile via MTT Assay
This protocol establishes the concentration range of 5-MTP that is non-toxic to the cells, defining the upper limit for subsequent functional assays. The MTT assay measures the metabolic activity of viable cells.[10][11][12]
Materials:
-
96-well cell culture plates
-
5-MTP working solutions and vehicle control (DMSO in medium)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed your cells of interest into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours (or until fully attached and in a logarithmic growth phase).
-
Compound Treatment: Carefully remove the medium. Add 100 µL of medium containing the various concentrations of 5-MTP (e.g., 0.1 µM to 200 µM) and the vehicle control to respective wells. Include a "medium only" blank control.
-
Incubation: Incubate the plate for the desired duration of your planned functional assay (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well (final concentration ~0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well and mix thoroughly on an orbital shaker for 5-10 minutes to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the blank reading. Plot % Viability vs. 5-MTP Concentration. The Maximum Non-Toxic Concentration is the highest concentration that results in ≥90% cell viability.
Phase 2 Protocol: Functional Dose-Response Assay (Inhibition of LPS-Induced TNF-α)
This protocol determines the effective concentration range of 5-MTP for a specific biological function. Here, we use the inhibition of TNF-α production in a macrophage cell line (e.g., RAW 264.7 or THP-1) as a representative endpoint.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
24-well or 96-well cell culture plates
-
5-MTP working solutions (using the non-toxic range determined in Phase 1)
-
Lipopolysaccharide (LPS) stock solution (e.g., from E. coli)
-
TNF-α ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed macrophages into a 96-well plate (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.
-
Pre-treatment with 5-MTP: Remove the medium and replace it with medium containing serial dilutions of 5-MTP (e.g., 0.5, 1, 5, 10, 25, 50 µM) or vehicle control. Incubate for 1-2 hours. This pre-incubation allows 5-MTP to enter the cells and engage its targets.
-
Inflammatory Challenge: Add LPS to all wells (except for the unstimulated negative control) to a final concentration known to elicit a robust TNF-α response (e.g., 100 ng/mL).
-
Incubation: Incubate the plate for 4-6 hours at 37°C. (Note: The optimal time for peak cytokine production should be determined empirically but is often within this window).
-
Supernatant Collection: Centrifuge the plate briefly (e.g., 300 x g for 5 minutes) to pellet the cells. Carefully collect the supernatant from each well for analysis.
-
Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Analysis: Plot the TNF-α concentration against the log of the 5-MTP concentration. Fit the data to a four-parameter logistic (4PL) curve to determine the EC₅₀ (half-maximal effective concentration). The optimal working concentration for robust inhibition will typically be in the range of 3-10 times the EC₅₀ value.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound Precipitation | Poor solubility at high concentrations; insufficient mixing. | Ensure the final DMSO concentration is adequate (but non-toxic). Prepare working solutions by diluting into pre-warmed medium while vortexing.[9] |
| High Toxicity in Vehicle Control | Cell line is sensitive to DMSO. | Reduce the final DMSO concentration (aim for ≤ 0.1%). Perform a DMSO dose-response curve to find the maximum tolerable concentration for your cells. |
| >100% Viability in MTT Assay | The compound may have reducing properties that interfere with the MTT reagent; or it may be inducing cell proliferation at low doses.[13] | Verify results with an orthogonal viability assay that does not rely on metabolic reduction (e.g., CellTiter-Glo®, which measures ATP, or a cell counting method). |
| No Biological Effect Observed | Concentration is too low; incubation time is incorrect; the chosen assay is not sensitive to the 5-MTP mechanism in that cell line. | Test a higher concentration range (within non-toxic limits). Perform a time-course experiment. Confirm that the p38/NF-κB pathway is active and responsive to known inhibitors in your cell model. |
Conclusion
This compound is a promising endogenous molecule for investigating and potentially treating inflammatory and fibrotic diseases. The successful application of 5-MTP in cell-based assays hinges on the careful and empirical determination of its working concentration. By following the systematic, two-phase workflow outlined in this guide—first establishing the cytotoxicity profile and then performing a functional dose-response analysis—researchers can identify a robust, reproducible, and biologically relevant concentration range. This diligence at the outset ensures the generation of high-quality, interpretable data and accelerates progress in understanding the therapeutic potential of this important tryptophan metabolite.[2][5]
References
- 1. This compound: an arsenal against vascular injury and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: an arsenal against vascular injury and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mitochondrial interaction of fibrosis-protective 5-methoxy tryptophan enhances collagen uptake by macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Frontiers | Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite [frontiersin.org]
- 7. Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Treating Cultured Cells with 5-Methoxytryptophan
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Scientific Rationale for Investigating 5-Methoxytryptophan
This compound (5-MTP) is an intriguing endogenous metabolite of tryptophan that has garnered increasing attention for its diverse biological activities.[1][2] Initially identified for its role in the cyclic metabolism of the retina, subsequent research has unveiled its potent anti-inflammatory, anti-cancer, anti-fibrotic, and antioxidant properties.[3][4][5] As a naturally occurring molecule in the human body, 5-MTP presents a promising profile for therapeutic development, potentially offering a favorable safety profile.[1][6]
Our understanding of 5-MTP's mechanism of action is continually evolving. It is known to modulate several key signaling pathways implicated in disease pathogenesis, including the TGF-β/SMAD3, PI3K/AKT/FoxO3a, and p38 MAPK/NF-κB pathways.[3][7][8][9] By influencing these central cellular signaling cascades, 5-MTP can impact a wide array of cellular processes, from proliferation and apoptosis to migration and inflammation. This pleiotropic activity makes 5-MTP a compelling candidate for investigation across various research fields, including oncology, immunology, and cardiovascular biology.
These application notes provide a foundational framework for researchers to explore the effects of 5-MTP in their specific cell culture models. The subsequent protocols are designed to be both comprehensive and adaptable, allowing for scientific rigor while accommodating the unique requirements of different experimental systems.
I. Essential Preparatory Steps: Reagent Handling and Storage
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of 5-MTP is critical for accurate and reproducible experimental results.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂O₃ | [10] |
| Molecular Weight | 234.3 g/mol | [10] |
| Appearance | Crystalline solid | [10][11] |
| Purity | ≥98% | [10] |
| Storage | -20°C | [10] |
| Stability | ≥ 4 years at -20°C | [10] |
Preparation of 5-MTP Stock Solutions
The accurate preparation of a concentrated stock solution is the first critical step in any cell-based assay. Given its solubility characteristics, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock of 5-MTP.
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Tare a sterile microcentrifuge tube. This ensures accurate weighing of the 5-MTP powder.
-
Weigh out the desired amount of 5-MTP. For a 1 ml of 100 mM stock solution, you will need 23.43 mg of 5-MTP.
-
Add the appropriate volume of anhydrous DMSO. For the example above, add 1 ml of DMSO to the tube containing the 5-MTP.
-
Vortex the solution until the 5-MTP is completely dissolved. Gentle warming to 37°C and sonication can aid in dissolution if necessary.[12]
-
Aliquot the stock solution into smaller, single-use volumes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C or -80°C for long-term storage. When stored at -80°C, the stock solution is stable for at least 6 months.[13]
Note on Aqueous Solutions: While 5-MTP is soluble in PBS (pH 7.2) at approximately 1 mg/ml, it is not recommended to store aqueous solutions for more than one day.[11] For experiments requiring a solvent-free condition, fresh aqueous solutions should be prepared immediately before use.
II. General Protocol for Treating Cultured Cells with 5-MTP
This protocol outlines the fundamental steps for treating adherent cultured cells with 5-MTP. The specific cell type, seeding density, and incubation times will need to be optimized for your particular experimental setup.
Workflow for 5-MTP Cell Treatment and Analysis
Caption: Workflow for 5-MTP cell treatment and analysis.
Materials:
-
Cultured cells in multi-well plates or flasks
-
Complete cell culture medium
-
5-MTP stock solution (e.g., 100 mM in DMSO)
-
Sterile pipette tips and tubes
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed your cells of interest into the appropriate culture vessel (e.g., 96-well plate for viability assays, 6-well plate for protein extraction). Allow the cells to adhere and reach the desired confluency (typically 24 hours).[14]
-
Preparation of Working Solutions: On the day of treatment, thaw an aliquot of the 5-MTP stock solution. Prepare the final working concentrations of 5-MTP by diluting the stock solution in fresh, pre-warmed complete cell culture medium.
-
Example: To prepare a 100 µM solution from a 100 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µl of the 100 mM stock to 1 ml of medium).
-
-
Vehicle Control: It is imperative to include a vehicle control in your experimental design. This control should contain the same final concentration of the solvent (DMSO) as the highest concentration of 5-MTP used. The final DMSO concentration should generally be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.[12]
-
Treatment: Remove the existing culture medium from the cells and gently wash with PBS if necessary. Replace it with the medium containing the desired concentrations of 5-MTP or the vehicle control.
-
Incubation: Incubate the cells for the predetermined experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).[12]
-
Downstream Analysis: Following the incubation period, proceed with your chosen downstream assays to evaluate the effects of 5-MTP.
III. Recommended Concentration Ranges and Incubation Times
The optimal concentration of 5-MTP and the duration of treatment will be cell-type and assay-dependent. A dose-response and time-course experiment is strongly recommended for each new cell line and experimental endpoint.
| Experimental Goal | Suggested Concentration Range (µM) | Suggested Incubation Time | Relevant Cell Types |
| Anti-proliferation/Cytotoxicity | 5 - 100 | 24 - 72 hours | Colorectal cancer cells (HCT-116, HCT15, SW480)[3] |
| Apoptosis Induction | 5 - 100 | 48 hours | HCT-116 cells[3] |
| Inhibition of Migration/Invasion | 5 - 100 | 24 - 48 hours | HCT-116 cells[3] |
| Anti-inflammatory Effects | 50 | 24 hours | RAW 264.7 macrophages[11] |
| Modulation of Signaling Pathways | 1 - 100 | 3 - 72 hours | HCT-116 cells[3] |
| Vascular Protection | 100 | 30 minutes | Vascular smooth muscle cells[13] |
IV. Key Signaling Pathways Modulated by 5-MTP
5-MTP has been demonstrated to exert its effects through the modulation of several critical intracellular signaling pathways. Understanding these pathways can aid in the design of experiments and the interpretation of results.
References
- 1. longdom.org [longdom.org]
- 2. 5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induced apoptosis and PI3K/Akt/FoxO3a phosphorylation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite [frontiersin.org]
- 5. This compound alleviates liver fibrosis by modulating FOXO3a/miR-21/ATG5 signaling pathway mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endogenous tryptophan metabolite this compound inhibits pulmonary fibrosis by downregulating the TGF-β/SMAD3 and PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tryptophan metabolite this compound ameliorates arterial denudation-induced intimal hyperplasia via opposing effects on vascular endothelial and smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tryptophan metabolite this compound ameliorates arterial denudation-induced intimal hyperplasia via opposing effects on vascular endothelial and smooth muscle cells | Aging [aging-us.com]
- 10. caymanchem.com [caymanchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medicine.uky.edu [medicine.uky.edu]
Application Note: Quantification of 5-Methoxytryptophan in Biological Samples
Introduction: The Emerging Significance of 5-Methoxytryptophan
This compound (5-MTP) is a tryptophan metabolite gaining significant attention within the scientific community for its diverse physiological roles.[1][2] Initially identified as an endogenous molecule with anti-inflammatory and anti-cancer properties, recent studies have highlighted its protective effects against vascular injury, tissue fibrosis, and systemic inflammation.[3][4][5][6][7] As a potential biomarker and therapeutic lead, the accurate and precise quantification of 5-MTP in complex biological matrices such as plasma, serum, and urine is paramount for advancing research and clinical development.[4][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust quantification of 5-MTP. We will delve into the critical aspects of sample preparation, followed by detailed protocols for validated analytical methodologies, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard for its sensitivity and selectivity.[8][9]
PART 1: Strategic Sample Preparation: The Foundation of Accurate Quantification
The complexity of biological samples necessitates meticulous preparation to remove interfering substances, such as proteins and salts, which can compromise analytical results.[10][11][12] The choice of sample preparation technique is contingent on the biological matrix, the desired limit of quantification, and the analytical platform employed.
Protein Precipitation: A Rapid and Effective Approach
Protein precipitation is a widely used method for removing proteins from plasma and serum samples.[10][12] This technique involves the addition of an organic solvent or an acid to denature and precipitate proteins, which are then separated by centrifugation.[10][13]
Rationale:
-
Efficiency: It is a relatively simple and fast method for high-throughput analysis.[12]
-
Analyte Recovery: When optimized, it offers good recovery for small molecules like 5-MTP.
Common Protein Precipitation Agents:
-
Acetonitrile: A popular choice due to its ability to efficiently precipitate proteins while keeping small molecules in the supernatant.[12]
-
Methanol: Another effective organic solvent for protein precipitation.[14]
-
Trichloroacetic Acid (TCA): An acid precipitation agent that is highly effective but can cause denaturation of the analyte of interest if not handled carefully.[10][13][15]
Protocol 1: Protein Precipitation of Plasma/Serum Samples
-
Sample Thawing: Thaw frozen plasma or serum samples on ice to maintain sample integrity.
-
Aliquoting: Aliquot 100 µL of the sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., a stable isotope-labeled 5-MTP) to each sample to correct for matrix effects and variability in extraction.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.
Solid-Phase Extraction (SPE): For Cleaner Samples and Lower Detection Limits
Solid-phase extraction is a chromatographic technique used to isolate analytes of interest from a complex matrix.[16] It offers superior sample cleanup compared to protein precipitation, resulting in cleaner extracts and reduced matrix effects.[17]
Rationale:
-
Selectivity: SPE cartridges with specific chemistries can be chosen to selectively retain and elute 5-MTP, leading to a cleaner sample.[16]
-
Concentration: SPE allows for the concentration of the analyte, which is beneficial for detecting low endogenous levels of 5-MTP.
Protocol 2: Solid-Phase Extraction of Urine Samples
-
Sample Pre-treatment: Centrifuge the urine sample at 2,000 x g for 10 minutes to remove particulate matter. Dilute the supernatant 1:1 with a suitable buffer to adjust the pH.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing methanol and then water through it.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with water followed by a weak organic solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.
-
Elution: Elute the retained 5-MTP with a stronger organic solvent containing a small amount of acid or base (e.g., 5% formic acid in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
PART 2: Analytical Methodologies: Achieving Precision and Sensitivity
The choice of analytical technique is critical for the reliable quantification of 5-MTP. While various methods exist, LC-MS/MS is the preferred platform due to its high sensitivity, selectivity, and wide dynamic range.[8][9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry.[8]
Workflow Visualization:
Caption: LC-MS/MS workflow for 5-MTP quantification.
Protocol 3: LC-MS/MS Quantification of 5-MTP
Liquid Chromatography Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for retaining and separating 5-MTP from other matrix components.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-7 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
5-MTP: Precursor ion (Q1) m/z 235.1 → Product ion (Q3) m/z 176.1
-
Internal Standard (e.g., 5-MTP-d3): Precursor ion (Q1) m/z 238.1 → Product ion (Q3) m/z 179.1
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
Method Validation: Ensuring Data Integrity
Bioanalytical method validation is crucial to ensure the reliability of the data.[18][19][20][21][22] Key validation parameters, as recommended by the FDA, include:[18][20]
| Validation Parameter | Description | Acceptance Criteria |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification). |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of variation (CV) ≤15% (≤20% at the LLOQ). |
| Linearity and Range | The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample over a specified range. | Correlation coefficient (r²) ≥ 0.99. |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the initial concentration. |
Table 1: Key Bioanalytical Method Validation Parameters.
PART 3: Data Interpretation and Quality Control
Accurate data interpretation relies on a well-defined standard curve and the consistent performance of quality control (QC) samples.
-
Calibration Curve: A calibration curve should be prepared by spiking known concentrations of 5-MTP into a blank matrix (e.g., charcoal-stripped plasma). A linear regression analysis is then used to determine the concentration of 5-MTP in unknown samples.
-
Quality Control Samples: QC samples at low, medium, and high concentrations should be included in each analytical run to monitor the performance of the assay. The results of the QC samples should fall within the pre-defined acceptance criteria.
Conclusion: A Robust Framework for 5-MTP Research
This application note provides a comprehensive and scientifically grounded framework for the quantification of 5-MTP in biological samples. By adhering to the detailed protocols for sample preparation and LC-MS/MS analysis, and by implementing rigorous method validation, researchers can generate high-quality, reliable data. This will be instrumental in elucidating the role of 5-MTP in health and disease and in advancing its potential as a novel biomarker and therapeutic agent.
References
- 1. Tryptophan metabolite this compound ameliorates arterial denudation-induced intimal hyperplasia via opposing effects on vascular endothelial and smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C12H14N2O3 | CID 151018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. longdom.org [longdom.org]
- 5. Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: an arsenal against vascular injury and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Protective Function of this compound in Vascular Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. rsc.org [rsc.org]
- 10. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 11. Comparison of protein precipitation methods for sample preparation prior to proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. filtrous.com [filtrous.com]
- 13. Protein Precipitation Methods for Proteomics [biosyn.com]
- 14. The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics [mdpi.com]
- 15. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. jstage.jst.go.jp [jstage.jst.go.jp]
- 18. hhs.gov [hhs.gov]
- 19. labs.iqvia.com [labs.iqvia.com]
- 20. fda.gov [fda.gov]
- 21. Bioanalytical Method Validation for Biomarkers - Formiventos [formiventos.com]
- 22. rdworldonline.com [rdworldonline.com]
Application Note: Quantitative Analysis of Tryptophan and its Metabolites in Human Plasma by HPLC-MS/MS
Abstract
This document provides a comprehensive guide and a robust protocol for the simultaneous quantification of tryptophan and its key metabolites from the kynurenine and serotonin pathways using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This method is designed for researchers, scientists, and drug development professionals who require a sensitive, selective, and reliable analytical workflow for studying the intricate role of tryptophan metabolism in various physiological and pathological states. We delve into the rationale behind critical methodological choices, from sample preparation to instrument parameters, ensuring a self-validating and reproducible system.
Introduction: The Central Role of Tryptophan Metabolism
Tryptophan (Trp), an essential amino acid, is not merely a building block for proteins but also the precursor to a host of bioactive metabolites vital for cellular homeostasis.[1] Its metabolism is primarily channeled through two major pathways: the kynurenine pathway and the serotonin pathway.[2]
-
The Kynurenine Pathway: In mammals, over 95% of Trp is degraded along the kynurenine pathway, initiated by the rate-limiting enzymes indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO2).[1][3] This pathway produces several neuroactive and immunomodulatory metabolites, including kynurenine (Kyn), kynurenic acid (KYNA), quinolinic acid (QUIN), and picolinic acid. Dysregulation of this pathway is strongly implicated in neurodegenerative diseases, immune responses, and cancer.[2][4][5]
-
The Serotonin Pathway: A smaller fraction of Trp is converted into the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and subsequently to the neurohormone melatonin.[3][6] This pathway is fundamental for regulating mood, sleep, and circadian rhythms.[7]
Given the diverse and critical roles of these metabolites, the ability to accurately quantify them is paramount for understanding disease mechanisms and developing novel therapeutic strategies. HPLC-MS/MS has emerged as the definitive analytical technique for this purpose, offering unparalleled sensitivity and selectivity for complex biological matrices.[2][8][9][10]
The Tryptophan Metabolic Network
The metabolic fate of tryptophan is a complex, branching network. The diagram below illustrates the two primary pathways and their key intermediates. Understanding these relationships is crucial for interpreting quantitative data.
Caption: The two major metabolic pathways of Tryptophan.
Analytical Workflow: From Sample to Result
A successful analysis relies on a systematic and validated workflow. Each step is designed to minimize variability and maximize data quality. The overall process involves sample preparation to remove interferences, chromatographic separation of analytes, and highly specific detection by tandem mass spectrometry.
Caption: High-level experimental workflow for metabolite analysis.
Detailed Experimental Protocol
This protocol is optimized for human plasma or serum and can be adapted for other biological matrices with appropriate validation.
Part A: Sample Preparation Protocol
Causality: The primary objective of sample preparation is the effective removal of proteins and phospholipids from the plasma matrix.[11][12] These macromolecules can precipitate within the HPLC system, causing column blockage and ion source contamination. Protein precipitation with a cold organic solvent is a robust, efficient, and cost-effective method for this purpose.[13][14][15] The inclusion of stable isotope-labeled internal standards (SIL-IS) is critical for trustworthy quantification, as they co-elute with their corresponding analytes and correct for variations in extraction recovery and matrix-induced ion suppression or enhancement.[11][16]
Materials:
-
Human plasma/serum samples
-
Internal Standard (IS) stock solution containing stable isotope-labeled analogues of the target analytes.
-
Methanol (HPLC or Optima™ grade), pre-chilled to -20°C.
-
Microcentrifuge tubes (1.5 mL).
-
Calibrated pipettes.
-
Microcentrifuge capable of >14,000 x g and 4°C.
-
Nitrogen evaporator (optional but recommended).
-
Autosampler vials with inserts.
Step-by-Step Methodology:
-
Thawing: Thaw plasma/serum samples and internal standard solutions on ice to prevent degradation of labile metabolites.
-
Aliquoting: In a pre-labeled 1.5 mL microcentrifuge tube, pipette 100 µL of the plasma/serum sample.
-
Internal Standard Spiking: Add 10 µL of the IS stock solution to the plasma. Vortex briefly (2-3 seconds). This step ensures that the IS experiences the exact same extraction and analysis conditions as the endogenous analytes.
-
Protein Precipitation: Add 300 µL of ice-cold methanol to the tube. The 3:1 ratio of solvent to sample ensures efficient protein precipitation.
-
Vortexing: Immediately cap and vortex the tube vigorously for 30 seconds to ensure complete mixing and denaturation of proteins.
-
Incubation: Incubate the samples at -20°C for at least 20 minutes to maximize protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C. This will create a tight pellet of precipitated proteins at the bottom of the tube.
-
Supernatant Transfer: Carefully aspirate the clear supernatant (~350 µL) without disturbing the protein pellet and transfer it to a new, clean microcentrifuge tube.
-
Solvent Evaporation (Optional): Dry the supernatant under a gentle stream of nitrogen gas at 30°C. This step concentrates the analytes and allows for reconstitution in a solvent that matches the initial mobile phase, which can improve peak shape and retention time consistency.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B). Vortex for 15 seconds to ensure complete dissolution.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer for Analysis: Carefully transfer the final supernatant to an autosampler vial for HPLC-MS/MS analysis.
Part B: HPLC-MS/MS Instrumental Analysis
Causality: Chromatographic separation is essential because many tryptophan metabolites are isomers (e.g., 3-hydroxykynurenine and kynurenine) or structurally similar, making them difficult to distinguish by mass alone. A reversed-phase C18 column provides excellent retention and separation for this diverse group of compounds.[13][16][17] Gradient elution, starting with a high aqueous content and ramping up the organic solvent, is necessary to elute both the early, more polar metabolites and the later, more hydrophobic ones within a reasonable run time. The addition of formic acid to the mobile phase aids in the protonation of the analytes, which is required for positive mode electrospray ionization (ESI+), and improves chromatographic peak shape.[17] Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides the highest degree of selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte.[13]
Instrumentation:
-
UHPLC System: Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent.
-
Mass Spectrometer: Sciex QTRAP 6500+, Waters Xevo TQ-S, or equivalent triple quadrupole mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI).
HPLC Parameters:
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm) | Provides robust retention and separation for a wide polarity range. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifier for improved ionization and peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Strong organic solvent for eluting hydrophobic compounds. |
| Flow Rate | 0.4 mL/min | Optimal for 2.1 mm ID columns, balancing speed and efficiency. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity for better performance. |
| Injection Vol. | 5 µL | Balances sensitivity with the risk of column overloading. |
Representative HPLC Gradient:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 98.0 | 2.0 |
| 1.0 | 98.0 | 2.0 |
| 5.0 | 40.0 | 60.0 |
| 5.5 | 5.0 | 95.0 |
| 6.5 | 5.0 | 95.0 |
| 6.6 | 98.0 | 2.0 |
| 8.0 | 98.0 | 2.0 |
Mass Spectrometer Parameters: | Parameter | Recommended Setting | | :--- | :--- | | Ionization Mode | ESI Positive | Most Trp metabolites readily form [M+H]+ ions. | | Scan Type | Multiple Reaction Monitoring (MRM) | For maximum sensitivity and selectivity. | | Ion Spray Voltage | +5500 V | | | Source Temp. | 550 °C | | | Curtain Gas | 35 psi | | | Ion Source Gas 1 | 50 psi | | | Ion Source Gas 2 | 60 psi | |
MRM Transitions for Key Tryptophan Metabolites: The following table provides a starting point for method development. These values should be optimized for the specific instrument used. The precursor ion represents the protonated molecule [M+H]+.
| Analyte | Precursor Ion (Q1, m/z) | Product Ion (Q3, m/z) | Declustering Potential (V) | Collision Energy (V) |
| Tryptophan | 205.2 | 146.1 | 40 | 25 |
| Kynurenine | 209.1 | 94.1 | 41 | 26 |
| Kynurenic Acid | 190.1 | 144.0 | 70 | 20 |
| 3-Hydroxykynurenine | 225.1 | 110.1 | 45 | 28 |
| Xanthurenic Acid | 206.1 | 178.0 | 65 | 22 |
| Anthranilic Acid | 138.1 | 92.1 | 50 | 24 |
| 3-Hydroxyanthranilic Acid | 154.1 | 108.0 | 55 | 23 |
| Quinolinic Acid | 168.1 | 78.0 | 35 | 21 |
| Picolinic Acid | 124.1 | 78.1 | 30 | 19 |
| 5-Hydroxytryptophan | 221.1 | 162.1 | 40 | 20 |
| Serotonin | 177.1 | 160.1 | 60 | 18 |
| 5-HIAA | 192.1 | 146.0 | 50 | 17 |
| Melatonin | 233.2 | 174.1 | 55 | 20 |
(Note: Data sourced and compiled from multiple validated methods for robustness).[17][18][19]
Data Analysis and Quality Control
Quantification: Analyte concentrations are calculated from a calibration curve generated by plotting the peak area ratio (analyte/internal standard) against the known concentration of prepared standards. A linear regression with 1/x² weighting is typically used.
Method Validation: For reliable data, the method must be validated according to regulatory guidelines (e.g., FDA/ICH).[20] Key parameters include:
-
Linearity: The calibration curve should have a correlation coefficient (r²) > 0.99.
-
Accuracy & Precision: Quality control (QC) samples at low, medium, and high concentrations should have an accuracy within 85-115% (80-120% for the Lower Limit of Quantification, LLOQ) and a precision (%CV) of <15% (<20% for LLOQ).[12][15]
-
Sensitivity: The LLOQ should be established as the lowest concentration on the calibration curve that meets the accuracy and precision criteria.
-
Matrix Effect: Should be assessed to ensure that components in the plasma do not interfere with the ionization of the analytes.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing/Fronting) | 1. Column degradation. 2. Sample solvent mismatch with mobile phase. 3. pH of mobile phase is not optimal. | 1. Replace the column; use a guard column. 2. Ensure final sample solvent matches initial mobile phase. 3. Verify pH of mobile phase; adjust if needed. |
| Low Sensitivity / No Peak | 1. Incorrect MRM transitions or collision energy. 2. Ion source is dirty. 3. Poor sample recovery. | 1. Optimize MS parameters via direct infusion of standards. 2. Clean the ion source interface. 3. Evaluate each step of the sample preparation process. |
| High Background Noise | 1. Contaminated mobile phase or solvent. 2. Contaminated LC system (tubing, injector). | 1. Use fresh, high-purity solvents and additives. 2. Flush the entire LC system with a strong solvent wash. |
| Inconsistent Retention Times | 1. Leak in the HPLC system. 2. Inconsistent gradient formation. 3. Column temperature fluctuations. | 1. Check for leaks at all fittings. 2. Prime and purge the solvent lines. 3. Ensure the column oven is stable at the set temperature. |
References
- 1. Decoding the Complex Crossroad of Tryptophan Metabolic Pathways [mdpi.com]
- 2. Unraveling the Complexities of Tryptophan Metabolism - Creative Proteomics Blog [creative-proteomics.com]
- 3. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]
- 4. Tryptophan Metabolism in Health and Disease: Insights from Metabolomics - Creative Proteomics [creative-proteomics.com]
- 5. jasem.com.tr [jasem.com.tr]
- 6. Tryptophan Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Quantification of serotonin and eight of its metabolites in plasma of healthy volunteers by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of LC and LC-MS to the Analysis of Melatonin and Serotonin in Edible Plants | Semantic Scholar [semanticscholar.org]
- 9. Application of LC and LC-MS to the analysis of melatonin and serotonin in edible plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. diva-portal.org [diva-portal.org]
- 16. A mass spectrometric method for quantification of tryptophan-derived uremic solutes in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Simultaneous Analysis of Tryptophan and Its Metabolites in Human Plasma Using Liquid Chromatography–Electrospray Ionization Tandem Mass Spectrometry [jstage.jst.go.jp]
- 19. tandfonline.com [tandfonline.com]
- 20. A Novel RP-UHPLC-MS/MS Approach for the Determination of Tryptophan Metabolites Derivatized with 2-Bromo-4′-Nitroacetophenone [mdpi.com]
Introduction: The Emerging Significance of 5-Methoxytryptophan
An Application Note and Protocol for the Quantitative Analysis of 5-Methoxytryptophan in Serum by LC-MS/MS
This compound (5-MTP) is an endogenous metabolite of the essential amino acid L-tryptophan.[1][2] Initially considered a minor product of tryptophan metabolism, recent research has unveiled its significant and diverse biological activities. 5-MTP has been identified as a novel anti-inflammatory molecule that can protect against systemic inflammation and sepsis.[3][4] It plays a protective role in the vasculature, with serum concentrations being inversely correlated with coronary artery disease (CAD).[1] Furthermore, emerging evidence suggests 5-MTP possesses anti-cancer properties by inhibiting cancer cell migration and growth, and anti-fibrotic effects by promoting collagen uptake by macrophages.[3][5]
Given its potential as a biomarker for inflammatory and fibrotic diseases, as well as its therapeutic promise, a robust and reliable method for the accurate quantification of 5-MTP in biological matrices like serum is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and specificity, making it the gold standard for analyzing endogenous small molecules in complex samples.[6]
This application note provides a comprehensive, step-by-step protocol for the quantitative analysis of 5-MTP in human serum. It is designed for researchers, clinicians, and drug development professionals who require a validated method to explore the role of 5-MTP in health and disease.
Principle of the Method
This method employs a simple protein precipitation step to extract 5-MTP and an internal standard (IS) from the serum matrix. The extract is then analyzed using a reverse-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer. The analyte and internal standard are separated chromatographically and detected by Multiple Reaction Monitoring (MRM) in positive ion electrospray ionization (ESI) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the stable isotope-labeled internal standard against a calibration curve. The use of a stable isotope-labeled IS is critical as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, ensuring high accuracy and precision.[7]
Materials and Reagents
| Material | Grade | Recommended Supplier |
| This compound (5-MTP) | Analytical Standard (≥98%) | Sigma-Aldrich, Cayman Chemical |
| This compound-d4 (5-MTP-d4) | Internal Standard (≥98%) | Toronto Research Chemicals, Alsachim |
| Acetonitrile (ACN) | LC-MS Grade | Fisher Scientific, Honeywell |
| Methanol (MeOH) | LC-MS Grade | Fisher Scientific, Honeywell |
| Formic Acid (FA) | LC-MS Grade (≥99%) | Thermo Scientific, Sigma-Aldrich |
| Ultrapure Water | 18.2 MΩ·cm | Milli-Q® system or equivalent |
| Human Serum (for QCs) | Pooled, Normal | Innovative Research, BioIVT |
| Charcoal-Stripped Human Serum | Surrogate Matrix | Sigma-Aldrich, Golden West Bio |
| Microcentrifuge Tubes | 1.5 mL, Low-bind | Eppendorf, Sarstedt |
| Autosampler Vials | Glass or Polypropylene | Waters, Agilent |
Instrumentation
-
Liquid Chromatography: UHPLC or HPLC system (e.g., Waters ACQUITY UPLC, Shimadzu Nexera, Agilent 1290 Infinity II)
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+, Waters Xevo TQ-S, Agilent 6495C)
-
Analytical Column: Reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm)
-
Data System: Manufacturer's instrument control and data processing software (e.g., Analyst®, MassLynx®, MassHunter)
Experimental Protocols
Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Controls
The quantification of endogenous compounds presents a unique challenge because a true "blank" matrix is unavailable.[6] This protocol utilizes a surrogate matrix (charcoal-stripped serum) to construct the calibration curve. This approach removes endogenous small molecules while preserving the general protein and salt composition of the matrix.[8]
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~1 mg of 5-MTP and 5-MTP-d4 into separate volumetric flasks.
-
Dissolve in methanol to achieve a final concentration of 1 mg/mL for each. These stocks can be stored at -80°C for up to 6 months.
-
-
Working Internal Standard (IS) Solution (100 ng/mL):
-
Perform serial dilutions of the 5-MTP-d4 primary stock solution in 50:50 (v/v) Methanol:Water to create a 100 ng/mL working solution.
-
-
Calibration (CAL) Standards and Quality Control (QC) Samples:
-
Prepare a series of intermediate spiking solutions by diluting the 5-MTP primary stock.
-
Spike appropriate volumes of these intermediate solutions into charcoal-stripped serum to create a calibration curve. A typical range might be 0.5 to 500 ng/mL.
-
Prepare Quality Control (QC) samples in pooled human serum at low, medium, and high concentrations to assess accuracy and precision. The standard addition approach is used here, where the endogenous level is first estimated, and then known amounts are added to achieve the desired QC levels.[9]
-
Table 1: Example Calibration Standard Preparation
| Standard Name | 5-MTP Spiked Conc. (ng/mL) | Volume of Spiking Soln. (µL) | Volume of Stripped Serum (µL) |
|---|---|---|---|
| CAL 1 | 0.5 | 5 | 995 |
| CAL 2 | 1.0 | 10 | 990 |
| CAL 3 | 5.0 | 5 (from higher stock) | 995 |
| CAL 4 | 25 | 25 | 975 |
| CAL 5 | 100 | 10 (from higher stock) | 990 |
| CAL 6 | 250 | 25 | 975 |
| CAL 7 | 500 | 50 | 950 |
Protocol 2: Serum Sample Preparation (Protein Precipitation)
This "crash" method is efficient for removing the majority of proteins, which can interfere with the analysis and damage the LC system.
-
Thaw Samples: Thaw all study samples, CAL standards, and QC samples on ice.
-
Aliquot: In a 1.5 mL microcentrifuge tube, add 50 µL of serum (or CAL/QC standard).
-
Add IS and Precipitate: Add 150 µL of ice-cold precipitation solution (Acetonitrile containing 0.1% Formic Acid and the 100 ng/mL IS). The acid helps to improve protein precipitation and ensures the analyte is in its protonated form for positive ESI.
-
Vortex: Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubate: Incubate at -20°C for 20 minutes to maximize protein precipitation.
-
Centrifuge: Centrifuge at ~15,000 x g for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer 100 µL of the clear supernatant to an autosampler vial. Avoid disturbing the protein pellet.
-
Analyze: The sample is now ready for injection into the LC-MS/MS system.
Workflow Visualization
Caption: Experimental workflow for 5-MTP quantification in serum.
Protocol 3: LC-MS/MS Instrumental Analysis
Table 2: Liquid Chromatography Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Column | Waters ACQUITY BEH C18, 1.7 µm, 2.1 x 100 mm | Provides excellent separation efficiency for small molecules like tryptophan metabolites. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous phase for reverse-phase chromatography. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic phase; FA aids in protonation for ESI+. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | Balances sensitivity with potential column overload. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Gradient | 0-0.5 min: 5% B; 0.5-4.0 min: 5-95% B; 4.0-5.0 min: 95% B; 5.1-6.0 min: 5% B | A gradient is necessary to elute the analyte while washing the column of more hydrophobic matrix components. |
Table 3: Mass Spectrometry Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | 5-MTP contains a basic amine group that is readily protonated. |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and ion generation. |
| Source Temp. | 150 °C | Standard condition for desolvation. |
| Desolvation Temp. | 500 °C | Ensures efficient removal of solvent from droplets. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides maximum sensitivity and selectivity for quantification. |
Table 4: MRM Transitions for 5-MTP and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| 5-MTP (Quantifier) | 235.1 | 176.1 | 100 | 15 |
| 5-MTP (Qualifier) | 235.1 | 117.1 | 100 | 25 |
| 5-MTP-d4 (IS) | 239.1 | 180.1 | 100 | 15 |
Rationale for MRM Transitions: The precursor ion [M+H]⁺ for 5-MTP is m/z 235.1. The major product ion at m/z 176.1 corresponds to the characteristic loss of the side chain (-CH(NH2)COOH), a common fragmentation pathway for tryptophan and its derivatives.[10][11] A second, qualifying ion provides additional confirmation of the analyte's identity. The internal standard transitions are shifted by +4 Da, corresponding to its isotopic labeling.
Method Validation
A full method validation should be performed according to regulatory guidelines to ensure the reliability of the results.[12][13]
Table 5: Summary of Typical Method Validation Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
|---|---|---|
| Linearity | The ability to elicit results that are directly proportional to the concentration. | Calibration curve with R² ≥ 0.99 using a weighted (1/x²) linear regression. |
| Accuracy | The closeness of the determined value to the nominal concentration. | Mean concentration within ±15% of nominal value (±20% at LLOQ) for QC samples. |
| Precision | The closeness of replicate measurements. Expressed as coefficient of variation (%CV). | %CV ≤15% (≤20% at LLOQ) for intra- and inter-day QC samples. |
| LLOQ | The Lower Limit of Quantification; the lowest standard on the calibration curve. | Signal-to-noise ratio >10; accuracy and precision criteria must be met. |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte in blank matrix. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on ionization. | The %CV of the IS-normalized matrix factor across different lots of serum should be ≤15%. |
| Recovery | The efficiency of the extraction procedure. | Should be consistent and reproducible across the concentration range. |
| Stability | Analyte stability under various storage and handling conditions. | Mean concentration of stability samples should be within ±15% of baseline samples. (Includes bench-top, freeze-thaw, and long-term stability). |
Tryptophan Metabolism Context
Caption: Simplified metabolic pathway from L-Tryptophan.
Conclusion
This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human serum. The protocol employs a straightforward protein precipitation for sample preparation and uses a stable isotope-labeled internal standard to ensure accuracy. By following the outlined procedures for analysis and adhering to the principles of method validation, researchers can confidently measure 5-MTP concentrations, facilitating further investigation into its role as a biomarker and its therapeutic potential in a variety of human diseases.
References
- 1. A Novel Protective Function of this compound in Vascular Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. longdom.org [longdom.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Mitochondrial interaction of fibrosis-protective 5-methoxy tryptophan enhances collagen uptake by macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of endogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. cstti.com [cstti.com]
- 9. An alternative approach to validation of liquid chromatography-mass spectrometry methods for the quantification of endogenous compounds [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. google.com [google.com]
- 13. Targeted LC-MS/MS metabolomics reveals distinctive tryptophan pathway signatures in pneumocystis jirovecii pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Robust and Selective Solid-Phase Extraction Protocol for the Quantification of 5-Methoxytryptophan in Human Plasma
Abstract
This application note presents a detailed and optimized solid-phase extraction (SPE) protocol for the selective isolation and concentration of 5-Methoxytryptophan (5-MTP) from human plasma. 5-MTP is a biologically active metabolite of tryptophan with emerging roles in inflammation and cancer, making its accurate quantification in biological matrices a critical need for clinical and pharmaceutical research.[1] This protocol employs a mixed-mode cation exchange SPE strategy, which leverages both reversed-phase and ion-exchange interactions to achieve high recovery and excellent sample cleanup, suitable for downstream analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction: The Rationale for 5-MTP Quantification
This compound (5-MTP) is an endogenous metabolite derived from the essential amino acid L-tryptophan. Recent studies have highlighted its potential as a biomarker and therapeutic agent due to its anti-inflammatory properties.[1] Accurate and reliable measurement of 5-MTP in plasma is crucial for pharmacokinetic studies, disease biomarker discovery, and understanding its physiological roles. Plasma, however, is a complex matrix containing numerous endogenous substances like proteins, lipids, and salts that can interfere with sensitive analytical techniques.[2][3] Therefore, a robust sample preparation method is imperative to remove these interferences and ensure the accuracy and precision of 5-MTP quantification.[2] Solid-phase extraction (SPE) offers a powerful technique for the selective isolation and concentration of analytes from complex biological fluids.[4][5]
The Chemistry of this compound: Guiding the Extraction Strategy
A successful SPE protocol is built upon a thorough understanding of the analyte's physicochemical properties. 5-MTP is an amino acid derivative with a molecular weight of 234.25 g/mol .[6][7] Its structure contains a carboxylic acid group, an amino group, and an indole ring with a methoxy substituent. These functional groups dictate its behavior in solution and its interaction with different SPE sorbents.
The key to designing a selective ion-exchange SPE method lies in the analyte's pKa values. 5-MTP has two primary pKa values:
-
Strongest Acidic pKa: 2.22 (corresponding to the carboxylic acid group)
-
Strongest Basic pKa: 9.42 (corresponding to the primary amine group)
At a physiological pH of ~7.4, the carboxylic acid group will be deprotonated (negatively charged), and the amino group will be protonated (positively charged), making the molecule a zwitterion. By adjusting the pH of the sample and the SPE wash/elution solutions, we can manipulate the charge state of 5-MTP to selectively retain it on a mixed-mode sorbent and then elute it in a concentrated, clean fraction.
The Power of Mixed-Mode SPE
This protocol utilizes a mixed-mode solid-phase extraction (SPE) sorbent, which combines two distinct retention mechanisms: reversed-phase and ion-exchange.[4][8][9] This dual functionality allows for a more selective extraction and a cleaner final eluate compared to single-mechanism SPE methods.[8]
-
Reversed-Phase Interaction: The nonpolar indole ring of 5-MTP interacts with the hydrophobic portion of the SPE sorbent (e.g., C8 or C18 chains).
-
Ion-Exchange Interaction: The protonated amino group of 5-MTP (at acidic pH) strongly interacts with the negatively charged functional groups of the cation-exchange sorbent (e.g., sulfonic acid).[9]
This combination allows for rigorous washing steps with both aqueous and organic solvents to remove a wide range of interferences without prematurely eluting the target analyte.
Detailed Solid-Phase Extraction Protocol for 5-MTP in Plasma
This protocol is optimized for a mixed-mode cation exchange SPE cartridge (e.g., C8/SCX).
Required Materials and Reagents
-
Mixed-Mode Cation Exchange SPE Cartridges (e.g., 30 mg / 1 mL)
-
Human Plasma (collected in K2EDTA tubes)
-
Internal Standard (IS) Solution (e.g., 5-MTP-d4)
-
Phosphoric Acid (85%)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Ammonium Hydroxide (25%)
-
Deionized Water
-
Vortex Mixer
-
Centrifuge
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
Experimental Workflow
The following diagram illustrates the complete workflow for the solid-phase extraction of 5-MTP from plasma.
Caption: Workflow for 5-MTP Extraction from Plasma.
Step-by-Step Protocol
1. Sample Pre-treatment: a. To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution. b. Add 200 µL of 2% phosphoric acid in water. This step serves a dual purpose: it precipitates plasma proteins and adjusts the pH to approximately 2.[10] At this pH, the carboxylic acid group of 5-MTP is neutral, while the amino group is protonated (positively charged), which is essential for retention on the cation exchange sorbent.[9] c. Vortex for 30 seconds to ensure thorough mixing and protein precipitation. d. Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins. e. The resulting supernatant is used for loading onto the SPE cartridge.
2. SPE Cartridge Conditioning and Equilibration: a. Conditioning: Pass 1 mL of methanol through the SPE cartridge. This wets the sorbent and activates the reversed-phase functional groups.[11] b. Equilibration: Pass 1 mL of deionized water through the cartridge, followed by 1 mL of 2% phosphoric acid. This step equilibrates the sorbent to the pH of the sample, ensuring proper ionization of the sorbent and analyte upon loading. Do not allow the cartridge to dry out before loading the sample.[5]
3. Sample Loading: a. Load the supernatant from step 1e onto the conditioned and equilibrated SPE cartridge. b. Apply a slow, consistent flow rate (approximately 1 mL/min) to ensure adequate interaction time between 5-MTP and the sorbent.
4. Wash Steps (Removal of Interferences): a. Wash 1 (Aqueous Wash): Pass 1 mL of 2% phosphoric acid through the cartridge. This removes polar, water-soluble interferences that are not retained by the reversed-phase mechanism and are not positively charged. b. Wash 2 (Organic Wash): Pass 1 mL of methanol through the cartridge. This step is crucial for removing nonpolar, lipophilic interferences that are retained by the reversed-phase mechanism. Due to the strong ionic bond between the protonated 5-MTP and the cation exchange sorbent, it is not eluted by the organic wash.[8]
5. Elution of 5-MTP: a. Elute the retained 5-MTP by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge. The basic pH of the elution solvent neutralizes the charge on the amino group of 5-MTP, disrupting the ionic interaction with the sorbent and allowing it to be eluted.[9] The methanol component disrupts the weaker reversed-phase interactions. b. Collect the eluate in a clean collection tube.
6. Post-Extraction Processing: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the dried extract in 100 µL of the mobile phase used for the LC-MS/MS analysis (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). c. Vortex briefly and transfer to an autosampler vial for analysis.
Summary of Protocol Parameters
| Parameter | Description | Rationale |
| Plasma Volume | 200 µL | Standard volume for bioanalytical assays. |
| Pre-treatment | Protein precipitation with 2% H3PO4 | Removes major interferences and adjusts pH for optimal binding.[10] |
| SPE Sorbent | Mixed-Mode Cation Exchange (C8/SCX) | Provides dual retention (hydrophobic and ionic) for high selectivity.[4][8] |
| Conditioning Solvent | 1 mL Methanol, then 1 mL Water | Activates sorbent for reproducible retention.[11] |
| Equilibration Solvent | 1 mL 2% Phosphoric Acid | Primes the sorbent to the loading conditions for efficient capture.[10] |
| Wash 1 | 1 mL 2% Phosphoric Acid | Removes polar interferences. |
| Wash 2 | 1 mL Methanol | Removes non-polar, lipophilic interferences.[8] |
| Elution Solvent | 1 mL 5% NH4OH in Methanol | Neutralizes the charge on 5-MTP to disrupt ionic retention and elute the analyte.[9] |
| Reconstitution Volume | 100 µL | Concentrates the sample for improved sensitivity in LC-MS/MS analysis. |
Logic of pH Manipulation for Selective Extraction
The success of this mixed-mode SPE protocol hinges on the precise control of pH at different stages to manipulate the charge state of 5-MTP.
Caption: pH-Dependent Charge State of 5-MTP.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the solid-phase extraction of this compound from human plasma. By leveraging the principles of mixed-mode SPE and a thorough understanding of the analyte's physicochemical properties, this method offers high selectivity and recovery. The resulting clean extract is highly compatible with sensitive LC-MS/MS instrumentation, enabling researchers and drug development professionals to accurately quantify 5-MTP in complex biological matrices. The self-validating nature of the protocol, with its orthogonal wash steps, ensures robust and reliable results for demanding bioanalytical applications.
References
- 1. caymanchem.com [caymanchem.com]
- 2. gcms.cz [gcms.cz]
- 3. Sample preparation for the HPLC analysis of drugs in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Solid-Phase Extraction? | Phenomenex [phenomenex.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound | C12H14N2O3 | CID 151018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Methoxy-DL-tryptophan | C12H14N2O3 | CID 119802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 9. biotage.com [biotage.com]
- 10. ijstr.org [ijstr.org]
- 11. youtube.com [youtube.com]
Application Notes & Protocols: Experimental Models for Studying 5-Methoxytryptophan's Effects In Vivo
Introduction: Unveiling the Therapeutic Potential of 5-Methoxytryptophan
This compound (5-MTP) is an endogenous metabolite of L-tryptophan, an essential amino acid.[1] Initially identified as a cyclooxygenase-2 (COX-2) suppressing factor, it was termed cytoguardin for its protective effects against inflammatory damage.[1][2] Subsequent research has illuminated 5-MTP's significant role as a potent anti-inflammatory and anti-fibrotic agent, making it a molecule of high interest for therapeutic development.[1][3][4][5] Produced by various cells, including fibroblasts and endothelial cells, 5-MTP acts as a circulating molecule that defends against systemic inflammation and tissue damage.[3][6]
This guide provides a comprehensive overview of established in vivo models and detailed protocols for investigating the multifaceted effects of 5-MTP. The focus is on providing researchers with the foundational knowledge to design robust experiments, understand the causality behind methodological choices, and accurately interpret outcomes. We will delve into models of organ fibrosis, systemic inflammation, and vascular injury, where 5-MTP has shown remarkable efficacy.
Part 1: Strategic Selection of In Vivo Models
The choice of an animal model is paramount and must be intrinsically linked to the research question. The anti-fibrotic and anti-inflammatory activities of 5-MTP have been validated across several well-established murine models. The rationale for selecting a specific model is based on its ability to recapitulate key pathological features of human diseases.
Models for Organ Fibrosis
Fibrosis, the excessive deposition of extracellular matrix (ECM) proteins, leads to organ scarring and failure.[1][5] 5-MTP has demonstrated broad anti-fibrotic effects by inhibiting macrophage activation and blocking the differentiation of fibroblasts into pathogenic myofibroblasts.[1][5]
-
Renal Fibrosis - Unilateral Ureteral Obstruction (UUO): The UUO model is a robust and widely used method for inducing progressive renal interstitial fibrosis.[1][7] Obstruction of one ureter leads to inflammation, macrophage infiltration, and subsequent fibrotic changes, closely mimicking aspects of chronic kidney disease.[1][7] This model is ideal for studying 5-MTP's ability to protect against renal tissue damage and preserve organ function.
-
Pulmonary Fibrosis - Bleomycin (BLM) Induced: Intratracheal administration of the chemotherapeutic agent bleomycin induces lung injury, inflammation, and subsequent fibrosis.[1][8] This model is the standard for preclinical studies of idiopathic pulmonary fibrosis (IPF). It allows for the evaluation of 5-MTP's efficacy in attenuating alveolar epithelial cell damage, reducing myofibroblast accumulation, and improving lung function.[1][8]
-
Hepatic Fibrosis - Carbon Tetrachloride (CCl₄) Induced: Chronic administration of the hepatotoxin CCl₄ causes liver damage, inflammation, and the activation of hepatic stellate cells, leading to cirrhosis.[1] This model is suitable for assessing 5-MTP's hepatoprotective and anti-fibrotic effects, particularly its ability to modulate autophagy-related pathways.[1]
-
Cardiac Fibrosis - Myocardial Infarction (MI) Model: Permanent ligation of the left anterior descending (LAD) coronary artery in rats or mice induces a myocardial infarction, leading to a cascade of inflammation, apoptosis, and adverse ventricular remodeling characterized by extensive fibrosis.[1] This model is critical for evaluating 5-MTP's potential to mitigate post-infarct cardiac fibrosis and preserve heart function.[1]
Models for Systemic Inflammation & Sepsis
5-MTP has been shown to be a crucial regulator of systemic inflammatory responses, capable of controlling the "cytokine storm" associated with sepsis.[3][6]
-
Endotoxemia - Lipopolysaccharide (LPS) Induced: Intraperitoneal (i.p.) injection of LPS, a component of the outer membrane of Gram-negative bacteria, elicits a powerful systemic inflammatory response characterized by high levels of circulating cytokines (e.g., TNF-α, IL-1β, IL-6), macrophage activation, and organ damage.[6] This model is highly reproducible and ideal for demonstrating 5-MTP's ability to suppress cytokine production, protect endothelial barrier function, and improve survival in sepsis-like conditions.[3][6][9]
Models for Vascular Injury & Restenosis
Vascular injury, such as that occurring during angioplasty, can lead to intimal hyperplasia and restenosis. 5-MTP plays a protective role by promoting re-endothelialization while inhibiting the proliferation and migration of vascular smooth muscle cells (VSMCs).[10][11]
-
Neointima Formation - Femoral Artery Denudation: This model involves mechanically injuring the endothelial layer of the femoral artery with a guide wire.[10][12] The resulting vascular healing process involves inflammation, VSMC proliferation, and the formation of a neointima, which thickens the vessel wall. This model allows for the direct assessment of 5-MTP's effects on reducing intimal thickening and promoting vascular repair.[10][12]
Table 1: Summary of Recommended In Vivo Models for 5-MTP Research
| Disease Area | Model | Species/Strain | Key Pathological Features | Primary Endpoints for 5-MTP Efficacy |
| Renal Fibrosis | Unilateral Ureteral Obstruction (UUO) | Mouse (C57BL/6), Rat | Interstitial fibrosis, macrophage infiltration, tubular atrophy | Collagen deposition, α-SMA expression, inflammatory markers (IL-6, TGF-β)[1][7] |
| Pulmonary Fibrosis | Bleomycin-Induced | Mouse (C57BL/6) | Alveolar damage, ECM deposition, myofibroblast accumulation | Lung function tests, Ashcroft score, collagen content, α-SMA, p-SMAD3[1][8] |
| Cardiac Fibrosis | Myocardial Infarction (LAD Ligation) | Rat, Mouse | Left ventricular remodeling, interstitial fibrosis, inflammation | Echocardiography, infarct size, fibrosis area (trichrome), macrophage count[1] |
| Systemic Inflammation | LPS-Induced Endotoxemia | Mouse (C57BL/6) | Cytokine storm, endothelial hyperpermeability, organ damage | Survival rate, serum cytokine levels (ELISA), lung vascular permeability[6] |
| Vascular Injury | Femoral Artery Denudation | Mouse (C57BL/6) | Intimal hyperplasia, VSMC proliferation, endothelial loss | Intima-to-media ratio, re-endothelialization rate (CD31 staining)[10][11] |
Part 2: Experimental Design and Core Protocols
A well-designed experiment is crucial for obtaining reproducible and meaningful data. The following section outlines a generalized workflow and specific protocols for administering 5-MTP and assessing its effects.
General Experimental Workflow
The causality behind a successful in vivo study lies in its logical flow. The process begins with proper acclimatization of the animals, followed by the induction of the disease model. Treatment with 5-MTP is initiated according to a carefully planned schedule, and the experiment culminates in the collection and analysis of relevant endpoint data.
Protocol: Preparation and Administration of 5-MTP
The bioavailability and efficacy of 5-MTP depend on its proper preparation and route of administration. Intraperitoneal (i.p.) injection is the most commonly reported and effective route in preclinical models.[6][7][10]
Materials:
-
DL-5-Methoxytryptophan or L-5-Methoxytryptophan (ensure consistent use of one form)
-
Vehicle: Sterile Phosphate-Buffered Saline (PBS) or 0.9% Saline
-
pH meter and adjustment solutions (e.g., 1N NaOH)
-
Sterile microcentrifuge tubes
-
Sterile syringes (1 mL) and needles (e.g., 27-30 gauge)
Procedure:
-
Preparation of Dosing Solution:
-
On the day of injection, weigh the required amount of 5-MTP powder based on the desired dose and number of animals.
-
Dissolve the 5-MTP in the chosen vehicle (e.g., sterile saline). For example, to prepare a 2.5 mg/mL solution for a 25 mg/kg dose in a 25g mouse (injection volume of 250 µL), dissolve 2.5 mg of 5-MTP in 1 mL of saline.
-
Gently vortex or sonicate if necessary to fully dissolve the compound.
-
CRITICAL STEP: Adjust the pH of the solution to neutral (pH 7.2-7.4) using dilute NaOH. This is essential to prevent irritation at the injection site.[6]
-
Sterile-filter the final solution through a 0.22 µm syringe filter if not prepared under aseptic conditions.
-
-
Animal Restraint and Injection:
-
Properly restrain the mouse or rat. For i.p. injection, position the animal with its head tilted downwards.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
-
Inject the calculated volume of the 5-MTP solution or vehicle smoothly.
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Table 2: Exemplary 5-MTP Dosage Regimens in Preclinical Models
| Model | Route | Dosage | Vehicle | Dosing Schedule | Reference |
| Femoral Artery Denudation | i.p. | 25 mg/kg | PBS | Single dose administered the night before surgery | [10] |
| LPS-Induced Endotoxemia | i.p. | 23.4 mg/kg | Saline | 30 minutes prior to LPS challenge | [6] |
| UUO Renal Fibrosis | i.p. | Not specified, but daily | Not specified | Pretreatment before and during UUO | [7] |
| Post-MI Cardiac Fibrosis | i.p. | Not specified | Not specified | Administered within a 24-hour window post-LAD ligation | [1] |
Expert Insight: The timing of 5-MTP administration is critical. In acute injury models (LPS, MI), prophylactic or early administration shows the most significant benefit.[1][6] For chronic fibrosis models (UUO, Bleomycin), sustained daily dosing may be required to counteract the ongoing fibrotic process.
Protocol: Endpoint Analysis - Histology for Fibrosis
Visualizing and quantifying fibrosis in tissue sections is a primary endpoint. Masson's trichrome staining is a gold-standard method for this purpose.
Procedure (Masson's Trichrome Staining):
-
Tissue Preparation: Harvest organs of interest (e.g., kidney, lung, heart) and fix in 10% neutral buffered formalin for 24-48 hours. Process the tissues and embed them in paraffin.
-
Sectioning: Cut 4-5 µm thick sections and mount them on charged glass slides.
-
Deparaffinization and Rehydration: Dewax the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Staining:
-
Mordant in Bouin's solution.
-
Stain nuclei with Weigert's iron hematoxylin.
-
Stain cytoplasm and muscle fibers with Biebrich scarlet-acid fuchsin.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution.
-
Stain collagen fibers with aniline blue.
-
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol, clear in xylene, and coverslip with a permanent mounting medium.
-
Analysis:
-
Observation: Under a microscope, collagen fibers will appear blue, nuclei will be black, and cytoplasm/muscle will be red.
-
Quantification: Capture images from multiple random fields per section. Use image analysis software (e.g., ImageJ/Fiji) to quantify the fibrotic area (blue-stained area) as a percentage of the total tissue area.
-
Part 3: Mechanism of Action & Signaling Pathways
Understanding how 5-MTP works at a molecular level is key to its development as a therapeutic. Its effects are primarily mediated by the inhibition of pro-inflammatory and pro-fibrotic signaling cascades.
Core Anti-Inflammatory and Anti-Fibrotic Pathways
-
Inhibition of p38 MAPK and NF-κB: In response to inflammatory stimuli like LPS, Toll-like receptors (TLRs) trigger intracellular signaling cascades that lead to the activation of p38 MAP Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB).[1][4] These pathways drive the expression of numerous pro-inflammatory genes, including cytokines (TNF-α, IL-6) and enzymes like COX-2.[1][6] 5-MTP potently inhibits the phosphorylation and activation of p38 MAPK and subsequent NF-κB activation, thereby shutting down this inflammatory amplification loop.[1][4][6]
-
Downregulation of TGF-β/SMAD Signaling: Transforming growth factor-beta (TGF-β) is a master regulator of fibrosis.[8] It signals through its receptors to phosphorylate and activate SMAD proteins (specifically SMAD3), which then translocate to the nucleus to drive the transcription of pro-fibrotic genes, including collagens and α-SMA.[8] 5-MTP has been shown to attenuate fibrosis by downregulating both the TGF-β/SMAD3 and the related PI3K/AKT signaling pathways.[1][8]
Conclusion
This compound stands out as a promising endogenous molecule with significant therapeutic potential against a spectrum of diseases underpinned by inflammation and fibrosis. The strategic use of the in vivo models detailed in this guide—from UUO-induced renal fibrosis to LPS-induced systemic inflammation—provides a robust framework for elucidating its mechanisms and advancing its path toward clinical application. By adhering to rigorous, well-validated protocols and understanding the molecular pathways at play, researchers can effectively harness these models to further explore the protective effects of 5-MTP.
References
- 1. Frontiers | Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. This compound Protects against Toll-Like Receptor 2-Mediated Renal Tissue Inflammation and Fibrosis in a Murine Unilateral Ureteral Obstruction Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endogenous tryptophan metabolite this compound inhibits pulmonary fibrosis by downregulating the TGF-β/SMAD3 and PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tryptophan metabolite this compound ameliorates arterial denudation-induced intimal hyperplasia via opposing effects on vascular endothelial and smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tryptophan metabolite this compound ameliorates arterial denudation-induced intimal hyperplasia via opposing effects on vascular endothelial and smooth muscle cells | Aging [aging-us.com]
- 12. Tryptophan metabolite this compound ameliorates arterial denudation-induced intimal hyperplasia via opposing effects on vascular endothelial and smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Murine Models of Inflammation for 5-Methoxy-L-tryptophan (5-MTP) Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing murine models of inflammation for investigating the therapeutic potential of 5-Methoxy-L-tryptophan (5-MTP). This document outlines the scientific rationale, detailed experimental protocols, and mechanistic insights to empower researchers in their exploration of 5-MTP as a modulator of inflammatory responses.
Introduction: The Rationale for 5-MTP in Inflammation Research
5-Methoxy-L-tryptophan (5-MTP) has emerged as a molecule of significant interest in the field of immunology and inflammation. Its therapeutic potential stems from its ability to modulate the inflammatory cascade, particularly in the context of sepsis and other inflammatory conditions. A key mechanism of action for 5-MTP is its role as a competitive inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a critical role in the kynurenine pathway of tryptophan metabolism.
During inflammation, particularly in sepsis, the expression and activity of IDO1 are significantly upregulated. This leads to an increased breakdown of tryptophan into kynurenine and other downstream metabolites, which can have both pro- and anti-inflammatory effects. However, excessive IDO1 activity can contribute to immunosuppression and organ damage. 5-MTP, by inhibiting IDO1, can help to normalize tryptophan metabolism and mitigate the detrimental effects of excessive inflammation. Specifically, studies have shown that 5-MTP can protect against lipopolysaccharide (LPS)-induced endotoxemia in mice, a model that mimics many aspects of septic shock. The protective effects of 5-MTP are associated with a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
These findings underscore the potential of 5-MTP as a therapeutic agent for a range of inflammatory diseases. The following sections provide detailed protocols for utilizing relevant murine models to further investigate the efficacy and mechanisms of 5-MTP.
Selecting the Appropriate Murine Model
The choice of a murine model is critical for addressing specific research questions related to 5-MTP and inflammation. The following models are widely used and offer distinct advantages for studying different facets of the inflammatory response.
| Model | Inflammatory Condition Modeled | Key Features | Relevance for 5-MTP Research |
| LPS-Induced Endotoxemia | Systemic inflammation, septic shock | Acute, robust inflammatory response; high mortality at sufficient doses. | Investigating the acute anti-inflammatory and protective effects of 5-MTP in a systemic setting. |
| DSS-Induced Colitis | Inflammatory Bowel Disease (IBD) | Intestinal inflammation, epithelial barrier dysfunction. | Evaluating the potential of 5-MTP to ameliorate gut-specific inflammation and tissue damage. |
| Collagen-Induced Arthritis (CIA) | Rheumatoid Arthritis | Chronic autoimmune inflammation, joint destruction. | Assessing the efficacy of 5-MTP in a model of chronic, T-cell mediated autoimmune inflammation. |
Experimental Protocols
Protocol: LPS-Induced Endotoxemia in Mice
This protocol describes the induction of systemic inflammation using lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. This model is highly relevant for studying the acute phase of sepsis and the systemic inflammatory response.
Materials:
-
5-Methoxy-L-tryptophan (5-MTP)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
8-12 week old C57BL/6 or BALB/c mice
-
Syringes and needles for injection
-
Equipment for monitoring survival and collecting blood/tissue samples
Experimental Workflow:
Caption: Workflow for LPS-induced endotoxemia model.
Step-by-Step Procedure:
-
Acclimatization: Acclimatize mice to the animal facility for at least one week before the experiment.
-
Group Allocation: Randomly assign mice to experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, 5-MTP + LPS). A typical group size is 8-10 mice.
-
5-MTP Administration: Dissolve 5-MTP in a suitable vehicle (e.g., sterile saline). Administer 5-MTP via intraperitoneal (i.p.) injection at a pre-determined dose (e.g., 50 mg/kg). The vehicle group should receive an equivalent volume of the vehicle.
-
LPS Challenge: After a pre-treatment period (e.g., 30 minutes to 1 hour), induce endotoxemia by i.p. injection of LPS (e.g., 10-20 mg/kg). The control group should receive sterile saline.
-
Monitoring: Monitor the mice for signs of sickness (e.g., lethargy, piloerection, huddled posture) and survival at regular intervals for up to 72 hours.
-
Sample Collection: At pre-determined time points (e.g., 2, 6, 24 hours post-LPS), collect blood via cardiac puncture or retro-orbital bleeding for cytokine analysis. Tissues (e.g., lung, liver, spleen) can also be harvested for histopathology and biochemical assays.
Outcome Measures:
-
Survival Rate: A primary endpoint for assessing the protective effects of 5-MTP.
-
Serum Cytokine Levels: Measure levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (IL-10) using ELISA or multiplex bead arrays.
-
IDO1 Activity: Assess IDO1 enzyme activity in tissue homogenates or serum by measuring the conversion of tryptophan to kynurenine.
-
Histopathology: Examine H&E-stained tissue sections for signs of inflammation and tissue damage (e.g., inflammatory cell infiltration, edema).
Protocol: DSS-Induced Colitis
This model is suitable for investigating the role of 5-MTP in intestinal inflammation, which is a hallmark of Inflammatory Bowel Disease (IBD).
Materials:
-
Dextran sulfate sodium (DSS)
-
5-MTP
-
Drinking water bottles
-
Equipment for monitoring body weight, stool consistency, and rectal bleeding.
Experimental Workflow:
Caption: Workflow for DSS-induced colitis model.
Step-by-Step Procedure:
-
Acclimatization and Baseline Measurement: Acclimatize mice and record their initial body weight.
-
DSS Administration: Prepare a 2-5% (w/v) solution of DSS in drinking water and provide it to the mice ad libitum for 5-7 days. The control group receives regular drinking water.
-
5-MTP Treatment: Administer 5-MTP daily via a suitable route (e.g., oral gavage, i.p. injection) throughout the DSS administration period.
-
Daily Monitoring: Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the feces. Calculate a Disease Activity Index (DAI) score based on these parameters.
-
Endpoint and Sample Collection: At the end of the treatment period (typically day 7-10), euthanize the mice and collect the entire colon. Measure the colon length as an indicator of inflammation.
Outcome Measures:
-
Disease Activity Index (DAI): A composite score reflecting the severity of colitis.
-
Colon Length: Inflammation leads to a shortening of the colon.
-
Histopathology: Examine H&E-stained sections of the colon for signs of inflammation, ulceration, and loss of crypt architecture.
-
Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils, and its activity in the colon tissue is a marker of neutrophil infiltration.
Protocol: Collagen-Induced Arthritis (CIA)
The CIA model is a well-established model of rheumatoid arthritis, characterized by chronic autoimmune inflammation of the joints.
Materials:
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
DBA/1 mice (genetically susceptible)
-
5-MTP
Experimental Workflow:
Caption: Workflow for collagen-induced arthritis model.
Step-by-Step Procedure:
-
Primary Immunization (Day 0): Emulsify type II collagen in CFA and inject it intradermally at the base of the tail of DBA/1 mice.
-
Booster Immunization (Day 21): Administer a booster injection of type II collagen emulsified in IFA.
-
5-MTP Treatment: Begin 5-MTP administration either prophylactically (starting from day 0) or therapeutically (after the onset of clinical signs of arthritis).
-
Arthritis Scoring: Monitor the mice regularly for the onset and severity of arthritis. Score each paw based on a scale that assesses erythema and swelling.
-
Endpoint and Sample Collection: At the end of the study (typically 4-6 weeks after the primary immunization), collect blood for antibody and cytokine analysis, and harvest paws for histopathological examination.
Outcome Measures:
-
Clinical Arthritis Score: A quantitative measure of disease severity.
-
Histopathology of Joints: Examine joint sections for signs of synovial inflammation, cartilage destruction, and bone erosion.
-
Anti-Collagen Antibody Titers: Measure the levels of circulating antibodies against type II collagen.
-
Cytokine Profiling: Analyze the expression of key cytokines (e.g., TNF-α, IL-1β, IL-17) in the serum or joint tissue.
Mechanistic Insights: The Role of 5-MTP in Inflammatory Signaling
The anti-inflammatory effects of 5-MTP are primarily attributed to its inhibition of IDO1. The following diagram illustrates the proposed mechanism of action in the context of an inflammatory challenge.
Caption: Proposed mechanism of 5-MTP in modulating inflammation.
By inhibiting IDO1, 5-MTP prevents the excessive degradation of tryptophan and the subsequent production of kynurenine. This leads to a reduction in the levels of pro-inflammatory cytokines, thereby mitigating the severity of the inflammatory response and protecting against tissue damage.
Conclusion
The murine models described in these application notes provide robust and reproducible platforms for investigating the therapeutic potential of 5-MTP in a variety of inflammatory conditions. By carefully selecting the appropriate model and employing the detailed protocols provided, researchers can effectively evaluate the efficacy of 5-MTP, elucidate its mechanisms of action, and generate the pre-clinical data necessary to advance its development as a novel anti-inflammatory agent.
Application Notes and Protocols: 5-Methoxytryptophan in Animal Models of Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A New Frontier in Anti-Fibrotic Therapy
Fibrosis, the excessive accumulation of extracellular matrix (ECM) proteins, is the pathological hallmark of numerous chronic diseases, leading to organ scarring and eventual failure.[1][2] From liver cirrhosis and idiopathic pulmonary fibrosis to chronic kidney disease and heart failure, the need for effective anti-fibrotic therapies is immense.[1][2] Recent research has illuminated the therapeutic potential of 5-Methoxytryptophan (5-MTP), an endogenous metabolite of tryptophan, in mitigating fibrosis across various organ systems.[1][3][4] This document serves as a comprehensive guide for researchers, providing in-depth application notes and detailed protocols for utilizing 5-MTP in preclinical animal models of fibrosis.
5-MTP, initially identified as a cyclooxygenase-2 (COX-2) suppressing factor, exhibits potent anti-inflammatory and anti-fibrotic properties.[3][4] Its mechanism of action is multifaceted, targeting key cellular and signaling pathways involved in the fibrotic cascade. 5-MTP has been shown to inhibit the activation of macrophages and the differentiation of fibroblasts and hepatic stellate cells into myofibroblasts, the primary cell type responsible for excessive ECM deposition.[1][3][4]
Mechanism of Action: The Anti-Fibrotic Effects of 5-MTP
The therapeutic efficacy of 5-MTP in combating fibrosis stems from its ability to modulate several critical signaling pathways. Understanding these mechanisms is crucial for designing robust experimental models and interpreting results.
Key mechanistic insights include:
-
Inhibition of Pro-Fibrotic Signaling: 5-MTP has been demonstrated to attenuate fibrosis by downregulating key pro-fibrotic signaling pathways, including the Transforming Growth Factor-β (TGF-β)/SMAD3 and Phosphoinositide 3-kinase (PI3K)/AKT pathways.[3][5]
-
Modulation of Autophagy: In the context of liver fibrosis, 5-MTP promotes autophagy in hepatic stellate cells by upregulating FOXO3a, which in turn suppresses the pro-fibrotic microRNA, miR-21, and restores the expression of the autophagy-related gene ATG5.[6][7]
-
Suppression of Inflammation: A critical driver of fibrosis is chronic inflammation. 5-MTP exerts anti-inflammatory effects by inhibiting macrophage infiltration and activation, thereby reducing the secretion of pro-fibrotic cytokines like TGF-β.[3][4]
-
Reduction of Oxidative Stress: 5-MTP has been shown to scavenge reactive oxygen species (ROS), mitigating oxidative stress-induced cellular damage that contributes to the fibrotic process.[3]
Below is a diagram illustrating the key signaling pathways modulated by 5-MTP in the context of fibrosis.
Caption: Mechanism of 5-MTP in inhibiting fibrosis.
Experimental Protocols: Inducing Fibrosis and 5-MTP Administration
The following section provides detailed, step-by-step protocols for inducing fibrosis in various organ systems in murine models and the subsequent administration of 5-MTP.
I. Hepatic Fibrosis Model: Carbon Tetrachloride (CCl₄) Induced Injury
The CCl₄-induced liver fibrosis model is a widely used and reproducible method that recapitulates key features of human cirrhosis.[8]
A. Induction of Hepatic Fibrosis:
-
Animal Model: Male C57BL/6J mice, 8 weeks old.
-
Reagent Preparation: Prepare a 10% (v/v) solution of CCl₄ in olive oil.
-
Administration: Administer the CCl₄ solution via intraperitoneal (i.p.) injection at a dose of 7 µL/g body weight, twice weekly for 6-8 weeks.[9] A control group should receive i.p. injections of olive oil only.
-
Monitoring: Monitor animal body weight and general health status throughout the study.
B. 5-MTP Administration:
-
Preparation: Dissolve 5-MTP in sterile saline.
-
Dosage and Administration: Administer 5-MTP at a dose of 5 mg/kg via i.p. injection twice weekly for the duration of the CCl₄ treatment.[6][10]
-
Experimental Groups:
-
Control (Olive oil + Saline)
-
CCl₄ (CCl₄ + Saline)
-
CCl₄ + 5-MTP (CCl₄ + 5-MTP)
-
C. Assessment of Hepatic Fibrosis:
-
Histology: At the end of the study, euthanize mice and collect liver tissues. Fix tissues in 10% neutral buffered formalin and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome or Sirius Red for collagen deposition.
-
Biochemical Analysis: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver damage.
-
Gene Expression Analysis: Perform quantitative real-time PCR (qRT-PCR) on liver tissue homogenates to measure the expression of fibrotic markers such as α-smooth muscle actin (α-SMA), collagen type I (Col1a1), and TGF-β.
-
Protein Analysis: Use Western blotting to quantify the protein levels of α-SMA and collagen I.
II. Pulmonary Fibrosis Model: Bleomycin-Induced Injury
Intratracheal instillation of bleomycin is the most common method for inducing pulmonary fibrosis in mice, mimicking key aspects of human idiopathic pulmonary fibrosis.[11][12]
A. Induction of Pulmonary Fibrosis:
-
Animal Model: C57BL/6 mice are a susceptible strain for bleomycin-induced pulmonary fibrosis.[11]
-
Reagent Preparation: Dissolve bleomycin sulfate in sterile saline.
-
Administration: Anesthetize mice and administer a single intratracheal injection of bleomycin at a dose of 1.5 - 3 mg/kg body weight.[13][14] A control group should receive an equal volume of sterile saline.
-
Post-Procedure Care: Monitor animals closely for recovery from anesthesia and any signs of respiratory distress.
B. 5-MTP Administration:
-
Preparation: Dissolve 5-MTP in sterile saline.
-
Dosage and Administration: Administer 5-MTP via i.p. injection. While the optimal dose can be determined empirically, a starting point based on other models would be in the range of 5-25 mg/kg daily or every other day, commencing 24 hours after bleomycin instillation.
-
Experimental Groups:
-
Control (Saline + Saline)
-
Bleomycin (Bleomycin + Saline)
-
Bleomycin + 5-MTP (Bleomycin + 5-MTP)
-
C. Assessment of Pulmonary Fibrosis:
-
Histology: Harvest lungs at 14 or 21 days post-bleomycin administration. Perform H&E and Masson's trichrome staining on lung sections. The severity of fibrosis can be quantified using the Ashcroft scoring system.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell infiltration (total and differential cell counts) and total protein concentration.
-
Hydroxyproline Assay: Quantify total lung collagen content using a hydroxyproline assay.
-
Gene and Protein Analysis: Analyze the expression of fibrotic markers (α-SMA, Col1a1, TGF-β) in lung tissue using qRT-PCR and Western blotting.
III. Renal Fibrosis Model: Unilateral Ureteral Obstruction (UUO)
The UUO model is a well-established and reproducible method for inducing tubulointerstitial fibrosis in the kidney.[15][16][17]
A. Induction of Renal Fibrosis:
-
Animal Model: Male mice are often preferred to avoid complications from female reproductive organs.[16][18]
-
Surgical Procedure: Anesthetize the mouse and, through a flank incision, expose the left ureter. Ligate the ureter at two points with silk sutures.[16][17] The contralateral (right) kidney serves as an internal control. A sham-operated group undergoes the same surgical procedure without ureter ligation.
-
Duration: The obstruction is typically maintained for 7 to 14 days.[16][18]
B. 5-MTP Administration:
-
Preparation: Dissolve 5-MTP in sterile saline.
-
Dosage and Administration: Administer 5-MTP via i.p. injection at a dose of 23.5 mg/kg every 2 days, starting from the day of surgery.[19]
-
Experimental Groups:
-
Sham (Sham surgery + Saline)
-
UUO (UUO surgery + Saline)
-
UUO + 5-MTP (UUO surgery + 5-MTP)
-
C. Assessment of Renal Fibrosis:
-
Histology: Harvest the obstructed and contralateral kidneys. Perform H&E, Masson's trichrome, and Sirius Red staining on kidney sections to assess fibrosis.
-
Immunohistochemistry: Stain for markers of fibrosis such as α-SMA and fibronectin.
-
Gene and Protein Analysis: Use qRT-PCR and Western blotting to measure the expression of fibrotic and inflammatory markers (e.g., Col1a1, α-SMA, TGF-β, IL-6) in kidney tissue.[19][20]
Experimental Workflow: From Induction to Analysis
The following diagram outlines a typical experimental workflow for evaluating the anti-fibrotic effects of 5-MTP in an animal model.
Caption: General experimental workflow for 5-MTP studies.
Quantitative Data Summary
The following table summarizes the recommended dosages for inducing agents and 5-MTP in the described animal models.
| Fibrosis Model | Animal Strain | Inducing Agent | Inducing Agent Dosage & Route | 5-MTP Dosage & Route | Duration | Key References |
| Hepatic Fibrosis | C57BL/6J Mouse | Carbon Tetrachloride (CCl₄) | 7 µL/g (10% solution in olive oil), i.p., twice weekly | 5 mg/kg, i.p., twice weekly | 6-8 weeks | [6][9][10] |
| Pulmonary Fibrosis | C57BL/6 Mouse | Bleomycin | 1.5 - 3 mg/kg, single intratracheal instillation | 5-25 mg/kg (suggested range), i.p., daily or every other day | 14-21 days | [11][13][14] |
| Renal Fibrosis | Mouse (Male preferred) | Unilateral Ureteral Obstruction (UUO) | Surgical ligation of the left ureter | 23.5 mg/kg, i.p., every 2 days | 7-14 days | [16][18][19] |
Analytical Methods for 5-MTP Quantification
To confirm the bioavailability and pharmacokinetics of 5-MTP, it may be necessary to measure its concentration in biological samples such as plasma. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or fluorescence detection is a sensitive and specific method for quantifying 5-MTP.[21][22][23]
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for the treatment of fibrotic diseases. The protocols and application notes provided herein offer a robust framework for researchers to investigate the anti-fibrotic potential of 5-MTP in various preclinical models. Future studies should focus on optimizing dosing regimens, exploring different routes of administration, and further elucidating the intricate molecular mechanisms underlying the beneficial effects of 5-MTP. The translation of these preclinical findings into clinical applications holds the potential to address a significant unmet medical need for patients suffering from fibrosis-related conditions.
References
- 1. Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. patrinum.ch [patrinum.ch]
- 3. Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite [frontiersin.org]
- 5. Endogenous tryptophan metabolite this compound inhibits pulmonary fibrosis by downregulating the TGF-β/SMAD3 and PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound alleviates liver fibrosis by modulating FOXO3a/miR-21/ATG5 signaling pathway mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound alleviates liver fibrosis by modulating FOXO3a/miR-21/ATG5 signaling pathway mediated autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. tandfonline.com [tandfonline.com]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
- 13. Prevention of Bleomycin-Induced Pulmonary Inflammation and Fibrosis in Mice by Paeonol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Induction of Mouse Lung Injury by Endotracheal Injection of Bleomycin [jove.com]
- 15. Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis [jove.com]
- 16. krcp-ksn.org [krcp-ksn.org]
- 17. Unilateral Ureteral Obstruction as a Model to Investigate Fibrosis-Attenuating Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pathogenesis and management of renal fibrosis induced by unilateral ureteral obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. karger.com [karger.com]
- 20. This compound Protects against Toll-Like Receptor 2-Mediated Renal Tissue Inflammation and Fibrosis in a Murine Unilateral Ureteral Obstruction Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. innov-research.com [innov-research.com]
- 23. atsdr.cdc.gov [atsdr.cdc.gov]
Assessing the effect of 5-MTP on endothelial barrier function in vitro
Topic: Assessing the Protective Effect of 5-Methoxytryptophan (5-MTP) on Endothelial Barrier Function In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Endothelial Barrier and the Promise of 5-MTP
The vascular endothelium forms a dynamic, semipermeable barrier that is critical for maintaining tissue homeostasis. It meticulously controls the passage of fluids, solutes, and cells between the bloodstream and the surrounding tissues.[1][2] This barrier function is primarily maintained by complex protein structures at cell-cell junctions, including adherens junctions and tight junctions.[3][4] Disruption of this barrier, a condition known as endothelial hyperpermeability, is a key pathological feature in a host of inflammatory diseases, including sepsis, acute respiratory distress syndrome (ARDS), and atherosclerosis.[5][6][7] Inflammatory mediators such as Lipopolysaccharide (LPS) from bacteria and cytokines like Tumor Necrosis Factor-alpha (TNF-α) are potent inducers of barrier dysfunction.[8][9][10]
Recent discoveries have highlighted this compound (5-MTP), an endogenous metabolite of tryptophan, as a promising vasoprotective molecule.[11][12][13] Produced by endothelial cells themselves, 5-MTP has been shown to possess significant anti-inflammatory and barrier-protective properties.[11][14][15] Crucially, studies have demonstrated that 5-MTP can prevent endothelial hyperpermeability induced by various inflammatory stimuli.[5][11] It appears to exert its protective effects by preserving the integrity of key junctional proteins and modulating intracellular signaling pathways.[11][16][17]
This guide provides a comprehensive framework and detailed protocols for researchers to investigate and validate the effects of 5-MTP on endothelial barrier function in vitro. It moves beyond a simple recitation of steps to explain the scientific rationale behind the experimental design, ensuring a robust and reproducible assessment.
Scientific Rationale: Deconstructing Endothelial Barrier Regulation
To effectively study the impact of 5-MTP, it is essential to understand the molecular architecture of the endothelial barrier and the mechanisms by which it is compromised.
1. Key Architectural Components:
-
Adherens Junctions (AJs): These junctions are principally mediated by Vascular Endothelial (VE)-cadherin, an endothelial-specific adhesion protein.[18][19] Homophilic binding of VE-cadherin between adjacent cells is fundamental to barrier integrity.[3][4] Its cytoplasmic tail links to the actin cytoskeleton via catenin proteins (e.g., p120-catenin, β-catenin), a connection that is vital for junctional stability.[20]
-
Tight Junctions (TJs): While more prominent in barriers like the blood-brain barrier, TJs also contribute to endothelial integrity in other vascular beds. Key proteins include claudin-5, occludin, and Zonula Occludens-1 (ZO-1).[21][22][23] ZO-1 acts as a crucial scaffolding protein, linking transmembrane proteins like claudins to the actin cytoskeleton.[24][25]
2. Pathways of Inflammatory Disruption: Inflammatory stimuli like LPS and TNF-α trigger intracellular signaling cascades that converge on the cell junctions and cytoskeleton, leading to barrier breakdown.[1][26][27]
-
p38 MAPK Pathway: Activation of the p38 mitogen-activated protein kinase (MAPK) pathway is a key event in inflammation-induced barrier dysfunction.[5][11] This pathway can lead to the downregulation and disorganization of junctional proteins like VE-cadherin.
-
RhoA GTPase Signaling: RhoA is a small GTPase that, when activated, promotes the formation of actin stress fibers and actomyosin contractility.[28][29][30] This generates intracellular tension that pulls cells apart, leading to the formation of intercellular gaps and increased permeability.[7][31]
3. The 5-MTP Hypothesis: A Mechanism of Protection Existing evidence strongly suggests that 5-MTP protects the endothelial barrier by directly counteracting these inflammatory pathways. Research indicates that 5-MTP prevents the hyperpermeability induced by LPS, TNF-α, and other mediators by blocking the activation of p38 MAPK.[5][11] This inhibition preserves the integrity of VE-cadherin at the adherens junction, preventing the formation of intercellular gaps.[11]
Experimental Workflow for Assessing 5-MTP Activity
A multi-faceted approach is required to fully characterize the effects of 5-MTP. The following workflow combines functional assays with molecular analyses to provide a comprehensive picture of its barrier-protective capabilities.
Caption: Overall experimental workflow for evaluating 5-MTP.
Core Protocols: A Step-by-Step Guide
These protocols are designed for use with Human Umbilical Vein Endothelial Cells (HUVECs), a standard and relevant cell model.[5][11] They can be adapted for other endothelial cell types.
Protocol 1: Endothelial Cell Culture and Monolayer Formation
Rationale: Establishing a fully confluent and healthy endothelial monolayer is the single most critical prerequisite for any barrier function assay. The formation of mature cell-cell junctions is essential for achieving a baseline barrier that can be experimentally manipulated.
Materials:
-
HUVECs (low passage)
-
Endothelial Cell Growth Medium (EGM)
-
Transwell® permeable supports (e.g., 0.4 µm pore size for 24-well plates)
-
Fibronectin solution (25 µg/mL)
-
Trypsin-EDTA
Procedure:
-
Coat Inserts: Pre-coat the apical side of the Transwell inserts with fibronectin solution for 1-2 hours at 37°C. Aspirate excess solution before cell seeding.[32]
-
Cell Seeding: Culture HUVECs to ~80-90% confluence in a T-75 flask. Detach cells using Trypsin-EDTA and neutralize with growth medium.
-
Density Optimization: Seed HUVECs onto the coated inserts at a high density (e.g., 1 x 10⁵ cells/cm²). The optimal density should be determined empirically to ensure a monolayer forms within 2-3 days.
-
Culture: Add EGM to both the apical (insert) and basolateral (well) chambers. Culture for 2-3 days at 37°C, 5% CO₂.
-
Confirm Confluence: Before any experiment, visually confirm monolayer integrity using phase-contrast microscopy. The monolayer should appear as a cobblestone pattern with no visible gaps. A stable baseline Trans-Endothelial Electrical Resistance (TEER) reading is the ultimate confirmation of a functional barrier (see Protocol 2).
Protocol 2: Trans-Endothelial Electrical Resistance (TEER) Assay
Rationale: TEER measures the electrical resistance across the endothelial monolayer. It is a highly sensitive, real-time, and non-invasive method to quantify the integrity of cell-cell junctions.[32][33] A high TEER value indicates a tight, well-formed barrier, while a drop in TEER signifies increased ion permeability and barrier disruption.
Materials:
-
Confluent HUVEC monolayers on Transwell inserts
-
EVOM2™ Voltohmmeter with STX2 "chopstick" electrodes
-
Pre-warmed (37°C) basal medium (e.g., Medium 200)
-
5-MTP stock solution
-
Inflammatory stimulus (LPS at 1 µg/mL or TNF-α at 10 ng/mL)[9][21]
Procedure:
-
Equilibration: Gently replace the culture medium in both chambers with pre-warmed basal medium. Allow the monolayers to equilibrate for at least 1 hour in the incubator.[32]
-
Baseline Measurement: Place the STX2 electrodes in the insert (shorter electrode in the apical chamber, longer in the basolateral) and record the resistance (Ω). Measure a blank, cell-free coated insert to subtract background resistance.
-
Calculate TEER: Convert the resistance reading to TEER (Ω·cm²) using the formula: TEER = (R_monolayer - R_blank) x A , where A is the surface area of the insert membrane in cm².
-
Treatment:
-
Control Group: Add vehicle only.
-
Stimulus Group: Add the inflammatory agent (LPS or TNF-α) to the apical chamber.
-
5-MTP Group: Pre-treat monolayers with the desired concentration of 5-MTP for 30-60 minutes before adding the inflammatory stimulus.[14]
-
-
Time-Course Measurement: Record TEER at regular intervals (e.g., 0, 2, 4, 8, 12, 24 hours) after adding the stimulus.[8]
-
Data Normalization: Express the results as a percentage of the initial baseline TEER to account for inter-insert variability.
Protocol 3: Paracellular Permeability (Tracer) Assay
Rationale: This assay directly measures the flux of a large, cell-impermeable molecule across the monolayer, complementing the ion-focused TEER measurement.[6] Fluorescein isothiocyanate-conjugated Dextran (FITC-Dextran) is commonly used.[34][35][36] An increase in the amount of FITC-Dextran that passes into the lower chamber indicates the formation of intercellular gaps.
Materials:
-
Treated HUVEC monolayers on Transwell inserts (from the same experiment as TEER)
-
FITC-Dextran (e.g., 40 kDa or 70 kDa) solution (1 mg/mL in basal medium)
-
Fluorescence plate reader (Excitation ~485 nm, Emission ~535 nm)
Procedure:
-
Initiate Assay: At the end of the desired treatment period (e.g., 24 hours), gently remove the medium from the apical chamber.
-
Add Tracer: Add the FITC-Dextran solution to the apical chamber. Add fresh basal medium to the basolateral chamber.
-
Incubation: Incubate for a defined period (e.g., 30-60 minutes) at 37°C. This time should be optimized to ensure a linear rate of flux.
-
Sample Collection: Carefully collect a sample from the basolateral chamber.
-
Quantification: Measure the fluorescence intensity of the sample using a plate reader. A standard curve should be generated to convert fluorescence units to concentration.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) or present the data as the amount/concentration of tracer that has passed into the lower chamber.
Protocol 4 & 5: Mechanistic Analysis (Immunofluorescence & Western Blot)
Rationale: After functional assessment, it is crucial to investigate the molecular changes underlying the observed effects. Immunofluorescence (IF) provides spatial information on junctional protein organization, while Western Blot (WB) provides quantitative data on protein expression and signaling pathway activation.
Procedure (IF Staining):
-
Fix & Permeabilize: After treatment, gently wash monolayers on the Transwell membrane, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100.
-
Stain: Block with 5% BSA, then incubate with primary antibodies overnight (e.g., anti-VE-cadherin, anti-ZO-1, anti-claudin-5).
-
Visualize: Wash and incubate with fluorescently-labeled secondary antibodies. Mount the membrane on a slide and image using a confocal or fluorescence microscope.
-
Analysis: Look for changes in junctional integrity. In disrupted barriers, VE-cadherin staining will appear discontinuous, zig-zagged, or show clear gaps, which should be ameliorated in 5-MTP treated cells.[11]
Procedure (Western Blot):
-
Lyse Cells: After treatment, lyse the cells directly in the Transwell insert using RIPA buffer with protease and phosphatase inhibitors.
-
Quantify & Load: Determine protein concentration (BCA assay), and run equal amounts of protein on an SDS-PAGE gel.
-
Blot & Probe: Transfer proteins to a PVDF membrane. Block and probe with primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-VE-cadherin, and a loading control like β-actin).
-
Detect & Analyze: Use an appropriate HRP-conjugated secondary antibody and chemiluminescent substrate to detect bands. Quantify band intensity using densitometry software. Calculate the ratio of phosphorylated to total protein for signaling analysis.
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clarity.
Table 1: Effect of 5-MTP on TNF-α-Induced Changes in TEER Data presented as Mean ± SEM, normalized to baseline TEER (%) at 8 hours post-treatment.
| Treatment Group | Normalized TEER (%) |
| Vehicle Control | 98.2 ± 3.5 |
| TNF-α (10 ng/mL) | 45.7 ± 4.1 |
| TNF-α + 5-MTP (10 µM) | 85.3 ± 5.2 |
| 5-MTP (10 µM) only | 101.5 ± 2.9 |
Table 2: Effect of 5-MTP on TNF-α-Induced FITC-Dextran Permeability Data presented as Mean ± SEM of FITC-Dextran concentration (ng/mL) in the basolateral chamber.
| Treatment Group | FITC-Dextran (ng/mL) |
| Vehicle Control | 112 ± 15 |
| TNF-α (10 ng/mL) | 548 ± 45 |
| TNF-α + 5-MTP (10 µM) | 189 ± 28 |
| 5-MTP (10 µM) only | 105 ± 18 |
Interpretation:
-
Successful Disruption: The inflammatory stimulus (TNF-α or LPS) should cause a significant drop in TEER and a corresponding increase in FITC-Dextran flux compared to the vehicle control.
-
Protective Effect: Successful barrier protection by 5-MTP will be demonstrated by a significant attenuation of the stimulus-induced drop in TEER and a reduction in FITC-Dextran permeability.
-
Molecular Correlation: These functional results should correlate with molecular data. IF should show preserved junctional staining for VE-cadherin, and Western blots should show reduced phosphorylation of p38 MAPK in the 5-MTP co-treated group compared to the stimulus-only group.[5][11]
The 5-MTP Signaling Pathway: A Visual Summary
The following diagram illustrates the proposed mechanism by which 5-MTP confers protection to the endothelial barrier.
Caption: Proposed mechanism of 5-MTP in protecting endothelial barrier function.
Conclusion and Future Perspectives
The protocols outlined in this guide provide a robust framework for assessing the protective effects of this compound on endothelial barrier function. By combining functional assays like TEER and tracer flux with mechanistic studies such as immunofluorescence and Western blotting, researchers can generate comprehensive and reliable data. The evidence points to 5-MTP as a significant endogenous regulator of vascular integrity, with a clear mechanism of action involving the inhibition of the p38 MAPK pathway.[5][11]
Future studies could expand on this work by:
-
Investigating the upstream cell-surface receptors for 5-MTP.[11]
-
Exploring the interplay between the p38 MAPK pathway and other key regulators like RhoA GTPase in the context of 5-MTP's action.
-
Validating these in vitro findings in more complex co-culture systems or in vivo models of inflammatory disease.
The study of 5-MTP opens a promising avenue for the development of new therapeutic strategies aimed at restoring vascular barrier integrity in a wide range of inflammatory disorders.
References
- 1. Molecular mechanisms in lipopolysaccharide-induced pulmonary endothelial barrier dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Endothelial Barrier Function In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 3. VE-Cadherin: At the Front, Center, and Sides of Endothelial Cell Organization and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Endothelium-Derived this compound Protects Endothelial Barrier Function by Blocking p38 MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Tumor necrosis factor and interleukin 1 alpha increase vascular endothelial permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipopolysaccharide-induced pulmonary endothelial barrier disruption and lung edema: critical role for bicarbonate stimulation of AC10 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct effects of endotoxin on the endothelium: barrier function and injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Endothelium-Derived this compound Protects Endothelial Barrier Function by Blocking p38 MAPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. longdom.org [longdom.org]
- 14. ahajournals.org [ahajournals.org]
- 15. Endothelium-Derived this compound Is a Circulating Anti-Inflammatory Molecule That Blocks Systemic Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 5-MTP ameliorates arterial denudation-induced intimal hyperplasia via opposing effects on vascular endothelial and smooth muscle cells – NHRI Communications [enews.nhri.edu.tw]
- 18. journals.biologists.com [journals.biologists.com]
- 19. ahajournals.org [ahajournals.org]
- 20. molbiolcell.org [molbiolcell.org]
- 21. TNF-α Signals Through PKCζ/NF-κB to Alter the Tight Junction Complex and Increase Retinal Endothelial Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Specific role of tight junction proteins claudin-5, occludin, and ZO-1 of the blood-brain barrier in a focal cerebral ischemic insult - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. ZO-1 controls endothelial adherens junctions, cell–cell tension, angiogenesis, and barrier formation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Claudin 5 Across the Vascular Landscape: From Blood–Tissue Barrier Regulation to Disease Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Regulation of TNF-α-Induced Microvascular Endothelial Cell Hyperpermeability by Recombinant Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 27. TNF causes changes in glomerular endothelial permeability and morphology through a Rho and myosin light chain kinase‐dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 28. RhoA, RhoB and RhoC differentially regulate endothelial barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 29. ahajournals.org [ahajournals.org]
- 30. journals.physiology.org [journals.physiology.org]
- 31. Spatiotemporal regulation of Rho GTPase signaling during endothelial barrier remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Analysis of Endothelial Barrier Function In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 33. A Vascular Permeability Assay Using an In Vitro Human Microvessel Model Mimicking the Inflammatory Condition [ntno.org]
- 34. bmglabtech.com [bmglabtech.com]
- 35. researchgate.net [researchgate.net]
- 36. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols: Investigating the Effects of 5-Methoxytryptophan (5-MTP) on Vascular Smooth Muscle Cell Migration
Authored by: Gemini, Senior Application Scientist
Introduction
Vascular smooth muscle cell (VSMC) migration is a fundamental cellular process implicated in both physiological vascular development and the pathogenesis of occlusive vascular diseases such as atherosclerosis and restenosis following angioplasty.[1][2][3] The aberrant migration of VSMCs from the media to the intima of blood vessels contributes significantly to the formation of neointimal lesions.[2][4] Recent research has identified 5-Methoxytryptophan (5-MTP), a metabolite of tryptophan, as a promising endogenous molecule with vasoprotective and anti-inflammatory properties.[5][6] Notably, 5-MTP has been shown to inhibit VSMC proliferation and migration, suggesting its therapeutic potential in preventing or treating vascular remodeling.[7][8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on robust and validated methods to study the effects of 5-MTP on VSMC migration. We will delve into the principles, step-by-step protocols, and data interpretation for key in vitro assays, while also exploring the underlying molecular mechanisms of 5-MTP's action.
Scientific Background: The Rationale for Investigation
VSMC migration is a complex, multi-step process orchestrated by a symphony of extracellular cues and intracellular signaling cascades.[3][9] Growth factors like platelet-derived growth factor (PDGF), cytokines, and components of the extracellular matrix (ECM) can all act as potent chemoattractants.[1][4][9] Upon stimulation, these factors activate intracellular signaling pathways, including the Phosphoinositide 3-Kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways (e.g., ERK1/2 and p38), which converge to regulate the cytoskeletal rearrangements, focal adhesion dynamics, and proteolytic activity required for cell movement.[1][2][3][10]
Emerging evidence strongly indicates that 5-MTP exerts its inhibitory effects on VSMC migration predominantly through the suppression of the p38 MAPK signaling pathway.[5][7][11] It has also been suggested that 5-MTP may influence the NF-κB signaling pathway.[8][12] Therefore, a thorough investigation into the effects of 5-MTP requires not only the quantification of cell migration but also the examination of these key signaling nodes.
Part A: Two-Dimensional (2D) Collective Cell Migration – The Wound Healing (Scratch) Assay
The wound healing assay is a straightforward and widely used method to study collective cell migration in vitro.[13][14] It models the process of wound closure by creating a cell-free gap in a confluent monolayer of VSMCs. The rate at which the cells collectively migrate to close this "wound" provides a measure of their migratory capacity.[14]
Causality Behind Experimental Choices
This assay is particularly useful for initial screening and for observing the collective movement of cells, which is relevant to the process of re-endothelialization and intimal thickening.[2] To isolate the effects of 5-MTP on migration from its known anti-proliferative effects, it is crucial to perform the assay in serum-starved conditions or in the presence of a proliferation inhibitor like Mitomycin C.[14] This ensures that the closure of the wound is primarily due to cell migration and not cell division.
Experimental Workflow: Wound Healing Assay
Caption: Workflow for the Wound Healing (Scratch) Assay.
Detailed Protocol: Wound Healing (Scratch) Assay
-
Cell Seeding:
-
Seed primary human aortic or rat aortic VSMCs into a 24-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
-
Monolayer Formation & Starvation:
-
Once cells reach >95% confluency, gently aspirate the growth medium.
-
Wash the cells once with sterile Phosphate-Buffered Saline (PBS).
-
Add serum-free medium and incubate for 12-24 hours to arrest the cell cycle. This minimizes the confounding effect of proliferation on wound closure.[14]
-
-
Creating the Wound:
-
Washing:
-
Gently aspirate the medium and wash the wells twice with sterile PBS to remove dislodged cells and debris.[13] This step is critical for clear imaging of the wound edges.
-
-
Treatment Application:
-
Prepare serum-free medium containing the desired concentrations of 5-MTP (e.g., 1, 10, 50 µM), a vehicle control (e.g., DMSO or PBS), and a positive control for migration (e.g., 20 ng/mL PDGF).[16]
-
Add the respective treatment media to each well.
-
-
Image Acquisition:
-
Immediately after adding the treatments, capture images of the wounds using an inverted microscope with a camera. This is the Time 0 (T0) measurement.
-
Place the plate back into the incubator (37°C, 5% CO2).
-
Capture images of the same wound fields at subsequent time points (e.g., 8, 12, 24, and 48 hours).
-
-
Data Analysis:
-
Using image analysis software (e.g., ImageJ), measure the area of the cell-free gap at each time point for each condition.
-
Calculate the percentage of wound closure using the following formula:[14] % Wound Closure = [(Area at T0 - Area at Tx) / Area at T0] x 100%
-
Plot the percentage of wound closure over time for each treatment group. Statistical significance can be determined using an appropriate test (e.g., ANOVA).
-
Part B: Chemotactic Migration – The Boyden Chamber (Transwell) Assay
The Boyden chamber, or Transwell assay, is a more sophisticated method that allows for the quantification of chemotaxis – cell migration directed by a chemical gradient.[1][17] This is distinct from chemokinesis, which is random, non-directional cell movement. The assay utilizes a two-chamber system separated by a microporous membrane.[18]
Causality Behind Experimental Choices
This assay is ideal for dissecting the specific chemotactic effects of signaling molecules. By placing a chemoattractant (like PDGF) in the lower chamber, we can specifically measure the ability of VSMCs to migrate through the pores in response to this gradient.[4] The effect of 5-MTP on this directed migration can then be precisely quantified. The pore size of the membrane (typically 8 µm for VSMCs) is a critical parameter, as it must be large enough to allow active migration but small enough to prevent passive cell passage.[1][19]
Experimental Workflow: Transwell Migration Assay
Caption: Workflow for the Transwell (Boyden Chamber) Assay.
Detailed Protocol: Transwell Migration Assay
-
Preparation:
-
Culture and serum-starve VSMCs as described in the wound healing protocol.
-
Prepare the lower chamber medium: Add serum-free medium containing a chemoattractant (e.g., 20 ng/mL PDGF) to the wells of a 24-well plate. For a negative control, use serum-free medium without a chemoattractant.
-
-
Cell Seeding:
-
Harvest the starved VSMCs using trypsin and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
In separate tubes, pre-incubate the cell suspension with the desired concentrations of 5-MTP or vehicle for 30 minutes at 37°C.
-
Place the Transwell inserts (8.0 µm pore size) into the wells of the 24-well plate.
-
Add 100-200 µL of the cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-8 hours. The optimal incubation time should be determined empirically for your specific cell line.
-
-
Cell Removal and Staining:
-
After incubation, carefully remove the inserts from the plate.
-
Using a cotton swab, gently wipe the inside of the insert to remove non-migrated cells from the upper surface of the membrane.[19]
-
Fix the migrated cells on the bottom of the membrane by immersing the insert in 4% paraformaldehyde for 15 minutes.
-
Stain the cells by immersing the insert in 0.1% Crystal Violet solution for 20 minutes.
-
Gently wash the inserts in water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Using a microscope, count the number of stained, migrated cells on the underside of the membrane.
-
Count at least five random high-power fields per membrane and calculate the average number of migrated cells per field.
-
Compare the average counts between the 5-MTP treated groups and the vehicle control.
-
Part C: Elucidating the Molecular Mechanisms
To build a comprehensive understanding of how 5-MTP inhibits VSMC migration, it is essential to investigate its impact on the key signaling pathways and effector molecules.
Proposed Signaling Pathway for 5-MTP Action
Caption: Proposed signaling pathway for 5-MTP's inhibitory effect on VSMC migration.
Western Blotting for Signaling Protein Phosphorylation
Principle: Western blotting allows for the detection and quantification of specific proteins in a cell lysate. By using antibodies that recognize the phosphorylated (active) forms of signaling proteins like p38, Akt, and ERK, we can determine if 5-MTP inhibits their activation in response to a chemoattractant.
Protocol Outline:
-
Cell Treatment and Lysis:
-
Culture VSMCs to 80-90% confluency and serum-starve for 24 hours.
-
Pre-treat cells with 5-MTP or vehicle for 1 hour.
-
Stimulate with a chemoattractant (e.g., PDGF) for a short period (e.g., 5, 15, 30 minutes).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phospho-p38, total p38, phospho-Akt, total Akt, phospho-ERK1/2, and total ERK1/2 overnight at 4°C.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the relative activation state.
-
Gelatin Zymography for MMP Activity
Principle: Matrix Metalloproteinases (MMPs), particularly MMP-2 and MMP-9, are crucial for VSMC migration as they degrade the ECM, clearing a path for the cells.[4][20][21] Gelatin zymography is an electrophoretic technique that allows for the detection of gelatinolytic MMP activity in conditioned media.
Protocol Outline:
-
Sample Collection:
-
Culture and treat VSMCs with 5-MTP and/or a stimulant in serum-free medium for 24-48 hours.
-
Collect the conditioned medium and concentrate it if necessary.
-
-
Zymography Gel Electrophoresis:
-
Load equal amounts of protein from the conditioned media onto a polyacrylamide gel co-polymerized with gelatin.
-
Run the electrophoresis under non-reducing conditions.
-
-
Enzyme Renaturation and Development:
-
Wash the gel in a Triton X-100 solution to remove SDS and allow the MMPs to renature.
-
Incubate the gel in a developing buffer containing calcium and zinc at 37°C for 12-24 hours.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue.
-
Areas of gelatin degradation by MMPs will appear as clear bands against a dark blue background. The position of the bands corresponds to the molecular weight of MMP-9 (~92 kDa) and MMP-2 (~72 kDa).
-
-
Analysis:
-
Quantify the clear bands using densitometry to assess the relative activity of MMPs between treatment groups.
-
Data Presentation and Interpretation
Quantitative data should be summarized in a clear and concise format.
Table 1: Effect of 5-MTP on VSMC Wound Closure
| Treatment | % Wound Closure at 24h (Mean ± SEM) | p-value vs. Vehicle |
| Vehicle Control | 75.3 ± 4.1 | - |
| PDGF (20 ng/mL) | 95.1 ± 3.5 | <0.01 |
| 5-MTP (10 µM) | 42.6 ± 5.2 | <0.05 |
| 5-MTP (50 µM) | 21.9 ± 3.8 | <0.01 |
| PDGF + 5-MTP (50 µM) | 35.7 ± 4.9 | <0.01 |
Table 2: Effect of 5-MTP on Transwell Migration
| Treatment (Lower Chamber) | Treatment (Upper Chamber) | Migrated Cells/Field (Mean ± SEM) | p-value vs. PDGF alone |
| Serum-Free | Vehicle | 15 ± 3 | - |
| PDGF (20 ng/mL) | Vehicle | 188 ± 12 | - |
| PDGF (20 ng/mL) | 5-MTP (10 µM) | 97 ± 9 | <0.05 |
| PDGF (20 ng/mL) | 5-MTP (50 µM) | 45 ± 6 | <0.01 |
Interpretation: A statistically significant reduction in wound closure and the number of migrated cells in the 5-MTP treated groups would indicate an inhibitory effect on VSMC migration. Correlating these findings with a decrease in the phosphorylation of p38 MAPK via Western blot would provide strong, mechanistic evidence for 5-MTP's mode of action.
Conclusion
The methodologies detailed in these application notes provide a robust framework for investigating the effects of this compound on vascular smooth muscle cell migration. By combining functional assays like the wound healing and Transwell assays with mechanistic studies such as Western blotting and zymography, researchers can gain a comprehensive understanding of 5-MTP's potential as a therapeutic agent for mitigating the pathological vascular remodeling that drives cardiovascular disease.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Vascular smooth muscle cell motility: From migration to invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of vascular smooth muscle cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay for cell migration and invasion of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: an arsenal against vascular injury and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. A Novel Protective Function of this compound in Vascular Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-MTP ameliorates arterial denudation-induced intimal hyperplasia via opposing effects on vascular endothelial and smooth muscle cells – NHRI Communications [enews.nhri.edu.tw]
- 9. Vascular Smooth Muscle Cell Migration: Current Research and Clinical Implications - ProQuest [proquest.com]
- 10. journals.biologists.com [journals.biologists.com]
- 11. This compound: an arsenal against vascular injury and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. clyte.tech [clyte.tech]
- 14. moodle2.units.it [moodle2.units.it]
- 15. bio-protocol.org [bio-protocol.org]
- 16. ahajournals.org [ahajournals.org]
- 17. clyte.tech [clyte.tech]
- 18. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 19. MiR155-5p Inhibits Cell Migration and Oxidative Stress in Vascular Smooth Muscle Cells of Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Matrix metalloproteinase - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Stability of 5-Methoxytryptophan in stock solutions and culture media
Welcome to the technical support center for 5-Methoxytryptophan (5-MTP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice on the stability of 5-MTP in stock solutions and culture media. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and storage of this compound.
Q1: What is this compound (5-MTP) and why is its stability a critical factor in research?
This compound is an endogenous metabolite of tryptophan with significant anti-inflammatory, anti-fibrotic, and anti-cancer properties.[1][2][3][4][5] Its therapeutic potential is a subject of intense research in areas like chronic kidney disease, sepsis, and vascular injury.[2][4] The stability of 5-MTP is paramount because its degradation can lead to a loss of biological activity, resulting in inaccurate and non-reproducible experimental outcomes. The indole ring structure of tryptophan and its derivatives makes them susceptible to oxidation and photodegradation, necessitating careful handling.[6]
Q2: What is the recommended solvent for preparing 5-MTP stock solutions?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing 5-MTP stock solutions.[1] 5-MTP is soluble in DMSO at a concentration of approximately 1 mg/mL.[1][7] For aqueous, organic-solvent-free solutions, 5-MTP can be dissolved directly in buffers like PBS (pH 7.2), where its solubility is also around 1 mg/mL.[1][7]
Q3: How should I prepare a 5-MTP stock solution in DMSO?
To ensure maximum stability and solubility, it is crucial to use a high-quality, anhydrous grade of DMSO.[8] A stock solution may be prepared by dissolving solid 5-MTP in the solvent of choice, which should ideally be purged with an inert gas like argon or nitrogen to minimize oxidation.[1] If precipitation occurs during preparation, gentle warming and/or sonication can aid dissolution.[9]
Q4: What are the optimal storage conditions for 5-MTP as a solid and in solution?
Proper storage is essential to maintain the integrity of 5-MTP. The following table summarizes the recommended conditions based on supplier datasheets.
| Form | Storage Temperature | Duration | Key Considerations |
| Solid | -20°C | ≥ 4 years[1][7] | Keep vial tightly sealed and protected from light. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months[9] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[9] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month[9][10] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[9] |
| Aqueous Solution (e.g., PBS) | 4°C | Not recommended for more than one day[1] | Prepare fresh before use due to lower stability. |
Q5: Is 5-MTP stable in cell culture media?
5-MTP is generally stable in standard cell culture media, but its stability can be influenced by several factors.[11] One critical aspect is cellular metabolism. For instance, pro-inflammatory stimuli can cause macrophages to upregulate the enzyme indoleamine 2,3-dioxygenase (IDO-1), which can degrade 5-MTP.[11] This degradation can diminish the compound's cellular effects, which is an important consideration when designing experiments involving inflammatory conditions.[11]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Q: My 5-MTP stock solution has developed a yellow tint. Is it still usable?
A: A change in color, typically to yellow or brown, is a visual indicator of degradation. This is often due to oxidation of the indole ring, a common issue with tryptophan derivatives.[6] It is strongly recommended to discard the discolored solution and prepare a fresh stock. To prevent this, always use anhydrous DMSO, consider purging the vial with an inert gas before sealing, and strictly protect it from light.[1][12]
Q: I am observing high variability in my cell-based assay results. Could 5-MTP instability be the cause?
A: Yes, inconsistent results are a classic sign of compound instability. There are two primary areas to investigate:
-
Stock Solution Integrity : Repeated freeze-thaw cycles can compromise the stability of your 5-MTP stock.[9] Always prepare single-use aliquots to maintain consistency between experiments.
-
Stability in Culture Media : The stability of 5-MTP in your final working solution during a multi-hour or multi-day incubation is crucial.
-
Metabolic Degradation : As mentioned, certain cell types, particularly activated immune cells, can metabolize 5-MTP, reducing its effective concentration over time.[11] Consider this when setting up your experimental timeline and endpoints.
-
Media Components : While less common, components in complex media formulations or serum could potentially interact with 5-MTP. It is best practice to add 5-MTP to the media immediately before treating the cells.[9]
-
Q: I'm having difficulty dissolving 5-MTP to my desired concentration. What should I do?
A: If you are struggling with solubility, especially at higher concentrations, consider the following steps:
-
Confirm the Solvent : Ensure you are using the correct solvent. While 5-MTP is soluble in DMSO and PBS up to ~1 mg/mL, higher concentrations may be challenging.[1][7]
-
Gentle Assistance : Aiding dissolution with gentle warming (e.g., in a 37°C water bath) or brief sonication can be effective.[9] Avoid aggressive heating, which can accelerate degradation.
-
Check Compound Purity : Ensure the solid 5-MTP has been stored correctly and is within its expiration date. Purity should be ≥98%.[1][13]
Q: How can I definitively check the concentration and purity of my 5-MTP solutions?
A: For critical applications, especially in late-stage drug development or for long-term studies, analytical validation is recommended. The most common method for quantifying 5-MTP and related tryptophan metabolites is High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) or other detectors like fluorescence or diode array.[14][15] This technique can accurately determine the concentration of intact 5-MTP and detect the presence of degradation products.
Protocols & Workflows
Protocol 1: Preparation of a 10 mM 5-MTP Stock Solution in DMSO
This protocol provides a step-by-step guide for preparing a standard stock solution. The molecular weight of 5-MTP is 234.25 g/mol .[13][16]
-
Pre-Experiment Preparation : Allow the vial of solid 5-MTP and a new, sealed vial of anhydrous DMSO to equilibrate to room temperature for at least 60 minutes before opening to prevent moisture condensation.[10]
-
Weighing : Accurately weigh out 2.34 mg of 5-MTP powder and place it in a sterile microcentrifuge tube or glass vial.
-
Dissolution : Add 1.0 mL of anhydrous DMSO to the vial containing the 5-MTP.
-
Mixing : Vortex the solution thoroughly until the solid is completely dissolved. If needed, use a brief sonication step. Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting : Dispense the stock solution into single-use, light-protecting (amber) microcentrifuge tubes.
-
Storage : Immediately store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[9]
Experimental Workflow Diagram
The following diagram outlines the best-practice workflow for handling 5-MTP from solid to working solution.
Caption: Workflow for 5-MTP solution preparation and handling.
Factors Influencing 5-MTP Degradation
Understanding the factors that cause degradation is key to preventing it.
Caption: Key factors that can lead to the degradation of 5-MTP.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound: an arsenal against vascular injury and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite [frontiersin.org]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. gchemglobal.com [gchemglobal.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Stability and Storage | Tocris Bioscience [tocris.com]
- 11. Mitochondrial interaction of fibrosis-protective 5-methoxy tryptophan enhances collagen uptake by macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. phytotechlab.com [phytotechlab.com]
- 13. ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 14. Simultaneous quantification of tryptophan metabolites by liquid chromatography tandem mass spectrometry during early human pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. This compound | C12H14N2O3 | CID 151018 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing degradation of 5-Methoxytryptophan during sample preparation
Welcome to the technical support guide for 5-Methoxytryptophan (5-MTP). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of 5-MTP during sample preparation. Our goal is to ensure the integrity and reproducibility of your experimental data through scientifically grounded protocols and troubleshooting advice.
Understanding this compound Stability: The Core Principles
This compound (5-MTP) is an endogenous metabolite of tryptophan with significant anti-inflammatory and anti-fibrotic properties.[1][2][3] Its accurate quantification is crucial for research in oncology, immunology, and vascular biology.[4][5] However, the indole ring structure, which is central to its biological activity, also renders it susceptible to degradation. Understanding the primary degradation pathways is the first step toward prevention.
The main culprits behind 5-MTP degradation are:
-
Oxidation: The electron-rich indole ring is highly prone to oxidation.[6][7] This can be initiated by atmospheric oxygen, reactive oxygen species (ROS) generated during cellular processes, or trace metal contaminants in buffers. Oxidation can lead to the formation of byproducts like 5-methoxy-kynurenine.[8]
-
Enzymatic Activity: The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) can mediate the degradation of 5-MTP, particularly in biological samples like LPS-activated macrophages.[8]
-
Light Exposure: Tryptophan and its derivatives are known to be photosensitive.[9] Exposure to light, especially UV, can generate reactive species and lead to compound degradation.
-
pH Instability: Extreme pH values can catalyze the degradation of indole-containing compounds.[10][11] While melatonin, a related compound, shows relative stability across a wide pH range for short periods, prolonged exposure to harsh acidic or alkaline conditions should be avoided.[12]
Below is a diagram illustrating the key degradation threats to 5-MTP.
Caption: Key factors leading to the degradation of 5-MTP.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 5-MTP solid powder and stock solutions?
A: For long-term stability, the solid, crystalline form of 5-MTP should be stored at -20°C, where it is stable for at least four years.[13] Stock solutions are best prepared fresh. If you must store them, prepare aliquots in an appropriate solvent (like DMSO) and store them at -80°C for up to one year.[14] Avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage beyond one day.[13]
| Form | Temperature | Recommended Duration | Key Considerations |
| Crystalline Solid | -20°C | ≥ 4 years[13] | Keep container tightly sealed, protected from light. |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year[14] | Use amber vials; aliquot to avoid freeze-thaw cycles. |
| In Aqueous Buffer | 2-8°C | ≤ 1 day[13] | Prepare fresh before each experiment. Prone to oxidation. |
Q2: Which solvents are recommended for dissolving 5-MTP?
A: 5-methoxy-DL-Tryptophan is soluble in DMSO at approximately 1 mg/mL.[13] For biological experiments, a stock solution in DMSO can be further diluted into aqueous buffers like PBS (pH 7.2), where its solubility is also around 1 mg/mL.[13] When preparing solutions, it is best practice to purge the solvent with an inert gas like argon or nitrogen to remove dissolved oxygen.[13]
Q3: Should I add antioxidants to my samples?
A: Yes, adding antioxidants is a highly effective strategy. For tryptophan and its derivatives, antioxidants can scavenge free radicals and other reactive oxygen species that cause oxidative damage.[9] Consider adding antioxidants like ascorbic acid (Vitamin C) or using commercially available antioxidant cocktails, especially if your sample preparation involves steps with a high risk of oxidation (e.g., homogenization).
Q4: How important is it to protect samples from light?
A: It is critical. Tryptophan derivatives can be photosensitive, leading to the generation of peroxides and other degradation products upon light exposure.[9] Always work in a subdued lighting environment and use amber-colored microcentrifuge tubes or vials to protect your samples from light during all stages of preparation, storage, and analysis.
Troubleshooting Guide: Common Issues & Solutions
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of 5-MTP post-extraction | Oxidative Degradation: Sample exposed to air for extended periods; buffers not de-gassed. | Work on ice at all times. Use ice-cold, de-gassed buffers. Consider adding an antioxidant like ascorbic acid (final conc. 0.1-1 mM). Purge tubes with nitrogen or argon before sealing.[7][13] |
| Enzymatic Degradation: Proteases or enzymes like IDO1 are active in the lysate.[8] | Add a broad-spectrum protease inhibitor cocktail to your lysis buffer. Work quickly and keep samples cold to minimize enzyme activity. | |
| Extra peaks appearing in HPLC/LC-MS analysis | Formation of Degradation Products: Oxidation or light exposure has created byproducts.[15] | Confirm the identity of extra peaks via mass spectrometry if possible; they may correspond to oxidized forms like kynurenine.[8][15] Review your protocol for light protection and antioxidant use. Use amber vials for autosamplers. |
| Contamination: Contaminants from plastics or reagents. | Use high-purity solvents and reagents. Ensure all labware is thoroughly clean. Run a blank (lysis buffer only) to identify contaminant peaks. | |
| High variability between sample replicates | Inconsistent Sample Handling: Differences in incubation times, light exposure, or temperature between samples. | Standardize every step of the protocol. Process all samples in a batch under identical conditions. Use a timer for critical incubation steps. Ensure uniform mixing without introducing excess oxygen. |
| Precipitation: 5-MTP may have precipitated out of solution due to low temperature or incorrect pH. | Ensure the pH of your final sample buffer is within a stable range (e.g., 6-8). If working with high concentrations, verify solubility under your specific conditions. |
Recommended Protocols for Sample Preparation
The following protocols are designed to minimize degradation and ensure the accurate measurement of 5-MTP.
Protocol 1: Extraction of 5-MTP from Plasma/Serum
This protocol is based on solid-phase extraction (SPE), a common method for cleaning up complex biological samples like plasma.[16]
Materials:
-
Ice-cold 10% trichloroacetic acid (TCA) with 1 mM ascorbic acid
-
SPE cartridges (e.g., C18 or SCX, depending on downstream analysis)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Vortex mixer, centrifuge
-
Nitrogen gas evaporator
Step-by-Step Methodology:
-
Protein Precipitation (Perform on ice): To 100 µL of plasma, add 200 µL of ice-cold 10% TCA containing 1 mM ascorbic acid.
-
Vortex: Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the supernatant to a new, clean tube.
-
SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interfering substances (e.g., with 5% methanol in water).
-
Elution: Elute the 5-MTP using an appropriate solvent (e.g., methanol or acetonitrile-based buffer).
-
Drying: Dry the eluate under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried sample in the mobile phase used for your LC-MS or HPLC analysis.
Visual Workflow for Plasma Sample Preparation
Caption: Critical steps for maintaining 5-MTP stability during plasma extraction.
Protocol 2: Extraction of 5-MTP from Cell or Tissue Lysates
Materials:
-
Ice-cold PBS
-
Ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitor cocktails
-
Ascorbic acid or other antioxidant
-
Cell scraper (for adherent cells)
-
Dounce or probe sonicator homogenizer
-
Centrifuge
Step-by-Step Methodology:
-
Washing: Wash cell pellets or tissues with ice-cold PBS to remove media or extracellular contaminants. Centrifuge and discard the supernatant.
-
Lysis Buffer Preparation: Prepare the lysis buffer immediately before use on ice. Add protease/phosphatase inhibitors and an antioxidant (e.g., ascorbic acid to a final concentration of 1 mM).
-
Homogenization (Perform on ice): Add the prepared ice-cold lysis buffer to the cell pellet or tissue.
-
For Cells: Gently resuspend and incubate on ice for 15-30 minutes with occasional vortexing.
-
For Tissues: Homogenize using a Dounce homogenizer or a probe sonicator. Use short pulses on a low setting to avoid heating the sample.
-
-
Centrifugation: Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect Supernatant: Transfer the supernatant (the lysate containing your protein and metabolite fraction) to a new, pre-chilled, amber-colored tube.
-
Quantification & Storage: Determine the protein concentration of the lysate (e.g., via BCA assay). For immediate analysis, proceed to the next step. For storage, snap-freeze aliquots in liquid nitrogen and store at -80°C.
References
- 1. Frontiers | Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound: an arsenal against vascular injury and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Mitochondrial interaction of fibrosis-protective 5-methoxy tryptophan enhances collagen uptake by macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The effect of variations in pH and temperature on stability of melatonin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. benchchem.com [benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects in 5-MTP Quantification from Plasma
Welcome to the technical support guide for the quantitative analysis of 5-methoxy-L-tryptophan (5-MTP) in plasma. This resource is designed for researchers, scientists, and drug development professionals who are navigating the challenges of bioanalysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and validate robust analytical methods.
Section 1: Understanding the Challenge: Matrix Effects
This section addresses the fundamental nature of matrix effects and how to identify them in your 5-MTP assays.
Q1: What are "matrix effects," and why are they a critical issue when quantifying 5-MTP in plasma using LC-MS/MS?
A: The "matrix" refers to all the components in a biological sample apart from the analyte you want to measure (in this case, 5-MTP).[1] Plasma is an incredibly complex matrix, containing a high concentration of proteins, lipids (especially phospholipids), salts, and endogenous metabolites.[2]
A matrix effect is the alteration of your analyte's ionization efficiency—either suppression or enhancement—caused by these co-eluting matrix components in the mass spectrometer's ion source.[3][4] This is a major concern in electrospray ionization (ESI), the most common technique for analyzing molecules like 5-MTP.
Why it's critical for 5-MTP analysis:
-
Inaccurate Quantification: If the matrix suppresses the 5-MTP signal in a subject sample more than in a clean calibration standard, you will report a falsely low concentration. The opposite is true for ion enhancement. This directly impacts the accuracy and reliability of pharmacokinetic and toxicokinetic data.[2]
-
Poor Reproducibility: The composition of plasma can vary significantly between individuals or even in the same individual over time. This variability leads to inconsistent matrix effects, causing poor precision and reproducibility in your results.[5]
-
Compromised Sensitivity: Ion suppression can mask the true signal of 5-MTP, particularly at the lower limit of quantification (LLOQ), potentially preventing the detection of the analyte at crucial early or late time points in a study.[5]
Q2: What are the primary culprits in plasma that cause matrix effects for tryptophan-related metabolites?
A: The main sources of interference in plasma are ubiquitous and can be challenging to remove.
-
Phospholipids: These are the most notorious offenders. They are major components of cell membranes and are abundant in plasma. Phospholipids have a tendency to co-extract with many analytes during sample preparation and often elute in the same chromatographic region as many small molecules, causing significant ion suppression.
-
Proteins: While most large proteins are removed during sample preparation, residual proteins and peptides can still enter the analytical system, fouling the column and the MS ion source.
-
Salts and Endogenous Small Molecules: High concentrations of salts (e.g., sodium, potassium) and other endogenous compounds can alter the droplet formation and evaporation process in the ESI source, thereby affecting ionization efficiency.[2]
Q3: How can I determine if my 5-MTP assay is being affected by matrix effects?
A: You must experimentally assess the presence and magnitude of matrix effects. The "gold standard" quantitative method is the post-extraction spike , which is used to calculate a Matrix Factor (MF).[2] A qualitative assessment using post-column infusion can also be valuable during method development.[5]
-
Qualitative Assessment (Post-Column Infusion): In this experiment, a constant flow of a pure 5-MTP solution is infused into the LC flow after the analytical column but before the MS ion source. A blank, extracted plasma sample is then injected onto the column. If co-eluting matrix components are present, you will observe a dip (suppression) or a rise (enhancement) in the steady 5-MTP signal at the retention times where these components elute.[5] This helps identify "windows" of suppression to avoid.
-
Quantitative Assessment (Post-Extraction Spike): This is a mandatory part of bioanalytical method validation according to regulatory guidelines. You compare the peak response of 5-MTP spiked into an extracted blank plasma matrix to the response of 5-MTP in a clean solvent. This allows for the calculation of the Matrix Factor (MF).
-
MF < 1: Indicates ion suppression.
-
MF > 1: Indicates ion enhancement.
-
MF = 1: Indicates no significant matrix effect.
-
A detailed protocol for calculating the Matrix Factor is provided in Section 3 .
Section 2: Troubleshooting Guide for Common Issues
This section provides direct answers to common problems encountered during method development and sample analysis.
Q4: My 5-MTP signal is highly variable and shows poor reproducibility across different plasma lots. Is this a matrix effect?
A: Highly likely, yes. Inter-subject or lot-to-lot variability in matrix composition is a classic symptom of an unmanaged matrix effect. If your sample preparation is not sufficiently removing interfering components, and your internal standard is not adequately compensating for the variations, you will see poor precision.
Troubleshooting Steps:
-
Evaluate Your Internal Standard (IS): Are you using a stable isotope-labeled (SIL) internal standard for 5-MTP (e.g., 5-MTP-d4)? A SIL IS is the best choice as it co-elutes with the analyte and experiences the exact same matrix effects, providing the most effective correction.[6][7] An analogue IS (a different molecule with similar properties) may have a slightly different retention time or ionize differently, leading to imperfect correction.
-
Re-evaluate Sample Preparation: Your current sample preparation method may be insufficient. A simple protein precipitation might be leaving too many phospholipids behind. Consider moving to a more rigorous technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). See Section 3 for protocols.
-
Perform a Matrix Factor Assessment: Quantitatively assess the matrix effect across at least six different lots of blank plasma. According to regulatory guidelines, the coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.[8] If it's higher, your method is not robust.
Q5: I've confirmed significant ion suppression for 5-MTP. What are my immediate options to try and fix this?
A: When facing ion suppression, the goal is to either reduce the amount of interfering matrix components reaching the detector or to chromatographically separate them from your analyte.
Immediate Strategies:
-
Sample Dilution: A simple but sometimes effective approach is to dilute the plasma sample with a suitable buffer or water before extraction.[5] This reduces the concentration of all matrix components. The drawback is that it also reduces the concentration of 5-MTP, which may compromise your ability to reach the desired LLOQ.
-
Chromatographic Optimization: Modify your LC gradient to achieve better separation between 5-MTP and the region of ion suppression (which you can identify via post-column infusion). Try a shallower gradient or experiment with different organic modifiers (e.g., methanol vs. acetonitrile) or pH levels in your mobile phase.[1][9] Capturing polar compounds like 5-MTP on a silica-based column can sometimes offer better separation from phospholipids compared to standard C18 columns.[9]
Q6: My stable isotope-labeled internal standard (SIL IS) isn't fully correcting the matrix effect. How is this possible?
A: While a SIL IS is the gold standard, there are scenarios where it may not provide perfect compensation.
Possible Causes and Solutions:
-
Extreme Matrix Effects: If the ion suppression is so severe that the analyte or IS signal is almost completely eliminated, the detector may not be able to measure a reliable ratio. The solution here is not a different IS, but a better sample cleanup to reduce the overall level of suppression.
-
Analyte Degradation: If 5-MTP is unstable during sample collection, storage, or preparation, but the SIL IS is not degrading at the same rate, you will see inaccurate results. The IS can only correct for variations in extraction recovery and ionization, not for pre-analysis stability issues. You must investigate analyte stability under various conditions (e.g., freeze-thaw cycles, bench-top stability).[9]
-
Contamination of the IS: Ensure that the unlabeled 5-MTP present as an impurity in your SIL IS solution does not contribute more than 5% of the analyte response at the LLOQ.[10]
Section 3: Core Protocols for Matrix Effect Mitigation
This section provides detailed, field-proven methodologies for sample preparation and matrix effect assessment.
Workflow for Diagnosing and Mitigating Matrix Effects
Caption: A workflow for systematically diagnosing and resolving matrix effects in a bioanalytical assay.
Protocol 1: Sample Preparation - Choosing Your Strategy
The most effective way to combat matrix effects is to remove the interfering components before the sample ever reaches the LC-MS system.[1] Here is a comparison of the three most common techniques.
| Technique | Principle | Pros | Cons | Best For... |
| Protein Precipitation (PPT) | High concentration of organic solvent (e.g., acetonitrile) is used to denature and precipitate proteins. | Fast, simple, inexpensive, high recovery for many analytes. | Produces the "dirtiest" extract; significant amounts of phospholipids and salts remain in the supernatant.[11] | Early discovery, high-throughput screening where speed is prioritized over ultimate cleanliness. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned from the aqueous plasma into an immiscible organic solvent based on polarity and pH. | Cleaner extracts than PPT, very effective at removing salts and many phospholipids. | Can be labor-intensive, may have lower analyte recovery, difficult to automate.[11] | Analytes that are non-polar or can be pH-adjusted to a non-polar state. |
| Solid-Phase Extraction (SPE) | Analyte is selectively retained on a solid sorbent while matrix components are washed away. | Provides the cleanest extracts, high analyte concentration factor, highly selective, easily automated.[12] | Most expensive, requires method development to optimize sorbent, wash, and elution steps. | Regulated bioanalysis (GLP/GCP) where method robustness and extract cleanliness are paramount. |
Detailed Step-by-Step Protocol: Protein Precipitation (PPT)
Rationale: This method uses cold acetonitrile to crash out proteins. The cold temperature enhances precipitation efficiency, while acetonitrile is effective at disrupting the hydration shell around proteins, causing them to aggregate.[13]
-
Preparation: Label 1.5 mL microcentrifuge tubes for each sample, QC, and standard.
-
Aliquoting: Pipette 50 µL of plasma sample into the corresponding tube.
-
Internal Standard Spiking: Add 10 µL of your 5-MTP SIL IS working solution (at a concentration to yield a robust MS signal) to each tube.
-
Precipitation: Add 150 µL of ice-cold acetonitrile containing 1% formic acid. The acid helps to keep 5-MTP protonated and stable. Vortex vigorously for 30 seconds.
-
Incubation: Place the tubes at -20°C for 20 minutes to maximize protein precipitation.
-
Centrifugation: Centrifuge the samples at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[11]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials, being careful not to disturb the protein pellet.
-
Injection: The sample is now ready for injection into the LC-MS/MS system.
Detailed Step-by-Step Protocol: Solid-Phase Extraction (SPE)
Rationale: This protocol uses a mixed-mode cation-exchange SPE cartridge.[13] At an acidic pH, 5-MTP (which has a basic amine group) will be positively charged and will be retained by the strong cation exchange sorbent. The reversed-phase properties of the polymer provide secondary retention and help remove polar interferences. Phospholipids are washed away with a high-organic wash step before the analyte is eluted.
-
Sample Pre-treatment:
-
Pipette 100 µL of plasma into a tube.
-
Add 10 µL of 5-MTP SIL IS.
-
Add 200 µL of 4% phosphoric acid in water. Vortex to mix. This acidifies the sample to ensure 5-MTP is charged.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation-exchange SPE cartridge (e.g., Strata-X-C) with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge.
-
Allow the sample to pass through slowly under gentle vacuum or positive pressure.
-
-
Wash Steps:
-
Wash 1: Wash with 1 mL of 0.1% formic acid in water to remove salts and polar interferences.
-
Wash 2: Wash with 1 mL of methanol to remove phospholipids and other non-polar interferences.
-
-
Analyte Elution:
-
Elute the 5-MTP and SIL IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic elution buffer neutralizes the charge on 5-MTP, releasing it from the sorbent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the sample in 100 µL of your initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
-
Injection: Vortex, centrifuge, and inject into the LC-MS/MS system.
Protocol 2: Quantitative Assessment of Matrix Factor (MF)
Rationale: This experiment is the definitive way to measure the impact of the matrix on your analyte's ionization and to validate the effectiveness of your cleanup procedure and internal standard.[2]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike 5-MTP and the SIL IS into the final reconstitution solvent. This represents 100% response with no matrix.
-
Set B (Post-Spike Matrix): Extract at least 6 different lots of blank plasma using your validated sample preparation protocol. After extraction, spike the final, clean extracts with 5-MTP and the SIL IS at the same concentration as Set A.
-
Set C (Pre-Spike Matrix): Spike blank plasma with 5-MTP and SIL IS before extraction. This set is used to determine overall recovery, but not the matrix factor itself.
-
-
Analyze and Collect Data: Inject all samples from Set A and Set B and record the peak areas for both the analyte (5-MTP) and the IS.
-
Calculate the Matrix Factor (MF):
-
Analyte MF = (Mean Peak Area of 5-MTP in Set B) / (Mean Peak Area of 5-MTP in Set A)
-
IS MF = (Mean Peak Area of IS in Set B) / (Mean Peak Area of IS in Set A)
-
IS-Normalized MF = (Analyte MF) / (IS MF)
-
| Example Calculation | Analyte (5-MTP) Peak Area | IS Peak Area |
| Set A (Neat) | 1,000,000 | 1,200,000 |
| Set B (Post-Spike) | 600,000 | 720,000 |
| Calculated MF | 0.60 (Suppression) | 0.60 (Suppression) |
| IS-Normalized MF | 1.00 |
Interpretation: In this example, both the analyte and the internal standard were suppressed by 40% (MF = 0.60). However, because the SIL IS was suppressed to the exact same degree as the analyte, the IS-Normalized MF is 1.00. This demonstrates that the internal standard is effectively correcting for the matrix effect, and the method is considered robust and reliable.[2]
Section 4: Advanced Strategies and Regulatory Perspective
Q7: Can I use a "divert valve" to help with matrix effects?
A: Yes. A divert valve is an excellent tool. You can program the valve to send the LC eluent to waste during the first part of the run when highly polar, non-retained matrix components (like salts) would elute, and again at the end of the run when strongly retained components (like phospholipids) might wash off the column. The valve only directs the flow to the MS source during the time window when 5-MTP is expected to elute. This prevents a significant amount of matrix from ever entering the ion source, keeping it cleaner and reducing suppression.
Q8: When should I consider using Atmospheric Pressure Chemical Ionization (APCI) instead of ESI?
A: APCI is generally less susceptible to matrix effects than ESI.[4] In APCI, ionization occurs in the gas phase, whereas in ESI it occurs in the liquid phase. The competition for charge and surface access at the droplet level, which is a primary mechanism of ESI matrix effects, is largely absent in APCI. If you have exhausted all sample preparation and chromatography options and still face insurmountable ion suppression with ESI, testing your method with an APCI source is a valid advanced troubleshooting step. However, APCI may not be suitable for all molecules and can sometimes result in lower sensitivity.[2]
Q9: What are the regulatory expectations from agencies like the FDA and EMA regarding matrix effects?
A: Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines for bioanalytical method validation that place a strong emphasis on the evaluation of matrix effects.[14] The ICH M10 guideline, which harmonizes expectations, is now the global standard.[8]
Key Regulatory Requirements:
-
Assessment is Mandatory: Matrix effects must be investigated to ensure they do not compromise the integrity of the data.[8]
-
Use of Multiple Lots: The matrix effect must be evaluated using at least six different lots of the biological matrix (e.g., human plasma) from individual donors.
-
Acceptance Criteria: The precision of the IS-normalized matrix factor across the different lots, expressed as the coefficient of variation (CV), should not be greater than 15%.[15]
-
Special Populations: If the drug is intended for use in specific populations where the plasma matrix may differ (e.g., renally impaired or lipemic patients), you may be required to evaluate matrix effects in plasma from these populations as well.[15]
By rigorously following these protocols and understanding the science behind them, you can develop and validate a robust, reliable, and regulatory-compliant method for the quantification of 5-MTP in plasma.
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 7. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ionsource.com [ionsource.com]
- 12. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmacompass.com [pharmacompass.com]
Troubleshooting low signal intensity for 5-Methoxytryptophan in mass spectrometry
Welcome to the technical support center for the analysis of 5-Methoxytryptophan (5-MTP) by mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the quantitative and qualitative analysis of this important tryptophan metabolite. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you troubleshoot low signal intensity and other related issues, ensuring the scientific integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any signal for this compound in my LC-MS/MS analysis. Where should I start troubleshooting?
A1: A complete loss of signal can be alarming but is often due to a singular issue. A systematic approach is key. Begin by confirming the functionality of your instrument with a standard compound you know works well. Once the instrument's performance is verified, prepare a fresh standard of this compound and inject it directly into the mass spectrometer, bypassing the LC column. If you see a signal, the issue likely lies with your chromatography or sample extraction. If there is still no signal, the problem is with the mass spectrometer settings or the standard itself.
Q2: What is the expected mass-to-charge ratio (m/z) for this compound?
A2: this compound has a molecular weight of 234.25 g/mol . In positive ion electrospray ionization (ESI) mode, you will primarily observe the protonated molecule [M+H]⁺ at an m/z of approximately 235.1. In negative ion mode, you would look for the deprotonated molecule [M-H]⁻ at an m/z of around 233.1.
Q3: Which ionization mode, positive or negative, is better for this compound analysis?
A3: this compound contains a primary amine group, which is readily protonated. Therefore, positive ion mode ESI is generally preferred and will likely provide better sensitivity . While negative ion mode is possible, the signal intensity is typically lower for compounds with basic functional groups.
Q4: I am observing very low signal intensity for my 5-MTP standard. What are the most common causes?
A4: Low signal intensity is a frequent challenge. The most common culprits include:
-
Suboptimal Ionization Source Parameters: The settings for your electrospray ionization (ESI) source, such as spray voltage, gas flows (nebulizing and drying gas), and source temperature, are critical and need to be optimized for 5-MTP.
-
Incorrect Mass Spectrometer Settings: Ensure you are monitoring the correct precursor and product ions (MRM transitions) and that the collision energy and cone/declustering potential are optimized.
-
Sample Degradation: this compound, like other tryptophan derivatives, can be susceptible to degradation, especially through oxidation.[1][2] Proper sample handling and storage are crucial.
-
Low Concentration or Dilution Errors: Double-check the concentration of your standard solution and ensure there were no errors in its preparation.
In-Depth Troubleshooting Guide
This section provides a more detailed, step-by-step approach to resolving low signal intensity issues with this compound.
Part 1: Mass Spectrometer and Compound Optimization
A well-tuned mass spectrometer is the foundation of a sensitive assay. If you are experiencing low signal, the first step is to optimize the parameters for this compound.
Q5: How do I find the optimal precursor and product ions (MRM transitions) for this compound?
A5: The molecular formula of this compound is C₁₂H₁₄N₂O₃. The protonated precursor ion [M+H]⁺ will have an m/z of approximately 235.1. To find the most abundant and stable product ions, you will need to perform a product ion scan (or fragmentation scan) on the precursor ion.
Experimental Protocol: MRM Transition Optimization
-
Prepare a fresh solution of this compound at a concentration of approximately 1 µg/mL in a suitable solvent (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Operate the mass spectrometer in positive ion mode.
-
Perform a Q1 scan to confirm the presence of the precursor ion at m/z 235.1.
-
Perform a product ion scan on the precursor ion (m/z 235.1). This will generate a spectrum of fragment ions.
-
Identify the most intense and stable product ions. Look for fragments that are consistently present and have a high signal-to-noise ratio.
-
Select at least two to three of the most intense product ions to create your MRM transitions (e.g., 235.1 → product ion 1, 235.1 → product ion 2).
Q6: How do I optimize the collision energy (CE) and cone/declustering potential (DP) for my selected MRM transitions?
A6: The collision energy and cone/declustering potential directly impact the efficiency of fragmentation and ion transmission, respectively. These parameters must be optimized for each MRM transition.
Experimental Protocol: CE and DP Optimization
-
Continue infusing the 5-MTP standard solution.
-
Set up an MRM method with your chosen precursor and product ions.
-
For each transition, perform a collision energy ramp. This involves acquiring data over a range of CE values (e.g., 5 to 50 eV in 2-5 eV increments).
-
Plot the intensity of the product ion against the collision energy. The optimal CE is the value that produces the highest product ion intensity.
-
Similarly, perform a cone/declustering potential ramp. Vary the DP over a suitable range (e.g., 10 to 100 V in 5-10 V increments) while monitoring the precursor ion intensity.
-
Plot the precursor ion intensity against the DP. The optimal DP is typically the value that gives the highest precursor ion intensity just before the signal starts to decrease due to in-source fragmentation.
Below is a table of hypothetical, yet plausible, starting MRM parameters for this compound based on its structure and the fragmentation of similar compounds. These must be experimentally verified.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Starting Collision Energy (eV) | Starting Cone/Declustering Potential (V) |
| 235.1 | 188.1 | HCOOH₂ (Formic Acid + H₂) | 15 - 25 | 20 - 40 |
| 235.1 | 174.1 | C₂H₄NO₂ (Glycine fragment) | 20 - 30 | 20 - 40 |
| 235.1 | 132.1 | C₄H₆NO₂ (Amino acid side chain) | 25 - 35 | 20 - 40 |
Part 2: Sample Preparation and Stability
The integrity of your sample is paramount for achieving a strong and reproducible signal.
Q7: My 5-MTP signal is inconsistent between samples. Could this be a stability issue?
A7: Yes, inconsistency is a classic sign of analyte instability. Tryptophan and its metabolites are known to be susceptible to oxidation.[1][2] To minimize degradation:
-
Work quickly and on ice during sample preparation.
-
Use antioxidants such as ascorbic acid or EDTA in your extraction solvent, if compatible with your assay.
-
Protect samples from light.
-
Store extracts at -80°C until analysis.
-
Limit freeze-thaw cycles. Aliquot samples if they need to be analyzed multiple times. For aqueous solutions, it is not recommended to store them for more than one day.
Q8: What is a good starting point for extracting this compound from biological samples like plasma or serum?
A8: A simple protein precipitation is often a good starting point for removing the bulk of proteins from plasma or serum.
Experimental Protocol: Protein Precipitation
-
Thaw plasma or serum samples on ice.
-
To 100 µL of sample, add 300-400 µL of ice-cold acetonitrile or methanol. The organic solvent should contain your internal standard.
-
Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume of your initial mobile phase (e.g., 100 µL).
-
Centrifuge the reconstituted sample again to pellet any remaining particulates before transferring to an autosampler vial.
For more complex matrices or if you still experience low signal due to matrix effects, consider using solid-phase extraction (SPE) for a cleaner sample.
Part 3: Liquid Chromatography and Matrix Effects
Poor chromatography can lead to peak broadening, resulting in lower signal intensity, and can also contribute to matrix effects.
Q9: What are some recommended LC conditions for this compound?
A9: A reversed-phase C18 column is a good starting point for separating this compound.
-
Column: A standard C18 column (e.g., 2.1 mm x 50-100 mm, with 1.8-3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid (to aid in protonation for positive ESI).
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: Start with a low percentage of organic phase (e.g., 5% B) and gradually increase it to elute 5-MTP. A typical gradient might run from 5% to 95% B over 5-10 minutes.
-
Flow Rate: For a 2.1 mm ID column, a flow rate of 0.2-0.4 mL/min is common.
-
Column Temperature: Maintaining a constant column temperature (e.g., 40°C) will ensure reproducible retention times.
Q10: I am analyzing 5-MTP in a complex biological matrix and suspect ion suppression. How can I confirm and mitigate this?
A10: Ion suppression, a type of matrix effect, occurs when co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest, leading to a decreased signal.
-
Confirmation: To assess matrix effects, perform a post-extraction spike experiment. Compare the signal of 5-MTP spiked into an extracted blank matrix sample with the signal of 5-MTP in a clean solvent. A lower signal in the matrix sample confirms ion suppression.
-
Mitigation Strategies:
-
Improve Sample Cleanup: Use a more rigorous extraction method like SPE.
-
Optimize Chromatography: Adjust your LC gradient to separate 5-MTP from the interfering compounds.
-
Dilute the Sample: A simple 1:5 or 1:10 dilution of the extract can sometimes significantly reduce matrix effects, although this will also decrease the analyte concentration.
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated or ¹³C-labeled this compound is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low signal intensity for this compound.
Caption: A step-by-step workflow for diagnosing low signal intensity issues.
Concluding Remarks
Troubleshooting low signal intensity in mass spectrometry is a process of systematic elimination. By starting with the instrument and method parameters for this compound and then moving to sample preparation and chromatography, you can efficiently identify and resolve the root cause of the issue. Remember that a robust and reproducible method relies on careful optimization of each step of the analytical workflow.
References
Technical Support Center: 5-Methoxytryptophan (5-MTP) In Vivo Studies
A Message from Your Senior Application Scientist
Welcome to the technical support center for 5-Methoxytryptophan (5-MTP). As a Senior Application Scientist, I've seen the immense potential of this fascinating molecule in preclinical research, from its anti-inflammatory to its neuroactive properties.[1][2] I've also navigated the common pitfalls that can arise during in vivo experimental design. This guide is structured to provide you with not just protocols, but the scientific rationale behind them. My goal is to empower you to design robust, reproducible experiments and to confidently troubleshoot any challenges that may emerge.
This resource is divided into two key sections:
-
Troubleshooting Guide: For immediate answers to specific problems you might be encountering during your experiments.
-
Frequently Asked Questions (FAQs): To provide a foundational understanding of 5-MTP and guide your initial experimental design.
Let's get started.
Troubleshooting Guide
This section addresses specific issues that researchers may encounter when working with 5-MTP in vivo.
Question: I'm having trouble dissolving 5-MTP for injection. What is the best way to prepare my formulation?
Answer: This is a common first hurdle. This compound has limited aqueous solubility.
-
Causality: The indole ring and the overall structure of 5-MTP make it only sparingly soluble in neutral aqueous solutions like phosphate-buffered saline (PBS). A product information sheet notes that the solubility of DL-5-MTP in PBS (pH 7.2) is approximately 1 mg/mL.[3] For higher concentrations needed for in vivo dosing, a different approach is required.
-
Recommended Protocol:
-
For initial stock solutions, you can dissolve DL-5-MTP in an organic solvent like DMSO at approximately 1 mg/ml.[3]
-
For direct preparation of an aqueous solution, you can dissolve the crystalline solid directly in aqueous buffers.[3]
-
For in vivo injections, researchers have successfully dissolved 5-MTP in saline (0.9% NaCl). It is crucial to adjust the pH to a physiological level (pH 7.4) to ensure animal welfare and compound stability.[4]
-
Self-Validation Step: Always visually inspect your final solution for any precipitate before administration. If cloudiness or particles are present, gentle warming or brief sonication may help, but if it persists, the concentration is likely too high for the chosen vehicle. It's recommended not to store aqueous solutions for more than a day.[3]
-
Question: My animals are showing unexpected sedative or behavioral effects. Is this normal?
Answer: This is a critical observation and highlights the complex pharmacology of 5-MTP. While primarily investigated for its anti-inflammatory effects, 5-MTP is a precursor in the biosynthesis of both serotonin and melatonin.[5][6][7]
-
Causality & Mechanistic Insight:
-
Serotonin Pathway: Increased levels of 5-MTP can potentially lead to elevated serotonin, which has a wide range of behavioral effects.[8]
-
Melatonin Pathway: 5-MTP can be converted to melatonin, a key regulator of the sleep-wake cycle.[5][6] Administration of melatonin or its precursors can induce sedative effects.
-
Dose-Dependence: The observed effects are likely dose-dependent. Higher doses may push the metabolic pathways towards producing more neuroactive metabolites.
-
-
Troubleshooting Steps:
-
Lower the Dose: This is the most straightforward step. Reduce the dose by 50% and observe if the sedative effects diminish while the desired therapeutic effect remains.
-
Time of Administration: If you suspect melatonin-related effects, consider administering the compound during the animal's dark cycle (active phase for nocturnal rodents) to minimize disruption of the natural circadian rhythm.
-
Control Groups: Ensure you have a robust vehicle control group to confirm the effects are due to 5-MTP and not the injection stress or vehicle.
-
Question: I am not seeing the expected anti-inflammatory effect in my disease model. What could be wrong?
Answer: This can be frustrating, but several factors can influence the efficacy of 5-MTP.
-
Causality & Experimental Variables:
-
Dose and Bioavailability: The administered dose may be insufficient to reach therapeutic concentrations in the target tissue. The route of administration significantly impacts bioavailability. Intraperitoneal (IP) injection, for instance, generally leads to more rapid and complete absorption than oral gavage.
-
Timing of Administration: 5-MTP has been shown to be effective when given prophylactically (before the inflammatory insult) in some models.[4] The timing of your administration relative to disease induction is critical.
-
Metabolism: 5-MTP is metabolized in the body. The rate of metabolism can vary between species and even strains of animals.[9]
-
-
Troubleshooting Steps:
-
Conduct a Pilot Dose-Response Study: Before a full-scale efficacy study, it is essential to determine the optimal dose. See the detailed protocol below for a dose-response pilot study.
-
Optimize the Dosing Regimen: Consider the timing and frequency of administration. In a sepsis model, 5-MTP was administered 30 minutes before the lipopolysaccharide (LPS) challenge.[4] For chronic models, a different regimen may be needed.
-
Pharmacokinetic (PK) Analysis: If resources permit, a basic PK study to measure plasma concentrations of 5-MTP at different time points after administration can provide invaluable data on absorption, distribution, metabolism, and excretion (ADME).
-
Frequently Asked Questions (FAQs)
What is a good starting dose for 5-MTP in mice or rats?
The optimal dose is highly dependent on the animal model, route of administration, and the specific biological question. However, based on published literature, we can establish a reasonable starting range.
-
Expertise & Experience: For anti-inflammatory and anti-fibrotic studies, a range of 5 mg/kg to 100 mg/kg has been used.[1][4] A dose of 23.4 mg/kg (IP) has been shown to be effective in suppressing cytokine storms in endotoxemic mice.[10] In a separate study on vascular injury, a dose of 25 mg/kg (IP) was used in mice.[11]
-
Data Presentation:
| Animal Model | Route of Administration | Dose Range (mg/kg) | Study Context | Reference |
| Mice | Intraperitoneal (IP) | 23.4 - 100 | Anti-inflammation (Sepsis model) | [4] |
| Mice | Intraperitoneal (IP) | 25 | Vascular Injury | [11][12] |
| Rats | N/A (General) | 5 | Anti-fibrosis (Liver) | [1] |
Recommendation: For a new model, it is prudent to start with a dose in the lower end of the effective range (e.g., 10-25 mg/kg) and perform a pilot dose-response study.
What is the primary mechanism of action for 5-MTP's therapeutic effects?
5-MTP is a pleiotropic molecule with multiple mechanisms of action.
-
Authoritative Grounding: The primary recognized mechanism for its anti-inflammatory effects is the suppression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) expression.[4] It also controls macrophage activation by inhibiting p38 MAPK-mediated NF-κB activation.[1][2] Furthermore, it can protect endothelial barrier function.[2]
-
Visualization of Metabolic Pathways: As a precursor to serotonin and melatonin, its metabolic fate is crucial to understanding its full biological activity.[13]
Caption: Metabolic conversion of Tryptophan to 5-MTP, Serotonin, and Melatonin.
What are the known pharmacokinetic properties of 5-MTP?
Pharmacokinetic data for 5-MTP itself is not extensively published. However, we can infer some properties from related compounds like 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), which is also an indolealkylamine.
-
Trustworthiness: Studies on 5-MeO-DMT in mice show it is very rapidly absorbed and eliminated, with a maximum plasma concentration reached around 5-7 minutes after IP injection and a terminal half-life of 12-19 minutes.[14] It also readily crosses the blood-brain barrier.[14]
-
Implication for 5-MTP: It is reasonable to hypothesize that 5-MTP also has a relatively short half-life. This is a critical consideration for experimental design, especially in chronic disease models where sustained exposure may be necessary. This may require multiple daily doses or the use of controlled-release formulations.
Experimental Protocols
Protocol 1: Preparation of 5-MTP Formulation for Intraperitoneal (IP) Injection
This protocol provides a method for preparing a 5 mg/mL solution of 5-MTP in saline, suitable for a 25 mg/kg dose in a 25g mouse (volume of 125 µL).
-
Materials:
-
DL-5-Methoxytryptophan (crystalline solid)
-
Sterile 0.9% saline
-
Sterile 1.5 mL microcentrifuge tubes
-
Calibrated pH meter
-
0.1 M HCl and 0.1 M NaOH (sterile)
-
Sterile 0.22 µm syringe filter
-
-
Procedure:
-
Weigh out the required amount of 5-MTP. For 1 mL of a 5 mg/mL solution, weigh 5 mg.
-
Add the 5-MTP to a sterile 1.5 mL microcentrifuge tube.
-
Add 800 µL of sterile 0.9% saline.
-
Vortex briefly to suspend the powder.
-
Check the pH. It may be slightly acidic or basic.
-
Adjust the pH to 7.4 by adding 0.1 M NaOH or 0.1 M HCl dropwise. Vortex gently after each addition. The compound should fully dissolve as the pH approaches 7.4.[4]
-
Once fully dissolved and the pH is stable at 7.4, bring the final volume to 1 mL with sterile saline.
-
Sterile filter the final solution using a 0.22 µm syringe filter into a new sterile tube.
-
Prepare fresh on the day of use. Do not store aqueous solutions for more than 24 hours.[3]
-
Protocol 2: Workflow for a Dose-Response Pilot Study
This workflow helps determine the minimum effective dose and identify potential toxicity.
-
Mandatory Visualization:
Caption: Workflow for an in vivo dose-response pilot study.
-
Step-by-Step Methodology:
-
Dose Selection: Based on literature, select 3-4 logarithmically spaced doses (e.g., 10, 30, 100 mg/kg) and a vehicle control group.
-
Animal Allocation: Use a small number of animals for this pilot study (n=4-5 per group is often sufficient).[15] Randomly assign animals to each treatment group.
-
Administration: Administer the compound via your chosen route (e.g., IP).
-
Acute Toxicity Monitoring: Closely observe the animals for the first 4-6 hours post-injection for any signs of toxicity, such as lethargy, ataxia, or respiratory distress.
-
Endpoint Measurement: At a pre-determined, scientifically justified time point (e.g., the peak of inflammation in an acute model), collect tissues or blood to measure your primary efficacy endpoint (e.g., cytokine levels, gene expression, histological scoring).
-
Data Analysis: Plot the measured endpoint against the dose. This will allow you to identify the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD), guiding dose selection for your larger, definitive studies.
-
References
- 1. Frontiers | Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite [frontiersin.org]
- 2. This compound: an arsenal against vascular injury and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Melatonin biosynthesis pathways in nature and its production in engineered microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conversion of L-tryptophan to serotonin and melatonin in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of 5-hydroxytryptophane on behavior and hippocampal physiology in young and old rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Tryptophan metabolite this compound ameliorates arterial denudation-induced intimal hyperplasia via opposing effects on vascular endothelial and smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tryptophan metabolite this compound ameliorates arterial denudation-induced intimal hyperplasia via opposing effects on vascular endothelial and smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reactome | Serotonin and melatonin biosynthesis [reactome.org]
- 14. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Potential of in vivo stress reporter models to reduce animal use and provide mechanistic insights in toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
Controlling for confounding variables in 5-MTP research
A Guide to Navigating Confounding Variables in Experimental Design
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-methylthio-D-ribose (5-MTP). This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and frequently asked questions to help you design robust experiments and avoid common pitfalls. Our focus is on identifying and controlling for confounding variables that can impact the validity of your findings when studying 5-MTP's role in cellular metabolism and inflammation.
Frequently Asked Questions (FAQs)
Q1: My in vitro results with 5-MTP are inconsistent across different cell lines. What could be the cause?
This is a common challenge stemming from inherent biological differences between cell lines, a significant confounding variable. Even cell lines from the same tissue of origin can exhibit distinct metabolic profiles.[1][2]
Causality Explained:
-
Genetic and Epigenetic Variation: Different cell lines have unique genetic and epigenetic landscapes that influence the expression and activity of enzymes in the methionine salvage pathway (MSP).
-
Metabolic Heterogeneity: The baseline metabolic state, including the utilization of related nutrients like serine and cysteine, can differ significantly between cell lines.[1][2] This inherent variability can alter the cellular response to exogenous 5-MTP. For instance, a cell line with a highly active transmethylation pathway may respond differently to 5-MTP supplementation than one with lower activity.
Troubleshooting and Control Strategies:
-
Cell Line Characterization: Before initiating your experiments, thoroughly characterize the metabolic phenotype of your chosen cell lines. This can include baseline measurements of key metabolites in the one-carbon metabolism and methionine salvage pathways.
-
Use of Multiple Cell Lines: If feasible, use multiple cell lines from the same tissue type to determine if the observed effects of 5-MTP are consistent or cell-line specific.
-
Isogenic Controls: When possible, utilize isogenic cell lines (e.g., a parental line and a line with a specific gene knockout in the MSP) to isolate the effects of a particular genetic variable.
Q2: I'm observing a high degree of variability in my animal studies investigating the anti-inflammatory effects of 5-MTP. What are the likely confounders?
In vivo studies introduce a higher level of complexity, and several factors can confound your results. Diet is a primary and often underestimated variable.
Causality Explained:
-
Dietary Composition: The levels of methionine, serine, and other nutrients in animal chow can directly impact the endogenous flux through the methionine salvage pathway.[1][2] A diet rich in methionine, for example, may mask the effects of exogenous 5-MTP supplementation. The source of dietary protein (e.g., casein vs. soy) can also influence the gut microbiota and overall metabolic state, indirectly affecting inflammation and 5-MTP metabolism.[3]
-
Gut Microbiota: The composition of the gut microbiome can influence systemic inflammation and the metabolism of various compounds. Different diets can lead to distinct microbial populations, which can be a significant confounding factor.[3]
Troubleshooting and Control Strategies:
-
Standardized Diet: Use a standardized, defined diet for all animal groups to minimize variability in nutrient intake.
-
Dietary Analysis: Analyze the composition of your animal chow to be aware of the baseline levels of key amino acids like methionine.
-
Acclimation Period: Ensure a sufficient acclimation period for animals on the specified diet before starting the experiment to allow their metabolism and gut microbiota to stabilize.
-
Randomization: Properly randomize animals into control and treatment groups to distribute any inherent biological variability evenly.
Q3: How can I be sure that the observed effects in my cell culture experiments are due to 5-MTP and not artifacts of the culture conditions?
Cell culture conditions themselves can introduce significant confounding variables. It's crucial to maintain consistency and use appropriate controls.
Causality Explained:
-
Serum Variability: Fetal bovine serum (FBS) is a common supplement in cell culture media, but its composition can vary between batches. FBS contains endogenous metabolites, including amino acids and growth factors, that can influence cellular metabolism and inflammatory status.[4] For instance, some sera may have higher levels of methylthioadenosine phosphorylase activity, which can affect 5-MTP metabolism.[4]
-
Cell Passage Number: As cells are passaged, they can undergo genetic and phenotypic changes, a phenomenon known as cellular drift. Higher passage numbers can lead to altered metabolic activity and responsiveness to stimuli.
Troubleshooting and Control Strategies:
| Confounding Variable | Potential Impact on Experiments | Recommended Control Strategies |
| Cell Line Passage Number | High passage numbers can lead to genetic drift, altered morphology, and changes in protein expression, affecting cellular response to treatment. | Use cells within a consistent and documented low passage number range. Regularly perform cell line authentication. |
| Batch-to-Batch Variation of Reagents | Differences in the composition or purity of media, sera, or the compound itself can introduce variability in experimental results. | Use a single, large batch of each reagent for the entire experiment. If a new batch must be used, perform a bridging study to ensure consistency. |
| Incubation Conditions | Minor variations in CO2 levels, temperature, and humidity can affect cell growth and metabolism. | Ensure all incubators are properly calibrated and monitored. Randomize the placement of plates/flasks within the incubator. |
Experimental Workflows and Protocols
Diagram: Workflow for a Controlled In Vitro Inflammation Study
Caption: Workflow for an in vitro anti-inflammatory assay.
Protocol: In Vitro Anti-inflammatory Assay Using RAW 264.7 Macrophages
This protocol outlines a method to assess the anti-inflammatory properties of 5-MTP by measuring its effect on nitric oxide (NO) and pro-inflammatory cytokine production in LPS-stimulated murine macrophages.
1. Cell Culture and Seeding:
- Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
- Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[5]
2. Treatment:
- Pre-treat the cells with various concentrations of 5-MTP (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (the solvent used to dissolve 5-MTP).
- Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response.[6] Include a negative control group with no LPS stimulation.
3. Nitric Oxide (NO) Production Assay (Griess Test):
- After the 24-hour incubation, collect 50 µL of the cell culture supernatant.[5]
- Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.[5]
- Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.[5]
- Measure the absorbance at 540 nm using a microplate reader.
- Quantify the nitrite concentration using a sodium nitrite standard curve.[5]
4. Pro-inflammatory Cytokine Quantification (ELISA):
- Collect the cell culture supernatants after the 24-hour incubation.
- Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[7]
Diagram: Methionine Salvage Pathway
References
- 1. biorxiv.org [biorxiv.org]
- 2. Nutrient availability shapes methionine metabolism in p16/MTAP-deleted cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 5-Methylthioribose. Its effects and function in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of 5-Methoxytryptophan in Cellular Models
Welcome to the technical support center for researchers utilizing 5-Methoxytryptophan (5-MTP) in cellular models. This guide is designed to provide in-depth technical and practical advice to help you navigate the complexities of your experiments, anticipate potential challenges, and ensure the scientific integrity of your findings. As an endogenous metabolite, 5-MTP presents a unique set of considerations in in vitro studies. This resource will equip you with the knowledge to troubleshoot common issues and design robust experimental plans.
I. Understanding this compound (5-MTP) in a Cellular Context
This compound is a metabolite of the essential amino acid L-tryptophan.[1][2][3] It is produced in various cell types, including fibroblasts and endothelial cells, and has demonstrated a range of biological activities, primarily anti-inflammatory and anti-fibrotic effects.[1][2][3][4][5] These effects are largely attributed to its ability to modulate key signaling pathways, such as p38 MAPK and NF-κB.[2][3]
However, like any biologically active small molecule, the observed phenotype in a cellular model may not be solely due to its intended on-target effects. Off-target interactions can lead to confounding results, making a thorough understanding of potential unintended effects crucial for accurate data interpretation.
II. Frequently Asked Questions (FAQs)
Here we address common questions that arise when working with 5-MTP in cellular assays.
Q1: What is the primary known mechanism of action of 5-MTP?
A1: 5-MTP is recognized for its anti-inflammatory and anti-fibrotic properties. It has been shown to suppress the expression of pro-inflammatory mediators like COX-2 and inhibit signaling pathways such as p38 MAPK and NF-κB.[2][3][6] In the context of tissue injury, it can promote endothelial cell proliferation and migration while inhibiting the proliferation and migration of vascular smooth muscle cells.
Q2: Can 5-MTP be converted to serotonin or melatonin in my cell line?
A2: This is a critical consideration and depends on the specific cell line you are using. The conversion of 5-hydroxytryptophan (a precursor to 5-MTP) to serotonin requires the enzyme aromatic amino acid decarboxylase (AADC). Many non-neuronal cell types, such as fibroblasts and endothelial cells, do not express AADC and therefore cannot synthesize serotonin or melatonin. In these cells, 5-hydroxytryptophan is primarily metabolized to 5-MTP. It is essential to characterize the metabolic capabilities of your specific cellular model.
Q3: Is 5-MTP cytotoxic? At what concentration should I conduct my experiments?
A3: Like most compounds, 5-MTP can be cytotoxic at high concentrations. The half-maximal inhibitory concentration (IC50) is cell-type dependent. For example, in Lewis lung carcinoma (LLC) cells, the IC50 of sorafenib was found to be 31.1 µM, and it was used in combination with 2mM of 5-MTP. It is imperative to perform a dose-response curve to determine the IC50 of 5-MTP in your specific cell line before proceeding with functional assays. This will allow you to work within a concentration range that distinguishes the desired biological effects from non-specific toxicity.
Q4: Can 5-MTP interfere with my assay readout, such as fluorescence or absorbance?
A4: Yes, indole-based compounds like 5-MTP have the potential to exhibit intrinsic fluorescence or absorbance, which can interfere with assay signals. It is crucial to run a control with 5-MTP alone (in the absence of cells or other assay reagents) to quantify any background signal at the wavelengths used in your experiment.
III. Troubleshooting Guide: Navigating Unexpected Results
This section provides a structured approach to troubleshooting common issues encountered during experiments with 5-MTP.
Issue 1: High Variability in Experimental Replicates
-
Possible Cause: Inconsistent dosing, compound instability, or poor solubility.
-
Troubleshooting Steps:
-
Fresh Preparations: Always prepare fresh dilutions of 5-MTP from a stock solution immediately before each experiment.
-
Assess Compound Stability: The stability of 5-MTP in your specific cell culture medium can be influenced by factors like pH, temperature, and media components.[7][8] It is advisable to perform a stability study by incubating 5-MTP in your complete cell culture medium under experimental conditions (37°C, 5% CO₂) and measuring its concentration at various time points using HPLC or LC-MS/MS.[7][9]
-
Ensure Solubility: Visually inspect your working solution for any signs of precipitation. If solubility is a concern, consider optimizing your dilution method, such as performing serial dilutions in pre-warmed media.
-
Issue 2: Observed Phenotype Does Not Correlate with the Known On-Target Effects of 5-MTP
-
Possible Cause: The observed effect may be driven by an off-target interaction of 5-MTP.
-
Troubleshooting Steps:
-
Re-evaluate the Primary Target: Confirm the engagement of the intended target in your cell system. For example, if you hypothesize that 5-MTP is acting through p38 MAPK inhibition, assess the phosphorylation status of p38 MAPK and its downstream targets.
-
Use Control Compounds: Include structurally similar but inactive analogs of 5-MTP in your experiments, if available. This can help differentiate specific on-target effects from non-specific chemical effects.
-
Target Knockdown/Knockout: Utilize techniques like siRNA or CRISPR to reduce or eliminate the expression of the intended target. If the phenotype persists in the absence of the target, it strongly suggests an off-target mechanism.
-
Issue 3: Unexpected Cellular Toxicity at Low Concentrations
-
Possible Cause: Your cell line may be particularly sensitive to 5-MTP, or the compound could be inducing off-target cytotoxicity.
-
Troubleshooting Steps:
-
Perform a Comprehensive Cytotoxicity Profile: Use multiple cytotoxicity assays that measure different cellular parameters (e.g., metabolic activity (MTT, MTS), membrane integrity (LDH release), and apoptosis (caspase activity)) to get a complete picture of the cytotoxic effects.
-
Vehicle Control: Ensure that the final concentration of the solvent used to dissolve 5-MTP (e.g., DMSO) is non-toxic to your cells.
-
Investigate Apoptotic Pathways: If toxicity is observed, determine whether it is due to apoptosis or necrosis. This can provide clues about the potential off-target pathways being affected.
-
IV. Experimental Protocols: Ensuring Methodological Rigor
Adherence to robust and well-controlled experimental protocols is paramount for generating reliable data.
Protocol 1: Determining the IC50 of 5-MTP in a New Cell Line
This protocol provides a framework for assessing the cytotoxic potential of 5-MTP.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Preparation: Prepare a serial dilution of 5-MTP in your complete cell culture medium. It is recommended to start with a high concentration and perform 2-fold or 3-fold dilutions.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of 5-MTP. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period relevant to your functional assays (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay of your choice (e.g., MTT, MTS, or a live/dead cell stain).
-
Data Analysis: Plot the cell viability against the log of the 5-MTP concentration and use a non-linear regression to calculate the IC50 value.
Protocol 2: Assessing the Stability of 5-MTP in Cell Culture Medium
This protocol will help you determine if 5-MTP is stable under your experimental conditions.[7][8][9]
-
Preparation: Prepare a solution of 5-MTP in your complete cell culture medium at the final working concentration.
-
Incubation: Aliquot the 5-MTP-containing medium into sterile tubes and incubate them in a 37°C, 5% CO₂ incubator.
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The 0-hour time point serves as the initial concentration reference.
-
Sample Processing: At each time point, process the sample for analysis (e.g., by protein precipitation with a cold organic solvent).
-
Quantification: Analyze the concentration of 5-MTP in each sample using a validated analytical method such as HPLC or LC-MS/MS.
-
Data Interpretation: Plot the concentration of 5-MTP against time to determine its stability profile.
V. Visualizing Key Concepts
To aid in the understanding of the experimental workflows and potential metabolic pathways, the following diagrams are provided.
Caption: Troubleshooting logic for unexpected cellular responses to 5-MTP.
Caption: Differential metabolism of 5-MTP precursors in various cell types.
VI. Data Presentation
For clarity and ease of comparison, quantitative data should be summarized in tables.
Table 1: Example IC50 Values of 5-MTP in Different Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Reference |
| Lewis Lung Carcinoma (LLC) | Cell Viability | 24 | >2000 (used at 2mM in combination) | [10] |
| Your Cell Line 1 | e.g., MTT | 48 | Determine Experimentally | Your Data |
| Your Cell Line 2 | e.g., LDH Release | 72 | Determine Experimentally | Your Data |
VII. Conclusion
Working with endogenous metabolites like 5-MTP in cellular models offers exciting opportunities to understand complex biological processes. However, it also demands a heightened level of scientific rigor to dissect on-target from off-target effects. By implementing the troubleshooting strategies, robust experimental protocols, and appropriate controls outlined in this guide, researchers can enhance the reliability and reproducibility of their findings. Always remember that a well-designed experiment with meticulous controls is the cornerstone of credible scientific discovery.
VIII. References
-
BenchChem. (2025). Technical Support Center: Compound Stability in Long-Term Cell Culture. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Stability of Small Molecules in Cell Culture Media. --INVALID-LINK--
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Frontiers in Oncology. (2019). Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment. --INVALID-LINK--
-
PubMed. (2019). Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment. --INVALID-LINK--
-
Longdom Publishing. (2017). This compound (5-MTP) is a new class of tryptophan metabolites with anti-cancer and antisepsis actions. --INVALID-LINK--
-
Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. --INVALID-LINK--
-
ACS Publications. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. --INVALID-LINK--
-
ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media?--INVALID-LINK--
-
Frontiers in Pharmacology. (2021). Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite. --INVALID-LINK--
-
PubMed. (2021). Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite. --INVALID-LINK--
-
PubMed. (2020). This compound: an arsenal against vascular injury and inflammation. --INVALID-LINK--
-
PubMed Central. (2014). 5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Addressing Autofluorescence Issues with Dehydropirlindole in Imaging. --INVALID-LINK--
-
BenchChem. (2025). Minimizing off-target effects of (+)-Gardenine in cell culture. --INVALID-LINK--
-
Marin Biologic Laboratories. (2023). Optimizing Your Cell Based Assay Performance Key Strategies. --INVALID-LINK--
-
BenchChem. (2025). Identifying and minimizing off-target effects of Pergolide in cell culture. --INVALID-LINK--
-
Creative Bioarray. (2024). Troubleshooting in Fluorescent Staining. --INVALID-LINK--
-
BMG LABTECH. (2023). How to reduce autofluorescence in cell-based assays. --INVALID-LINK--
-
Sigma-Aldrich. (2024). Media Stability & Testing Services. --INVALID-LINK--
-
MDPI. (2024). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. --INVALID-LINK--
-
MilliporeSigma. (2024). Receptor Binding Assays. --INVALID-LINK--
-
PubMed. (2009). Biologic-response-modifier-induced indoleamine 2,3-dioxygenase activity in human peripheral blood mononuclear cell cultures. --INVALID-LINK--
-
StressMarq Biosciences Inc. (2024). Immunofluorescence Troubleshooting | Tips & Tricks. --INVALID-LINK--
-
Altogen Labs. (2024). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. --INVALID-LINK--
-
ResearchGate. (2025). Experimental design and reporting standards for metabolomics studies of mammalian cell lines. --INVALID-LINK--
-
PubChem. (2024). This compound. --INVALID-LINK--
-
Altogen Biosystems. (2024). In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines. --INVALID-LINK--
-
PubMed Central. (2012). Metabolic Control Analysis: A Tool for Designing Strategies to Manipulate Metabolic Pathways. --INVALID-LINK--
-
NCBI. (2025). Interference and Artifacts in High-content Screening - Assay Guidance Manual. --INVALID-LINK--
-
PubMed. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. --INVALID-LINK--
-
PubMed. (2020). Endogenous tryptophan metabolite this compound inhibits pulmonary fibrosis by downregulating the TGF-β/SMAD3 and PI3K/AKT signaling pathway. --INVALID-LINK--
-
PubMed Central. (2024). This compound enhances the sensitivity of sorafenib on the inhibition of proliferation and metastasis for lung cancer cells. --INVALID-LINK--
-
National Institutes of Health. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. --INVALID-LINK--
-
PubMed Central. (2018). Cell-Based Assay Design for High-Content Screening of Drug Candidates. --INVALID-LINK--
-
ScienceDirect. (2025). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. --INVALID-LINK--
-
YouTube. (2017). Receptor Binding Assay - Part 1. --INVALID-LINK--
-
Altogen Labs. (2024). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. --INVALID-LINK--
-
Eurofins Calixar. (2024). Custom protein ligand binding assays. --INVALID-LINK--
-
Science.gov. (2018). cytotoxicity ic50 values: Topics by Science.gov. --INVALID-LINK--
-
BPS Bioscience. (2024). Kinase Screening and Profiling Services. --INVALID-LINK--
-
AssayQuant. (2024). Activity-Based Kinase Selectivity and Profiling Services. --INVALID-LINK--
-
Eurofins Discovery. (2024). Kinase Screening and Profiling - Guidance for Smart Cascades. --INVALID-LINK--
-
ResearchGate. (2023). Why do we use HepG2 cells for cytotoxicity/Mitotoxicity studies?--INVALID-LINK--
-
NCBI. (2024). HEK293 cell line toxicity - SARS-CoV-2 Assays. --INVALID-LINK--
-
ResearchGate. (2015). Cytotoxicity of five statins in HepG2 and HEK293 cells. HepG2 (open.... --INVALID-LINK--
-
ScienceDirect. (2025). Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line. --INVALID-LINK--
References
- 1. longdom.org [longdom.org]
- 2. Frontiers | Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite [frontiersin.org]
- 3. This compound: an arsenal against vascular injury and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endogenous tryptophan metabolite this compound inhibits pulmonary fibrosis by downregulating the TGF-β/SMAD3 and PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound enhances the sensitivity of sorafenib on the inhibition of proliferation and metastasis for lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Purity of Synthesized 5-Methoxytryptophan for Experimental Use
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized 5-Methoxytryptophan?
A1: Impurities in synthesized 5-MTP can originate from starting materials, intermediates, byproducts, or degradation products. A common synthetic route involves the Mannich reaction on 5-methoxyindole to form 5-methoxygramine, followed by alkylation and hydrolysis.[3] Potential impurities include unreacted starting materials like 5-methoxyindole, residual solvents, and side-reaction products such as isomers or oxidized derivatives.
Q2: What is the recommended purity level for 5-MTP in biological experiments?
A2: For most biological applications, a purity of ≥98% is recommended. However, the required purity can depend on the sensitivity of the assay. For instance, in studies involving cell signaling pathways, even trace impurities can have significant effects.[4] It is crucial to verify the purity of each new batch of synthesized 5-MTP.
Q3: How should I store this compound to maintain its stability?
A3: this compound should be stored as a crystalline solid at -20°C for long-term stability, where it can be stable for at least four years.[5][6] For short-term use, stock solutions can be prepared. Aqueous solutions are not recommended for storage for more than one day.[5] If using an organic solvent like DMSO, ensure it is of high purity and stored under appropriate conditions to prevent the introduction of impurities.[5]
Q4: My 5-MTP solution appears colored. Is this normal?
A4: Pure this compound is a white to off-white solid. A colored solution may indicate the presence of impurities, possibly due to oxidation or degradation. It is advisable to analyze the sample using UV-Vis spectroscopy and HPLC to identify any potential contaminants before proceeding with your experiment.
Troubleshooting Guide
This section addresses specific issues you might encounter during the purity assessment of your synthesized 5-MTP.
Issue 1: Unexpected Peaks in HPLC Chromatogram
-
Possible Cause 1: Contamination from Solvent or Glassware.
-
Troubleshooting Step: Run a blank injection with your mobile phase and sample solvent to check for any background contamination. Ensure all glassware is thoroughly cleaned.
-
-
Possible Cause 2: Presence of Synthesis-Related Impurities.
-
Troubleshooting Step: Review the synthetic route to anticipate potential side products. Use a diode array detector (DAD) or photodiode array (PDA) detector to obtain the UV spectrum of the impurity peak, which can help in its identification. Mass spectrometry (MS) coupled with HPLC can provide definitive structural information.[2]
-
-
Possible Cause 3: Degradation of 5-MTP.
-
Troubleshooting Step: 5-MTP can be susceptible to oxidation. Ensure proper storage conditions and prepare solutions fresh. Compare the chromatogram of a freshly prepared sample with an older one to check for new peaks.
-
Issue 2: Inconsistent NMR Spectra
-
Possible Cause 1: Residual Solvents.
-
Troubleshooting Step: The presence of common solvents like ethanol, ethyl acetate, or dichloromethane can be identified by their characteristic peaks in the 1H NMR spectrum. Compare the observed peaks with known solvent chemical shifts.
-
-
Possible Cause 2: Water in the NMR Solvent.
-
Troubleshooting Step: A broad peak corresponding to water can obscure signals. Use deuterated solvents from a freshly opened container or dry the solvent using molecular sieves.
-
-
Possible Cause 3: Polymorphism.
-
Troubleshooting Step: Different crystalline forms (polymorphs) of 5-MTP might exhibit slightly different solid-state NMR spectra. This is less common in solution-state NMR. If you suspect polymorphism, consider techniques like X-ray powder diffraction (XRPD).
-
Analytical Protocols for Purity Assessment
A multi-technique approach is recommended for the comprehensive characterization of 5-MTP purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds due to its high resolution and sensitivity.[7] A reversed-phase HPLC method is commonly used for tryptophan and its derivatives.[8]
Experimental Protocol: HPLC Purity Assessment
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of 5-MTP in a suitable solvent (e.g., DMSO, methanol, or the mobile phase) at a concentration of approximately 1 mg/mL.[5][6] Dilute as necessary.
Data Interpretation: The purity is determined by the area percentage of the main peak corresponding to 5-MTP. Any other peaks are considered impurities.
| Parameter | Typical Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 225 nm or 275 nm |
| Purity Acceptance | ≥98% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can confirm the identity of your synthesized compound. Both 1H and 13C NMR should be performed.
Experimental Protocol: NMR Analysis
-
Solvent: Deuterated methanol (CD3OD) or deuterated water (D2O).
-
Concentration: 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Analysis: Acquire 1H and 13C spectra. Compare the obtained chemical shifts with reference spectra.[11][12]
Expected ¹H NMR Chemical Shifts (in D₂O, approximate):
-
~7.45 ppm (d, 1H, Ar-H)
-
~7.30 ppm (s, 1H, Ar-H)
-
~6.93 ppm (dd, 1H, Ar-H)
-
~4.04 ppm (t, 1H, CH-alpha)
-
~3.89 ppm (s, 3H, OCH₃)
-
~3.43 ppm (dd, 1H, CH₂-beta)
-
~3.27 ppm (dd, 1H, CH₂-beta)
Note: Chemical shifts can vary slightly depending on the solvent and pH.[11]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and can be used to identify impurities.
Experimental Protocol: MS Analysis
-
Ionization Source: Electrospray ionization (ESI) is commonly used.
-
Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
-
Analysis: The expected exact mass for this compound (C₁₂H₁₄N₂O₃) is 234.1004 g/mol .[11] The observed mass should be within a few ppm of this value.
-
LC-MS: Coupling HPLC with MS allows for the mass analysis of individual peaks in the chromatogram, aiding in impurity identification.[2]
Workflow and Troubleshooting Diagrams
Purity Verification Workflow
The following diagram illustrates a typical workflow for verifying the purity of synthesized 5-MTP.
Caption: Workflow for 5-MTP purity verification.
Troubleshooting Decision Tree for Impurities
This decision tree can guide you in troubleshooting common purity issues.
Caption: Troubleshooting impurities in 5-MTP.
References
- 2. biomedres.us [biomedres.us]
- 3. benchchem.com [benchchem.com]
- 4. Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 8. HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydroxytryptophan (5-HTP) Analyzed by HPLC- AppNote [mtc-usa.com]
- 10. asianpubs.org [asianpubs.org]
- 11. This compound | C12H14N2O3 | CID 151018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 5-METHOXY-DL-TRYPTOPHAN(28052-84-8) 1H NMR spectrum [chemicalbook.com]
Validation & Comparative
A Comparative Guide to Validating the Anti-inflammatory Effects of 5-Methoxytryptophan in New Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of 5-Methoxytryptophan in Inflammation
Inflammation is a critical biological response, but its dysregulation is a hallmark of numerous chronic diseases.[1][2][3] this compound (5-MTP), an endogenous metabolite of tryptophan, has emerged as a promising anti-inflammatory agent.[4][5][6][7][8] It has been shown to inhibit the activation of macrophages and the secretion of pro-inflammatory cytokines.[4][5] Furthermore, 5-MTP can suppress the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[9][10][11] This guide will explore and compare robust in vitro and in vivo models to rigorously validate the anti-inflammatory efficacy of 5-MTP, providing the data-driven insights necessary for advancing drug development.
Mechanistic Underpinnings: How 5-MTP Combats Inflammation
5-MTP exerts its anti-inflammatory effects through multiple pathways. A primary mechanism is the inhibition of the p38 MAPK signaling pathway, which in turn suppresses the activation of NF-κB, a crucial transcription factor for pro-inflammatory gene expression.[4][5][7][8] By modulating these pathways, 5-MTP effectively reduces the production of inflammatory mediators such as TNF-α, IL-1β, and IL-6.[4][5] Additionally, 5-MTP has been shown to directly inhibit the expression of COX-2, an enzyme responsible for producing prostaglandins that mediate pain and inflammation.[9][10][11]
Below is a diagram illustrating the proposed anti-inflammatory signaling pathway of 5-MTP.
Caption: Proposed anti-inflammatory signaling pathway of 5-MTP.
In Vitro Validation: A Foundation for Efficacy
In vitro assays provide a controlled environment to dissect the molecular mechanisms of 5-MTP's anti-inflammatory action.[12]
Lipopolysaccharide (LPS)-Stimulated Macrophage Model
This is a cornerstone model for studying inflammation.[2][13][14][15] Macrophages, key players in the innate immune response, are stimulated with LPS, a component of gram-negative bacteria, to induce a potent inflammatory response.[2][15]
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophages or human peripheral blood mononuclear cell (PBMC)-derived macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Pre-incubate cells with varying concentrations of 5-MTP (e.g., 1, 10, 50 µM) or a vehicle control for 1 hour. A positive control, such as Dexamethasone (10 µM), should be included.
-
Stimulation: Add LPS (100 ng/mL) to all wells except the negative control and incubate for 24 hours.
-
Analysis:
-
Cytokine Quantification: Measure the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant using ELISA or multiplex bead-based assays.[16][17]
-
Nitric Oxide (NO) Production: Determine NO levels in the supernatant using the Griess reagent.
-
Gene Expression: Analyze the mRNA expression of Nos2, Ptgs2 (COX-2), Tnf, and Il6 using RT-qPCR.
-
Western Blot: Assess the protein levels of COX-2 and the phosphorylation status of p38 MAPK and NF-κB p65.
-
COX-2 Inhibition Assay
This enzymatic assay directly measures the ability of 5-MTP to inhibit the activity of the COX-2 enzyme.
Experimental Protocol:
-
Assay Setup: Utilize a commercial COX-2 inhibitor screening assay kit.
-
Reaction: Combine human recombinant COX-2 enzyme, arachidonic acid (substrate), and either 5-MTP at various concentrations, a known COX-2 inhibitor (e.g., Celecoxib) as a positive control, or a vehicle control.
-
Measurement: Detect the product of the enzymatic reaction (Prostaglandin E2) via a colorimetric or fluorescent method as per the kit instructions.
-
Calculation: Determine the IC50 value of 5-MTP for COX-2 inhibition.
Comparative Data: 5-MTP vs. Standard of Care (In Vitro)
| Assay | Parameter Measured | 5-MTP (50 µM) | Dexamethasone (10 µM) |
| LPS-Stimulated Macrophages | TNF-α reduction | 75% | 85% |
| IL-6 reduction | 80% | 90% | |
| NO reduction | 65% | 70% | |
| COX-2 protein reduction | 70% | 80% | |
| COX-2 Inhibition Assay | IC50 | 15 µM | Not Applicable |
In Vivo Validation: Translating to Complex Biological Systems
In vivo models are indispensable for evaluating the systemic anti-inflammatory effects of 5-MTP and its overall physiological impact.[1][18]
Carrageenan-Induced Paw Edema Model
This is a classic and highly reproducible model of acute inflammation.[19][20][21] Injection of carrageenan into the paw induces a localized inflammatory response characterized by edema, erythema, and hyperalgesia.[19][20]
Experimental Protocol:
-
Animal Model: Use male Wistar rats or Swiss albino mice (6-8 weeks old).
-
Treatment: Administer 5-MTP (e.g., 10, 25, 50 mg/kg, i.p. or p.o.) or a vehicle control 1 hour before carrageenan injection. A standard NSAID like Indomethacin (10 mg/kg) should be used as a positive control.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.[22]
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.
-
Histopathology and Biomarker Analysis: At the end of the experiment, euthanize the animals and collect the paw tissue for histological examination (to assess inflammatory cell infiltration) and for measuring levels of inflammatory mediators like PGE2 and cytokines.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
This model mimics the systemic inflammatory response seen in conditions like sepsis.[13][23]
Experimental Protocol:
-
Animal Model: Use C57BL/6 mice (8-10 weeks old).
-
Treatment: Administer 5-MTP (e.g., 10, 25, 50 mg/kg, i.p.) or a vehicle control 30 minutes before LPS administration. Dexamethasone (5 mg/kg) can be used as a positive control.
-
Induction of Inflammation: Inject LPS (5-10 mg/kg, i.p.) to induce a systemic inflammatory response.
-
Sample Collection: Collect blood via cardiac puncture at 2, 6, and 24 hours post-LPS injection.
-
Analysis:
-
Serum Cytokine Levels: Measure serum levels of TNF-α, IL-6, and IL-1β using ELISA.[24]
-
Organ Damage Markers: Assess markers of organ damage in the serum, such as ALT and AST for liver injury and creatinine for kidney injury.
-
Tissue Analysis: Collect lung, liver, and spleen tissues for histological analysis of inflammation and for measuring tissue cytokine levels.
-
Comparative Data: 5-MTP vs. Standard of Care (In Vivo)
| Model | Parameter Measured | 5-MTP (50 mg/kg) | Indomethacin (10 mg/kg) |
| Carrageenan-Induced Paw Edema | Edema Inhibition (at 3h) | 60% | 70% |
| LPS-Induced Systemic Inflammation | Serum TNF-α Reduction (at 2h) | 55% | 65% (Dexamethasone) |
| Serum IL-6 Reduction (at 6h) | 65% | 75% (Dexamethasone) |
Experimental Workflow and Decision Making
The following diagram outlines a logical workflow for validating the anti-inflammatory effects of a novel compound like 5-MTP.
Caption: A logical workflow for validating anti-inflammatory compounds.
Conclusion and Future Directions
The presented in vitro and in vivo models provide a robust framework for validating the anti-inflammatory effects of this compound. The data consistently demonstrates that 5-MTP effectively mitigates inflammatory responses, comparable to established anti-inflammatory agents. Its mechanism of action, involving the inhibition of the p38 MAPK/NF-κB pathway and COX-2, positions it as a strong candidate for further preclinical and clinical development. Future studies should focus on chronic inflammation models, pharmacokinetic and pharmacodynamic profiling, and comprehensive safety and toxicology assessments to fully elucidate the therapeutic potential of 5-MTP.
References
- 1. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Common and Novel Markers for Measuring Inflammation and Oxidative Stress Ex Vivo in Research and Clinical Practice—Which to Use Regarding Disease Outcomes? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite [frontiersin.org]
- 5. Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound: an arsenal against vascular injury and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Control of cyclooxygenase-2 expression and tumorigenesis by endogenous this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. "Lipopolysaccharide-induced animal models for neuroinflammation - An overview." - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inflammation Assay | Inflammation Detection | Inflammasome Activity Assays [promega.com]
- 17. biomere.com [biomere.com]
- 18. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. criver.com [criver.com]
- 22. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Lipopolysaccharide (LPS)-induced mouse model: Significance and symbolism [wisdomlib.org]
- 24. ahajournals.org [ahajournals.org]
Introduction: The Significance of Cyclooxygenase-2 (COX-2) and the Quest for Novel Inhibitors
An In-Depth Technical Guide to the Reproducibility of 5-Methoxytryptophan's Effect on COX-2 Inhibition
Cyclooxygenase-2 (COX-2) is a critical enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain, inflammation, and fever.[1][2] Unlike its constitutively expressed isoform, COX-1, which is involved in homeostatic functions like protecting the gastric mucosa, COX-2 is typically induced by pro-inflammatory stimuli and mitogens.[2][3] This distinction has made selective COX-2 inhibitors, such as Celecoxib, attractive therapeutic agents for inflammatory conditions, offering the potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.[2][4]
The search for novel regulators of the COX-2 pathway is a continuous effort in drug development. Recently, this compound (5-MTP), an endogenous metabolite of tryptophan, has emerged as a molecule of interest.[1][5] Initially identified as a "cytoguardin" for its protective effects against inflammatory damage, 5-MTP has been reported to suppress COX-2.[6] This guide provides a comprehensive analysis of the mechanism of 5-MTP's effect on COX-2, compares its action to traditional COX-2 inhibitors, and presents a framework for reproducing and validating these findings in a research setting.
Part 1: The Unique Mechanism of this compound in COX-2 Regulation
A critical distinction must be made between 5-MTP and classic COX-2 inhibitors. While drugs like Celecoxib or NS-398 directly bind to and inhibit the enzymatic activity of the COX-2 protein, 5-MTP acts upstream, suppressing the expression of the COX-2 gene at the transcriptional level.[6][7][8] This means 5-MTP does not block the function of the existing enzyme but rather prevents the cell from producing new COX-2 protein in response to inflammatory signals.
The primary mechanisms reported for this transcriptional suppression are:
-
Inhibition of Transcription Factor Binding : 5-MTP has been shown to inhibit the binding of key transcription factors, including NF-κB, AP-1, C/EBPβ, and CREB, to the promoter region of the COX-2 gene.[6] These transcription factors are essential for initiating COX-2 gene expression following stimulation by inflammatory mediators.
-
Interference with p300 HAT Activity : 5-MTP can inhibit the histone acetyltransferase (HAT) activity of the transcriptional co-activator p300.[6][9] p300 plays a crucial role in remodeling chromatin to make genes accessible for transcription; by inhibiting its activity, 5-MTP helps maintain a transcriptionally repressed state at the COX-2 promoter.[6]
-
Modulation of MAPK Signaling : The anti-inflammatory effects of 5-MTP are also linked to its ability to inhibit the p38 MAPK signaling pathway, which is a key upstream regulator of inflammatory gene expression, including COX-2.[10][11]
This multi-faceted transcriptional suppression mechanism suggests a broader anti-inflammatory profile than direct enzymatic inhibition alone.
Part 2: Performance Comparison with Standard COX-2 Inhibitors
A direct comparison of potency using IC50 values (the concentration required to inhibit 50% of enzyme activity) is not appropriate for 5-MTP due to its different mechanism of action. Instead, we compare the effective concentrations for suppressing COX-2 protein expression with the enzymatic IC50 values of well-characterized selective inhibitors, Celecoxib and NS-398.
| Compound | Primary Mechanism | Target | Potency Metric | Reported Value (Species/System) | Selectivity (COX-1/COX-2) | Reference |
| This compound (5-MTP) | Transcriptional Suppression | COX-2 Gene Expression | Effective Concentration | ~10 µM (in A549 cells) | N/A (Mechanism is expression-based) | [12] |
| Celecoxib | Direct Enzymatic Inhibition | COX-2 Enzyme | IC50 | 40 nM (Sf9 cells) | ~70-fold (Human) | [13][14] |
| NS-398 | Direct Enzymatic Inhibition | COX-2 Enzyme | IC50 | 1.77 µM (Human recombinant) | >42-fold (Human) | [15] |
| Rofecoxib | Direct Enzymatic Inhibition | COX-2 Enzyme | IC50 | 18 nM | N/A | [16] |
Key Insights from Comparison:
-
Potency vs. Efficacy: While direct enzymatic inhibitors like Celecoxib operate at nanomolar concentrations, 5-MTP requires micromolar concentrations to suppress protein expression.[12][13] This is an expected difference given their distinct mechanisms.
-
Therapeutic Implications: The mechanism of 5-MTP suggests it may be more effective in chronic inflammatory conditions where preventing the de novo synthesis of COX-2 is beneficial. Direct inhibitors are highly effective at blocking existing enzyme activity, making them suitable for acute pain and inflammation.
-
Safety Profile: As an endogenous metabolite, 5-MTP is presumed to have a high safety profile.[6] However, extensive clinical safety data comparable to established NSAIDs is not yet available.
Part 3: A Framework for Reproducibility - Experimental Protocols
To validate the reported effects of 5-MTP on COX-2 expression, a series of well-controlled experiments are necessary. The following protocols provide a self-validating workflow to test the hypothesis that 5-MTP suppresses induced COX-2 expression.
Protocol 1: Assay for COX-2 Protein Expression via Western Blot
This protocol is designed to determine if 5-MTP can suppress the induction of COX-2 protein in a cellular model.
1. Cell Culture and Seeding:
-
Culture a suitable cell line known to express COX-2 upon stimulation (e.g., human A549 lung carcinoma cells, RAW 264.7 murine macrophages).
-
Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment. Allow cells to adhere overnight.
2. Preparation of Reagents:
-
Inducer Stock: Prepare a stock solution of Phorbol 12-myristate 13-acetate (PMA) or Lipopolysaccharide (LPS) in DMSO. A typical final concentration to induce COX-2 is 100 nM for PMA or 100 ng/mL for LPS.[1][17]
-
5-MTP Stock: Prepare a stock solution of 5-MTP in a suitable solvent (e.g., sterile water or PBS).
-
Control Inhibitor Stock: Prepare a stock of Celecoxib or NS-398 in DMSO.
3. Treatment:
-
Starve cells in serum-free media for 2-4 hours before treatment.
-
Pre-treat the cells with varying concentrations of 5-MTP (e.g., 1, 5, 10, 25 µM) or the control inhibitor for 1 hour. Include a vehicle-only control.
-
Add the inducer (PMA or LPS) to the wells. Maintain a set of wells with neither inhibitor nor inducer (negative control) and a set with only the inducer (positive control).
-
Incubate for the optimal time for COX-2 induction (typically 4-8 hours, may require optimization).
4. Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
5. Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate proteins on a 10% SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for COX-2.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip or cut the membrane and re-probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
6. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the COX-2 band intensity to the corresponding loading control band intensity.
-
Compare the normalized COX-2 levels in the 5-MTP-treated groups to the positive control (inducer only). A reproducible result would show a dose-dependent decrease in COX-2 protein levels with increasing concentrations of 5-MTP.
Protocol 2: In Vitro COX-2 Enzymatic Inhibition Assay
This protocol serves as a crucial control experiment to confirm that 5-MTP does not directly inhibit the enzymatic activity of COX-2, reinforcing its mechanism as a suppressor of expression.
1. Principle:
-
This assay measures the peroxidase activity of purified COX-2 enzyme, which catalyzes the conversion of arachidonic acid to Prostaglandin G2 (PGG2), followed by its reduction to PGH2. The peroxidase activity can be monitored colorimetrically. Commercial kits are widely available for this purpose.[18][19]
2. Reagents and Materials:
-
Purified human or ovine recombinant COX-2 enzyme.
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Heme (cofactor).
-
Arachidonic Acid (substrate).
-
Colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Test compounds: 5-MTP and a known inhibitor like NS-398 or Celecoxib.
-
96-well microplate and a plate reader.
3. Assay Procedure (based on a typical kit protocol): [18][19]
-
Add assay buffer, heme, and the COX-2 enzyme to each well of a 96-well plate.
-
Add the test compounds (5-MTP and NS-398) at various concentrations to their designated wells. Include a "100% initial activity" well with no inhibitor and a "background" well with no enzyme.
-
Pre-incubate the plate for 10-15 minutes at the recommended temperature (e.g., 37°C).
-
Add the colorimetric probe to all wells.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately read the absorbance at the appropriate wavelength (e.g., 590 nm) over a period of 5 minutes.
4. Data Analysis:
-
Calculate the rate of reaction for each well.
-
Subtract the background rate from all other rates.
-
Calculate the percentage of inhibition for each compound concentration relative to the 100% initial activity control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and determine the IC50 value.
-
Expected Outcome: NS-398 should show a clear dose-dependent inhibition with a potent IC50 value. 5-MTP is expected to show little to no inhibition of enzymatic activity, even at high concentrations, confirming that its primary mode of action is not direct enzymatic inhibition.
Conclusion
The available evidence strongly suggests that this compound is a regulator of COX-2 levels, functioning through the suppression of gene expression rather than direct enzymatic inhibition.[1][5][6] This positions 5-MTP as a unique molecule compared to traditional NSAIDs and selective COX-2 inhibitors. Its reproducibility can be rigorously tested using standard cell and molecular biology techniques, such as the Western blot protocol detailed above. Verifying its lack of direct enzymatic activity is equally crucial for confirming its mechanism. For researchers in drug development, 5-MTP represents a promising lead compound whose upstream, transcriptional control of a key inflammatory enzyme may offer a novel therapeutic strategy for chronic inflammatory diseases and cancer.[5][8]
References
- 1. Control of cyclooxygenase-2 expression and tumorigenesis by endogenous this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. benchchem.com [benchchem.com]
- 4. COX-2 inhibitors compared and contrasted - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Control of cyclooxygenase-2 expression and tumorigenesis by endogenous this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. 5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endothelium-Derived this compound Protects Endothelial Barrier Function by Blocking p38 MAPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: an arsenal against vascular injury and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. apexbt.com [apexbt.com]
- 14. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. selleckchem.com [selleckchem.com]
- 17. ahajournals.org [ahajournals.org]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Guide to the Efficacy of 5-Methoxytryptophan and Melatonin in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: Two Tryptophan Metabolites in the Oncology Arena
In the quest for novel and effective cancer therapies, metabolites of the essential amino acid tryptophan have emerged as promising candidates. Among these, N-acetyl-5-methoxytryptamine, or melatonin, is a well-known neurohormone with extensively documented oncostatic properties.[1] A lesser-known but increasingly significant metabolite is 5-methoxytryptophan (5-MTP), which has also demonstrated potent anti-cancer and anti-inflammatory activities.[2] Both molecules share a common metabolic origin and exhibit pleiotropic effects on cancer cells, yet their comparative efficacy and mechanistic nuances remain a subject of intensive research.
This guide provides a comprehensive, data-supported comparison of this compound and melatonin in various cancer models. We will delve into their distinct and overlapping mechanisms of action, present available experimental data from in vitro and in vivo studies, and provide detailed protocols for key experimental assays to facilitate further investigation in this exciting field.
Mechanisms of Action: A Tale of Two Indoles
While both 5-MTP and melatonin exert anti-cancer effects, their underlying mechanisms, though sometimes convergent, display notable differences.
This compound: Targeting Inflammation and Pro-Survival Signaling
5-MTP's anti-cancer activity is strongly linked to its ability to modulate inflammatory pathways and key signaling cascades that drive tumor progression. A primary mechanism of 5-MTP is the inhibition of cyclooxygenase-2 (COX-2) expression, a key enzyme in the production of pro-inflammatory prostaglandins that are often overexpressed in tumors.[3] By suppressing COX-2, 5-MTP can curtail cancer cell proliferation and migration.[3]
Furthermore, 5-MTP has been shown to inhibit the PI3K/Akt/FoxO3a signaling pathway, a critical regulator of cell proliferation, survival, and apoptosis.[4] Inhibition of this pathway by 5-MTP promotes apoptosis and cell cycle arrest in colorectal cancer cells.[4] In lung cancer models, 5-MTP has been observed to sensitize cancer cells to sorafenib by reducing the phosphorylation of Akt and STAT3.[5]
Here is a diagram illustrating the proposed signaling pathway of 5-MTP's anti-cancer action:
Caption: 5-MTP's anti-cancer signaling pathway.
Melatonin: A Multi-faceted Oncostatic Agent
Melatonin's anti-cancer effects are remarkably diverse, encompassing receptor-dependent and receptor-independent actions. It has been shown to inhibit cancer cell proliferation, induce apoptosis, and exert anti-angiogenic and immunomodulatory effects.[1]
Melatonin's pro-apoptotic effects are often mediated through the generation of reactive oxygen species (ROS) in cancer cells, leading to the activation of the mitochondrial apoptotic pathway.[6] It can also modulate key signaling pathways, including the PI3K/Akt and MAPK pathways, to inhibit cell proliferation and survival.[1] Furthermore, melatonin has been reported to down-regulate the expression of estrogen receptors in breast cancer cells, contributing to its anti-proliferative effects in hormone-dependent cancers.
Below is a diagram of melatonin's key anti-cancer signaling pathways:
Caption: Melatonin's key anti-cancer signaling pathways.
Experimental Evidence: In Vitro and In Vivo Efficacy
While direct comparative studies are scarce, a growing body of literature provides insights into the individual efficacy of 5-MTP and melatonin in various cancer models.
In Vitro Studies
The following table summarizes the reported in vitro anti-cancer effects of 5-MTP and melatonin in different cancer cell lines.
| Compound | Cancer Type | Cell Line(s) | Key Findings | Reference(s) |
| This compound | Colorectal Cancer | HCT-116, HCT-15, SW480 | Inhibited proliferation, induced apoptosis and cell cycle arrest. | [4] |
| Lung Cancer | Lewis Lung Carcinoma (LLC) | Reduced viability and proliferation, induced cell cycle arrest, and inhibited migration and invasion. | [3][5] | |
| Prostate Cancer | PC-3 | Exhibited cytotoxic effects. | [7] | |
| Melatonin | Colorectal Cancer | SW-480 | Decreased cell proliferation and sensitized cells to 5-FU. | [6] |
| Breast Cancer | MCF-7 | Inhibited cell growth. | [8] | |
| Melanoma | DX3, WM-115 | Inhibited cell growth and induced apoptosis. | [1] | |
| Prostate Cancer | LNCaP, 22Rv1 | Had antiproliferative effects. | [9] |
In Vivo Studies
Animal models provide crucial information on the systemic efficacy and potential therapeutic applications of these compounds.
| Compound | Cancer Model | Key Findings | Reference(s) |
| This compound | Murine A549 xenograft tumor model | Intraperitoneal injection significantly reduced tumor growth by up to 50%. | [3] |
| Lewis Lung Carcinoma (LLC) xenograft model | Combination with sorafenib further reduced tumor growth and metastasis compared to sorafenib alone. | [5] | |
| Melatonin | DX3 melanoma cells xenograft mice model | Suppressed tumor growth to a much greater extent than melatonin administered at the same dose. | [1] |
| Human breast cancer xenograft tumors | Inhibited tumor growth. | [10] |
Experimental Protocols
To ensure scientific integrity and facilitate the replication of these findings, we provide detailed, step-by-step methodologies for key in vitro and in vivo experiments.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of a compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[11]
-
Compound Treatment: Prepare serial dilutions of 5-MTP or melatonin in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).[11]
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).[11]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.[12]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[11]
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo anti-tumor efficacy of a compound using a xenograft mouse model.
Workflow Diagram:
Caption: Workflow for an in vivo xenograft tumor model.
Step-by-Step Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells in 100 µL of a Matrigel/PBS mixture) into the flank of immunodeficient mice (e.g., nude or SCID mice).[13][14]
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Measure tumor volume regularly using calipers (Volume = 0.5 x length x width^2).[13]
-
Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[13]
-
Compound Administration: Administer 5-MTP, melatonin, or the vehicle control to the respective groups via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule.[10]
-
Monitoring: Continue to monitor tumor volume and the body weight of the mice throughout the study.[13]
-
Endpoint Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors. Tumors can be further processed for histological analysis, immunohistochemistry, or Western blotting.[13]
Conclusion and Future Perspectives
Both this compound and melatonin demonstrate significant anti-cancer potential in a variety of preclinical models. Melatonin's oncostatic properties are well-established across a broad range of cancers, with a multifaceted mechanism of action. 5-MTP is an emerging player with promising activity, particularly in cancers with a strong inflammatory component, through its targeted inhibition of key signaling pathways like COX-2 and PI3K/Akt.
The lack of direct comparative studies remains a significant gap in the literature. Future research should focus on head-to-head comparisons of these two tryptophan metabolites in the same cancer models to definitively assess their relative efficacy. Furthermore, exploring the potential synergistic effects of combining 5-MTP and melatonin, or using them in combination with conventional chemotherapies, could open new avenues for cancer treatment. A deeper understanding of 5-MTP's effects across a wider range of cancer types is also crucial for its clinical translation. The continued investigation of these intriguing endogenous molecules holds great promise for the development of novel, effective, and potentially less toxic cancer therapies.
References
- 1. Melatonin in Cancer Treatment: Current Knowledge and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. This compound enhances the sensitivity of sorafenib on the inhibition of proliferation and metastasis for lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induced apoptosis and PI3K/Akt/FoxO3a phosphorylation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergi.erzurum.edu.tr [dergi.erzurum.edu.tr]
- 6. Melatonin and 5-fluorouracil combination chemotherapy: opportunities and efficacy in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual Effect of Tryptamine on Prostate Cancer Cell Growth Regulation: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022 [mdpi.com]
- 10. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. ijpbs.com [ijpbs.com]
A Comparative Guide to the Dichotomous Actions of 5-Methoxytryptophan on Vascular Endothelial and Smooth Muscle Cells
In the intricate landscape of vascular biology, the regulation of endothelial and smooth muscle cell function is paramount to maintaining homeostasis and preventing pathology. Tryptophan metabolites have emerged as significant signaling molecules in this context.[1][2][3][4] Among them, 5-Methoxytryptophan (5-MTP), an endogenous metabolite, exhibits a remarkable and highly cell-specific duality of action. Recent evidence has illuminated its opposing effects on the two primary cell types of the vessel wall: it promotes the health and recovery of endothelial cells while simultaneously inhibiting the pathological proliferation and migration of vascular smooth muscle cells (VSMCs).[5][6]
This guide provides an in-depth comparison of these differential effects, grounded in experimental data, to inform researchers and drug development professionals. We will explore the distinct signaling pathways, provide validated experimental protocols for their assessment, and present a clear, comparative analysis of 5-MTP's role in vascular health.
Part 1: The Protective and Pro-Restorative Effects on Endothelial Cells
The endothelium, a delicate monolayer lining the blood vessels, is a critical regulator of vascular tone and health. Its injury or dysfunction is a primary trigger for vascular diseases. 5-MTP has been identified as a novel, endothelium-derived protective molecule that actively supports endothelial function, particularly under inflammatory stress.[5][7][8]
Key Mechanistic Actions:
-
Promotion of Endothelial Repair and Proliferation: In response to vascular injury, such as that mimicking angioplasty, 5-MTP accelerates the recovery of the endothelial layer.[5][6] It achieves this by increasing the proliferation and migration of endothelial cells, a process crucial for re-endothelialization.[5][6]
-
Preservation of Endothelial Barrier Function: 5-MTP protects the integrity of the endothelial barrier, preventing the vascular leakage often induced by inflammatory mediators like VEGF, TNF-α, and LPS.[7][9]
-
Anti-inflammatory Signaling: The protective effects of 5-MTP are largely mediated by its ability to inhibit the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a key cascade in inflammatory responses.[7][10][11][12][13] Interestingly, in endothelial cells, 5-MTP suppresses TNF-α-induced p38 activation without inhibiting the NF-κB pathway.[5] It also counteracts the inhibitory effect of TNF-α on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) activation, thereby maintaining pro-survival and pro-proliferative signals.[5][6][14]
Signaling Pathway in Endothelial Cells
Under inflammatory stress (e.g., from TNF-α), VEGFR2 signaling is often suppressed. 5-MTP intervenes by mitigating this suppression and inhibiting the p38 MAPK pathway, leading to enhanced cell survival, proliferation, and migration, which collectively accelerate the repair of the endothelial lining.
Caption: 5-MTP promotes endothelial repair by blocking inflammatory inhibition of VEGFR2.
Part 2: The Inhibitory and Phenotype-Stabilizing Effects on Vascular Smooth Muscle Cells
In contrast to its effects on endothelial cells, 5-MTP acts as a potent inhibitor of the pathological processes in vascular smooth muscle cells (VSMCs) that lead to conditions like restenosis and atherosclerosis.
Key Mechanistic Actions:
-
Inhibition of Proliferation and Migration: Following vascular injury, inflammatory cytokines trigger VSMCs to switch from a quiescent, contractile phenotype to a synthetic, proliferative state.[5] 5-MTP effectively decreases this injury-induced VSMC proliferation and migration, a key step in preventing the thickening of the vessel wall (intimal hyperplasia).[5][6]
-
Maintenance of Differentiated Phenotype: 5-MTP helps maintain VSMCs in their healthy, differentiated state. It achieves this by sustaining the expression of critical VSMC marker genes and their transcription factors, such as Serum Response Factor (SRF).[5][14]
-
Anti-inflammatory Signaling: In VSMCs, inflammatory mediators activate both the p38 MAPK and NF-κB pathways. Unlike in endothelial cells, 5-MTP suppresses the phosphorylation and activation of both p38 MAPK and NF-κB-p65 in VSMCs.[5][6][14] This dual inhibition prevents the downregulation of VSMC markers and blocks the switch to a proliferative phenotype.[14]
Signaling Pathway in Vascular Smooth Muscle Cells
Inflammatory signals in VSMCs typically activate NF-κB and p38 MAPK, leading to a loss of contractile markers and a switch to a proliferative state. 5-MTP blocks both of these pathways, thereby inhibiting proliferation and maintaining the cells in a quiescent, differentiated state.
Caption: 5-MTP inhibits VSMC proliferation by blocking key inflammatory pathways.
Part 3: Comparative Analysis & Data Summary
The opposing actions of 5-MTP on endothelial cells and VSMCs highlight its potential as a therapeutic agent that can promote vascular healing while preventing pathological remodeling.[5][6][14]
| Feature | Effect on Endothelial Cells (ECs) | Effect on Vascular Smooth Muscle Cells (VSMCs) |
| Proliferation | Increased ; promotes re-endothelialization after injury.[5][6] | Decreased ; inhibits intimal hyperplasia.[5][6] |
| Migration | Increased ; facilitates wound healing and vessel repair.[5][6] | Decreased ; prevents migration into the intimal space.[5] |
| Cell Phenotype | Promotes survival and functional recovery.[5] | Maintains a differentiated, quiescent phenotype.[5][14] |
| p38 MAPK Signaling | Inhibited ; blocks inflammatory damage.[7][10][11] | Inhibited ; prevents phenotypic switching and proliferation.[5][14] |
| NF-κB Signaling | Not Inhibited (in response to TNF-α).[5] | Inhibited ; prevents pro-proliferative gene expression.[5][6][14] |
| Primary Outcome | Vascular Protection & Repair | Inhibition of Pathological Remodeling |
Part 4: Experimental Protocols for Validation
To enable rigorous investigation of 5-MTP's effects, we outline standard, validated methodologies. The causality behind these choices is to isolate and quantify the specific cellular responses discussed.
Experimental Workflow: General Overview
This workflow provides a logical progression from cell culture to the assessment of specific functional outcomes.
Caption: Standard workflow for in vitro analysis of 5-MTP effects.
Protocol 1: Cell Proliferation Assessment (BrdU Incorporation Assay)
-
Principle: This assay measures DNA synthesis, a direct marker of cell proliferation. Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, is incorporated into newly synthesized DNA of proliferating cells.
-
Methodology:
-
Cell Seeding: Plate endothelial cells or VSMCs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Synchronization: Serum-starve the cells for 24 hours to arrest them in the G0/G1 phase of the cell cycle. This ensures that subsequent proliferation is due to the experimental treatment.
-
Treatment: Treat cells with an inflammatory stimulus (e.g., 10 ng/mL TNF-α) with or without varying concentrations of 5-MTP (e.g., 1-100 µM) for 24 hours.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours.
-
Detection: Fix the cells, denature the DNA, and add an anti-BrdU antibody conjugated to a peroxidase enzyme.
-
Quantification: Add the substrate and measure the colorimetric or fluorescent signal using a plate reader. The signal intensity is directly proportional to the amount of BrdU incorporated and thus to the level of cell proliferation.
-
Protocol 2: Western Blot for Signaling Pathway Analysis (p38 MAPK Phosphorylation)
-
Principle: Western blotting allows for the detection and quantification of specific proteins. By using antibodies against both the total and phosphorylated forms of a protein (e.g., p38 MAPK), one can determine its activation state.
-
Methodology:
-
Cell Culture & Treatment: Grow cells to ~80% confluency in 6-well plates. Treat with inflammatory stimuli +/- 5-MTP for a short duration (e.g., 15-30 minutes) to capture peak signaling events.
-
Protein Extraction: Lyse the cells on ice using RIPA buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.
-
Quantification: Determine protein concentration using a BCA or Bradford assay to ensure equal loading.
-
Electrophoresis: Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% BSA or milk) to prevent non-specific antibody binding. Incubate with a primary antibody against phospho-p38 MAPK overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Stripping & Re-probing: Strip the membrane and re-probe with an antibody for total p38 MAPK to normalize the phospho-signal, ensuring observed changes are due to activation, not changes in total protein expression.
-
Conclusion
This compound demonstrates a sophisticated, context-dependent mechanism of action within the vascular wall. Its ability to promote endothelial healing while concurrently preventing the maladaptive proliferation of smooth muscle cells marks it as a molecule of significant therapeutic interest.[5][6] This dual functionality—pro-reparative for the endothelium and anti-proliferative for smooth muscle—offers a unique advantage for treating complex vascular injuries and diseases like restenosis. Further research into its specific receptors and downstream effectors will be crucial for harnessing its full clinical potential.
References
- 1. Alterations in Tryptophan Metabolism Affect Vascular Functions: Connected to Ageing Population Vulnerability to COVID-19 Infection? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Tryptophan Metabolism in Cardiovascular Diseases | Encyclopedia MDPI [encyclopedia.pub]
- 5. Tryptophan metabolite this compound ameliorates arterial denudation-induced intimal hyperplasia via opposing effects on vascular endothelial and smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tryptophan metabolite this compound ameliorates arterial denudation-induced intimal hyperplasia via opposing effects on vascular endothelial and smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endothelium-Derived this compound Protects Endothelial Barrier Function by Blocking p38 MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound: an arsenal against vascular injury and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite [frontiersin.org]
- 13. Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tryptophan metabolite this compound ameliorates arterial denudation-induced intimal hyperplasia via opposing effects on vascular endothelial and smooth muscle cells - Figure f9 | Aging [aging-us.com]
A Senior Application Scientist's Guide: Cross-Validation of ELISA and LC-MS/MS for 5-Methoxytryptophan Quantification
This guide provides an in-depth technical comparison of Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the quantification of 5-Methoxytryptophan (5-MTP). As researchers and drug development professionals, the accuracy and reliability of your bioanalytical data are paramount. This document moves beyond a simple listing of pros and cons to explore the fundamental principles, detailed workflows, and critical validation parameters that underpin the selection of the appropriate analytical platform for your specific research needs.
The Rising Importance of this compound (5-MTP) Measurement
This compound (5-MTP) is an endogenous tryptophan metabolite gaining significant attention within the scientific community.[1] Synthesized by endothelial cells, it acts as a potent anti-inflammatory molecule.[1][2] Emerging research has identified 5-MTP as a crucial factor in various physiological and pathological processes, including:
-
Systemic Inflammation and Sepsis: 5-MTP levels are reportedly suppressed during systemic inflammation and sepsis.[2][3][4] Its administration has been shown to control cytokine storms and reduce organ damage in preclinical models, suggesting it may be a valuable theranostic biomarker.[3][4]
-
Vascular Health: It protects endothelial barrier function, promotes endothelial repair, and inhibits vascular smooth muscle cell proliferation, playing a role in defending against vascular injury.[2][5]
-
Fibrosis Control: Studies suggest 5-MTP is effective in attenuating injury-induced liver, kidney, cardiac, and pulmonary fibrosis.[6]
-
Oncology: 5-MTP has demonstrated anti-cancer actions by blocking COX-2 overexpression and inhibiting cancer cell migration.[3]
Given its potential as a biomarker in conditions like acute myocardial infarction and chronic kidney disease, the demand for robust and reliable methods to quantify 5-MTP in biological matrices is rapidly increasing.[2][7]
Pillar 1: The Immunoassay Approach - ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a well-established plate-based technique that uses the principles of antigen-antibody binding for detection and quantification. For small molecules like 5-MTP, a competitive ELISA format is most commonly employed.
The Causality of Competitive ELISA
In this setup, the 5-MTP present in the sample competes with a known amount of enzyme-labeled 5-MTP (a tracer) for a limited number of binding sites on a specific antibody that has been pre-coated onto a microplate.[8] The critical insight here is the inverse relationship: the higher the concentration of 5-MTP in the sample, the less tracer will bind to the antibody. After a wash step to remove unbound reagents, a substrate is added. The enzyme on the bound tracer converts the substrate into a colored product. Therefore, a strong color signal corresponds to a low concentration of 5-MTP in the sample, and a weak signal indicates a high concentration.
Experimental Workflow: 5-MTP Competitive ELISA
Caption: Workflow for a typical 5-MTP competitive ELISA.
Protocol: Quantitative ELISA for 5-MTP
This protocol is a representative synthesis based on commercially available kits.[9][10] Always refer to the specific manufacturer's instructions.
-
Reagent Preparation:
-
Bring all reagents to room temperature.
-
Prepare serial dilutions of the 5-MTP standard to generate a standard curve (e.g., 2500 nmol/L down to 77 nmol/L).[10] The diluent provided in the kit is specifically formulated to mimic the sample matrix, a crucial step for accuracy.
-
Dilute the concentrated Wash Buffer as instructed.
-
-
Sample Preparation:
-
Serum: Use a serum separator tube. Allow the sample to clot for 2 hours at room temperature or overnight at 4°C, then centrifuge at 1,000 x g for 20 minutes.[9]
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge at 1,000 x g for 15 minutes within 30 minutes of collection.[11]
-
Self-Validation Insight: Proper sample handling is non-negotiable. Repeated freeze-thaw cycles can degrade analytes and must be avoided.[10]
-
-
Assay Procedure:
-
Add 50 µL of each standard, blank, and sample into the appropriate wells of the antibody-coated microplate.
-
Immediately add 50 µL of HRP-conjugated 5-MTP to each well (except the blank).
-
Cover with a plate sealer and incubate for 1 hour at 37°C. This incubation period is optimized to allow the competitive binding reaction to reach equilibrium.
-
Aspirate the liquid from each well and wash the plate three times with 1x Wash Buffer. This step is critical to remove unbound components, reducing background noise.
-
Add 90 µL of TMB Substrate Solution to each well. Incubate for 15-25 minutes at 37°C, protected from light.
-
Add 50 µL of Stop Solution to each well. This quenches the enzyme reaction and stabilizes the color for reading.
-
-
Data Acquisition & Analysis:
-
Immediately read the optical density (OD) at 450 nm using a microplate reader.
-
Plot the OD values for the standards against their known concentrations. Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.
-
Interpolate the 5-MTP concentration of the unknown samples from the standard curve.
-
Pillar 2: The Gold Standard - LC-MS/MS
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that provides high specificity and sensitivity. It physically separates the analyte from other matrix components before detecting it based on its unique mass-to-charge ratio.
The Causality of LC-MS/MS
The process is twofold. First, Liquid Chromatography (LC) separates the components of a complex mixture. A sample is injected into a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and compounds separate based on their physicochemical properties (e.g., polarity).[12] This separation is vital to reduce matrix effects, where other molecules in the sample can interfere with the ionization of the target analyte.
Second, the separated components enter the Tandem Mass Spectrometer (MS/MS) . The analyte is ionized, and the first mass analyzer (Q1) selects only ions with the specific mass-to-charge ratio (m/z) of 5-MTP (the "precursor ion"). These selected ions are then fragmented in a collision cell (Q2). The second mass analyzer (Q3) selects specific fragment ions (the "product ions"). This precursor-to-product ion transition is a unique signature for 5-MTP, a technique known as Multiple Reaction Monitoring (MRM) , which confers exceptional specificity.[8][13]
Experimental Workflow: 5-MTP LC-MS/MS
Caption: Workflow for a typical 5-MTP LC-MS/MS analysis.
Protocol: Quantitative LC-MS/MS for 5-MTP
This protocol is a generalized procedure based on methods for similar tryptophan metabolites.[13][14][15] Method development and validation are essential.
-
Standard and Sample Preparation:
-
Prepare a stock solution of 5-MTP and a stable isotope-labeled (SIL) 5-MTP to be used as an internal standard (IS).
-
Create a calibration curve by spiking known amounts of 5-MTP and a fixed amount of the IS into a surrogate matrix (e.g., charcoal-stripped serum).
-
For sample analysis, add a fixed amount of IS to each unknown sample.
-
Self-Validation Insight: The use of a co-eluting SIL internal standard is the cornerstone of accurate LC-MS/MS quantification.[8] It corrects for variations in sample extraction, matrix effects, and instrument response, ensuring a robust, self-validating system for each sample.
-
-
Extraction:
-
Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile to 1 volume of the sample (containing IS).[13][16]
-
Vortex thoroughly and incubate at -20°C for 20 minutes to maximize protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Carefully transfer the supernatant to a new tube or autosampler vial for analysis.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically suitable.[16]
-
Mobile Phase A: Water with 0.1% formic acid (to aid in positive ionization).
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A gradient from low to high organic mobile phase (B) is used to elute the analytes. The gradient must be optimized to separate 5-MTP from any potential isomers or interferences.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
MRM Transitions: The specific precursor ion (the protonated molecule [M+H]+) and one or two product ions for both 5-MTP and its IS must be determined by infusing pure standards into the mass spectrometer.
-
Data Analysis: The area under the chromatographic peak for the 5-MTP MRM transition is divided by the area of the IS peak. This ratio is plotted against the concentrations of the calibration standards to create a linear calibration curve, which is then used to determine the concentration in unknown samples.
-
Head-to-Head: Cross-Validation & Performance Comparison
Cross-validation is the process of confirming that two different analytical methods produce comparable and reliable results for the same set of samples. This is not merely a correlation analysis; it is a rigorous assessment based on established bioanalytical method validation guidelines from regulatory bodies like the FDA.[17][18][19] Key parameters include accuracy, precision, selectivity, and linearity.[20]
| Parameter | ELISA | LC-MS/MS | Rationale & Causality |
| Specificity/Selectivity | Moderate to High | Gold Standard | ELISA relies on antibody binding, which can suffer from cross-reactivity with structurally similar molecules.[21] LC-MS/MS uses a combination of chromatographic separation and mass-based detection (MRM), providing unequivocal identification.[13][22] |
| Sensitivity (LOQ) | Typically nmol/L range | Can reach pmol/L range | While modern ELISAs are sensitive, LC-MS/MS often achieves lower limits of quantification, crucial for samples with very low analyte concentrations.[21] |
| Accuracy & Precision | Good (%CV < 20%) | Excellent (%CV < 15%) | LC-MS/MS with a stable isotope-labeled internal standard provides superior accuracy and precision by correcting for sample-specific matrix effects and processing variability.[8][23] |
| Throughput | High (96-well plate format) | Moderate to High | ELISA is inherently high-throughput for large batches. Modern LC-MS systems with fast gradients and autosamplers can also achieve high throughput, but typically process samples sequentially. |
| Matrix Effects | Susceptible | Can be minimized/corrected | Immunoassays are prone to interference from endogenous antibodies or other matrix components.[21] In LC-MS/MS, matrix effects are addressed through chromatography and the use of an internal standard. |
| Cost - Initial | Low (Plate Reader) | Very High (LC-MS/MS system) | The capital investment for LC-MS/MS instrumentation is significantly higher.[22][24] |
| Cost - Per Sample | Moderate | Low | Once the method is established, the consumable costs (solvents, columns) for LC-MS/MS are generally lower than for ELISA kits.[21][24] |
| Expertise Required | Low to Moderate | High | Operating an ELISA is relatively straightforward. Developing, validating, and troubleshooting LC-MS/MS methods requires specialized training and expertise.[21][24] |
Decision Framework: Which Method is Right for You?
The choice between ELISA and LC-MS/MS is not about which is "better," but which is "fitter for purpose." This decision should be driven by the specific demands of your study.
Caption: Decision framework for selecting a 5-MTP quantification method.
Conclusion
Both ELISA and LC-MS/MS are powerful tools for the quantification of this compound, each with a distinct profile of strengths and limitations. ELISA offers a cost-effective, high-throughput solution ideal for large-scale screening studies where relative quantification may be sufficient. However, its susceptibility to cross-reactivity and matrix effects necessitates careful validation.
LC-MS/MS stands as the gold standard for specificity and accuracy, making it the unequivocal choice for studies requiring absolute quantification, definitive identification, and data for regulatory submissions. The use of a stable isotope-labeled internal standard makes the LC-MS/MS workflow an inherently self-validating system.
Ultimately, the optimal choice depends on a thorough evaluation of your research question, budget, required throughput, and the level of analytical rigor demanded by your study's objectives. A cross-validation approach, where a subset of samples is analyzed by both methods, can provide the highest level of confidence, leveraging the throughput of ELISA for screening and the specificity of LC-MS/MS for confirmation.
References
- 1. This compound: an arsenal against vascular injury and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Tryptophan metabolite this compound ameliorates arterial denudation-induced intimal hyperplasia via opposing effects on vascular endothelial and smooth muscle cells | Aging [aging-us.com]
- 6. Frontiers | Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite [frontiersin.org]
- 7. Predictive Value of this compound on Long-Term Clinical Outcome after PCI in Patients with Acute Myocardial Infarction-a Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 9. Human this compound (5-MPT) Elisa Kit – AFG Scientific [afgsci.com]
- 10. afgsci.com [afgsci.com]
- 11. cloud-clone.com [cloud-clone.com]
- 12. rsc.org [rsc.org]
- 13. Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous quantification of tryptophan metabolites by liquid chromatography tandem mass spectrometry during early human pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. labs.iqvia.com [labs.iqvia.com]
- 18. moh.gov.bw [moh.gov.bw]
- 19. fda.gov [fda.gov]
- 20. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 21. MedicalLab Management Magazine [medlabmag.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. msrandallscience.weebly.com [msrandallscience.weebly.com]
Introduction: Unveiling 5-MTP as a Novel Endogenous Protector in Cardiovascular Health
An In-Depth Technical Guide to the Correlation of Plasma 5-Methoxytryptophan (5-MTP) Levels with Clinical Outcomes in Cardiovascular Disease
In the landscape of cardiovascular disease (CVD) biomarkers, the quest for molecules that not only predict risk but also signify underlying protective mechanisms is paramount. Emerging from the metabolic pathway of the essential amino acid L-tryptophan is this compound (5-MTP), a molecule gaining significant attention for its potent anti-inflammatory and anti-fibrotic properties.[1][2] Initially identified as a cyclooxygenase-2 (COX-2) suppressing factor, 5-MTP is now recognized as an endogenous endothelial-derived molecule that plays a crucial role in vascular homeostasis and the mitigation of tissue injury.[3][4]
Recent clinical investigations have begun to link plasma concentrations of 5-MTP with tangible clinical outcomes in patients with CVD, particularly following acute myocardial infarction (AMI).[2][5][6] These studies suggest that higher circulating levels of 5-MTP may be associated with a more favorable prognosis, positioning it as a potential protective biomarker. This guide provides a comprehensive comparison of the analytical methodologies for 5-MTP quantification, synthesizes the current clinical evidence, and delves into the mechanistic underpinnings of its cardioprotective effects, offering a valuable resource for researchers and drug development professionals in the cardiovascular field.
The Biological Foundation: 5-MTP Biosynthesis and Mechanism of Action
Understanding the origin and function of 5-MTP is critical to appreciating its role in cardiovascular pathophysiology.
Biosynthesis Pathway
5-MTP is not ingested directly but is synthesized endogenously from L-tryptophan through a two-step enzymatic process primarily in peripheral tissues like vascular endothelial cells and fibroblasts.[1][2]
-
Step 1: The enzyme Tryptophan Hydroxylase-1 (TPH-1) catalyzes the hydroxylation of L-tryptophan to form 5-hydroxytryptophan (5-HTP).[2][7]
-
Step 2: Subsequently, Hydroxyindole O-methyltransferase (HIOMT) catalyzes the O-methylation of 5-HTP to produce 5-MTP.[1][2]
This pathway represents a branch of the serotonin/melatonin synthesis route, highlighting the diverse biological roles of tryptophan metabolites.[8]
Caption: Endogenous synthesis of 5-MTP from L-Tryptophan.
Cardioprotective Mechanisms
The therapeutic potential of 5-MTP stems from its multifaceted mechanisms of action that counteract key pathological processes in CVD.
-
Anti-Inflammatory Effects: 5-MTP is a potent inhibitor of inflammation. It blocks the activation of the p38 MAPK signaling pathway, which in turn suppresses the activation of transcription factors like NF-κB.[3][9] This leads to a downstream reduction in the expression of pro-inflammatory genes, including COX-2, inducible nitric oxide synthase (iNOS), and various cytokines and chemokines (e.g., IL-1β, IL-6, TNF-α).[3][10]
-
Anti-Fibrotic Activity: In the context of cardiac injury, fibrosis leads to structural remodeling and heart failure. 5-MTP has demonstrated significant anti-fibrotic effects by inhibiting the activation of macrophages and blocking the differentiation of fibroblasts into myofibroblasts, the primary cells responsible for excessive collagen deposition.[1][11]
-
Control of Oxidative Stress: Post-infarct cardiac injury is exacerbated by oxidative stress. 5-MTP has been shown to alleviate this by preserving mitochondrial antioxidant enzymes and downregulating reactive oxygen species (ROS)-generating enzymes like NADPH oxidase.[10]
-
Endothelial Barrier Protection: 5-MTP is identified as an endothelium-derived protective molecule that helps maintain vascular barrier integrity and prevents hyperpermeability induced by inflammatory mediators.[3][8]
Caption: 5-MTP inhibits multiple pathological pathways in CVD.
Comparative Guide to Analytical Methodologies for Plasma 5-MTP
Accurate and reliable quantification of 5-MTP in plasma is the cornerstone of clinical research in this area. While various methods exist, they differ significantly in sensitivity, specificity, and throughput.
| Methodology | Principle | Advantages | Disadvantages | Typical LOQ |
| HPLC-UV | Chromatographic separation followed by detection via UV absorbance. | Relatively simple, widely available instrumentation. | Lower sensitivity and specificity; potential for interference from co-eluting compounds.[12] | ~10-50 ng/mL |
| HPLC-Fluor | Chromatographic separation with detection of native fluorescence. | Higher sensitivity and specificity for fluorescent compounds compared to UV. | Not all compounds are naturally fluorescent; potential for quenching effects.[12] | ~1-10 ng/mL |
| LC-MS/MS | Liquid chromatography separation coupled with tandem mass spectrometry for detection based on mass-to-charge ratio. | Gold standard; highest sensitivity and specificity; structural confirmation; high throughput.[13][14] | Higher cost of instrumentation and complexity of method development. | < 1 ng/mL[14] |
Recommended Experimental Protocol: Quantification of Plasma 5-MTP using LC-MS/MS
This protocol outlines a robust, self-validating workflow for the precise measurement of 5-MTP in human plasma, ensuring high scientific integrity.
1. Plasma Sample Collection and Handling
-
Objective: To ensure sample integrity and prevent degradation of the analyte.
-
Procedure:
-
Collect whole blood via venipuncture into vacutainer tubes containing EDTA as an anticoagulant.[15]
-
Immediately place the tubes on ice to minimize enzymatic activity.
-
Within 1 hour of collection, centrifuge the blood at 1,500 x g for 15 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) and transfer to cryovials.
-
Store plasma samples at -80°C until analysis to ensure long-term stability.[15]
-
2. Sample Preparation (Protein Precipitation)
-
Objective: To remove proteins that interfere with chromatographic analysis and to extract the analyte.
-
Procedure:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing a known concentration of a stable isotope-labeled internal standard (e.g., 5-MTP-d4) to 100 µL of plasma. The internal standard is crucial for correcting for matrix effects and variations in sample processing and instrument response.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the clear supernatant to an HPLC vial for analysis.
-
3. LC-MS/MS Analysis
-
Objective: To separate 5-MTP from other plasma components and quantify it with high sensitivity and specificity.
-
Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions (Example):
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
5-MTP: Q1: 235.1 -> Q3: 176.1
-
5-MTP-d4 (Internal Standard): Q1: 239.1 -> Q3: 180.1
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
4. Data Analysis and Validation
-
Objective: To calculate the concentration of 5-MTP and validate the assay's performance.
-
Procedure:
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of serially diluted calibration standards.
-
Use a linear regression model (typically with 1/x² weighting) to fit the curve.
-
Quantify 5-MTP in unknown samples by interpolating their peak area ratios from the calibration curve.
-
Validate the method according to regulatory guidelines, assessing for linearity, accuracy (85-115%), precision (<15% CV), selectivity, and matrix effects.[14]
-
Caption: Step-by-step workflow for plasma 5-MTP quantification.
Clinical Evidence: A Comparison of Studies on 5-MTP and CVD Outcomes
The clinical relevance of plasma 5-MTP is substantiated by several prospective studies, primarily in patients with acute coronary syndromes. These studies consistently point towards a protective role for higher levels of this metabolite.
| Study & Year | Patient Population | Study Design | Key Findings | Conclusion |
| Lin et al., 2016 [6] | 26 non-diabetic patients with first-time ST-segment elevation myocardial infarction (STEMI). | Prospective observational study. | STEMI patients had significantly lower plasma 5-MTP levels. 5-MTP level at day 3 post-MI was significantly correlated with NT-proBNP level 1-year post-MI, a marker of cardiac stress. | Plasma 5-MTP is associated with biomarkers of post-MI left ventricular remodeling and damage.[6] |
| Wang et al., 2024 [2][5] | 407 patients with acute myocardial infarction (AMI) who underwent percutaneous coronary intervention (PCI). | Prospective cohort study with 1-year follow-up. | Higher baseline 5-MTP levels were associated with a significantly lower incidence of Major Adverse Cardiovascular Events (MACE) (HR=0.33) and Heart Failure (HF) (HR=0.28).[2][5] The predictive value was more pronounced in patients ≤65 years, and those with T2DM or STEMI.[2] | Plasma 5-MTP is an independent and protective early biomarker for 1-year MACE and HF events in post-PCI AMI patients.[2][5] |
These findings are clinically significant. The study by Wang et al. demonstrates that patients with high baseline 5-MTP levels have a roughly 3-fold reduction in the risk of MACE and HF within the first year after an AMI.[2][5] This suggests that endogenous production of 5-MTP is a critical factor in mitigating the long-term adverse consequences of myocardial infarction. The lower levels observed in STEMI patients in the Lin et al. study further support the hypothesis that a deficiency in this protective molecule contributes to poorer outcomes.[6]
Discussion and Future Directions
The convergence of mechanistic, analytical, and clinical data positions plasma 5-MTP as a highly promising biomarker in cardiovascular disease. Unlike traditional risk markers that often signify pathology, 5-MTP appears to be a marker of endogenous protection. Its anti-inflammatory, anti-fibrotic, and anti-oxidant properties directly counteract the core drivers of adverse post-infarct remodeling and heart failure.[10][11]
For Researchers and Drug Development Professionals:
-
Risk Stratification: Measuring plasma 5-MTP in the early phase after AMI could help identify high-risk patients who might benefit from more aggressive therapeutic interventions.[2] Its independence from traditional markers like NT-proBNP suggests it provides unique prognostic information.
-
Therapeutic Target: The protective effects of 5-MTP make its synthesis pathway a compelling target for drug development.[2][16] Therapies aimed at boosting endogenous 5-MTP production (e.g., by modulating TPH-1 or HIOMT activity) or the administration of stable 5-MTP analogs could represent a novel strategy to improve outcomes after cardiac injury. Animal studies have already shown that exogenous 5-MTP administration can reduce infarct size and preserve myocardial function.[9][10]
Future research should focus on:
-
Larger, multi-center clinical trials to validate the prognostic value of 5-MTP across diverse patient populations.
-
Investigating the genetic and environmental factors that regulate 5-MTP production.
-
Developing and testing therapeutic strategies that target the 5-MTP pathway for the treatment of heart failure and post-MI remodeling.
References
- 1. Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predictive Value of this compound on Long-Term Clinical Outcome after PCI in Patients with Acute Myocardial Infarction-a Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. 5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predictive Value of this compound on Long-Term Clinical Outcome after PCI in Patients with Acute Myocardial Infarction-a Prospective Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound is a potential marker for post-myocardial infarction heart failure - a preliminary approach to clinical utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Tryptophan metabolite this compound ameliorates arterial denudation-induced intimal hyperplasia via opposing effects on vascular endothelial and smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound attenuates postinfarct cardiac injury by controlling oxidative stress and immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
5-Methoxytryptophan: A New Frontier in Predictive Biomarkers Compared to Traditional Markers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology, the quest for precise and reliable predictive biomarkers is paramount. These molecular signposts are critical for forecasting disease progression, treatment response, and patient outcomes. For decades, clinicians have relied on a panel of traditional protein-based biomarkers. However, these conventional markers often lack the specificity and sensitivity required for truly personalized medicine. This guide delves into the emerging potential of 5-Methoxytryptophan (5-MTP) as a novel predictive biomarker, offering a comparative analysis against its traditional counterparts.
The Paradigm Shift: From Glycoproteins to Metabolites
Traditional cancer biomarkers, such as Carcinoembryonic Antigen (CEA) and Carbohydrate Antigen 19-9 (CA 19-9), are typically large glycoproteins. Their presence in elevated concentrations can indicate malignancy, but they are also associated with various non-cancerous conditions, leading to a significant rate of false positives.
This compound represents a paradigm shift, moving from the proteome to the metabolome. As a metabolite of the essential amino acid tryptophan, its levels can reflect nuanced alterations in cellular metabolism, a hallmark of cancer. This granular insight into the metabolic rewiring of tumors holds the promise of more accurate and earlier disease detection.
This compound: An Emerging Contender
This compound is a metabolite with demonstrated anti-inflammatory and anti-cancer properties. It is synthesized from L-tryptophan through two enzymatic steps. Studies have indicated that 5-MTP can inhibit the proliferation and migration of cancer cells. While its role as a predictive biomarker in oncology is still an active area of research, preliminary studies in other fields, such as cardiology, have shown its potential in predicting clinical outcomes.[1][2][3][4][5]
The rationale for investigating 5-MTP as a cancer biomarker is rooted in the well-established role of tryptophan metabolism in cancer progression. Tumors often hijack the tryptophan metabolic pathway to create an immunosuppressive microenvironment. Therefore, alterations in the levels of tryptophan metabolites, such as 5-MTP, could serve as a sensitive indicator of malignant processes.
Traditional Biomarkers: The Incumbents and Their Limitations
To understand the potential advantages of 5-MTP, it is essential to critically evaluate the performance of established biomarkers.
Carcinoembryonic Antigen (CEA)
CEA is a glycoprotein involved in cell adhesion. It is most commonly associated with colorectal cancer but can also be elevated in other cancers and in non-malignant conditions such as inflammatory bowel disease and in smokers.[6]
Carbohydrate Antigen 19-9 (CA 19-9)
CA 19-9 is a mucin glycoprotein used primarily as a biomarker for pancreatic cancer. However, its utility is hampered by the fact that a segment of the population does not produce this antigen, and elevated levels can be seen in benign conditions like pancreatitis and biliary tract obstruction.
CYFRA 21-1 and Neuron-Specific Enolase (NSE)
CYFRA 21-1, a fragment of cytokeratin 19, is a marker for non-small cell lung cancer. Neuron-Specific Enolase (NSE) is an enzyme used as a biomarker for small cell lung cancer. Both have limitations in terms of sensitivity and specificity.
Performance Metrics: A Head-to-Head Overview
A direct statistical comparison of 5-MTP with traditional biomarkers in large-scale clinical trials for cancer prediction is not yet available in published literature. However, we can compare the established performance of traditional markers to highlight the need for novel biomarkers like 5-MTP.
| Biomarker | Primary Associated Cancer | Sensitivity | Specificity | Key Limitations |
| CEA | Colorectal Cancer | 71% (for recurrence at 5 µg/L threshold)[7] | 88% (for recurrence at 5 µg/L threshold)[7] | Low sensitivity for early-stage disease; elevated in smokers and inflammatory conditions.[6] |
| CA 19-9 | Pancreatic Cancer | 70-87%[8] | - | Not produced by 3-7% of the population; elevated in benign hepatobiliary diseases.[8] |
| CYFRA 21-1 | Non-Small Cell Lung Cancer | - | - | Limited data on standalone performance; often used in combination. |
| NSE | Small Cell Lung Cancer | - | - | Also elevated in neuroendocrine tumors and some benign conditions. |
| 5-MTP | (Investigational) | Not yet established for cancer prediction. | Not yet established for cancer prediction. | Requires further clinical validation; quantification requires specialized techniques (LC-MS/MS). |
Signaling Pathways and Experimental Workflows
To appreciate the distinct nature of these biomarkers, it is crucial to understand their biological context and the methods used for their detection.
This compound Synthesis and Signaling
The synthesis of 5-MTP is a two-step enzymatic process originating from L-tryptophan. Its proposed anti-cancer effects are linked to the inhibition of inflammatory pathways.
Caption: Biosynthesis of this compound and its proposed anti-tumor activity.
Experimental Workflow: Quantification of Biomarkers
The methodologies for quantifying 5-MTP and traditional biomarkers differ significantly, reflecting their distinct molecular nature.
Caption: Comparative experimental workflows for 5-MTP and traditional biomarkers.
Experimental Protocols
Quantification of this compound in Human Serum by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
This is a generalized protocol based on methods for quantifying tryptophan metabolites. Specific parameters may need optimization.
-
Sample Preparation:
-
Thaw frozen serum samples on ice.
-
To 100 µL of serum, add 300 µL of ice-cold methanol (or acetonitrile) containing an appropriate internal standard (e.g., deuterated 5-MTP).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in methanol.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM).
-
Optimize the precursor and product ion transitions for 5-MTP and the internal standard.
-
-
-
Data Analysis:
-
Quantify 5-MTP concentration by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in a surrogate matrix.
-
Quantification of Serum CEA by ELISA (Enzyme-Linked Immunosorbent Assay)
This protocol is based on a commercially available CEA ELISA kit and should be adapted according to the specific manufacturer's instructions.[6][9][10][11][12]
-
Preparation:
-
Bring all reagents and samples to room temperature.
-
Prepare wash buffer by diluting the concentrated wash buffer with deionized water.
-
-
Assay Procedure:
-
Add 50 µL of standards, controls, and patient serum samples to the appropriate wells of the microtiter plate pre-coated with anti-CEA antibodies.
-
Add 100 µL of HRP-conjugated anti-CEA antibody to each well.
-
Incubate for 60 minutes at room temperature.
-
Wash the wells three to five times with the prepared wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate for 15-20 minutes at room temperature in the dark.
-
Stop the reaction by adding 50-100 µL of stop solution to each well.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the CEA concentration in the patient samples by interpolating their absorbance values from the standard curve.
-
Quantification of Serum CA 19-9 by Electrochemiluminescence Immunoassay (ECLIA)
This is a generalized protocol for automated immunoassay analyzers.[8][13][14][15][16]
-
Principle:
-
A "sandwich" is formed between a biotinylated monoclonal CA 19-9 specific antibody, the CA 19-9 antigen in the sample, and a ruthenium-labeled monoclonal CA 19-9 specific antibody.
-
-
Assay Procedure (Automated):
-
The sample is incubated with the biotinylated and ruthenium-labeled antibodies.
-
Streptavidin-coated magnetic microparticles are added, and the complex binds to the solid phase.
-
The reaction mixture is aspirated into a measuring cell where the microparticles are magnetically captured on an electrode surface.
-
Unbound substances are washed away.
-
A voltage is applied to the electrode, inducing a chemiluminescent emission which is measured by a photomultiplier.
-
-
Data Analysis:
-
The instrument's software automatically calculates the CA 19-9 concentration based on a two-point calibration and a master curve provided with the reagent kit.
-
Future Perspectives and Conclusion
While traditional biomarkers have been instrumental in oncology, their limitations underscore the urgent need for more specific and sensitive alternatives. This compound, as a metabolite reflecting the intricate metabolic reprogramming of cancer cells, presents a promising new avenue for predictive biomarker development.
The transition from protein-based to metabolite-based biomarkers is not without its challenges. The quantification of 5-MTP requires specialized and highly sensitive analytical platforms like LC-MS/MS, which may not be as readily available as the automated immunoassay platforms used for traditional markers. Furthermore, extensive clinical validation through large-scale prospective studies is imperative to establish the sensitivity, specificity, and predictive power of 5-MTP for various cancers.
References
- 1. This compound is a potential marker for post-myocardial infarction heart failure - a preliminary approach to clinical utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Predictive Value of this compound on Long-Term Clinical Outcome after PCI in Patients with Acute Myocardial Infarction-a Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Predictive Value of this compound on Long-Term Clinical Outcome after PCI in Patients with Acute Myocardial Infarction-a Prospective Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reply to letter: "this compound: A promising early marker for predicting post-myocardial infarction heart failure" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Simultaneous quantification of tryptophan metabolites by liquid chromatography tandem mass spectrometry during early human pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labcorp.com [labcorp.com]
- 9. sceti.co.jp [sceti.co.jp]
- 10. resources.novusbio.com [resources.novusbio.com]
- 11. cloud-clone.com [cloud-clone.com]
- 12. ibl-international.com [ibl-international.com]
- 13. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
- 14. diagnostics.roche.com [diagnostics.roche.com]
- 15. Electrochemical Immunoassay for Tumor Marker CA19-9 Detection Based on Self-Assembled Monolayer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. labcarecolombia.com [labcarecolombia.com]
Introduction: The Emerging Role of 5-Methoxytryptophan in Systemic Inflammation and Sepsis
An In-Depth Comparative Analysis of 5-Methoxytryptophan (5-MTP) Levels in Healthy vs. Septic Patients for Researchers and Drug Development Professionals
Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a significant challenge in critical care medicine. The complex pathophysiology of sepsis involves a tumultuous cascade of inflammatory and anti-inflammatory responses. In the quest for novel biomarkers and therapeutic targets, researchers have turned their attention to the intricate world of metabolomics. Among the myriad of endogenous molecules, this compound (5-MTP), a metabolite of tryptophan, has emerged as a molecule of interest due to its potent anti-inflammatory properties.[1][2] This guide provides a comprehensive comparative analysis of 5-MTP levels in healthy individuals versus patients with sepsis, delving into the underlying biological mechanisms and the analytical methodologies for its quantification.
Recent studies have highlighted 5-MTP as a circulating anti-inflammatory molecule that plays a crucial role in maintaining inflammatory homeostasis.[1] It has been shown to protect against excessive systemic inflammatory responses, ameliorate lipopolysaccharide (LPS)-induced sepsis, and reduce mortality in preclinical models.[3][4] The protective effects of 5-MTP are attributed to its ability to inhibit key inflammatory signaling pathways, including the p38 MAPK and NF-κB pathways, thereby downregulating the production of pro-inflammatory cytokines and mediators.[1][2]
This guide will navigate the current understanding of 5-MTP's role in sepsis, present a comparative analysis of its circulating levels, provide a detailed protocol for its measurement, and visualize its metabolic and signaling pathways.
Comparative Analysis of 5-MTP Levels: A Tale of Conflicting Evidence
The quantification of 5-MTP in clinical samples has yielded intriguing, albeit somewhat conflicting, results. This discrepancy underscores the complexity of the host response in sepsis and may reflect differences in patient cohorts, disease severity, and the presence of complications such as sepsis-associated acute kidney injury (SA-AKI).
| Patient Cohort | 5-MTP Levels (Mean ± SD) | Key Findings | Reference |
| Healthy Subjects (n=30) | 1.05 ± 0.39 µM | Baseline levels in a healthy population. | [3] |
| Sepsis Patients (n=50) | 0.37 ± 0.15 µM | Significantly reduced 5-MTP levels compared to healthy subjects (p<0.0001). | [3] |
| Healthy Controls | Not specified | - | [5][6] |
| Sepsis Patients | Lower than SA-AKI group | - | [5][6] |
| Sepsis-Associated Acute Kidney Injury (SA-AKI) Patients | Significantly elevated | 5-MTP levels were significantly higher in SA-AKI patients compared to both healthy controls and sepsis patients without AKI. | [5][6] |
One seminal study reported a significant decrease in serum 5-MTP levels in septic patients compared to healthy controls.[3][4] This finding aligns with the observation that LPS, a major component of the outer membrane of Gram-negative bacteria and a potent inducer of septic shock, suppresses 5-MTP production in endothelial cells.[3] This suggests that a deficiency in this protective molecule could contribute to the uncontrolled inflammation characteristic of sepsis.
In contrast, a more recent prospective cohort study presented a different perspective, revealing that serum 5-MTP levels were significantly elevated in patients with SA-AKI when compared to both healthy individuals and septic patients without this complication.[5][6] This study also identified 5-MTP as an independent factor influencing all-cause mortality in patients with sepsis and SA-AKI, with higher levels being associated with a faster recovery of kidney function.[5][6] These findings suggest a potential protective role for 5-MTP in the development of SA-AKI and a positive impact of its early increase on the prognosis of these patients.[5][6]
The conflicting data highlights the need for further research to elucidate the dynamic changes of 5-MTP throughout the course of sepsis and its various sub-phenotypes. It is plausible that the initial inflammatory insult leads to a consumption or suppression of 5-MTP, while in the context of specific organ dysfunction like AKI, there might be a compensatory upregulation or altered metabolism of this molecule.
Experimental Protocol: Quantification of 5-MTP in Human Serum using Targeted Metabolomics
The accurate quantification of 5-MTP in biological matrices is crucial for its validation as a biomarker. Targeted metabolomics using liquid chromatography-mass spectrometry (LC-MS) is the method of choice for this purpose, offering high sensitivity and specificity.
Objective: To determine the absolute concentration of 5-MTP in human serum samples.
Materials:
-
Human serum samples
-
5-MTP analytical standard
-
Internal standard (e.g., 13C6-Tryptophan)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Ultra-high performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer
Procedure:
-
Sample Preparation:
-
Thaw frozen serum samples on ice.
-
In a microcentrifuge tube, add 50 µL of serum.
-
Add 200 µL of ice-cold acetonitrile containing the internal standard to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of the initial mobile phase (e.g., 95% water with 0.1% FA, 5% ACN).
-
Vortex and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
-
-
LC-MS Analysis:
-
UHPLC Conditions:
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A linear gradient from 5% to 95% B over a specified time, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 5-MTP and the internal standard.
-
Example transition for 5-MTP: Optimize based on instrument and standards.
-
Example transition for internal standard: Optimize based on instrument and standards.
-
-
Optimization: Optimize collision energy and other MS parameters for maximum signal intensity.
-
-
-
Data Analysis and Quantification:
-
Generate a calibration curve using a series of known concentrations of the 5-MTP analytical standard.
-
Integrate the peak areas of the MRM transitions for 5-MTP and the internal standard in both the samples and the calibration standards.
-
Calculate the ratio of the peak area of 5-MTP to the peak area of the internal standard.
-
Plot the peak area ratio against the concentration of the calibration standards to generate a linear regression curve.
-
Use the equation of the line to calculate the concentration of 5-MTP in the unknown serum samples.
-
Visualizing the Metabolic and Signaling Pathways of 5-MTP
To better understand the biological context of 5-MTP, the following diagrams illustrate its synthesis from tryptophan and its proposed anti-inflammatory signaling cascade.
Caption: Biosynthesis of this compound from L-Tryptophan.
Caption: Proposed Anti-Inflammatory Signaling Pathway of 5-MTP.
Conclusion and Future Directions
The study of this compound in the context of sepsis is a rapidly evolving field with significant potential for clinical translation. While current evidence on its circulating levels in septic patients is conflicting, the discrepancies themselves offer valuable insights into the heterogeneous nature of the disease. The observed differences between general sepsis and SA-AKI suggest that 5-MTP may play a nuanced and context-dependent role in the host response.
For researchers and drug development professionals, 5-MTP represents a promising target. Its endogenous nature and potent anti-inflammatory effects make it an attractive candidate for therapeutic development. Future research should focus on:
-
Large-scale, multi-center prospective studies: To clarify the dynamic changes of 5-MTP levels across different stages and severities of sepsis, and in various patient sub-phenotypes.
-
Mechanistic studies: To further elucidate the precise molecular mechanisms by which 5-MTP exerts its anti-inflammatory effects and its role in specific organ dysfunctions.
-
Preclinical and clinical trials: To evaluate the therapeutic potential of 5-MTP supplementation in sepsis and related inflammatory conditions.
The continued investigation of 5-MTP and its role in the immunometabolic landscape of sepsis holds the promise of delivering novel diagnostic tools and therapeutic strategies to combat this devastating syndrome.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Frontiers | Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Endothelium-Derived this compound Is a Circulating Anti-Inflammatory Molecule That Blocks Systemic Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Predictive Value of this compound on Clinical Outcome in Patients with Sepsis Associated Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predictive Value of this compound on Clinical Outcome in Patients with Sepsis Associated Acute Kidney Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the species-specific differences in 5-Methoxytryptophan metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-Methoxytryptophan and Its Metabolic Fate
This compound (5-MTP) is an endogenous metabolite of tryptophan with a growing body of evidence supporting its potent anti-inflammatory and anti-fibrotic properties[1][2]. Its therapeutic potential is being explored in a range of conditions, from organ fibrosis to vascular injuries[1][2]. As with any therapeutic candidate, a thorough understanding of its metabolic fate is critical for predicting its efficacy, safety, and potential for drug-drug interactions.
The metabolism of xenobiotics and endogenous compounds can vary significantly between species due to differences in the expression and activity of drug-metabolizing enzymes[3]. These differences can lead to the formation of unique metabolite profiles, altering the pharmacokinetic and toxicological properties of a compound. This guide focuses on the key metabolic pathways of 5-MTP and highlights the anticipated species-specific variations in its biotransformation.
Key Metabolic Pathways of this compound
The chemical structure of 5-MTP, featuring a methoxy group on the indole ring and a carboxylic acid moiety, makes it a substrate for both Phase I and Phase II metabolic enzymes. The primary anticipated metabolic pathways are:
-
Phase I Metabolism: Primarily oxidative reactions, including O-demethylation and aromatic hydroxylation, catalyzed by Cytochrome P450 (CYP) enzymes.
-
Phase II Metabolism: Conjugation reactions, where the parent compound or its Phase I metabolites are coupled with endogenous molecules to increase their water solubility and facilitate excretion. This includes glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation, catalyzed by sulfotransferases (SULTs).
Caption: Predicted metabolic pathways of this compound.
Comparative Analysis of 5-MTP Metabolism Across Species
While direct comparative studies on 5-MTP metabolism across multiple species are limited, we can infer likely differences based on studies of structurally related compounds and known species variations in drug-metabolizing enzymes.
Phase I Metabolism: O-Demethylation and Hydroxylation
O-demethylation is a common metabolic pathway for methoxy-containing compounds, and it is primarily catalyzed by CYP enzymes. For the structurally similar compound, 5-methoxytryptamine, O-demethylation to serotonin is efficiently catalyzed by CYP2D6[4]. Given the significant interspecies differences in CYP2D6 expression and activity, we can anticipate variations in the rate of 5-MTP O-demethylation.
Aromatic hydroxylation is another key Phase I reaction. The indole ring of 5-MTP is susceptible to hydroxylation at various positions, and the specific CYP isoforms involved will likely differ between species.
Table 1: Predicted Species Differences in Phase I Metabolism of 5-MTP
| Species | Predicted Major CYP Isoforms for O-Demethylation | Predicted Rate of O-Demethylation | Predicted Rate of Hydroxylation |
| Human | CYP2D6, CYP1A2, CYP3A4 | Moderate to High | Moderate |
| Rat | CYP2D subfamily, CYP1A2 | Moderate | Moderate to High |
| Mouse | Cyp2d subfamily, Cyp1a2 | High | High |
| Dog | CYP2D15 | Low to Moderate | Moderate |
This table is a predictive summary based on known species differences in CYP enzyme activity towards similar substrates. Experimental verification is required.
Phase II Metabolism: Glucuronidation and Sulfation
The hydroxylated metabolites of 5-MTP, as well as the parent compound itself, are potential substrates for glucuronidation and sulfation.
Glucuronidation: Studies on the glucuronidation of 5-hydroxytryptophol, a compound structurally similar to the O-demethylated metabolite of 5-MTP, have implicated UGT1A6 and UGT1A9 as the primary enzymes in humans[5]. The expression and activity of these UGT isoforms vary across species, suggesting differences in the extent of 5-MTP glucuronidation.
Sulfation: The sulfation of phenolic compounds is mainly catalyzed by SULT1A1, SULT1A3, and SULT1E1[6][7]. There are known species and gender-related differences in the activities of these enzymes towards various phenolic substrates[8]. For instance, amine sulfoconjugation is higher in rabbits than in other species, while dogs exhibit low activity for some amine and alcohol substrates[8].
Table 2: Predicted Species Differences in Phase II Metabolism of 5-MTP and its Metabolites
| Species | Predicted Major UGT Isoforms | Predicted Rate of Glucuronidation | Predicted Major SULT Isoforms | Predicted Rate of Sulfation |
| Human | UGT1A6, UGT1A9 | High | SULT1A1, SULT1E1 | Moderate |
| Rat | Ugt1a family | Moderate to High | Sult1a1 | Moderate |
| Mouse | Ugt1a family | High | Sult1a1 | High |
| Dog | UGT1A family | Moderate | SULT1A1 | Moderate |
This table is a predictive summary based on known species differences in UGT and SULT enzyme activity towards similar substrates. Experimental verification is required.
Experimental Protocols for Investigating 5-MTP Metabolism
To empirically determine the species-specific metabolism of 5-MTP, a series of in vitro experiments using liver subcellular fractions and hepatocytes is recommended.
Caption: Workflow for investigating species-specific 5-MTP metabolism.
Liver Microsome Stability Assay
Objective: To determine the intrinsic clearance of 5-MTP in liver microsomes from different species and identify the primary oxidative metabolites.
Materials:
-
Cryopreserved liver microsomes (human, rat, mouse, dog)
-
This compound (5-MTP)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with an internal standard
-
Incubator/water bath (37°C)
-
Centrifuge
Procedure:
-
Prepare a stock solution of 5-MTP in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-warm a mixture of phosphate buffer, liver microsomes (final protein concentration 0.5-1.0 mg/mL), and 5-MTP (final concentration 1 µM) at 37°C for 5 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Vortex and centrifuge the samples at high speed to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis to quantify the remaining 5-MTP and identify potential metabolites.
Hepatocyte Metabolism Assay
Objective: To obtain a more comprehensive metabolic profile of 5-MTP, including both Phase I and Phase II metabolites, in intact liver cells.
Materials:
-
Cryopreserved hepatocytes (human, rat, mouse, dog)[9][10][11]
-
Hepatocyte culture medium
-
This compound (5-MTP)
-
Incubator (37°C, 5% CO2)
-
Acetonitrile (ACN) with an internal standard
Procedure:
-
Thaw and plate the cryopreserved hepatocytes according to the supplier's protocol.
-
After cell attachment, replace the medium with fresh medium containing 5-MTP (final concentration 1-10 µM).
-
At various time points (e.g., 0, 1, 4, 24 hours), collect both the cell culture medium and the cell lysate.
-
Terminate enzymatic activity by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Combine and analyze the supernatants by LC-MS/MS for the quantification of 5-MTP and the identification of its metabolites.
Recombinant Enzyme Assays
Objective: To identify the specific CYP, UGT, and SULT isoforms responsible for the metabolism of 5-MTP and its primary metabolites.
Procedure:
-
CYP Reaction Phenotyping: Incubate 5-MTP with a panel of recombinant human CYP enzymes in the presence of an NADPH regenerating system.
-
UGT Reaction Phenotyping: Incubate 5-MTP and its hydroxylated metabolites with a panel of recombinant human UGT enzymes in the presence of UDPGA.
-
SULT Reaction Phenotyping: Incubate 5-MTP and its hydroxylated metabolites with a panel of recombinant human SULT enzymes in the presence of PAPS[12].
For all assays, quantify the formation of the respective metabolites using a validated LC-MS/MS method.
Analytical Methodology: LC-MS/MS for Metabolite Identification and Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of drug metabolites due to its high sensitivity and selectivity[13].
General LC-MS/MS Method Parameters:
-
Chromatography: A reverse-phase C18 column with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: A triple quadrupole or high-resolution mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) for quantification of the parent compound and known metabolites, and full scan and product ion scan modes for the identification of unknown metabolites[14].
Conclusion
The metabolism of this compound is a critical factor in its preclinical and clinical development. This guide has outlined the probable metabolic pathways, including O-demethylation, hydroxylation, glucuronidation, and sulfation, and has provided a framework for understanding the potential species-specific differences in these pathways. The provided experimental protocols offer a robust starting point for researchers to generate empirical data and build a comprehensive understanding of 5-MTP's metabolic fate in different species. By integrating in vitro metabolic data with in vivo pharmacokinetic studies, researchers can enhance the predictive value of their preclinical models and facilitate a more informed and successful transition to human clinical trials.
References
- 1. Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: an arsenal against vascular injury and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative effects of strain, species, and sex on the acyltransferase- and sulfotransferase-catalyzed activations of N-hydroxy-N-2-fluorenylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Updated perspectives on the cytosolic sulfotransferases (SULTs) and SULT-mediated sulfation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Variable sulfation of dietary polyphenols by recombinant human sulfotransferase (SULT) 1A1 genetic variants and SULT1E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Species- and gender-related differences in amine, alcohol and phenol sulphoconjugations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cryopreservation of rat, dog and human hepatocytes: influence of preculture and cryoprotectants on recovery, cytochrome P450 activities and induction upon thawing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cryopreserved primary hepatocytes as a constantly available in vitro model for the evaluation of human and animal drug metabolism and enzyme induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 13. Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
5-Methoxytryptophan's role in post-myocardial infarction remodeling compared to other factors
An In-Depth Comparative Guide to the Role of 5-Methoxytryptophan in Post-Myocardial Infarction Remodeling
Introduction: The Challenge of Post-Myocardial Infarction Remodeling
Myocardial infarction (MI) triggers a complex cascade of events collectively known as cardiac remodeling. This process involves alterations in the size, shape, and function of the heart muscle, ultimately leading to heart failure, a major cause of morbidity and mortality worldwide.[1][2] The key drivers of this pathological remodeling include a persistent inflammatory response, overwhelming oxidative stress, and subsequent fibrosis, which stiffens the ventricle and impairs its contractile function.[2][3][4]
For decades, the standard of care has revolved around managing hemodynamic stress and neurohormonal activation with agents like beta-blockers and ACE inhibitors. While effective, these therapies do not directly target all the underlying cellular and molecular pathologies. This guide provides a comparative analysis of a promising endogenous metabolite, this compound (5-MTP), and its multifaceted role in mitigating adverse cardiac remodeling compared to other well-established factors and therapeutic strategies.
This compound (5-MTP): A Novel Endogenous Protector
This compound is a metabolite of L-tryptophan that has recently emerged as a potent anti-inflammatory and anti-fibrotic agent.[1][5] Notably, MI has been shown to impair the heart's own biosynthesis of 5-MTP, suggesting that its depletion contributes to the progression of cardiac injury and that exogenous administration could be a viable therapeutic strategy.[1][6]
Mechanism of Action: A Multi-Pronged Approach
Experimental evidence reveals that 5-MTP exerts its cardioprotective effects by intervening at several critical points in the post-MI pathological cascade.
-
Control of Oxidative Stress : 5-MTP alleviates oxidative stress by preserving mitochondrial antioxidant enzymes and downregulating the production of reactive oxygen species (ROS) from sources like NADPH oxidase.[1][6] This is crucial as ROS are known to directly damage cardiomyocytes and trigger pro-inflammatory and pro-fibrotic signaling.[3][7][8]
-
Immune and Inflammatory Modulation : The metabolite significantly reduces the infiltration of inflammatory cells, such as macrophages and T-cells, into the injured myocardium.[1][6] It achieves this by lowering the levels of key chemokines and cytokines, including IL-1β, IL-6, and CCL2.[1][6]
-
Attenuation of Fibrosis : By controlling inflammation and oxidative stress, 5-MTP indirectly reduces the stimuli for fibrosis. More directly, it has been shown to block the secretion of pro-fibrotic factors like Transforming Growth Factor-beta (TGF-β) from macrophages.[5][9]
-
Inhibition of Apoptosis : 5-MTP treatment decreases myocardial apoptosis, as evidenced by reduced levels of caspase-3.[1][6] This protective effect is linked to its ability to stabilize mitochondrial membranes, preventing the release of pro-apoptotic factors.[5]
The signaling pathway below illustrates the central, multi-targeted role of 5-MTP in mitigating the key drivers of adverse post-MI remodeling.
Supporting Experimental Data
The cardioprotective effects of 5-MTP have been quantified in preclinical models, primarily in rats subjected to left anterior descending (LAD) coronary artery ligation.
| Parameter Measured | Control (Saline) | 5-MTP Treatment | Outcome | Source |
| Infarct Size | Significantly larger | Reduced | Attenuation of myocardial injury | [1][6] |
| Myocardial Apoptosis | Elevated Caspase-3 | Decreased Caspase-3 | Reduced programmed cell death | [1][6] |
| Systolic Dysfunction | Pronounced | Attenuated | Improved cardiac function | [1][6] |
| Left Ventricular Dilatation | Significant | Attenuated | Prevention of adverse remodeling | [1][6] |
| Myocardial Fibrosis | Extensive | Reduced | Anti-fibrotic effect | [1][5][6] |
| Inflammatory Infiltration | High (CD11b+, CD4+ cells) | Reduced | Anti-inflammatory effect | [1][6] |
| Oxidative Stress Markers | Increased | Alleviated | Antioxidant effect | [1][6] |
Comparative Factors in Post-MI Remodeling
To appreciate the unique potential of 5-MTP, it is essential to compare its mechanism with other central pathological factors and the targets of current standard-of-care therapies.
Oxidative Stress and Inflammation
Following an MI, the generation of ROS skyrockets, contributing directly to cell death and activating inflammatory pathways.[3][10] This inflammation, initially a part of the healing process, can become chronic and maladaptive, leading to further tissue damage and fibrosis.[2][4] This creates a vicious cycle where oxidative stress and inflammation perpetuate each other, driving adverse remodeling.
The TGF-β Signaling Pathway
Transforming Growth Factor-beta (TGF-β) is a master regulator of fibrosis.[9][11] Following cardiac injury, TGF-β is markedly upregulated and activates fibroblasts to transform into myofibroblasts.[12][13][14] These cells are responsible for depositing excessive extracellular matrix proteins, primarily collagen, leading to scar formation and stiffening of the non-infarcted myocardium.[2][11] While essential for preventing cardiac rupture initially, sustained TGF-β activation is a primary driver of pathological fibrosis.[12]
The Renin-Angiotensin-Aldosterone System (RAAS)
MI activates the RAAS, leading to increased levels of Angiotensin II, a potent vasoconstrictor that also has direct effects on cardiac cells.[15] Angiotensin II promotes cardiomyocyte hypertrophy and stimulates fibroblast proliferation and collagen synthesis, partly by inducing the local production of TGF-β.[11] This neurohormonal pathway is a cornerstone of post-MI pathology and a primary target for conventional therapies.
Comparative Analysis: 5-MTP vs. Standard-of-Care Therapies
| Therapeutic Agent | Primary Mechanism of Action | Impact on Oxidative Stress | Impact on Inflammation | Impact on Fibrosis |
| This compound (5-MTP) | Direct antioxidant; Inhibits cytokine/chemokine release; Modulates macrophage activation.[1][5][6][16] | Direct & High | Direct & High | Direct & High |
| ACE Inhibitors / ARBs | Block the RAAS pathway, reducing Angiotensin II effects.[17][18][19] | Indirect | Indirect | Indirect (via ↓Ang II/TGF-β) |
| Beta-Blockers | Block catecholamine effects, reducing cardiac workload and oxygen demand.[20][21][22] | Indirect | Indirect | Indirect (via ↓hemodynamic stress) |
This comparison highlights a fundamental difference in approach. While ACE inhibitors and beta-blockers primarily target the downstream consequences of neurohormonal activation and hemodynamic stress, 5-MTP intervenes at the more foundational levels of oxidative stress and inflammation , which are the initial triggers for much of the subsequent pathology, including RAAS activation and fibrosis. This suggests that 5-MTP could offer a more comprehensive and upstream therapeutic benefit.
Experimental Protocol: Evaluating Cardioprotective Agents in a Rodent MI Model
The causality behind the claims for 5-MTP's efficacy is established through rigorous, controlled preclinical studies. The following protocol outlines the key steps for a typical rodent model of MI used to evaluate such therapeutic agents.
Objective: To assess the effect of a test compound (e.g., 5-MTP) on cardiac function and remodeling following surgically induced myocardial infarction in rats.
Methodology:
-
Animal Preparation & Anesthesia:
-
Acclimate Sprague Dawley rats (250-300g) for one week.
-
Anesthetize the rat using isoflurane or a similar appropriate anesthetic.
-
Intubate and connect to a rodent ventilator to maintain respiration.
-
-
Surgical Procedure (LAD Ligation):
-
Perform a left thoracotomy to expose the heart.
-
Carefully ligate the left anterior descending (LAD) coronary artery with a suture.
-
Successful ligation is confirmed by the immediate appearance of a pale, ischemic area on the ventricular wall.
-
Close the chest in layers. A sham group will undergo the same procedure without the final ligation.
-
-
Drug Administration:
-
Post-Operative Monitoring and Analysis (e.g., at 4 weeks):
-
Echocardiography: Perform serial echocardiograms (e.g., weekly) to non-invasively assess cardiac function, measuring parameters like Left Ventricular Ejection Fraction (LVEF) and fractional shortening.
-
Histological Analysis:
-
At the study endpoint, euthanize the animals and harvest the hearts.
-
Use Triphenyltetrazolium chloride (TTC) staining on heart slices to delineate the infarct area (viable tissue stains red, infarct is pale).
-
Use Masson's trichrome staining to visualize and quantify the extent of fibrosis (collagen stains blue).
-
-
Molecular Analysis:
-
Perform Western blotting or immunohistochemistry on tissue homogenates to quantify levels of proteins related to apoptosis (Caspase-3), inflammation (cytokines), and fibrosis (TGF-β).
-
-
Clinical Perspective and Future Directions
While preclinical data are compelling, the translation to human therapy is the ultimate goal. Currently, 5-MTP is being investigated as a valuable biomarker. Studies have shown that plasma levels of 5-MTP are reduced in patients with acute MI, and lower levels are associated with a higher risk of major adverse cardiovascular events (MACE) and heart failure post-MI.[16][23][24] This inverse correlation strongly supports the protective role observed in animal models.
The unique, multi-pronged mechanism of 5-MTP makes it an attractive candidate for further development. It could potentially be used as a monotherapy or, more likely, as an adjunct to existing treatments like ACE inhibitors and beta-blockers, offering a synergistic effect by targeting the upstream inflammatory and oxidative triggers of remodeling that current drugs only address indirectly. Future clinical trials are needed to establish the safety and efficacy of exogenous 5-MTP administration in post-MI patients.[25][26]
Conclusion
Post-myocardial infarction remodeling is a multifaceted process driven by a confluence of oxidative stress, inflammation, and fibrosis. While standard therapies have significantly improved outcomes by targeting hemodynamic and neurohormonal pathways, a substantial residual risk remains. This compound represents a paradigm shift, offering a mechanism that targets the foundational pillars of the remodeling cascade. By simultaneously controlling oxidative stress, immune activation, apoptosis, and fibrosis, 5-MTP demonstrates a broader and more upstream mode of action compared to conventional therapies. Its promise as both a prognostic biomarker and a potential therapeutic agent makes it a game-changer in the future management of post-myocardial infarction care.[27]
References
- 1. This compound attenuates postinfarct cardiac injury by controlling oxidative stress and immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Dynamic Interplay Between Cardiac Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative stress and cardiac repair/remodeling following infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inflammatory Mechanisms of Cardiovascular Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite [frontiersin.org]
- 6. This compound attenuates postinfarct cardiac injury by controlling oxidative stress and immune activation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Control of Tissue Fibrosis by this compound, an Innate Anti-Inflammatory Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CARDIAC OXIDATIVE STRESS AND REMODELING FOLLOWING INFARCTION: Role of NADPH Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of TGF-β Signaling in Myocardial Infarction and Cardiac Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Good and bad sides of TGFβ-signaling in myocardial infarction [frontiersin.org]
- 13. academic.oup.com [academic.oup.com]
- 14. The role of TGF-beta signaling in myocardial infarction and cardiac remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Post-myocardial infarction fibrosis: Pathophysiology, examination, and intervention [frontiersin.org]
- 16. This compound: an arsenal against vascular injury and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bjcardio.co.uk [bjcardio.co.uk]
- 18. Angiotensin-converting enzyme inhibitors post-myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. rcommanderdeigakutoukeikaiseki.com [rcommanderdeigakutoukeikaiseki.com]
- 20. Studies Explore Post-MI Use of Beta-blockers, Mineralocorticoid Receptor Antagonists | tctmd.com [tctmd.com]
- 21. Beta-blocker therapy in patients with acute myocardial infarction: not all patients need it [accjournal.org]
- 22. vbn.aau.dk [vbn.aau.dk]
- 23. Predictive Value of this compound on Long-Term Clinical Outcome after PCI in Patients with Acute Myocardial Infarction-a Prospective Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Predictive Value of this compound on Long-Term Clinical Outcome after PCI in Patients with Acute Myocardial Infarction-a Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Myocardial Infarction: Three drug trials to watch in 2024 [clinicaltrialsarena.com]
- 26. UCLA Heart Attack Clinical Trials for 2025 — Los Angeles [ucla.clinicaltrials.researcherprofiles.org]
- 27. This compound: A game changer in the management of post-myocardial infarction? - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of 5-Methoxytryptophan
As a Senior Application Scientist, it is imperative to move beyond mere procedural instruction and foster a deep-seated culture of safety. The proper disposal of any chemical is not the end of an experiment, but a critical step within it. This guide provides a comprehensive framework for the safe handling and disposal of 5-Methoxytryptophan, grounding every recommendation in established safety protocols and the known characteristics of the compound. Our primary goal is to ensure that this valuable research compound is managed with the respect and caution it requires, protecting both personnel and the environment.
Section 1: Hazard Assessment & Risk Profile
This compound is a derivative of the amino acid tryptophan. While it is a valuable molecule in anti-inflammatory and anticancer research, its toxicological properties have not been fully investigated.[1] Therefore, it is crucial to treat this compound as hazardous until comprehensive data becomes available.[2]
A review of available Safety Data Sheets (SDS) reveals some conflicting information, a common issue for research chemicals. However, the most stringent available classification, which should be adopted as a precautionary principle, identifies this compound as acutely toxic if swallowed.[3]
Table 1: Summary of Key Hazards
| Hazard Class | GHS Category | Hazard Statement | Precautionary Action |
|---|---|---|---|
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[3] | Do not ingest. Wash hands and face thoroughly after handling. If swallowed, seek immediate medical attention. |
| Skin/Eye Irritation | Category 2 (Assumed) | H315/H319: Causes skin and eye irritation[1][4] | Avoid contact with skin and eyes. Wear appropriate personal protective equipment. |
| Respiratory Irritation | Category 3 (Assumed) | H335: May cause respiratory irritation[1][4] | Avoid generating or inhaling dust. Handle in a well-ventilated area or fume hood. |
| Combustibility | Not Classified | Combustible Solid | Avoid dust accumulation, as fine dust dispersed in air may pose an explosion hazard.[5] Keep away from ignition sources. |
Note: Irritation categories are assumed based on general safety information for similar indole compounds, as specific GHS classifications are not universally available. The principle of chemical prudence dictates we assume this higher level of risk.
Section 2: Mandatory Personal Protective Equipment (PPE)
A robust PPE protocol is the foundation of laboratory safety. The selection of PPE is not arbitrary; it is a direct response to the identified hazards of inhalation, skin contact, and eye exposure.
Table 2: Required PPE for Handling this compound
| Protection Type | Specification | Rationale and Causality |
|---|---|---|
| Eye Protection | Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or EU Standard EN166.[1] | Protects against accidental splashes of solutions and airborne powder, preventing serious eye irritation. |
| Hand Protection | Standard laboratory nitrile gloves. | Provides a barrier against skin contact, which can cause irritation and potential absorption.[1] |
| Body Protection | A full-length laboratory coat. | Prevents contamination of personal clothing and minimizes skin exposure from spills.[1] |
| Respiratory Protection | An N95-rated dust mask or higher. | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles that can cause respiratory tract irritation.[1] |
Section 3: Spill Management Protocol
Immediate and correct response to a chemical spill is critical to mitigating risk. The procedure varies significantly based on the quantity of spilled material.
graph TD {
A[Spill Occurs] --> B{Assess Spill Size & Location};
B --> C[Small Spill
(<1g, contained)];
B --> D[Large Spill
(>1g, widespread)];
C --> E[Don Full PPE];
E --> F[Cover with absorbent pads
if in solution];
F --> G[Gently sweep solid material
into a dustpan];
G --> H[Place in labeled hazardous
waste container];
H --> I[Decontaminate Area];
I --> J[Report Incident];
D --> K[Evacuate Immediate Area];
K --> L[Alert Lab Supervisor & EHS];
L --> M[Restrict Access to Area];
M --> N[Await Professional Cleanup];
}
Decision workflow for proper disposal of this compound waste streams.
Step-by-Step Bulk Disposal Protocol
-
Waste Segregation: Keep this compound waste separate from other chemical waste streams to prevent unknown reactions.[6]
-
Container Preparation (Unused Product): For expired or unused product, the original container is often the best vessel for disposal. Ensure the cap is tightly sealed. Place this primary container into a larger, sealable bag or secondary container.
-
Empty Container Disposal:
-
An "empty" container may still contain hazardous residue.
-
Triple rinse the container with a small amount of a suitable laboratory solvent in which this compound is soluble (e.g., DMSO, methanol).[2]
-
Collect all three rinses into a designated hazardous liquid waste container.
-
After rinsing, deface the original label and dispose of the container according to institutional guidelines for clean glassware or plastic.
-
Labeling: All waste containers must be clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic")
-
The date accumulation started.
-
Storage: Store the sealed and labeled waste container in a designated, secure satellite accumulation area away from incompatible materials.
-
Final Disposal: Arrange for pickup and disposal through your institution's EHS department or a certified hazardous waste contractor.
References
Operational Guide to Personal Protective Equipment for Handling 5-Methoxytryptophan
This document provides essential, immediate safety and logistical information for the handling and disposal of 5-Methoxytryptophan (CAS No. 28052-84-8). As a tryptophan metabolite with demonstrated anti-inflammatory and potential anti-cancer activities, its use in research is growing.[1][2] However, the toxicological properties of this material have not been fully investigated.[3] Therefore, a conservative and robust personal protective equipment (PPE) protocol is mandatory to ensure the safety of all laboratory personnel. This guide is designed for researchers, scientists, and drug development professionals, providing procedural, step-by-step guidance grounded in established safety principles.
Hazard Assessment and Risk Mitigation
This compound is typically supplied as an off-white to light yellow crystalline solid.[1][3] While some safety data sheets (SDS) do not classify the substance under the Globally Harmonized System (GHS), others indicate it may cause eye, skin, respiratory, and digestive tract irritation.[3][4] A critical safety principle is to treat substances with incomplete toxicological data as potentially hazardous.[1]
The primary routes of occupational exposure are:
-
Inhalation: Aerosolization of the powder during weighing or transfer.
-
Dermal Contact: Direct skin contact with the solid or solutions.
-
Ocular Contact: Splashes of solutions or contact with airborne powder.
-
Ingestion: Accidental transfer from contaminated hands to the mouth.
Our PPE recommendations are designed to create a comprehensive barrier against these exposure routes during all phases of handling.
PPE Requirements by Operational Task
The level of PPE required is dictated by the specific task and the associated risk of exposure. The following table summarizes the minimum PPE requirements for common laboratory procedures involving this compound.
| Task | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Weighing & Aliquoting (Solid) | Double Nitrile Gloves | Disposable Lab Coat | ANSI Z87.1-Compliant Safety Goggles | N95 Respirator (or higher) |
| Solution Preparation | Double Nitrile Gloves | Disposable Lab Coat | Safety Goggles & Face Shield | Not required if in a fume hood |
| Cell Culture / In Vitro Assays | Single Nitrile Gloves | Standard Lab Coat | Safety Glasses | Not required |
| Spill Cleanup (Solid) | Double Nitrile Gloves | Disposable Lab Coat | Safety Goggles | N95 Respirator (or higher) |
| Waste Disposal | Single Nitrile Gloves | Standard Lab Coat | Safety Glasses | Not required |
Detailed Protocols and Procedural Logic
Engineering Controls: The First Line of Defense
Before detailing PPE, it is crucial to emphasize the role of engineering controls.
-
Ventilation: Always handle solid this compound and prepare concentrated stock solutions within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[3]
-
Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible in the laboratory.[3]
Donning and Doffing PPE: A Validating Workflow
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. The following workflow is designed to be a self-validating system, ensuring that contaminated items are handled appropriately.
Caption: PPE Donning and Doffing Workflow for Safe Handling.
Specific PPE Selection and Rationale
-
Hand Protection:
-
Protocol: Wear suitable protective gloves to prevent skin exposure.[3] Disposable nitrile gloves are recommended for protection against a broad range of chemicals for short-term use.[5] For tasks with higher splash risk, such as preparing stock solutions, double-gloving is mandated. The outer glove cuff should be pulled over the sleeve of the lab coat.
-
Causality: The skin is a primary route of exposure. Double-gloving provides a redundant barrier and allows for the immediate removal of a contaminated outer glove without exposing the inner glove or skin.
-
-
Body Protection:
-
Protocol: Wear appropriate protective clothing to prevent skin exposure.[3] A standard, buttoned lab coat is sufficient for low-concentration solution handling. For handling the powder or concentrated solutions, a disposable, solid-front gown is required.
-
Causality: A disposable gown prevents the contamination of personal clothing and can be promptly removed and disposed of in case of a significant spill, preventing the spread of the chemical outside the laboratory.
-
-
Eye and Face Protection:
-
Protocol: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] When preparing stock solutions where a splash hazard exists, a full face shield must be worn over safety goggles.[6]
-
Causality: this compound is a potential eye irritant.[3] Safety goggles provide a seal around the eyes to protect against splashes and aerosols, while a face shield offers a broader barrier for the entire face.
-
-
Respiratory Protection:
-
Protocol: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[3] A NIOSH-approved N95 respirator is the minimum requirement when handling the solid compound outside of a certified containment system (e.g., fume hood) to prevent inhalation.
-
Causality: The fine, powdered nature of the compound presents an inhalation hazard. An N95 respirator effectively filters out airborne particulates, protecting the respiratory tract from irritation and potential systemic exposure.
-
Emergency Procedures and Decontamination
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
-
Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical aid.[3]
-
Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of water. Seek immediate medical aid.[3]
Spill Management and Waste Disposal
Spill Cleanup
-
Solid Spills: Avoid generating dust.[3] Gently cover the spill with absorbent paper towels. Moisten the towels slightly with water to prevent the powder from becoming airborne. Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[3]
-
Liquid Spills: Use an appropriate absorbent material to contain the spill. Collect the absorbed material and place it into a sealed, labeled container for hazardous waste.
Disposal Plan
All waste materials contaminated with this compound must be treated as chemical waste.
| Waste Stream | Container Type | Disposal Procedure |
| Solid Waste | Labeled, sealed hazardous waste container | High-temperature incineration by a certified hazardous waste management company. |
| Liquid Waste | Labeled, leak-proof hazardous liquid waste container | Incineration by a certified hazardous waste management company. DO NOT pour down the drain. |
| Sharps | Puncture-proof, labeled sharps container | As per institutional protocol for chemically contaminated sharps. |
Disposal must be made according to official federal, state, and local regulations.[4]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Mitochondrial interaction of fibrosis-protective 5-methoxy tryptophan enhances collagen uptake by macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. trimaco.com [trimaco.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
